molecular formula C9H16N5O10P3 B176457 Tenofovir diphosphate CAS No. 166403-66-3

Tenofovir diphosphate

Número de catálogo: B176457
Número CAS: 166403-66-3
Peso molecular: 447.17 g/mol
Clave InChI: IACQCQDWSIQSRP-ZCFIWIBFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tenofovir diphosphate, also known as this compound, is a useful research compound. Its molecular formula is C9H16N5O10P3 and its molecular weight is 447.17 g/mol. The purity is usually 95%.
The exact mass of the compound [2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N5O10P3/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)(H2,17,18,19)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACQCQDWSIQSRP-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N5O10P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420498
Record name TNV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166403-66-3
Record name TNV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tenofovir diphosphate mechanism of action in HIV replication

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Tenofovir (B777) Diphosphate (B83284) in HIV Replication

Executive Summary

Tenofovir is a cornerstone of antiretroviral therapy (ART), belonging to the class of nucleotide analog reverse transcriptase inhibitors (NtRTIs).[1] Administered as oral prodrugs—tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF)—it undergoes intracellular metabolic activation to its pharmacologically active form, tenofovir diphosphate (TFV-DP).[2][3] TFV-DP potently and selectively inhibits the human immunodeficiency virus (HIV) reverse transcriptase (RT), an enzyme critical for the synthesis of proviral DNA from the viral RNA genome.[1][4] Its mechanism is twofold: it competitively inhibits the binding of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), to the RT active site and, upon incorporation into the nascent viral DNA, acts as an obligate chain terminator, preventing further elongation.[2][5][6] This guide provides a detailed examination of the metabolic activation, molecular mechanism, pharmacokinetics, and key experimental methodologies relevant to TFV-DP's action.

Metabolic Activation of Tenofovir Prodrugs

The parent tenofovir molecule has a low oral bioavailability due to its negative charge, necessitating the use of lipophilic prodrugs.[7] TDF and TAF are designed to overcome this limitation, but they differ significantly in their activation pathways, leading to distinct pharmacokinetic profiles.[8]

  • Tenofovir Disoproxil Fumarate (TDF): Following oral administration, TDF is rapidly absorbed and hydrolyzed by plasma esterases to form tenofovir.[6][9] Tenofovir is then taken up by target cells, such as CD4+ T-cells, where it undergoes two sequential phosphorylation steps by cellular kinases to yield the active TFV-DP.[5][10][11] This pathway results in relatively high plasma concentrations of tenofovir.[8]

  • Tenofovir Alafenamide (TAF): TAF is a newer prodrug designed for more efficient delivery of tenofovir into target cells.[12] It is more stable in plasma and is primarily metabolized intracellularly by cathepsin A in peripheral blood mononuclear cells (PBMCs) and by carboxylesterase 1 in hepatocytes.[12][13][14] This targeted intracellular conversion results in significantly higher concentrations of the active TFV-DP within HIV target cells and approximately 90% lower plasma tenofovir levels compared to TDF, which contributes to a more favorable renal and bone safety profile.[8][15]

G cluster_plasma Plasma cluster_cell Target Cell (e.g., Lymphocyte) TDF_plasma TDF TFV_plasma Tenofovir (TFV) TDF_plasma->TFV_plasma Plasma Esterases TAF_plasma TAF TAF_cell TAF TAF_plasma->TAF_cell Efficient Uptake TFV_cell Tenofovir (TFV) TFV_plasma->TFV_cell Uptake TAF_cell->TFV_cell Intracellular Cathepsin A TFV_MP Tenofovir Monophosphate (TFV-MP) TFV_cell->TFV_MP Cellular Kinases TFV_DP Tenofovir Diphosphate (TFV-DP) [Active] TFV_MP->TFV_DP Cellular Kinases

Caption: Metabolic activation pathways of TDF and TAF to active TFV-DP.

Core Mechanism of Action in HIV Replication

TFV-DP halts HIV replication by targeting the viral reverse transcriptase enzyme through a dual mechanism.

  • Competitive Inhibition: As a structural analog of deoxyadenosine triphosphate (dATP), TFV-DP directly competes with this natural substrate for the catalytic site of HIV-1 reverse transcriptase.[3][5] By binding to the enzyme, TFV-DP prevents dATP from being incorporated into the growing proviral DNA chain.[1]

  • Chain Termination: If TFV-DP is incorporated into the nascent viral DNA strand, it acts as an obligate chain terminator.[16] Tenofovir lacks the crucial 3'-hydroxyl (3'-OH) group that is necessary for forming a phosphodiester bond with the next incoming nucleotide.[2][6] This inability to form the bond results in the immediate and irreversible cessation of DNA synthesis, producing an incomplete and non-functional viral genome.[2][3]

G cluster_0 HIV Reverse Transcriptase Active Site cluster_1 Competition cluster_2 Outcome of Incorporation RT HIV RT (Enzyme) DNA_Primer Viral DNA Primer Elongation Successful DNA Elongation RT->Elongation If dATP Incorporated Termination Chain Termination (Incomplete DNA) RT->Termination If TFV-DP Incorporated dATP dATP (Natural Substrate) dATP->RT Binds to Active Site TFV_DP TFV-DP (Inhibitor) TFV_DP->RT Competitively Binds

Caption: Dual mechanism of TFV-DP: competition with dATP and chain termination.

Quantitative Data

The efficacy, pharmacokinetics, and selectivity of tenofovir have been extensively characterized. The data below are compiled from various in vitro and clinical studies.

Table 1: Potency and Efficacy against HIV-1

Parameter Value Drug Form Target/System Reference
Ki (Inhibition Constant) ~0.022 µM TFV-DP HIV-1 RT [7][17]
IC₅₀ (50% Inhibitory Conc.) 0.1 µM TFV-DP HIV-1 RT [18]
EC₅₀ (50% Effective Conc.) 5.3 ± 1.2 nM TAF CD4+ T-cells [13]
EC₅₀ (50% Effective Conc.) 11.0 ± 3.4 nM TAF CD4+ T-cells [14]

| EC₅₀ (50% Effective Conc.) | 2.8 ± 1.1 nM | TDF | CD4+ T-cells |[13] |

Table 2: Intracellular Pharmacokinetics of TFV-DP

Parameter Value Prodrug System Reference
Intracellular Half-Life 87 - 150 hours TDF/TAF PBMCs [15][19]
Intracellular Half-Life ~53 hours TDF PBMCs [10][20]
Tₘₐₓ (Intracellular) Median 85 hours TDF (single dose) PBMCs [5]
Median Concentration ~71 fmol/10⁶ cells TDF (daily dose) PBMCs [21]

| Median Concentration | ~685 fmol/10⁶ cells | TAF (daily dose) | PBMCs |[21] |

Table 3: Selectivity for Viral RT over Human DNA Polymerases

Parameter Enzyme Finding Reference
Inhibition Human DNA Polymerase α, δ, ɛ TFV-DP is a weak inhibitor. [11]
Kᵢ / Kₘ Ratio Human DNA Polymerase α 10.2 [11]
Kᵢ / Kₘ Ratio Human DNA Polymerase δ 10.2 [11]
Kᵢ / Kₘ Ratio Human DNA Polymerase ɛ 15.2 [11]
Affinity Mitochondrial DNA Polymerase γ Low affinity. [17]

| Overall Selectivity | Viral RT vs. Human Polymerases | High selectivity for viral RT contributes to a favorable safety profile. |[2][6] |

Experimental Protocols

The elucidation of TFV-DP's mechanism and quantification relies on robust biochemical and analytical assays.

Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive ELISA-based)

This protocol outlines a common method for measuring the inhibitory activity of compounds against purified HIV-1 RT.

  • Objective: To determine the IC₅₀ of TFV-DP against HIV-1 RT activity.

  • Principle: The assay measures the synthesis of a DNA strand from an RNA template. The newly synthesized DNA incorporates digoxigenin (B1670575) (DIG)- and biotin-labeled nucleotides. The biotin-labeled DNA is captured on a streptavidin-coated plate, and the incorporated DIG is detected with an anti-DIG antibody conjugated to peroxidase, which generates a colorimetric signal.

  • Methodology:

    • Plate Coating: Coat a 96-well microtiter plate with streptavidin and incubate overnight at 4°C. Wash plates with wash buffer.

    • Reagent Preparation: Prepare serial dilutions of the inhibitor (TFV-DP) in reaction buffer. Prepare a reaction mix containing the poly(A) RNA template, oligo(dT)₁₅ primer, and a dNTP mix including biotin-dUTP and DIG-dUTP.

    • Enzyme Reaction: Add the inhibitor dilutions to the wells, followed by purified recombinant HIV-1 RT enzyme. Finally, add the reaction mix to initiate reverse transcription. Include controls for no inhibitor (100% activity) and no enzyme (background).

    • Incubation: Incubate the plate at 37°C for 1-2 hours to allow DNA synthesis to occur.

    • Capture and Detection: Stop the reaction and transfer the contents to the streptavidin-coated plate. Incubate for 1 hour to allow the biotin-labeled DNA to bind. Wash the plate thoroughly.

    • Antibody Binding: Add anti-DIG-peroxidase (POD) conjugate to each well and incubate for 1 hour.

    • Substrate Reaction: Wash the plate and add a peroxidase substrate (e.g., ABTS). Allow color to develop.

    • Data Analysis: Read the absorbance at the appropriate wavelength. Plot the percentage of RT inhibition versus the log of the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.

G start Prepare Reagents (Template, Primer, dNTPs, Inhibitor, Enzyme) step1 Add Inhibitor (TFV-DP) and HIV-1 RT to Wells start->step1 step2 Initiate Reaction with Template/Primer/dNTP Mix step1->step2 step3 Incubate at 37°C (DNA Synthesis Occurs) step2->step3 step4 Transfer to Streptavidin Plate (Capture Biotin-DNA) step3->step4 step5 Add Anti-DIG-POD Antibody Conjugate step4->step5 step6 Add Colorimetric Substrate (e.g., ABTS) step5->step6 step7 Read Absorbance step6->step7 end Calculate IC50 step7->end

Caption: General workflow for an ELISA-based HIV-1 RT inhibition assay.
Protocol: Quantification of Intracellular TFV-DP by LC-MS/MS

This protocol describes the gold-standard method for quantifying TFV-DP concentrations in patient cells.

  • Objective: To accurately measure the amount of active TFV-DP in a known number of PBMCs.

  • Principle: Cells are isolated and lysed to release intracellular components. The analyte of interest (TFV-DP) is then separated from the complex matrix using liquid chromatography and quantified with high sensitivity and specificity using tandem mass spectrometry.

  • Methodology:

    • PBMC Isolation: Isolate PBMCs from heparinized whole blood using density gradient centrifugation over a Ficoll-Paque medium.

    • Cell Counting and Lysis: Wash the isolated PBMCs and perform an accurate cell count. Resuspend a known number of cells (e.g., 10 million) in a precise volume of cold 70% methanol (B129727) to lyse the cells and precipitate proteins. Add a stable isotope-labeled internal standard (e.g., ¹³C₅-TFV-DP) to correct for extraction loss and matrix effects.

    • Extraction: Vortex the samples vigorously and incubate on ice. Centrifuge at high speed (e.g., >14,000 x g) at 4°C to pellet cell debris.

    • Sample Cleanup (Optional): Depending on the method, the supernatant may be further purified using solid-phase extraction (SPE) to remove salts and other interfering substances.

    • LC-MS/MS Analysis:

      • Chromatography: Inject the supernatant onto a suitable LC column (e.g., an ion-pair reversed-phase or HILIC column) to separate TFV-DP from other analytes.

      • Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both TFV-DP and its internal standard.

    • Data Analysis: Construct a calibration curve using standards of known concentration prepared in a similar matrix. Quantify the TFV-DP concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Normalize the final result per million cells (e.g., fmol/10⁶ cells).

Conclusion

The mechanism of action of this compound is a well-defined and highly effective paradigm for antiretroviral therapy. Through its dual functions of competitive inhibition and obligate chain termination, TFV-DP potently disrupts the HIV replication cycle.[2][4] The evolution of tenofovir prodrugs from TDF to TAF represents a significant advancement in drug development, optimizing the delivery of the active moiety to target cells.[8] This enhances the therapeutic index by achieving higher intracellular drug concentrations for greater efficacy while minimizing systemic tenofovir exposure and associated long-term toxicities.[15] The robust experimental protocols developed to quantify its activity and intracellular concentrations continue to be vital for both clinical monitoring and the development of next-generation antiretroviral agents.

References

An In-depth Technical Guide to the Intracellular Pharmacokinetics of Tenofovir Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir (B777), a cornerstone of antiretroviral therapy for HIV and hepatitis B virus (HBV) infections, exerts its therapeutic effect through its active intracellular metabolite, tenofovir diphosphate (B83284) (TFV-DP).[1][2] Understanding the intracellular pharmacokinetics of TFV-DP is paramount for optimizing treatment strategies, monitoring patient adherence, and developing novel therapeutic agents. This guide provides a comprehensive overview of the formation, mechanism of action, and analytical quantification of intracellular TFV-DP, supplemented with detailed experimental protocols and quantitative data.

Tenofovir is administered as prodrugs, primarily tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF), to enhance its oral bioavailability.[1][3] Once absorbed, these prodrugs are converted to tenofovir, which then undergoes intracellular phosphorylation to the active TFV-DP.[1][3][4] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase (in HIV) and DNA polymerase (in HBV), leading to chain termination of the elongating viral DNA and suppression of viral replication.[1][2][3]

The concentration of TFV-DP within target cells is a critical determinant of its antiviral efficacy.[5] This guide will delve into the factors influencing these intracellular levels, the methodologies to accurately measure them, and the clinical implications of these measurements.

Metabolic Activation of Tenofovir Prodrugs

The conversion of tenofovir prodrugs to the active tenofovir diphosphate is a multi-step process involving several cellular enzymes. The two most common prodrugs, TDF and TAF, follow distinct activation pathways.

Tenofovir Disoproxil Fumarate (TDF): TDF is primarily hydrolyzed in the plasma by esterases to tenofovir.[3] Tenofovir then enters target cells, such as peripheral blood mononuclear cells (PBMCs), where it is sequentially phosphorylated by cellular kinases to tenofovir monophosphate (TFV-MP) and subsequently to the active this compound (TFV-DP).[6]

Tenofovir Alafenamide (TAF): TAF is more stable in plasma and is primarily metabolized intracellularly.[3][4] It is hydrolyzed by cathepsin A within lymphocytes and hepatocytes to generate tenofovir.[3][7] This intracellular conversion leads to higher concentrations of tenofovir and subsequently TFV-DP in target cells compared to TDF, while resulting in lower systemic plasma levels of tenofovir.[8][9]

cluster_plasma Plasma cluster_cell Intracellular Space TDF TDF Tenofovir_plasma Tenofovir TDF->Tenofovir_plasma Esterases TAF TAF TAF_cell TAF TAF->TAF_cell Tenofovir_cell Tenofovir Tenofovir_plasma->Tenofovir_cell Uptake TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir_cell->TFV_MP Cellular Kinases TFV_DP This compound (TFV-DP) TFV_MP->TFV_DP Cellular Kinases TAF_cell->Tenofovir_cell Cathepsin A

Metabolic activation of TDF and TAF.

Mechanism of Action of this compound

TFV-DP is a nucleotide analogue of deoxyadenosine (B7792050) triphosphate (dATP).[1] It competitively inhibits viral reverse transcriptase (in HIV) and DNA polymerase (in HBV) by being incorporated into the nascent viral DNA chain.[1][3] Upon incorporation, TFV-DP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting further elongation of the viral DNA.[1][2]

Viral_RNA Viral RNA Template RT_Pol Reverse Transcriptase / DNA Polymerase Viral_RNA->RT_Pol Viral_DNA Growing Viral DNA Chain Viral_DNA->RT_Pol dATP dATP Incorporation Incorporation dATP->Incorporation TFV_DP This compound (TFV-DP) TFV_DP->Incorporation RT_Pol->Incorporation Incorporation->Viral_DNA Elongation Chain_Termination Chain Termination Incorporation->Chain_Termination Inhibition

Mechanism of action of TFV-DP.

Quantitative Analysis of Intracellular this compound

The accurate quantification of intracellular TFV-DP is crucial for pharmacokinetic studies and adherence monitoring.[10] The gold standard method for this is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[10]

Experimental Protocol: Quantification of TFV-DP in PBMCs by LC-MS/MS

This protocol outlines a general procedure for the quantification of TFV-DP in human Peripheral Blood Mononuclear Cells (PBMCs).

1. Sample Collection and PBMC Isolation:

  • Collect whole blood in EDTA-containing tubes.

  • Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Count the cells to allow for normalization of TFV-DP concentration.

2. Cell Lysis and Protein Precipitation:

  • Lyse the isolated PBMCs with a lysis buffer (e.g., 70% methanol).[11]

  • Precipitate proteins by centrifugation at high speed (e.g., 14,000 x g) at 4°C.[10]

3. Analyte Extraction (Solid Phase Extraction - SPE):

  • Condition a weak anion exchange SPE cartridge.[10]

  • Load the supernatant from the cell lysate onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute TFV-DP using an appropriate elution solvent.[10]

4. LC-MS/MS Analysis:

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.[10]

  • Inject the sample into an LC-MS/MS system.

  • Chromatographic Separation: Use a suitable column (e.g., amino stationary phase in HILIC mode) with a gradient elution of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate).[10][12]

  • Mass Spectrometric Detection: Employ electrospray ionization (ESI) in either positive or negative mode and detect TFV-DP using Multiple Reaction Monitoring (MRM).[10]

5. Data Analysis:

  • Quantify TFV-DP concentrations by comparing the peak area ratio of the analyte to an internal standard against a calibration curve prepared in a similar matrix.[10]

start Whole Blood Sample pbmc_isolation PBMC Isolation start->pbmc_isolation cell_lysis Cell Lysis & Protein Precipitation pbmc_isolation->cell_lysis spe Solid Phase Extraction (SPE) cell_lysis->spe lcmsms LC-MS/MS Analysis spe->lcmsms data_analysis Data Analysis lcmsms->data_analysis end TFV-DP Concentration data_analysis->end

Experimental workflow for TFV-DP quantification.

Quantitative Data on Intracellular this compound Concentrations

The intracellular concentrations of TFV-DP can vary significantly based on the tenofovir prodrug administered, the cell type, and patient-specific factors.

ProdrugCell TypeDosing RegimenMean TFV-DP Concentration (fmol/106 cells)Reference
TDFPBMCs300 mg daily76.1 (range: 16.3 to 212)[13]
TDFPBMCsSwitched to TAF346.85[8][9]
TAFPBMCsSwitched from TDF834.70[8][9]
TDFPBMCs100% daily dosing (DOT)71[7]
TAFPBMCs100% daily dosing (DOT)685[7]
TDFDried Blood Spots100% daily dosing (DOT)1,605 fmol/punch[14]

Note: Concentrations in Dried Blood Spots (DBS) are reported per punch, which contains a large number of red blood cells. The long half-life of TFV-DP in red blood cells (approximately 17 days) makes it a valuable biomarker for assessing cumulative drug exposure and adherence.[10][15]

Factors Influencing Intracellular this compound Concentrations

Several factors can influence the intracellular levels of TFV-DP, which in turn can impact the efficacy of the treatment.

  • Adherence: Consistent dosing is crucial for maintaining therapeutic intracellular concentrations of TFV-DP.[12]

  • Tenofovir Prodrug: As shown in the table above, TAF leads to significantly higher intracellular TFV-DP concentrations in PBMCs compared to TDF.[7][8][9]

  • Genetic Factors: Polymorphisms in genes encoding for drug transporters, such as ABCC4, can affect the intracellular accumulation of tenofovir and its metabolites.[13] For instance, variants in the ABCC4 gene have been associated with up to 35% higher TFV-DP concentrations.[13]

  • Patient Demographics and Clinical Characteristics: Factors such as gender, race, Body Mass Index (BMI), and renal function have been shown to be associated with variability in TFV-DP concentrations.[16] For example, female participants have been observed to have approximately 20% higher TFV-DP concentrations than male participants.[16]

  • Drug-Drug Interactions: Co-administration of other drugs may impact the activity of transporters and enzymes involved in the metabolism of tenofovir, potentially altering intracellular TFV-DP levels.

Conclusion

The intracellular pharmacokinetics of this compound are complex and multifactorial. A thorough understanding of its formation, mechanism of action, and the factors influencing its concentration is essential for the effective use of tenofovir-based therapies. The methodologies outlined in this guide provide a framework for the accurate quantification of intracellular TFV-DP, which is a critical tool for both clinical research and patient management. Further research into the genetic and physiological determinants of intracellular TFV-DP levels will continue to refine our ability to personalize antiretroviral therapy and improve patient outcomes.

References

The Differential Intracellular Activation of Tenofovir Prodrugs: A Comparative Analysis of TDF and TAF

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenofovir (B777), a potent nucleotide reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy for HIV and chronic hepatitis B. Its clinical utility is enabled through prodrug formulations that enhance oral bioavailability. The two most prominent prodrugs, tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF), employ distinct chemical moieties that dictate their metabolic activation pathways, resulting in significantly different pharmacokinetic and pharmacodynamic profiles. This technical guide provides a detailed comparative analysis of the formation of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), from TDF and TAF, focusing on the underlying biochemical transformations, quantitative differences in efficiency, and the experimental methodologies used for their characterization.

Introduction: The Evolution of Tenofovir Prodrugs

Tenofovir itself exhibits poor cell permeability and low oral bioavailability. The development of TDF, an ester-based prodrug, marked a significant advancement in HIV treatment. However, the rapid hydrolysis of TDF in the plasma leads to high circulating levels of tenofovir, which have been associated with off-target renal and bone toxicity.[1][2][3] TAF was subsequently designed as a phosphonamidate prodrug to overcome these limitations.[2][4] Its unique structure confers greater plasma stability, leading to more efficient intracellular delivery of tenofovir and a more favorable safety profile.[3][4][5][6][7] This guide delves into the core mechanisms that differentiate these two critical antiviral agents.

Metabolic Pathways: A Tale of Two Activation Strategies

The conversion of both TDF and TAF to the pharmacologically active TFV-DP is a multi-step process involving distinct enzymes and cellular compartments. The fundamental difference lies in the initial hydrolysis step.

Tenofovir Disoproxil Fumarate (TDF)

TDF is predominantly hydrolyzed in the systemic circulation. After oral absorption, TDF is rapidly cleaved by plasma and gut hydrolases, such as esterases, to release tenofovir into the bloodstream.[3][8] This premature conversion results in high plasma concentrations of tenofovir. Subsequently, tenofovir is transported into target cells, such as peripheral blood mononuclear cells (PBMCs), where it undergoes two sequential phosphorylation steps catalyzed by cellular kinases to form tenofovir monophosphate (TFV-MP) and finally TFV-DP.[8][9]

Tenofovir Alafenamide (TAF)

In contrast to TDF, TAF is significantly more stable in plasma, allowing the intact prodrug to circulate and be efficiently taken up by target cells.[3][4][5][6][7] Intracellularly, TAF is primarily metabolized by cathepsin A (CatA) in PBMCs and other lymphoid cells.[4][10][11][12] In hepatocytes, both CatA and carboxylesterase 1 (CES1) play a significant role in its hydrolysis.[4][10][11][13] This initial cleavage yields an intermediate metabolite which then spontaneously converts to tenofovir.[4] The intracellularly generated tenofovir is then phosphorylated by the same cellular kinases as in the TDF pathway to form TFV-MP and ultimately TFV-DP.[2][8]

Quantitative Comparison of TFV-DP Formation

The differential metabolic pathways of TDF and TAF have profound implications for the intracellular accumulation of the active TFV-DP and the systemic exposure to tenofovir. TAF administration leads to substantially lower plasma tenofovir concentrations and significantly higher intracellular TFV-DP levels compared to TDF.

Plasma Tenofovir and Intracellular TFV-DP Concentrations

The following tables summarize the key pharmacokinetic parameters for TDF and TAF, highlighting the stark differences in plasma tenofovir exposure and intracellular TFV-DP accumulation in PBMCs.

ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)Fold Difference (TAF vs. TDF)Reference
Plasma Tenofovir (TFV)
Geometric Mean Concentration (ng/mL)99.9810.20~90% Lower[1][14]
Intracellular Tenofovir Diphosphate (TFV-DP) in PBMCs
Geometric Mean Concentration (fmol/10⁶ cells)346.85834.7~2.41-fold Higher[1][14]
Median Concentration (fmol/10⁶ cells) at 100% Dosing71 - 81.7593 - 685~6.7 to 9.6-fold Higher[12][15][16][17]
Median Concentration (fmol/10⁶ cells) in Lymph Node Mononuclear Cells26130~6.4-fold Higher[18]

Table 1: Comparative Pharmacokinetics of TDF and TAF.

Dosing AdherenceTDF TFV-DP (fmol/10⁶ cells) - Median (IQR)TAF TFV-DP (fmol/10⁶ cells) - Median (IQR)Fold Difference (TAF vs. TDF)Reference
100% Daily Dosing 71 (53, 97)685 (566, 751)~9.6[12]
67% Daily Dosing 46 (33, 71)354 (329, 445)~7.7[12]
33% Daily Dosing 21 (15, 28)194 (179, 269)~9.2[12]

Table 2: Intracellular TFV-DP Concentrations in PBMCs at Varying Dosing Frequencies.

Experimental Protocols

The quantification of intracellular TFV-DP is crucial for pharmacokinetic studies and adherence monitoring. The gold standard for this measurement is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

General Workflow for Intracellular TFV-DP Quantification

A generalized workflow for the determination of intracellular TFV-DP concentrations in PBMCs is outlined below.

G cluster_sample_collection Sample Collection cluster_cell_isolation Cell Isolation cluster_extraction Extraction cluster_analysis Analysis WholeBlood Whole Blood Collection PBMC_Isolation PBMC Isolation (e.g., Ficoll Gradient) WholeBlood->PBMC_Isolation Cell_Counting Cell Counting PBMC_Isolation->Cell_Counting Cell_Lysis Cell Lysis (e.g., with methanol) Cell_Counting->Cell_Lysis Protein_Precipitation Protein Precipitation Cell_Lysis->Protein_Precipitation SPE Solid Phase Extraction (SPE) Protein_Precipitation->SPE LC_MS_MS LC-MS/MS Analysis SPE->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

General workflow for TFV-DP measurement by LC-MS/MS.
Detailed Methodological Steps

1. PBMC Isolation:

  • Whole blood is collected in EDTA-containing tubes.

  • PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).

  • The isolated PBMC layer is washed with phosphate-buffered saline (PBS).

  • A cell count is performed using a hemocytometer or an automated cell counter.

2. Cell Lysis and Extraction:

  • A known number of cells (e.g., 10 million) are pelleted by centrifugation.

  • The cell pellet is lysed, typically with a cold methanol (B129727) solution, to precipitate proteins and release intracellular contents.[19]

  • The sample is vortexed and incubated on ice to ensure complete lysis.

  • Cell debris is removed by centrifugation at high speed (e.g., 14,000 x g) at 4°C.

3. Solid Phase Extraction (SPE):

  • The supernatant containing the analyte is further purified using SPE.

  • A weak anion exchange SPE cartridge is commonly used to selectively retain the phosphorylated tenofovir.[19]

  • The cartridge is conditioned, the sample is loaded, and interfering substances are washed away.

  • TFV-DP is then eluted from the cartridge.

4. LC-MS/MS Analysis:

  • The purified extract is injected into a liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic separation is achieved using a suitable column (e.g., a reverse-phase C18 column).

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify TFV-DP and an internal standard.

  • A calibration curve is generated using standards of known concentrations to quantify the amount of TFV-DP in the samples.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the metabolic activation pathways of TDF and TAF.

TDF_Metabolism cluster_plasma Plasma cluster_cell Target Cell (e.g., PBMC) TDF TDF TFV_plasma Tenofovir (TFV) TDF->TFV_plasma Plasma & Gut Hydrolases TFV_cell Tenofovir (TFV) TFV_plasma->TFV_cell Transport TFV_MP TFV-MP TFV_cell->TFV_MP Cellular Kinases TFV_DP TFV-DP (Active) TFV_MP->TFV_DP Cellular Kinases

Metabolic activation pathway of TDF.

TAF_Metabolism cluster_plasma Plasma cluster_cell Target Cell (e.g., PBMC) TAF_plasma TAF (Stable) TAF_cell TAF TAF_plasma->TAF_cell Uptake TFV_cell Tenofovir (TFV) TAF_cell->TFV_cell Cathepsin A (PBMCs) CES1 (Hepatocytes) TFV_MP TFV-MP TFV_cell->TFV_MP Cellular Kinases TFV_DP TFV-DP (Active) TFV_MP->TFV_DP Cellular Kinases

References

Tenofovir Diphosphate: A Technical Guide to its Competitive Inhibition of Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of tenofovir (B777) diphosphate (B83284) (TFV-DP) as a competitive inhibitor of viral reverse transcriptase (RT). It provides a comprehensive overview of its biochemical activity, selectivity, and the experimental methodologies used to characterize its function.

Executive Summary

Tenofovir, a cornerstone of antiretroviral therapy, is an acyclic nucleoside phosphonate (B1237965) analog of adenosine (B11128) monophosphate.[1] Administered as prodrugs—tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF)—it undergoes intracellular phosphorylation to its active form, tenofovir diphosphate (TFV-DP).[2][3] TFV-DP acts as a potent and selective competitive inhibitor of viral reverse transcriptase, a critical enzyme for the replication of retroviruses like HIV.[4] Its mechanism of action involves competing with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for the active site of RT.[2] Upon incorporation into the nascent viral DNA chain, TFV-DP acts as a chain terminator due to the absence of a 3'-hydroxyl group, thereby halting DNA synthesis.[2] This dual mechanism of competitive inhibition and chain termination underlies its high efficacy. A key aspect of its therapeutic success is its high selectivity for viral RT over host cellular DNA polymerases, which minimizes host toxicity.[4][5]

Mechanism of Action

Tenofovir's antiviral activity is contingent on its intracellular conversion to the active diphosphate metabolite, TFV-DP. The prodrug formulations, TDF and TAF, are designed to enhance oral bioavailability and facilitate entry into target cells.[2] Once inside the cell, a series of enzymatic reactions convert the prodrug to tenofovir, which is then phosphorylated by cellular kinases to TFV-DP.[6]

TFV-DP is a structural analog of dATP and directly competes with it for the nucleotide-binding site of reverse transcriptase.[2] The binding of TFV-DP to the RT-DNA complex is a critical step in its inhibitory action. Once incorporated into the growing viral DNA strand, the absence of a 3'-hydroxyl group on the acyclic side chain of tenofovir prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate, leading to obligatory chain termination.[2]

Metabolic Activation Pathway

The conversion of tenofovir prodrugs to the active TFV-DP is a multi-step intracellular process. The following diagram illustrates this critical activation pathway.

Metabolic Activation of Tenofovir cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_action Mechanism of Action TDF Tenofovir Disoproxil Fumarate (TDF) Tenofovir Tenofovir (TFV) TDF->Tenofovir Esterases TAF Tenofovir Alafenamide (TAF) TAF->Tenofovir Cathepsin A TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Adenylate Kinase 2 TFV_DP This compound (TFV-DP) (Active Form) TFV_MP->TFV_DP NDPK/PK/CK Inhibition Inhibition & Chain Termination TFV_DP->Inhibition RT HIV Reverse Transcriptase DNA_synthesis Viral DNA Synthesis RT->DNA_synthesis Inhibition->DNA_synthesis

Caption: Metabolic activation pathway of tenofovir prodrugs.

Quantitative Data: Inhibition Constants and Selectivity

The efficacy and safety of tenofovir are underscored by its potent inhibition of viral RT and its significantly lower affinity for human DNA polymerases. The following tables summarize the key kinetic parameters.

Table 1: Inhibition of Viral Reverse Transcriptase by this compound
Enzyme TargetOrganismNatural SubstrateKm (dATP)InhibitorKi (TFV-DP)Reference(s)
Reverse TranscriptaseHIV-1dATP-TFV-DP0.022 µM[4]

Note: Km values for dATP can vary depending on the experimental conditions.

Table 2: Inhibition of Host DNA Polymerases by this compound
Enzyme TargetOrganism/TissueKi/Km Ratio (TFV-DP/dATP)Selectivity Index (Ki Pol / Ki RT)Reference(s)
DNA Polymerase αRat10.2~464[4][7]
DNA Polymerase βHumanResistant to L-nucleoside analogsHigh[8]
DNA Polymerase γ (Mitochondrial)HumanLow InhibitionHigh
DNA Polymerase δRat10.2~464[7]
DNA Polymerase εRat15.2~691[4][7]

The selectivity index is calculated using the Ki for HIV-1 RT (0.022 µM) and the estimated Ki values for the rat polymerases. Data for human polymerase β and γ are qualitative, indicating high resistance and low inhibition, respectively.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Primer Extension Assay)

This protocol outlines a method to determine the inhibitory activity of TFV-DP against HIV-1 RT.

Objective: To quantify the concentration-dependent inhibition of HIV-1 RT-mediated DNA synthesis by TFV-DP and to determine its IC50 value.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Template-Primer: A synthetic DNA or RNA template annealed to a 5'-radiolabeled or fluorescently-labeled DNA primer (e.g., 5'-[32P]-labeled primer).

  • Deoxynucleotide Triphosphates (dNTPs): dATP, dCTP, dGTP, dTTP of high purity.

  • This compound (TFV-DP) stock solution.

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 50 mM NaCl, 6 mM MgCl2.

  • Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.

  • Denaturing polyacrylamide gel (e.g., 15-20%) with 7 M urea.

  • Phosphorimager or fluorescence scanner.

Procedure:

  • Template-Primer Annealing: Mix the template and labeled primer in a 1.5:1 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl). Heat to 95°C for 5 minutes and allow to cool slowly to room temperature.

  • Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare the reaction mixture containing the annealed template/primer (final concentration ~20 nM) and HIV-1 RT (final concentration ~20 nM) in the reaction buffer.

  • Inhibitor Addition: Add serial dilutions of TFV-DP to the reaction tubes. Include a no-inhibitor control and a no-enzyme control.

  • Reaction Initiation: Pre-warm the tubes to 37°C for 3 minutes. Initiate the reaction by adding a mixture of all four dNTPs (final concentration of each dNTP is typically in the low micromolar range) and MgCl2. The final reaction volume is typically 20 µL.

  • Incubation: Incubate the reaction at 37°C for a fixed time (e.g., 15-30 minutes), ensuring the reaction is in the linear range of product formation.

  • Reaction Termination: Stop the reaction by adding an equal volume of stop solution.

  • Product Analysis: Heat the samples at 95°C for 5 minutes to denature the DNA. Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis until the dyes have migrated sufficiently.

  • Data Acquisition and Analysis: Dry the gel and expose it to a phosphor screen or scan for fluorescence. Quantify the intensity of the bands corresponding to the full-length extension product. Plot the percentage of inhibition against the logarithm of the TFV-DP concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of tenofovir or its prodrugs.

Objective: To assess the effect of tenofovir on the metabolic activity and viability of a cell line.

Materials:

  • Target cell line (e.g., MT-4, CEM, HepG2).

  • Complete cell culture medium.

  • Tenofovir or its prodrug (TDF/TAF) stock solution.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 104 cells/well) and allow them to adhere or stabilize overnight.

  • Compound Addition: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a period that reflects the duration of antiviral assays (e.g., 3-5 days) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After incubation, carefully remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the no-cell control wells. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the CC50 value from the dose-response curve.

Visualized Workflows and Relationships

Experimental Workflow for RT Inhibition Assay

The following diagram outlines the key steps in determining the inhibitory potential of this compound against reverse transcriptase.

RT Inhibition Assay Workflow start Start prep_reagents Prepare Reagents: - HIV-1 RT - Labeled Template/Primer - dNTPs - TFV-DP dilutions start->prep_reagents setup_rxn Set up Reaction Mixtures (Enzyme + T/P + Buffer) prep_reagents->setup_rxn add_inhibitor Add TFV-DP Serial Dilutions setup_rxn->add_inhibitor initiate_rxn Initiate Reaction with dNTPs/Mg²⁺ (Incubate at 37°C) add_inhibitor->initiate_rxn terminate_rxn Terminate Reaction (Add Stop Solution) initiate_rxn->terminate_rxn denature Denature Products (Heat at 95°C) terminate_rxn->denature gel_electrophoresis Separate Products by Denaturing PAGE denature->gel_electrophoresis visualize Visualize and Quantify Bands (Phosphorimager/Scanner) gel_electrophoresis->visualize analyze Data Analysis: Plot % Inhibition vs. [TFV-DP] Calculate IC₅₀ visualize->analyze end_node End analyze->end_node

Caption: Workflow for a reverse transcriptase inhibition assay.

Conclusion

This compound's mechanism as a competitive inhibitor and chain terminator of reverse transcriptase is a well-established principle in antiviral therapy. Its high affinity for the viral enzyme, coupled with its poor interaction with host DNA polymerases, provides a wide therapeutic window. The experimental protocols detailed herein are fundamental to the continued research and development of nucleotide analogs for the treatment of retroviral infections. Understanding these technical aspects is crucial for professionals engaged in the discovery and optimization of new antiviral agents.

References

Tenofovir Diphosphate: A Comprehensive Technical Guide on its Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir (B777) diphosphate (B83284) (TFV-DP), the active metabolite of the antiretroviral prodrugs tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF), is a cornerstone in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2] As an acyclic nucleotide analog of deoxyadenosine (B7792050) monophosphate, its potent inhibition of viral reverse transcriptase and polymerase is central to its therapeutic efficacy.[1][3] This technical guide provides an in-depth exploration of the structure, chemical properties, mechanism of action, and analytical methodologies for tenofovir diphosphate, tailored for professionals in the fields of virology, pharmacology, and drug development.

Chemical Structure and Identification

This compound is the intracellularly phosphorylated form of tenofovir. The chemical structure consists of an adenine (B156593) base linked to a phosphonomethoxypropyl group, which is further esterified with a diphosphate moiety.

Chemical Formula: C9H16N5O10P3[4]

Molecular Weight: 447.2 g/mol [4]

Synonyms: TFV-DP, PMPApp[4]

Chemical Name: [[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic acid, anhydride (B1165640) with diphosphoric acid[3]

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, delivery, and intracellular activity. The presence of multiple phosphate (B84403) groups significantly influences its solubility and ionization state at physiological pH.

PropertyValueReferences
Physical Form Solid[5]
Color White to off-white-
pKa (Predicted) 1.30 ± 0.10[5]
Solubility Soluble in water and Tris-HCl buffer (pH 7.5). The disodium (B8443419) salt is soluble in water (100 mg/mL) and sparingly soluble in DMSO (<1 mg/mL).[4][5][6]
Melting Point >140°C (decomposes)[5]
Storage Temperature -20°C (hygroscopic, store under inert atmosphere)[5]
UV λmax 261 nm (in PBS, pH 7.2)[7]

Stability

The stability of this compound and its parent compound, tenofovir, has been investigated under various conditions. Tenofovir, the precursor to the diphosphate, exhibits degradation under strongly acidic and alkaline hydrolytic conditions.[8] However, it is stable at the normal cervicovaginal pH of 4.5 and under oxidative stress.[8] The solid form of tenofovir is stable for at least four years when stored at -20°C.[7] Aqueous solutions of tenofovir are not recommended for storage for more than one day.[7] For this compound, long-term stability in dried blood spots (DBS) has been demonstrated for up to 18 months at -20°C or -80°C, and it can withstand up to four freeze-thaw cycles.[2]

Mechanism of Action and Intracellular Metabolism

Tenofovir is administered as prodrugs, either tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), to enhance oral bioavailability.[9] Once inside the target cells, these prodrugs are converted to tenofovir, which then undergoes two sequential phosphorylation steps to become the pharmacologically active this compound.[10][11]

This intracellular phosphorylation is a critical activation pathway. The first phosphorylation to tenofovir monophosphate is catalyzed by adenylate kinase 2 (AK2).[10] Subsequently, pyruvate (B1213749) kinase muscle (PKM) and pyruvate kinase liver/red blood cell (PKLR) catalyze the formation of this compound from the monophosphate form.[10]

This compound acts as a competitive inhibitor of viral reverse transcriptase (in HIV) and DNA polymerase (in HBV) by mimicking the natural substrate, deoxyadenosine 5'-triphosphate (dATP).[9][12] Upon incorporation into the growing viral DNA chain, it causes chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[9]

Tenofovir Intracellular Phosphorylation Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tenofovir_Prodrug Tenofovir Prodrug (TDF or TAF) Tenofovir Tenofovir Tenofovir_Prodrug->Tenofovir Hydrolysis Tenofovir_MP Tenofovir Monophosphate Tenofovir->Tenofovir_MP Adenylate Kinase 2 (AK2) TFV_DP This compound (Active Form) Tenofovir_MP->TFV_DP Pyruvate Kinase (PKM, PKLR) Inhibition Inhibition TFV_DP->Inhibition Inhibits Viral Reverse Transcriptase/ Polymerase

Figure 1: Intracellular phosphorylation pathway of tenofovir.

Experimental Protocols

Quantification of Intracellular this compound in Peripheral Blood Mononuclear Cells (PBMCs) by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of this compound from human PBMCs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.1.1. Materials

  • Whole blood collected in EDTA tubes

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS)

  • Methanol (B129727) (70%, ice-cold)

  • Internal Standard (e.g., ¹³C₅-Tenofovir Diphosphate)

  • Solid Phase Extraction (SPE) cartridges (Weak Anion Exchange)

  • LC-MS/MS system

5.1.2. PBMC Isolation

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.

  • Aspirate the upper layer containing plasma and platelets.

  • Carefully collect the mononuclear cell layer (buffy coat).

  • Wash the collected cells twice with PBS by centrifuging at 100-250 x g for 10 minutes.

  • Resuspend the cell pellet in PBS and perform a cell count.

5.1.3. Cell Lysis and Extraction

  • Centrifuge the counted cells and discard the supernatant.

  • Resuspend the cell pellet in ice-cold 70% methanol containing the internal standard to a final cell density of approximately 2x10⁶ cells/mL.

  • Vortex vigorously and incubate on ice for 30 minutes to ensure complete cell lysis.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube for solid-phase extraction.

5.1.4. Solid-Phase Extraction (SPE)

  • Condition a weak anion exchange SPE cartridge according to the manufacturer's protocol.

  • Load the cell lysate supernatant onto the conditioned cartridge.

  • Wash the cartridge with an appropriate wash buffer to remove interfering substances.

  • Elute this compound using a suitable elution solvent.

5.1.5. LC-MS/MS Analysis

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase.

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Chromatographic Separation: Utilize a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode with positive electrospray ionization. Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Experimental Workflow for TFV-DP Quantification Start Start Blood_Collection Whole Blood Collection (EDTA) Start->Blood_Collection PBMC_Isolation PBMC Isolation (Ficoll Gradient Centrifugation) Blood_Collection->PBMC_Isolation Cell_Lysis Cell Lysis & Protein Precipitation (70% Methanol + Internal Standard) PBMC_Isolation->Cell_Lysis SPE Solid-Phase Extraction (Weak Anion Exchange) Cell_Lysis->SPE LC_MS_MS LC-MS/MS Analysis SPE->LC_MS_MS Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for TFV-DP quantification in PBMCs.

Conclusion

This compound remains a critical molecule in the fight against HIV and HBV. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is paramount for the development of new therapeutic strategies and the optimization of existing treatments. The analytical methods outlined in this guide provide a framework for the accurate quantification of this active metabolite, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment. As research in this field continues, a comprehensive knowledge of this compound will undoubtedly contribute to advancements in antiviral therapy.

References

An In-Depth Technical Guide to In Vitro Models for Studying Tenofovir Diphosphate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core in vitro models and methodologies used to study the intracellular metabolism of tenofovir (B777) (TFV) into its pharmacologically active form, tenofovir diphosphate (B83284) (TFV-DP). Understanding this metabolic activation is critical for evaluating antiviral efficacy, elucidating mechanisms of action, and translating preclinical data to clinical outcomes.

Tenofovir is an acyclic nucleotide analog reverse transcriptase inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2] Administered as prodrugs like tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), it requires two sequential intracellular phosphorylation steps to form TFV-DP.[3][4][5] TFV-DP then acts as a competitive inhibitor of viral reverse transcriptase and polymerase, leading to the termination of viral DNA chain elongation.[1][4][6] Therefore, robust in vitro systems that accurately model this bioactivation are indispensable tools in antiretroviral drug development.[7]

Core In Vitro Models

The selection of an appropriate in vitro model is contingent on the research question, with different cell types offering specific advantages for studying antiviral activity, tissue-specific metabolism, or drug-induced toxicity.

  • Peripheral Blood Mononuclear Cells (PBMCs): As a primary target for HIV, freshly isolated PBMCs are a fundamental model for studying tenofovir metabolism in the context of HIV treatment and prevention.[3][7][8][9] They represent a physiologically relevant mixed population of lymphocytes and monocytes.

  • Hepatic Cells: For studying tenofovir's activity against HBV, liver cells are the model of choice.

    • Primary Human Hepatocytes: Considered the "gold standard," they most accurately reflect in vivo liver metabolism, retaining the expression of key drug-metabolizing enzymes.[6][10]

    • HepG2 Cells: A human liver cancer cell line that is widely used for its robustness and ease of culture. Studies have shown that tenofovir is efficiently phosphorylated to TFV-DP in both HepG2 cells and primary hepatocytes.[1][6][11]

  • Renal Proximal Tubule Epithelial Cells (HK-2): This immortalized human cell line is a crucial model for investigating the mechanisms of tenofovir-induced nephrotoxicity, a known clinical side effect.[12]

  • Vaginal and Colorectal Cells/Tissues: With the advent of tenofovir-based pre-exposure prophylaxis (PrEP), models using vaginal epithelial cells (e.g., VK2) or colorectal tissue explants have become essential for understanding drug metabolism at mucosal sites of viral entry.[3][4][13]

  • Lymphoid Cell Lines (MT-4, Jurkat): These T-cell lines are often used for standardized antiviral activity assays due to their high and consistent rate of proliferation and susceptibility to HIV infection.[13][14]

Quantitative Data on Tenofovir Metabolism

The following tables summarize key quantitative parameters derived from various in vitro studies.

Table 1: Intracellular Concentrations of Tenofovir Metabolites in Various Cell Types

Cell Type Parent Compound (Concentration) Incubation Time (hours) Intracellular TFV-DP Concentration Reference
Primary Human Hepatocytes 10 µM Tenofovir 24 ~7.0 µM [6]
HepG2 Cells 10 µM Tenofovir 24 6.0 µM [6]
HepG2.2.15 Cells 5 µM TDF 12 ~150 pmol/10^6 cells [15]
HepG2.2.15 Cells 5 µM TAF 24 ~450 pmol/10^6 cells [15]
Vaginal Epithelial (VK2) Cells 450 µM Tenofovir Not Specified 25.6 µM [13]
PBMCs 300 mg TDF (single dose, in vivo) 24 10.8 fmol/10^6 cells (Geometric Mean) [16]
PBMCs (Adolescents) 300 mg TDF (daily, in vivo) 24 (trough) 96 fmol/10^6 cells (Median) [2]

| PBMCs (Adults) | 300 mg TDF (daily, in vivo) | 24 (trough) | 61 fmol/10^6 cells (Median) |[2] |

Table 2: Key Pharmacokinetic and Antiviral Parameters of Tenofovir

Parameter Value Cell Type / System Reference
Intracellular Half-life (t½) of TFV-DP 95 ± 6 hours Primary Human Hepatocytes [6][11]
Intracellular Half-life (t½) of TFV-DP ~87 hours PBMCs (Adults, in vivo model) [2]
Inhibition Constant (Ki) vs. HBV Polymerase 0.18 µM Cell-free assay [1][6]
50% Effective Concentration (EC50) vs. HBV 1.1 µM (Tenofovir) HepG2 cells [1][6]
50% Effective Concentration (EC50) vs. HBV 0.02 µM (TDF) HepG2 cells [17]
50% Effective Concentration (EC50) vs. HIV-1 5.3 ± 1.2 nM (TAF) Primary CD4+ T-cells [14]

| 50% Effective Concentration (EC50) vs. HIV-1 | 2.8 ± 1.1 nM (TDF) | Primary CD4+ T-cells |[14] |

Tenofovir Metabolic Activation Pathway

Tenofovir requires conversion by host cell kinases to become pharmacologically active.[3] This process involves two distinct phosphorylation steps.

The first phosphorylation of tenofovir to tenofovir monophosphate (TFV-MP) is catalyzed primarily by adenylate kinase 2 (AK2).[3][4][9] The second phosphorylation, from TFV-MP to the active TFV-DP, is notably tissue-dependent. In PBMCs and vaginal tissue, this step is carried out by pyruvate (B1213749) kinase isoforms PKM and PKLR.[3][9][18] In contrast, creatine (B1669601) kinase muscle (CKM) is the principal enzyme responsible for this conversion in colorectal tissue.[3][9][18]

Tenofovir_Metabolism cluster_cell Intracellular Space cluster_enzymes1 cluster_enzymes2 TFV Tenofovir (TFV) TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Phosphorylation Viral Reverse\nTranscriptase Viral Reverse Transcriptase TFV_DP->Viral Reverse\nTranscriptase Inhibition AK2 Adenylate Kinase 2 (AK2) AK2->TFV_MP PK Pyruvate Kinase (PKM/PKLR) (PBMCs, Vaginal Tissue) PK->TFV_DP CKM Creatine Kinase (CKM) (Colorectal Tissue) CKM->TFV_DP

Caption: Intracellular phosphorylation pathway of Tenofovir.

Detailed Experimental Protocols

The following protocols provide a framework for conducting in vitro studies of tenofovir metabolism.

Protocol 1: Isolation of PBMCs from Whole Blood

This protocol outlines the standard procedure for isolating PBMCs using density gradient centrifugation.[8]

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Density gradient medium (e.g., Ficoll-Paque PLUS)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes (15 mL and 50 mL)

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully add 15 mL of density gradient medium to a new 50 mL conical tube.

  • Slowly overlay the diluted blood onto the density gradient medium, taking care to minimize the mixing of the two layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.

  • After centrifugation, carefully aspirate the upper layer (plasma and platelets), leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.

  • Collect the band of PBMCs and transfer to a new 50 mL tube.

  • Wash the isolated PBMCs by adding at least 3 volumes of sterile PBS and centrifuging at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in PBS for a second wash.

  • After the final wash, resuspend the PBMC pellet in the appropriate cell culture medium.

  • Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability.

Protocol 2: Cell Culture Incubation and Metabolite Extraction

This generalized protocol describes drug treatment and subsequent extraction of intracellular metabolites.

Materials:

  • Isolated or cultured cells (e.g., PBMCs, HepG2)

  • Complete cell culture medium

  • Tenofovir or its prodrugs (TDF, TAF)

  • Ice-cold PBS

  • Ice-cold 70% Methanol (B129727) containing an internal standard (for LC-MS/MS)

  • Cell scrapers (for adherent cells)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a predetermined density (e.g., 2 x 10⁵ cells/well for PBMCs in a 96-well plate).[8] For adherent cells like HepG2, allow them to attach overnight.

  • Drug Incubation: Prepare serial dilutions of the tenofovir compound in culture medium. Remove the existing medium and add the drug-containing medium to the cells. Incubate for the desired time period (e.g., 2, 6, or 24 hours) at 37°C in a humidified CO₂ incubator.[6]

  • Cell Harvesting and Washing:

    • For suspension cells (PBMCs), centrifuge the plate to pellet the cells.

    • For adherent cells (HepG2), aspirate the medium and use a cell scraper if necessary.

    • Wash the cell pellet/layer thoroughly with ice-cold PBS to remove extracellular drug. Repeat the wash step 2-3 times.

  • Cell Lysis and Extraction:

    • After the final wash, add a specific volume of ice-cold 70% methanol to the cell pellet to lyse the cells and precipitate proteins.[17]

    • Vortex vigorously and incubate on ice.

    • Centrifuge at high speed (e.g., >12,000 x g) at 4°C to pellet the precipitated protein and cell debris.[19]

  • Sample Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis. Store at -80°C until ready for quantification.[17][19]

Protocol 3: Quantification of TFV-DP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying intracellular tenofovir metabolites due to its high sensitivity and specificity.[20][21][22]

Procedure:

  • Sample Preparation:

    • The methanol extract from Protocol 2 can be used directly or may require further processing.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.[17]

    • Reconstitute the dried extract in a mobile phase-compatible solvent.

    • Some methods may employ solid-phase extraction (SPE) for sample cleanup and concentration.[23]

  • Indirect vs. Direct Quantification:

    • Indirect Method: This traditional approach involves isolating TFV-DP using techniques like anion exchange chromatography, followed by enzymatic dephosphorylation (using an enzyme like acid phosphatase) to convert TFV-DP back to tenofovir. The resulting tenofovir is then quantified by LC-MS/MS.[20][23][24]

    • Direct Method: More recent methods allow for the direct quantification of the intact TFV-DP molecule, which simplifies the workflow.[22][23][24] This often requires specialized chromatographic techniques like hydrophilic interaction liquid chromatography (HILIC) or anion exchange columns to retain the highly polar diphosphate metabolite.[21][24]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Chromatographic separation is performed to resolve TFV-DP from other metabolites and matrix components.

    • Detection is achieved using a tandem mass spectrometer, typically in multiple reaction monitoring (MRM) mode, which provides high selectivity.[15]

  • Quantification:

    • A calibration curve is generated using standards of known concentration.

    • The concentration of TFV-DP in the unknown samples is determined by comparing its peak area ratio (relative to an internal standard) to the calibration curve.

    • Results are typically normalized to the number of cells used in the extraction and expressed as fmol or pmol per million cells.[16][20]

General Experimental Workflow

The entire process, from cell preparation to final data analysis, can be visualized as a sequential workflow. This ensures that all critical steps are accounted for in the experimental design.

Experimental_Workflow A 1. In Vitro Model Selection (e.g., PBMCs, HepG2, HK-2) B 2. Cell Culture & Seeding A->B C 3. Incubation with Tenofovir (Dose-Response / Time-Course) B->C D 4. Cell Harvesting & Washing (Remove Extracellular Drug) C->D E 5. Intracellular Metabolite Extraction (e.g., Methanol Precipitation) D->E F 6. Sample Preparation (SPE / Derivatization / Dephosphorylation) E->F G 7. LC-MS/MS Analysis (Quantification of TFV-DP) F->G H 8. Data Analysis (Normalization to cell count, IC50/EC50 calculation) G->H

Caption: A generalized workflow for in vitro TFV-DP studies.

Conclusion

The study of tenofovir metabolism using in vitro models is essential for advancing the development of antiretroviral therapies. A variety of cell-based systems, including PBMCs, hepatic cell lines, and renal cells, provide invaluable platforms for investigating drug activation, efficacy, and potential toxicities. The choice of model must be carefully considered based on the specific research objectives. Key findings highlight that the enzymatic machinery responsible for the final phosphorylation step to active TFV-DP is tissue-specific, underscoring the importance of using relevant cell types for PrEP and tissue-specific efficacy studies.[3][9] By integrating robust cell culture techniques with sensitive analytical methods like LC-MS/MS, researchers can generate high-quality quantitative data to build predictive models that bridge the gap between in vitro activity and in vivo clinical outcomes.[7]

References

The Intracellular Persistence of Tenofovir: A Technical Guide to the Half-Life of Tenofovir Diphosphate in PBMCs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the intracellular pharmacokinetics of tenofovir (B777) diphosphate (B83284) (TFV-DP), the active metabolite of the antiretroviral agent tenofovir, within peripheral blood mononuclear cells (PBMCs). Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on the half-life of TFV-DP, details the experimental protocols used for its quantification, and visually represents the underlying biological and methodological processes.

Introduction

Tenofovir is a cornerstone of human immunodeficiency virus (HIV) prevention and treatment. Administered as the prodrugs tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), it requires intracellular conversion to its pharmacologically active form, tenofovir diphosphate (TFV-DP).[1] TFV-DP acts as a competitive inhibitor of HIV reverse transcriptase, leading to chain termination and prevention of viral replication.[1] The prolonged intracellular half-life of TFV-DP in PBMCs is a critical factor in its efficacy, particularly in the context of pre-exposure prophylaxis (PrEP) and adherence forgiveness. This guide explores the quantitative aspects of this persistence.

Quantitative Analysis of this compound Half-Life in PBMCs

The intracellular half-life of TFV-DP in PBMCs exhibits variability based on the tenofovir prodrug administered and the specific patient population. The following tables summarize key findings from various clinical studies.

Study PopulationTenofovir ProdrugReported Half-Life (in PBMCs)95% Confidence IntervalCitation
Healthy VolunteersF/TAF2.1 days (50.4 hours)1.5 - 2.9 days[2]
Healthy VolunteersF/TDF2.9 days (69.6 hours)1.5 - 5.5 days[2]
HIV-infected PatientsTDF150 hours (6.25 days)60 to >175 hours[3][4]
Healthy WomenTDF48 hours (2 days)38 - 76 hours[5][6][7]
HIV-negative AdultsTDF/FTC4.2 days (100.8 hours)3.7 - 5.2 days[8]

Table 1: Summary of this compound (TFV-DP) Half-Life in PBMCs.

Tenofovir Prodrug RegimenGeometric Mean TFV-DP Concentration (fmol/10⁶ cells)Fold Increase (TAF vs. TDF)Citation
TDF/FTC/EVG/COBI346.85-[9][10]
TAF/FTC/EVG/COBI834.702.41[9][10]
F/TDF (100% daily dosing)81.7-[2]
F/TAF (100% daily dosing)5937.3[2]
F/TDF (33% daily dosing)32.3-[2]
F/TAF (33% daily dosing)2156.7[2]

Table 2: Comparison of Steady-State Intracellular TFV-DP Concentrations in PBMCs between TDF and TAF.

Experimental Protocols

The quantification of intracellular TFV-DP is a meticulous process that involves several key steps, from sample collection to analysis. The most widely accepted method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), renowned for its high sensitivity and specificity.[1]

PBMC Isolation and Processing
  • Blood Collection: Whole blood is collected in EDTA-containing tubes.

  • Density Gradient Centrifugation: Blood is processed using a lymphocyte separation medium (e.g., Ficoll-Paque). Centrifugation separates the blood components, with PBMCs forming a distinct layer (buffy coat).[2]

  • Cell Washing: The isolated PBMC layer is carefully removed and washed with a buffered solution, such as phosphate-buffered saline (PBS), to remove contaminants. This washing step is typically performed twice.[1]

  • Red Blood Cell Lysis: Any remaining red blood cells are lysed to ensure a pure PBMC population.[2]

  • Cell Counting: PBMCs are counted using an automated hemocytometer or a manual hemocytometer to determine the precise number of cells.[1][2]

  • Cell Lysis and Storage: The counted PBMCs are pelleted by centrifugation, and the supernatant is discarded. The cell pellet is then lysed, typically using a cold 70% methanol/30% water solution, and stored at -80°C pending analysis.[2]

Quantification of TFV-DP by LC-MS/MS
  • Sample Preparation: The stored cell lysates are subjected to protein precipitation to remove interfering macromolecules.[3]

  • Solid Phase Extraction (SPE): In some protocols, solid-phase extraction is employed to further purify and concentrate the analyte (TFV-DP) from the lysate.[1]

  • Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. The components of the sample are separated as they pass through a column. A common approach is to use a reversed-phase C18 column with a gradient elution of mobile phases (e.g., acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate).[1]

  • Mass Spectrometric Detection: The separated components from the LC system are introduced into a tandem mass spectrometer. The mass spectrometer is set to a specific detection mode, typically Multiple Reaction Monitoring (MRM), to selectively detect and quantify TFV-DP based on its unique mass-to-charge ratio.[1]

  • Data Analysis: The concentration of TFV-DP is determined by comparing its peak area to that of a known concentration of an internal standard, plotted against a calibration curve.[1] The final concentration is reported as fmol per 10⁶ cells.[2][3]

Visualizations

Signaling Pathway: Bioactivation of Tenofovir

G cluster_plasma Plasma cluster_cell PBMC TDF Tenofovir Disoproxil Fumarate (TDF) TFV Tenofovir (TFV) TDF->TFV Hydrolysis TAF Tenofovir Alafenamide (TAF) TAF->TFV Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Phosphorylation (Adenylate Kinase 2) TFV_DP Tenofovir Diphosphate (TFV-DP) TFV_MP->TFV_DP Phosphorylation (NDPKs) HIV_RT HIV Reverse Transcriptase TFV_DP->HIV_RT Competitive Inhibition Inhibition Inhibition of Viral Replication HIV_RT->Inhibition

Caption: Metabolic activation of tenofovir prodrugs to the active TFV-DP.

Experimental Workflow: TFV-DP Quantification in PBMCs

G Start 1. Whole Blood Collection (EDTA) Isolation 2. PBMC Isolation (Density Gradient) Start->Isolation Wash 3. Cell Washing (PBS) Isolation->Wash Count 4. Cell Counting Wash->Count Lysis 5. Cell Lysis (70% Methanol) Count->Lysis Store 6. Storage at -80°C Lysis->Store Extraction 7. Sample Preparation (Protein Precipitation/SPE) Store->Extraction LC 8. LC Separation Extraction->LC MS 9. MS/MS Detection (MRM) LC->MS Analysis 10. Data Analysis (Quantification) MS->Analysis

Caption: General workflow for TFV-DP measurement in PBMCs by LC-MS/MS.

Conclusion

The long intracellular half-life of this compound in PBMCs is a key pharmacokinetic feature that underpins its clinical utility. Tenofovir alafenamide consistently results in higher intracellular concentrations of TFV-DP compared to tenofovir disoproxil fumarate, which has significant implications for treatment and prevention strategies.[2][9][10][11] The standardized and validated methodologies for PBMC isolation and LC-MS/MS analysis are crucial for the accurate determination of these intracellular concentrations, providing essential data for pharmacokinetic modeling, adherence monitoring, and the ongoing development of antiretroviral therapies.

References

Tenofovir Diphosphate Accumulation in Red Blood Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir (B777), a cornerstone of antiretroviral therapy (ART) and pre-exposure prophylaxis (PrEP) for HIV, undergoes intracellular phosphorylation to its active metabolite, tenofovir diphosphate (B83284) (TFV-DP). The accumulation of TFV-DP within red blood cells (RBCs) has emerged as a critical biomarker for assessing long-term drug adherence and exposure. This technical guide provides a comprehensive overview of the mechanisms, quantification methodologies, and clinical significance of TFV-DP in RBCs, intended to support research and drug development efforts in this field.

The unique pharmacology of TFV-DP in erythrocytes, characterized by a long intracellular half-life of approximately 17 days, allows for a cumulative measure of tenofovir exposure over the preceding weeks to months.[1][2][3][4][5] This contrasts with plasma tenofovir levels, which reflect only recent dosing. The ability to quantify cumulative adherence has significant implications for clinical trial monitoring, patient management, and understanding the pharmacokinetics of tenofovir prodrugs.

Cellular Pathway of Tenofovir Phosphorylation in Erythrocytes

Tenofovir, administered as a prodrug such as tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), is hydrolyzed to tenofovir in the plasma.[6] Tenofovir then enters red blood cells, where it undergoes two sequential phosphorylation steps to form the active TFV-DP. While the precise transporters facilitating tenofovir uptake into RBCs are not fully elucidated, the subsequent phosphorylation is catalyzed by intracellular kinases.

The first phosphorylation step, the conversion of tenofovir to tenofovir monophosphate (TFV-MP), is mediated by adenylate kinase 2 (AK2).[7][8][9] The second phosphorylation, from TFV-MP to the active TFV-DP, is catalyzed by pyruvate (B1213749) kinase, liver and red blood cell (PKLR).[7][9]

Tenofovir_Phosphorylation_in_RBCs cluster_plasma Plasma cluster_rbc Red Blood Cell Tenofovir_Prodrug Tenofovir Prodrug (TDF or TAF) Tenofovir_Plasma Tenofovir Tenofovir_Prodrug->Tenofovir_Plasma Hydrolysis Tenofovir_RBC Tenofovir Tenofovir_Plasma->Tenofovir_RBC Uptake TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir_RBC->TFV_MP Adenylate Kinase 2 (AK2) TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Pyruvate Kinase (PKLR) Indirect_LC_MS_MS_Workflow Start DBS Sample Collection (Whole Blood on Card) Punch 3mm Punch from DBS Start->Punch Extraction Extraction of Analytes (e.g., 70:30 Methanol:Water) Punch->Extraction SPE Solid-Phase Extraction (SPE) (Purification) Extraction->SPE Dephosphorylation Enzymatic Dephosphorylation (Phosphatase converts TFV-DP to Tenofovir) SPE->Dephosphorylation LC_MS LC-MS/MS Analysis (Quantification of Tenofovir) Dephosphorylation->LC_MS End Data Analysis LC_MS->End Direct_LC_MS_MS_Workflow Start DBS Sample Collection (Whole Blood on Card) Punch 3mm Punch from DBS Start->Punch Extraction Extraction of Analytes (e.g., Acetonitrile:Water with Internal Standard) Punch->Extraction LC_MS LC-MS/MS Analysis (Direct Quantification of TFV-DP) Extraction->LC_MS End Data Analysis LC_MS->End

References

An In-Depth Technical Guide to the Enzymatic Pathways of Tenofovir Diphosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir (B777), a cornerstone of antiretroviral therapy, requires intracellular phosphorylation to its active form, tenofovir diphosphate (B83284) (TFV-DP), to exert its therapeutic effect. This process is a critical determinant of the drug's efficacy and is mediated by a series of host cellular enzymes. This technical guide provides a comprehensive overview of the enzymatic pathways responsible for the synthesis of TFV-DP, detailing the key enzymes involved, their tissue-specific roles, and available kinetic data. Furthermore, this guide includes detailed experimental protocols for the study of these pathways and presents visual representations of the metabolic cascade to facilitate a deeper understanding of tenofovir's mechanism of action.

Introduction

Tenofovir is an acyclic nucleoside phosphonate (B1237965) analog of adenosine (B11128) monophosphate widely used in the treatment of HIV and hepatitis B virus infections.[1] Administered as prodrugs, such as tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), it undergoes intracellular conversion to tenofovir. Subsequently, tenofovir must undergo two sequential phosphorylation steps to become the pharmacologically active tenofovir diphosphate (TFV-DP).[1] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and a chain terminator upon incorporation into viral DNA.[2] The efficiency of this bioactivation pathway, which relies entirely on host cellular kinases, is a key factor influencing intracellular drug concentrations and, consequently, antiviral activity. Understanding the nuances of these enzymatic pathways is crucial for optimizing antiretroviral therapy and developing novel therapeutic strategies.

The Two-Step Phosphorylation of Tenofovir

The conversion of tenofovir to its active diphosphate form is a two-step process catalyzed by distinct cellular kinases.

First Phosphorylation Step: Tenofovir to Tenofovir Monophosphate (TFV-MP)

The initial phosphorylation of tenofovir to tenofovir monophosphate (TFV-MP) is predominantly catalyzed by adenylate kinase 2 (AK2) .[1][3] Studies have demonstrated that AK2 is responsible for this first phosphorylation step in various tissues susceptible to HIV infection, including peripheral blood mononuclear cells (PBMCs), vaginal tissue, and colorectal tissue.[1][3] Interestingly, while AK2 is the primary enzyme, it has also been shown in vitro to be capable of catalyzing the second phosphorylation step, from TFV-MP to TFV-DP, albeit with potentially different efficiency.[4]

Second Phosphorylation Step: Tenofovir Monophosphate (TFV-MP) to this compound (TFV-DP)

The second phosphorylation step is more complex and exhibits significant tissue specificity, with different kinase families playing primary roles in different cellular compartments.[1][3]

  • In Peripheral Blood Mononuclear Cells (PBMCs) and Vaginal Tissue: The phosphorylation of TFV-MP to TFV-DP is primarily mediated by pyruvate (B1213749) kinase muscle (PKM) and pyruvate kinase liver and red blood cell (PKLR) isozymes.[1][3]

  • In Colorectal Tissue: Creatine (B1669601) kinase, muscle type (CKM) is the principal enzyme responsible for the conversion of TFV-MP to TFV-DP.[1][3]

  • In Brain and Liver: Creatine kinase, brain type (CKB) has been shown to catalyze the formation of TFV-DP.[2][5]

Other enzymes, such as nucleoside diphosphate kinases (NDPKs), have been investigated for their role in the second phosphorylation step, but studies suggest they exhibit low efficiency in this conversion.[6]

Enzymatic Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the enzymatic pathways of this compound synthesis and the experimental workflow for identifying the involved kinases.

Tenofovir_Activation_Pathway cluster_prodrug Prodrug Administration & Conversion cluster_phosphorylation Intracellular Phosphorylation cluster_enzymes Catalyzing Enzymes cluster_action Antiviral Action TDF_TAF Tenofovir Prodrugs (TDF or TAF) Tenofovir Tenofovir TDF_TAF->Tenofovir Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP First Phosphorylation TFV_DP This compound (TFV-DP) TFV_MP->TFV_DP Second Phosphorylation (Tissue-Specific) Inhibition Inhibition of Viral Reverse Transcriptase TFV_DP->Inhibition AK2 AK2 AK2->Tenofovir PKM_PKLR PKM / PKLR PKM_PKLR->TFV_MP  PBMCs, Vaginal Tissue CKM_CKB CKM / CKB CKM_CKB->TFV_MP  Colorectal, Brain, Liver

Figure 1: Enzymatic pathway of tenofovir activation.

Experimental_Workflow cluster_cell_culture Cell Culture & Transfection cluster_incubation Drug Incubation cluster_analysis Metabolite Analysis cluster_results Data Interpretation Cells Target Cells (e.g., PBMCs) Transfection Transfection Cells->Transfection siRNA siRNA targeting specific kinases siRNA->Transfection Incubate_TFV Incubate with Tenofovir Transfection->Incubate_TFV Lysis Cell Lysis Incubate_TFV->Lysis LCMS LC-MS/MS Quantification of TFV, TFV-MP, TFV-DP Lysis->LCMS Analysis Analyze reduction in TFV-MP or TFV-DP levels LCMS->Analysis

Figure 2: Experimental workflow for kinase identification.

Quantitative Data on Enzyme Kinetics

The efficiency of tenofovir phosphorylation by different kinases is a critical factor in determining intracellular TFV-DP levels. While comprehensive kinetic data for all involved enzymes are not available in a directly comparable format, the following table summarizes the key findings from in vitro studies.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)Tissue/Cell TypeReference(s)
Creatine Kinase (Muscle, CKM) Tenofovir Monophosphate (TFV-MP)0.25 ± 0.031.9 ± 0.27.6Colorectal Tissue[7]
Creatine Kinase (Brain, CKB) - Reverse Reaction ATP0.075 ± 0.0051.32 ± 0.0317.6Brain, Liver[5]
Pyruvate Kinase (Muscle, PKM) Tenofovir Monophosphate (TFV-MP)Lower activity than CK--PBMCs, Vaginal Tissue[8]
Adenylate Kinase 2 (AK2) Tenofovir (TFV)---PBMCs, Vaginal, Colorectal[1][4]

Note: Kinetic parameters for the forward reaction of CKB with TFV-MP and for PKM and AK2 with their respective tenofovir substrates are not well-defined in the literature. The data for CKB represents the reverse reaction of ATP dephosphorylation, which was used to assess enzyme activity.[5] Pyruvate kinase exhibits detectable but significantly lower activity towards TFV-MP compared to creatine kinase.[8]

Detailed Experimental Protocols

In Vitro Kinase Assay for Tenofovir Phosphorylation

This protocol is adapted from methodologies used to assess the in vitro phosphorylation of tenofovir by recombinant kinases.[4][5]

Objective: To determine the ability of a recombinant kinase (e.g., AK2, CKM, PKM) to phosphorylate tenofovir or tenofovir monophosphate.

Materials:

  • Recombinant human kinase (AK2, CKM, PKM, or CKB)

  • Tenofovir or Tenofovir Monophosphate (substrate)

  • ATP (for AK2 and PKM) or Phosphocreatine (B42189) (for CK)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Quenching solution (e.g., ice-cold methanol)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the kinase reaction buffer, a specified concentration of the recombinant kinase, and the tenofovir substrate (tenofovir for AK2, TFV-MP for CKM, PKM, CKB).

  • Initiate Reaction: Start the reaction by adding the phosphate (B84403) donor (ATP for AK2 and PKM, phosphocreatine for CK) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). Time course experiments can be performed by taking aliquots at different time points.

  • Quench Reaction: Stop the reaction by adding an equal volume of ice-cold quenching solution (e.g., methanol).

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the phosphorylated product (TFV-MP or TFV-DP).

siRNA-Mediated Knockdown of Kinases in PBMCs

This protocol provides a general framework for using siRNA to identify the kinases responsible for tenofovir phosphorylation in PBMCs.[3][9]

Objective: To determine the effect of knocking down specific kinases on the intracellular formation of TFV-MP and TFV-DP in PBMCs.

Materials:

  • Isolated Human PBMCs

  • siRNA duplexes targeting the kinase of interest (e.g., AK2, PKM, PKLR, CKM) and a non-targeting control siRNA

  • Transfection reagent suitable for primary cells (e.g., Lipofectamine RNAiMAX)

  • Cell culture medium (e.g., RPMI-1640 supplemented with FBS)

  • Tenofovir

  • Cell lysis buffer

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture isolated PBMCs in appropriate cell culture medium.

  • siRNA Transfection:

    • On the day of transfection, dilute the siRNA in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature to allow complex formation.

    • Add the siRNA-transfection reagent complexes to the PBMCs.

  • Incubation: Incubate the cells for 48-72 hours to allow for kinase knockdown.

  • Tenofovir Treatment: After the knockdown period, incubate the cells with a known concentration of tenofovir for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse the cells to release intracellular contents.

  • LC-MS/MS Analysis: Quantify the intracellular concentrations of tenofovir, TFV-MP, and TFV-DP using a validated LC-MS/MS method.

  • Data Analysis: Compare the levels of TFV-MP and TFV-DP in cells treated with the target-specific siRNA to those in cells treated with the non-targeting control siRNA. A significant reduction in the respective phosphate metabolite indicates the involvement of the knocked-down kinase in that phosphorylation step.

Quantification of Tenofovir and its Phosphates by LC-MS/MS

This protocol outlines the general steps for the sensitive and specific quantification of tenofovir, TFV-MP, and TFV-DP in biological matrices.[10][11][12][13]

Objective: To accurately measure the concentrations of tenofovir and its phosphorylated metabolites.

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical column suitable for polar analytes (e.g., HILIC or a polar-embedded C18 column)

Sample Preparation:

  • Internal Standard Addition: Add a stable isotope-labeled internal standard for each analyte to the sample to correct for matrix effects and variations in sample processing.

  • Protein Precipitation: Precipitate proteins in the sample (e.g., cell lysate, plasma) by adding a cold organic solvent like methanol (B129727) or acetonitrile.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

LC-MS/MS Parameters:

  • Chromatographic Separation: Use a gradient elution with a mobile phase typically consisting of an aqueous component with a modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile).

  • Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Define specific precursor-to-product ion transitions for each analyte and its internal standard.

    • Tenofovir: m/z 288.1 → 176.1

    • Tenofovir Monophosphate: m/z 368.1 → 176.1

    • This compound: m/z 448.0 → 176.1

  • Quantification: Generate a calibration curve using standards of known concentrations and use it to determine the concentration of the analytes in the unknown samples based on the peak area ratios of the analyte to its internal standard.

Conclusion

The enzymatic synthesis of this compound is a multi-step, tissue-specific process orchestrated by a select group of cellular kinases. Adenylate kinase 2 is the primary enzyme for the initial phosphorylation of tenofovir, while the subsequent conversion to the active diphosphate is carried out by pyruvate kinases in PBMCs and vaginal tissue, and by creatine kinases in colorectal tissue, brain, and liver. The efficiency of these enzymatic reactions is a critical determinant of intracellular TFV-DP concentrations and, consequently, the antiviral efficacy of tenofovir. A thorough understanding of these pathways, supported by robust experimental methodologies, is essential for the continued development and optimization of tenofovir-based therapies and for advancing the field of antiretroviral drug development. The provided protocols and pathway diagrams serve as a valuable resource for researchers dedicated to unraveling the complexities of tenofovir's intracellular journey.

References

Tenofovir Diphosphate and Viral DNA Polymerase: A Technical Guide to a Core Antiviral Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir (B777), a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections, exerts its antiviral effect through the targeted inhibition of viral DNA polymerases. This technical guide provides an in-depth examination of the molecular interactions between the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), and these critical viral enzymes. It details the mechanism of action, quantitative inhibitory parameters, and the experimental protocols used to elucidate these interactions, offering a comprehensive resource for researchers in virology and drug development.

Introduction

Tenofovir is an acyclic nucleoside phosphonate (B1237965) analog of deoxyadenosine (B7792050) monophosphate (dAMP). Administered as prodrugs, tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), it undergoes intracellular phosphorylation to its pharmacologically active form, tenofovir diphosphate (TFV-DP).[1][2] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase (RT) in HIV and DNA polymerase in HBV, leading to chain termination and the cessation of viral DNA synthesis.[3] Its high affinity for viral polymerases and comparatively low affinity for human cellular DNA polymerases underscore its favorable safety profile.[4][5]

Mechanism of Action

The antiviral activity of tenofovir is a multi-step process involving cellular uptake, metabolic activation, and competitive inhibition of the viral polymerase, culminating in the termination of the elongating viral DNA chain.

Cellular Uptake and Phosphorylation

Tenofovir, delivered as a prodrug to enhance bioavailability, enters target cells such as lymphocytes and hepatocytes.[3] Once inside the cell, esterases cleave the prodrug moiety, releasing tenofovir. Cellular enzymes then phosphorylate tenofovir in two sequential steps to form the active this compound (TFV-DP).[1][2] This metabolic activation is crucial for its antiviral efficacy.

Signaling Pathway: Tenofovir Activation

Tenofovir_Activation Intracellular Activation of Tenofovir cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Target Cell) Tenofovir_Prodrug Tenofovir Prodrug (TDF or TAF) Tenofovir Tenofovir Tenofovir_Prodrug->Tenofovir Esterases Tenofovir_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->Tenofovir_MP Adenylate Kinase 2/5 TFV_DP This compound (TFV-DP) (Active Metabolite) Tenofovir_MP->TFV_DP Nucleoside Diphosphate Kinase (NDPK) Viral_Polymerase Viral DNA Polymerase (HIV RT or HBV Polymerase) TFV_DP->Viral_Polymerase Inhibition

Caption: Intracellular conversion of tenofovir prodrugs to the active TFV-DP.

Competitive Inhibition and Chain Termination

TFV-DP is a structural analog of the natural substrate deoxyadenosine triphosphate (dATP). It competes with dATP for the active site of viral DNA polymerases (HIV reverse transcriptase and HBV DNA polymerase).[6] Upon incorporation into the nascent viral DNA strand, TFV-DP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP). This premature termination of DNA elongation effectively halts viral replication.[2]

Quantitative Analysis of Polymerase Inhibition

The potency and selectivity of TFV-DP are quantified by determining its inhibition constant (Kᵢ) and the 50% inhibitory concentration (IC₅₀) against both viral and human DNA polymerases.

Inhibition of Viral Polymerases

TFV-DP is a potent inhibitor of both HIV reverse transcriptase and HBV DNA polymerase. The Kᵢ values demonstrate a high binding affinity for these viral enzymes.

EnzymeKᵢ (µM)Reference(s)
HIV-1 Reverse Transcriptase (RNA-dependent)0.022[4]
HIV-1 Reverse Transcriptase (DNA-dependent)1.55[4]
HBV DNA Polymerase0.18[6][4]
Selectivity Profile: Inhibition of Human DNA Polymerases

The safety and tolerability of tenofovir are largely attributed to its significantly lower affinity for human DNA polymerases compared to viral polymerases. This selectivity minimizes interference with host cellular DNA replication and mitochondrial function.

Human DNA PolymeraseKᵢ (µM)Reference(s)
Polymerase α5.2[4]
Polymerase β81.7[4]
Polymerase γ (mitochondrial)59.5[4]
Polymerase δ (rat)10.2 (relative to dATP Km)[1][5]
Polymerase ε (rat)15.2 (relative to dATP Km)[1][5]

Note: Data for polymerases δ and ε are from studies on rat enzymes, which are generally used as a surrogate for human enzymes in preclinical studies.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of TFV-DP with viral DNA polymerases.

HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive)

This assay measures the inhibition of HIV-1 RT activity by quantifying the amount of newly synthesized DNA using a colorimetric or fluorometric method.

a) Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • 96-well microtiter plates coated with poly(A) template

  • Oligo(dT)₁₈ primer

  • Deoxynucleotide triphosphate (dNTP) mix (dATP, dCTP, dGTP, dTTP)

  • Biotin-dUTP

  • This compound (TFV-DP) or other inhibitors

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 2 mM DTT, 5 mM MgCl₂, 0.05% NP-40)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

b) Procedure:

  • Prepare serial dilutions of TFV-DP in the assay buffer.

  • Add the oligo(dT)₁₈ primer to the poly(A)-coated wells and allow to anneal.

  • Add the dNTP mix (containing biotin-dUTP) and the various concentrations of TFV-DP to the wells.

  • Initiate the reaction by adding recombinant HIV-1 RT to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Wash the wells with wash buffer to remove unincorporated nucleotides.

  • Add streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.

  • Wash the wells to remove unbound conjugate.

  • Add the HRP substrate and incubate until color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

c) Data Analysis:

  • Calculate the percentage of inhibition for each TFV-DP concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the TFV-DP concentration.

  • Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.

Experimental Workflow: Polymerase Inhibition Assay

Polymerase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Serial_Dilution Prepare serial dilutions of TFV-DP Add_Reagents Add dNTPs (with label) and TFV-DP to wells Serial_Dilution->Add_Reagents Plate_Coating Coat microplate with template-primer Plate_Coating->Add_Reagents Initiate_Reaction Add viral polymerase to initiate reaction Add_Reagents->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Washing_1 Wash to remove unincorporated nucleotides Incubation->Washing_1 Add_Conjugate Add enzyme conjugate (e.g., Streptavidin-HRP) Washing_1->Add_Conjugate Washing_2 Wash to remove unbound conjugate Add_Conjugate->Washing_2 Add_Substrate Add colorimetric/fluorometric substrate Washing_2->Add_Substrate Read_Signal Read signal (absorbance/fluorescence) Add_Substrate->Read_Signal Calculate_Inhibition Calculate % inhibition Read_Signal->Calculate_Inhibition Plot_Curve Plot dose-response curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: A generalized workflow for determining polymerase inhibition.

HBV DNA Polymerase Assay

This assay typically involves the use of endogenous HBV DNA as a template and measures the incorporation of radiolabeled or modified nucleotides.

a) Materials:

  • HBV virions isolated from patient serum or cell culture supernatant

  • Lysis buffer (e.g., containing NP-40)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • dNTP mix (dCTP, dGTP, dTTP)

  • [α-³²P]dATP or other labeled dNTP

  • This compound (TFV-DP)

  • TCA (trichloroacetic acid) solution

  • Glass fiber filters

  • Scintillation fluid and counter

b) Procedure:

  • Isolate HBV virions and lyse them to release the DNA polymerase-DNA template complex.

  • Prepare reaction mixtures containing the reaction buffer, dNTP mix, and varying concentrations of TFV-DP.

  • Add the labeled dNTP (e.g., [α-³²P]dATP) to each reaction.

  • Initiate the reaction by adding the lysed virion preparation.

  • Incubate at 37°C for a defined period (e.g., 2-4 hours).

  • Stop the reaction by adding cold TCA solution to precipitate the DNA.

  • Collect the precipitated DNA on glass fiber filters by vacuum filtration.

  • Wash the filters with TCA and ethanol (B145695) to remove unincorporated nucleotides.

  • Measure the radioactivity of the filters using a scintillation counter.

c) Data Analysis:

  • Similar to the HIV RT assay, calculate the percentage of inhibition and determine the IC₅₀ or Kᵢ value from the dose-response data. For Kᵢ determination, experiments are performed with varying concentrations of both the inhibitor and the natural substrate (dATP).

Cellular Uptake and Phosphorylation Assay

This assay quantifies the intracellular conversion of tenofovir to TFV-DP using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9][10][11]

a) Materials:

  • Target cells (e.g., PBMCs, HepG2 cells)

  • Tenofovir

  • Cell lysis buffer (e.g., 70% methanol)

  • Internal standards (e.g., stable isotope-labeled TFV-DP)

  • LC-MS/MS system

b) Procedure:

  • Incubate target cells with a known concentration of tenofovir for various time points.

  • Wash the cells with cold PBS to remove extracellular drug.

  • Lyse the cells with the lysis buffer and add the internal standard.

  • Centrifuge to pellet cellular debris.

  • Analyze the supernatant by LC-MS/MS to quantify the concentrations of tenofovir and its phosphorylated metabolites (TFV-MP and TFV-DP).

c) Data Analysis:

  • Generate standard curves for each analyte.

  • Determine the intracellular concentrations of tenofovir, TFV-MP, and TFV-DP over time to assess the kinetics of uptake and phosphorylation.

Conclusion

The interaction of this compound with viral DNA polymerases is a well-characterized and highly effective mechanism for the inhibition of HIV and HBV replication. Its potent and selective inhibition of viral enzymes, coupled with a high barrier to resistance, has established tenofovir as a critical component of antiviral therapy. The experimental protocols detailed in this guide provide a framework for the continued investigation of polymerase inhibitors and the development of novel antiviral agents. A thorough understanding of these molecular interactions is paramount for the design of next-generation therapies with improved efficacy and safety profiles.

References

Foundational Research on the Antiviral Activity of Tenofovir Diphosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir (B777) is a cornerstone of antiretroviral therapy, widely utilized for the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2][3][4] As an acyclic nucleoside phosphonate (B1237965) analog of adenosine (B11128) monophosphate, its therapeutic efficacy is dependent on its intracellular conversion to the active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[1][5][6] Due to poor membrane permeability and low oral bioavailability of the parent drug, tenofovir is administered as prodrugs, primarily Tenofovir Disoproxil Fumarate (B1241708) (TDF) and Tenofovir Alafenamide (TAF).[7][8][9] These prodrugs are designed to enhance absorption and facilitate intracellular delivery, where they are metabolized to tenofovir and subsequently phosphorylated by cellular kinases to the pharmacologically active TFV-DP.[5][8][10][11] This guide delves into the core foundational research that elucidated the antiviral mechanism of TFV-DP, presenting key experimental protocols, quantitative data, and the molecular pathways governing its activity.

Core Mechanism of Antiviral Activity

The antiviral action of tenofovir is exclusively mediated by its diphosphorylated form, TFV-DP. The mechanism is a targeted inhibition of viral replication through a two-pronged approach: competitive inhibition of the viral polymerase and chain termination of the nascent viral DNA.

2.1 Intracellular Activation Pathway

Tenofovir, delivered via its prodrugs, undergoes a mandatory two-step intracellular phosphorylation to become TFV-DP.[5] Unlike nucleoside analogs that require three phosphorylation steps, tenofovir, as a nucleotide analog, only needs two.[5] This conversion is catalyzed by cellular enzymes. Tenofovir is first phosphorylated to tenofovir monophosphate (TFV-MP) by AMP kinase, and subsequently, TFV-MP is phosphorylated to the active TFV-DP by nucleoside diphosphate kinase.[6][11]

Tenofovir Activation Pathway Cellular Activation of Tenofovir cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tenofovir_Prodrug Tenofovir Prodrug (TDF or TAF) Tenofovir Tenofovir (TFV) Tenofovir_Prodrug->Tenofovir Hydrolysis (Esterases/Cathepsin A) TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Phosphorylation (AMP Kinase) TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP Phosphorylation (NDP Kinase) Mechanism_of_Action TFV-DP Mechanism of Action dATP dATP (Natural Substrate) Viral_Polymerase Viral Reverse Transcriptase or DNA Polymerase dATP->Viral_Polymerase TFV_DP Tenofovir-DP (Drug) TFV_DP->Viral_Polymerase Competes with dATP DNA_Synthesis Viral DNA Synthesis Viral_Polymerase->DNA_Synthesis Chain_Elongation Normal Chain Elongation DNA_Synthesis->Chain_Elongation dATP incorporated Chain_Termination Chain Termination DNA_Synthesis->Chain_Termination TFV-DP incorporated (No 3'-OH group) Inhibition Inhibition of Replication Chain_Termination->Inhibition Experimental_Workflow General Antiviral Evaluation Workflow Biochemical_Assay Biochemical Assay (e.g., Polymerase Inhibition) Data_Analysis Data Analysis & Interpretation Biochemical_Assay->Data_Analysis Cell_Uptake Cellular Uptake & Metabolism Assay Cell_Uptake->Data_Analysis Cell_Based_Assay Cell-Based Antiviral Efficacy Assay Cell_Based_Assay->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay Cytotoxicity_Assay->Data_Analysis Results Determine Ki, Intracellular Concentrations, EC50, CC50 Data_Analysis->Results

References

The Central Role of Tenofovir Diphosphate in HIV Pre-exposure Prophylaxis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of tenofovir (B777) diphosphate (B83284) (TFV-DP), the active metabolite of tenofovir-based oral pre-exposure prophylaxis (PrEP) regimens. We will explore its mechanism of action, pharmacokinetics, and its critical role as a biomarker for adherence and efficacy in the prevention of HIV acquisition. This document synthesizes key quantitative data, details experimental protocols for its measurement, and provides visual representations of core concepts to support research and development in this field.

Mechanism of Action: From Prodrug to Potent Inhibitor

Tenofovir is administered as a prodrug, either tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), to enhance its oral bioavailability.[1][2] Upon absorption, these prodrugs are converted to tenofovir (TFV) in the plasma.[3][4] TFV is then taken up by target cells, such as CD4+ T-cells, where it undergoes intracellular phosphorylation by cellular kinases to its active form, tenofovir diphosphate (TFV-DP).[5][6]

TFV-DP is a structural analog of deoxyadenosine (B7792050) triphosphate (dATP).[6] It competitively inhibits the viral enzyme reverse transcriptase, which is essential for converting viral RNA into proviral DNA.[2] When TFV-DP is incorporated into the nascent viral DNA chain, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[1][2] This premature termination of DNA synthesis effectively halts viral replication.[2] The low affinity of tenofovir for human cellular DNA polymerases, including mitochondrial DNA polymerase gamma, contributes to its favorable safety profile.[7]

tenofovir_activation_and_inhibition cluster_extracellular Extracellular Space / Plasma cluster_intracellular Intracellular Space (e.g., CD4+ T-cell) TDF_TAF Tenofovir Prodrug (TDF or TAF) TFV Tenofovir (TFV) TDF_TAF->TFV Hydrolysis TFV_in Tenofovir (TFV) TFV->TFV_in Cellular Uptake TFV_MP Tenofovir Monophosphate (TFV-MP) TFV_in->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Phosphorylation RT HIV Reverse Transcriptase TFV_DP->RT Competitive Inhibition dATP Deoxyadenosine Triphosphate (dATP) dATP->RT DNA_synthesis Viral DNA Synthesis RT->DNA_synthesis Chain_termination Chain Termination (Replication Blocked) DNA_synthesis->Chain_termination Incorporation of TFV-DP pbmc_workflow cluster_protocol PBMC TFV-DP Quantification Workflow start Whole Blood Collection isolation PBMC Isolation (e.g., Ficoll Gradient) start->isolation counting Cell Counting isolation->counting lysis Cell Lysis (e.g., Methanol) counting->lysis extraction Analyte Extraction (e.g., SPE or Protein Precipitation) lysis->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Data Analysis & Quantification lcms->quantification adherence_efficacy_pathway Adherence Consistent PrEP Adherence (e.g., ≥4 doses/week) TFV_DP_Levels Sustained Intracellular TFV-DP Concentrations (≥700 fmol/punch) Adherence->TFV_DP_Levels Leads to RT_Inhibition Effective Inhibition of HIV Reverse Transcriptase TFV_DP_Levels->RT_Inhibition Enables Protection High Level of Protection Against HIV Acquisition RT_Inhibition->Protection Results in

References

The Evolution of a Cornerstone Antiretroviral: A Technical Guide to the Discovery and Development of Tenofovir Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tenofovir (B777) (TFV), an acyclic nucleotide analog of dAMP, is a potent inhibitor of viral reverse transcriptase and a critical component in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1] However, the clinical utility of the parent drug, tenofovir, is severely limited by its poor oral bioavailability due to the presence of a negatively charged phosphonate (B1237965) group, which restricts its ability to cross cellular membranes.[2] This fundamental challenge spurred the development of innovative prodrug strategies designed to mask the phosphonate moiety, thereby enhancing intestinal absorption and cellular uptake. This guide provides an in-depth technical overview of the two most successful tenofovir prodrugs: tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF).

First-Generation Prodrug: Tenofovir Disoproxil Fumarate (TDF)

Discovery and Rationale

Developed to improve the oral administration of tenofovir, TDF is an ester-based prodrug.[3][4] The design strategy involved masking the phosphonate group with two lipophilic disoproxil (isopropoxycarbonyloxymethyl) groups, creating a more permeable molecule that could be absorbed orally.[4][5] TDF was first approved by the FDA in 2001 for the treatment of HIV-1 infection and later in 2008 for chronic HBV.[6][7]

Mechanism of Activation and Action

Following oral administration, TDF is absorbed and rapidly hydrolyzed in the gut and plasma by esterases, releasing tenofovir into the systemic circulation.[6][8] Tenofovir is then taken up by target cells, where it undergoes two sequential phosphorylations by cellular kinases to form the active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[1][9][10]

TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase. It mimics the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate (dATP), and upon incorporation into the growing viral DNA chain, it causes chain termination due to the lack of a 3'-hydroxyl group.[5][11] This effectively halts viral replication.[11]

Pharmacokinetics and Limitations

While TDF successfully delivered tenofovir orally, its rapid conversion in the plasma resulted in high circulating levels of tenofovir.[6][8] This high systemic exposure is associated with off-target toxicities, particularly renal and bone-related adverse effects, as tenofovir is cleared by the kidneys.[7] To achieve sufficient intracellular concentrations of the active TFV-DP, a relatively high oral dose of 300 mg daily is required.[12]

Second-Generation Prodrug: Tenofovir Alafenamide (TAF)

Discovery and Rationale

The development of tenofovir alafenamide (TAF) was driven by the need to improve upon the safety profile of TDF while maintaining high antiviral efficacy.[7] TAF is a phosphonoamidate prodrug designed for greater plasma stability and more efficient delivery of tenofovir into target cells, such as lymphocytes and hepatocytes.[3][13] This targeted delivery mechanism allows for a much lower oral dose (10 mg or 25 mg) compared to TDF, significantly reducing systemic tenofovir exposure and associated toxicities.[12][14]

Mechanism of Activation and Action

Unlike TDF, TAF is significantly more stable in plasma and is primarily metabolized intracellularly.[6][9] After being transported into target cells, TAF is hydrolyzed by the lysosomal serine protease Cathepsin A (CatA) to release tenofovir.[1][9][15] The subsequent phosphorylation to the active TFV-DP follows the same pathway as for tenofovir derived from TDF.

This intracellular activation strategy leads to much higher concentrations of the active TFV-DP within target cells compared to TDF, for a given dose.[3][16] Consequently, plasma concentrations of tenofovir are over 90% lower with TAF than with TDF, which is the key to TAF's improved renal and bone safety profile.[7][17]

Data Presentation: Comparative Analysis

The distinct metabolic pathways of TDF and TAF result in significantly different pharmacokinetic and pharmacodynamic profiles.

Table 1: Comparison of Pharmacokinetic Properties of TDF and TAF

ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)Reference(s)
Standard Oral Dose 300 mg10 mg or 25 mg[12]
Primary Site of Conversion Gut and Plasma (by esterases)Intracellular (by Cathepsin A)[6][9]
Plasma Tenofovir (TFV) Levels High>90% lower than TDF[7][17]
Intracellular TFV-DP in PBMCs Lower6.7- to 7.3-fold higher than TDF[16]
Intracellular TFV-DP Half-life ~32 hoursLong, comparable to TDF[18]
Primary Safety Concerns Renal and bone toxicityIncreased weight gain and lipid changes[14]

Table 2: In Vitro Antiviral Activity of Tenofovir Prodrugs against HIV-1

CompoundCell TypeEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
Tenofovir Alafenamide (TAF) MT-2 cells7428,853[19]
MT-4 cells54.7903[19]
PBMCs6>101,385[19]
Tenofovir (TFV) MT-2 cells4,200>1000>238[19]
MT-4 cells1,400>1000>690[19]
PBMCs4,000>1000>286[19]

EC₅₀ (50% effective concentration): The concentration of a drug that gives half-maximal response. CC₅₀ (50% cytotoxic concentration): The concentration of a drug that kills 50% of cells in a culture. Selectivity Index (SI) = CC₅₀ / EC₅₀

Experimental Protocols

Protocol 1: General Synthesis of Tenofovir Disoproxil Fumarate (TDF)

The synthesis of TDF typically involves a multi-step process starting from adenine.[4]

  • Alkylation of Adenine: Adenine is reacted with (R)-propylene carbonate in the presence of a base (e.g., sodium hydroxide) in a solvent like dimethylformamide (DMF) to form (R)-9-(2-hydroxypropyl)adenine (HPA).[4]

  • Phosphonate Coupling: The resulting HPA is then alkylated with a tosylated hydroxymethylphosphonate diester. This reaction is typically carried out in the presence of a strong base like sodium tert-butoxide.[20]

  • Hydrolysis: The diethyl phosphonate esters are hydrolyzed to produce tenofovir (PMPA).[4]

  • Esterification and Salt Formation: Tenofovir is esterified with chloromethyl isopropyl carbonate (CMIC) in a solvent such as N-methyl-2-pyrrolidone (NMP) in the presence of a base like triethylamine.[4] The crude tenofovir disoproxil free base is then treated with fumaric acid in an alcoholic solvent to crystallize the final TDF product.[21]

Protocol 2: General Synthesis of Tenofovir Alafenamide (TAF)

The synthesis of TAF also starts from tenofovir (PMPA) or a related intermediate.[22]

  • Intermediate Formation: PMPA is reacted with a chlorinating agent, such as thionyl chloride, to form a dichloridate intermediate (PMPA-2Cl).[23]

  • One-Pot Reaction: The PMPA-2Cl intermediate is then reacted sequentially in a "one-pot" method. First, it reacts with phenol (B47542) in an organic solvent (e.g., dichloromethane) in the presence of an organic base at low temperatures (-30 to -20 °C).[23]

  • Amidation: Following the reaction with phenol, L-alanine isopropyl ester is added to the mixture to complete the formation of the diastereomeric mixture of TAF.[22][23]

  • Purification and Resolution: The resulting mixture of diastereomers is purified. Chiral resolution techniques, such as diastereomeric salt formation, are employed to isolate the desired potent diastereomer.[22]

  • Salt Formation: The purified TAF free base is reacted with fumaric acid to yield tenofovir alafenamide fumarate.

Protocol 3: In Vitro Antiviral Activity Assay (HIV-1)

This protocol outlines a general method for determining the 50% effective concentration (EC₅₀) of tenofovir prodrugs against HIV-1 in a cell-based assay.

  • Cell Culture: Human T-lymphoblastoid cells (e.g., MT-2) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: A stock solution of the test compound (TDF or TAF) is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made in the cell culture medium to achieve the desired final concentrations.

  • Infection Assay: Cells are seeded in 96-well plates. A pretitrated amount of an HIV-1 laboratory strain (e.g., HIV-1IIIB) is added to the cells at a specific multiplicity of infection (MOI).

  • Drug Treatment: Immediately after infection, the serially diluted compounds are added to the appropriate wells. Control wells include cells with virus only (no drug) and cells with no virus (mock infection).

  • Incubation: The plates are incubated for 5-7 days to allow for viral replication and spread.

  • Endpoint Measurement: After incubation, the extent of viral replication is quantified. This can be done by measuring the activity of the reverse transcriptase (RT) enzyme in the cell culture supernatant or by using a cell viability assay (e.g., MTS or XTT) that measures the cytopathic effect of the virus.

  • Data Analysis: The percentage of viral inhibition is calculated for each drug concentration relative to the virus control. The EC₅₀ value is determined by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. Cytotoxicity (CC₅₀) is determined in parallel on uninfected cells.

Mandatory Visualizations

G cluster_TDF TDF Pathway cluster_TAF TAF Pathway TDF_oral Oral TDF Plasma_TDF TDF in Plasma TDF_oral->Plasma_TDF Absorption Plasma_TFV Tenofovir (TFV) in Plasma Plasma_TDF->Plasma_TFV Esterases (Gut/Plasma) Cell_TFV_from_TDF Intracellular TFV Plasma_TFV->Cell_TFV_from_TDF Uptake Toxicity Renal/Bone Toxicity Plasma_TFV->Toxicity TFV_MP_from_TDF TFV-MP Cell_TFV_from_TDF->TFV_MP_from_TDF Kinase TFV_DP_from_TDF Active TFV-DP TFV_MP_from_TDF->TFV_DP_from_TDF Kinase RT_Inhibition HIV Reverse Transcriptase Inhibition TFV_DP_from_TDF->RT_Inhibition TAF_oral Oral TAF Plasma_TAF TAF in Plasma TAF_oral->Plasma_TAF Absorption Cell_TAF Intracellular TAF Plasma_TAF->Cell_TAF Uptake Cell_TFV_from_TAF Intracellular TFV Cell_TAF->Cell_TFV_from_TAF Cathepsin A TFV_MP_from_TAF TFV-MP Cell_TFV_from_TAF->TFV_MP_from_TAF Kinase TFV_DP_from_TAF Active TFV-DP TFV_MP_from_TAF->TFV_DP_from_TAF Kinase TFV_DP_from_TAF->RT_Inhibition

Caption: Metabolic activation pathways of TDF and TAF to the active TFV-DP.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Culture Target Cells (e.g., MT-2, PBMCs) B Seed Cells in 96-Well Plate A1->B A2 Prepare Serial Dilutions of Prodrug C Infect Cells with HIV-1 & Add Prodrug Dilutions A2->C A3 Prepare HIV-1 Stock A3->C B->C D Incubate for 5-7 Days C->D E Measure Viral Replication (e.g., RT Activity Assay) D->E F Calculate % Inhibition vs. Virus Control E->F G Determine EC50 via Non-linear Regression F->G

Caption: Experimental workflow for an in vitro antiviral activity assay.

G TFV Tenofovir (TFV) Parent Drug TDF Tenofovir Disoproxil Fumarate (TDF) TFV->TDF Problem: Poor Oral Bioavailability Solution: Ester Prodrug TAF Tenofovir Alafenamide (TAF) TDF->TAF Problem: High Plasma TFV & Toxicity Solution: Targeted Amide Prodrug

Caption: Logical progression of tenofovir prodrug development.

References

Tenofovir Diphosphate's Binding Affinity to HIV Reverse Transcriptase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of tenofovir (B777) diphosphate (B83284) (TFV-DP), the active metabolite of the antiretroviral drug tenofovir, to its target, the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). A thorough understanding of this interaction is critical for the development of new antiretroviral agents and for optimizing existing therapeutic strategies. This document details the quantitative binding parameters, the experimental protocols used to determine these values, and the molecular mechanisms underpinning this crucial drug-target interaction.

Quantitative Analysis of Binding Affinity

The binding affinity of tenofovir diphosphate (TFV-DP) for HIV-1 reverse transcriptase (RT) is a critical determinant of its potent antiviral activity. This interaction is characterized by several key quantitative parameters, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the dissociation constant (Kd). These values provide a numerical representation of the strength of the interaction and are essential for comparing the efficacy of different nucleotide reverse transcriptase inhibitors (NRTIs).

TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for the catalytic site of HIV-1 RT. Its incorporation into the nascent viral DNA chain leads to premature termination of DNA synthesis due to the absence of a 3'-hydroxyl group, a process fundamental to its mechanism of action.[1][2]

The following tables summarize the key quantitative data on the binding affinity of TFV-DP to both wild-type (WT) and mutant HIV-1 RT.

ParameterHIV-1 RT TargetValue (µM)Reference(s)
Ki RNA-dependent DNA polymerase activity0.022[3]
Ki DNA-dependent DNA polymerase activity1.55[3]
IC50 Modeled from concentration-effect curves0.1[4]
Kd Pre-steady state kinetic analysis (vs dATP)Not explicitly stated, but inferred to be in the low micromolar range[2]

Table 1: Binding Affinity of this compound to Wild-Type HIV-1 Reverse Transcriptase. This table presents the inhibition constant (Ki), half-maximal inhibitory concentration (IC50), and dissociation constant (Kd) values for the interaction of TFV-DP with wild-type HIV-1 RT.

The K65R mutation in the polymerase domain of HIV-1 RT is a significant resistance mutation associated with tenofovir therapy. This mutation alters the binding pocket, thereby reducing the affinity of TFV-DP for the enzyme.

ParameterHIV-1 RT MutantFold Change vs. WTReference(s)
Ki/Km (for TFV-DP) K65R7.1-fold increase[5]
IC50 K65R3-fold increase (resistance)[1]
kpol (incorporation rate) K65RModest decrease[2]
Kd (binding affinity) K65RNo significant change[2]

Table 2: Impact of the K65R Mutation on this compound Binding Affinity. This table illustrates the effect of the K65R resistance mutation on the binding parameters of TFV-DP to HIV-1 RT, indicating a reduction in inhibitory potency.

Experimental Protocols

The quantitative data presented above are derived from a variety of sophisticated biochemical and cellular assays. The following sections provide detailed methodologies for the key experiments used to characterize the binding of TFV-DP to HIV-1 RT.

Primer Extension Assay for HIV-1 RT Inhibition

This assay is a cornerstone for evaluating the inhibitory activity of compounds like TFV-DP on the polymerase function of HIV-1 RT. It directly measures the ability of the inhibitor to prevent the extension of a DNA primer annealed to a template.[1]

Methodology:

  • Template-Primer Annealing: A 5'-Cy3-labeled DNA primer is annealed to a DNA or RNA template, typically at a 3:1 molar ratio.[1]

  • Reaction Mixture Preparation: The annealed template/primer complex (e.g., 20 nM) is incubated with purified recombinant HIV-1 RT (e.g., 20 nM) in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, and 50 mM NaCl) at 37°C.[6]

  • Inhibitor and dNTP Addition: Varying concentrations of TFV-DP are added to the reaction mixture, along with a mixture of the four natural deoxyribonucleotide triphosphates (dATP, dCTP, dGTP, dTTP) at a fixed concentration (e.g., 1 µM each).[6]

  • Reaction Initiation and Termination: The polymerase reaction is initiated by the addition of MgCl₂ to a final concentration of, for example, 6 mM.[6] The reaction is allowed to proceed for a defined period (e.g., 15 minutes) at 37°C and is then terminated by adding an equal volume of a stop solution, such as 100% formamide (B127407) containing bromophenol blue.[1][6]

  • Product Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The fluorescently labeled DNA fragments are visualized and quantified using a phosphorimager or a similar imaging system.

  • Data Analysis: The intensity of the full-length product band is measured for each inhibitor concentration. The IC50 value, the concentration of inhibitor that reduces the amount of full-length product by 50%, is then calculated by fitting the data to a dose-response curve.

Pre-Steady-State Kinetic Analysis

Pre-steady-state kinetics provides a detailed view of the individual steps in the enzymatic reaction, including substrate binding and the chemical step of nucleotide incorporation. This method is used to determine the dissociation constant (Kd) and the maximum rate of incorporation (kpol).[2]

Methodology:

  • Rapid Quench Experiment: A pre-incubated solution of HIV-1 RT and a 5'-radiolabeled primer/template DNA is rapidly mixed with a solution containing TFV-DP and MgCl₂ in a rapid quench instrument.[1]

  • Time Course Analysis: The reactions are quenched at various time points, typically in the millisecond to second range, by the addition of a quenching agent like EDTA.[1]

  • Product Quantification: The amount of extended primer at each time point is quantified by separating the products on a denaturing polyacrylamide gel and analyzing the radioactivity.[1]

  • Data Analysis: The product concentration is plotted against time, and the data are fitted to a single-exponential equation to determine the observed rate constant (kobs) for each TFV-DP concentration. The kobs values are then plotted against the TFV-DP concentration and fitted to a hyperbolic equation to determine the Kd and kpol.[7]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n).

Methodology:

  • Sample Preparation: Purified HIV-1 RT is placed in the sample cell of the calorimeter, and a solution of TFV-DP is loaded into the injection syringe. It is crucial that both solutions are in identical, well-matched buffers to minimize heats of dilution.[8]

  • Titration: A series of small, precise injections of the TFV-DP solution are made into the HIV-1 RT solution while the temperature is kept constant.

  • Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of TFV-DP to HIV-1 RT. The resulting binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n).[8]

X-Ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the HIV-1 RT in complex with TFV-DP, revealing the precise atomic interactions at the binding site.

Methodology:

  • Protein Expression and Purification: High-purity, homogenous HIV-1 RT is expressed and purified. This often involves iterative protein engineering to obtain well-diffracting crystals.[9]

  • Complex Formation: The purified HIV-1 RT is incubated with a DNA template-primer and TFV-DP to form a stable ternary complex.

  • Crystallization: The complex is subjected to a wide range of crystallization screening conditions (e.g., varying pH, precipitants, and temperature) to obtain well-ordered crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[10]

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-ligand complex is built and refined.[10]

Visualizing the Molecular Interactions and Experimental Processes

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the key pathways and workflows described in this guide.

cluster_0 Cellular Activation of Tenofovir cluster_1 HIV Reverse Transcription Inhibition Tenofovir Tenofovir (Prodrug) TFV_MP Tenofovir Monophosphate Tenofovir->TFV_MP Phosphorylation TFV_DP This compound (Active Form) TFV_MP->TFV_DP Phosphorylation HIV_RT HIV Reverse Transcriptase TFV_DP->HIV_RT Competitive Inhibition TFV_DP->HIV_RT DNA_synthesis Viral DNA Synthesis HIV_RT->DNA_synthesis Chain_termination Chain Termination HIV_RT->Chain_termination Viral_RNA Viral RNA Template dATP dATP (Natural Substrate) dATP->HIV_RT Incorporation

Caption: Mechanism of Action of this compound.

start Start anneal 1. Anneal 5'-labeled Primer to Template start->anneal prepare_mix 2. Prepare Reaction Mix: RT, Buffer, Template-Primer anneal->prepare_mix add_inhibitor 3. Add varying concentrations of TFV-DP and dNTPs prepare_mix->add_inhibitor initiate_reaction 4. Initiate with MgCl₂ Incubate at 37°C add_inhibitor->initiate_reaction terminate_reaction 5. Terminate reaction with Formamide initiate_reaction->terminate_reaction resolve_gel 6. Resolve products on Denaturing PAGE terminate_reaction->resolve_gel quantify 7. Quantify Full-Length Product resolve_gel->quantify determine_ic50 8. Determine IC₅₀ quantify->determine_ic50

Caption: Workflow for a Primer Extension Assay.

WT_RT Wild-Type HIV-1 RT Binding_Affinity High Binding Affinity (Effective Inhibition) WT_RT->Binding_Affinity K65R_RT K65R Mutant HIV-1 RT Reduced_Affinity Reduced Binding Affinity (Drug Resistance) K65R_RT->Reduced_Affinity TFV_DP This compound TFV_DP->WT_RT Binds to active site TFV_DP->K65R_RT Binding is impaired

Caption: Impact of K65R Mutation on TFV-DP Binding.

References

Methodological & Application

Application Notes & Protocols: Quantification of Tenofovir Diphosphate in Dried Blood Spots by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenofovir (B777) diphosphate (B83284) (TFV-DP) is the active intracellular metabolite of the antiretroviral drug tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF), which are widely used for the treatment and prevention of HIV infection.[1] The long intracellular half-life of TFV-DP in red blood cells (approximately 17 days) makes it a valuable biomarker for assessing cumulative drug exposure and adherence to therapy over the preceding weeks to months.[1][2][3] Dried blood spots (DBS) offer a minimally invasive, convenient, and cost-effective alternative to traditional venous blood sampling, simplifying sample collection, storage, and shipment, particularly in resource-limited settings.[4]

This document provides a detailed protocol for the quantification of TFV-DP in DBS using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The method described herein is intended to serve as a comprehensive guide for researchers and clinicians involved in therapeutic drug monitoring and adherence assessment.

Experimental Workflow

The overall experimental workflow for the quantification of TFV-DP in DBS is depicted below. It involves DBS card preparation, sample extraction, chromatographic separation, and detection by mass spectrometry.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing blood_collection Whole Blood Collection spotting Spotting on DBS Card (e.g., Whatman 903) blood_collection->spotting drying Drying of DBS Card (Ambient Temperature) spotting->drying punching Punching 3 mm Disc from DBS drying->punching extraction Extraction with Methanol/Water Solution punching->extraction cleanup Optional: Solid-Phase Extraction (SPE) extraction->cleanup chromatography Chromatographic Separation (Anion Exchange or Reversed-Phase) cleanup->chromatography Direct Injection or Post-SPE ionization Electrospray Ionization (ESI+) chromatography->ionization detection Tandem Mass Spectrometry (MS/MS) Detection ionization->detection quantification Quantification using Internal Standard detection->quantification reporting Data Reporting (fmol/punch) quantification->reporting

Caption: Experimental workflow for TFV-DP quantification in DBS.

Experimental Protocols

Materials and Reagents
  • DBS Cards: Whatman 903 Protein Saver Cards or equivalent.

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid.

  • Internal Standard (IS): Stable isotope-labeled TFV-DP (e.g., ¹³C₅-TFV-DP).

  • Control Matrix: Drug-free human whole blood.

  • Other: Pipettes, vortex mixer, centrifuge, 1.5 mL microcentrifuge tubes, DBS puncher (3 mm).

Sample Preparation: Extraction from Dried Blood Spots
  • From a dried blood spot, punch a 3 mm disc into a 1.5 mL microcentrifuge tube.

  • Add an internal standard solution to each tube.

  • Add 500 µL of an extraction solution, typically a 70:30 methanol:water mixture.[4]

  • Vortex the tubes for 30 minutes to lyse the cells and extract the analyte.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for direct injection into the LC-MS/MS system or for further solid-phase extraction (SPE) cleanup if necessary.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation of the highly polar TFV-DP can be challenging. Anion exchange chromatography is often employed to achieve good retention and separation.[5]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: Anion exchange column (e.g., Thermo Fisher BioBasic™ AX 50 x 1 mm) is recommended.[6]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent, with a pH gradient, is often used.[5][6]

  • Flow Rate: Typically in the range of 0.2-0.6 mL/min.[7]

  • Injection Volume: 7-20 µL.[7][8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[3]

MS/MS Parameters:

The precursor and product ion transitions for TFV-DP and a deuterated internal standard are monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
TFV-DP 448.0350.0
¹³C₅-TFV-DP (IS) 452.9354.9

Table based on data from a direct LC-MS/MS assay development study.[5]

Quantitative Data Summary

The following tables summarize the quantitative performance of various published LC-MS/MS methods for TFV-DP in DBS.

Table 1: Method Validation Parameters
ParameterReported Range/ValueReferences
Lower Limit of Quantification (LLOQ) 50 fmol/punch[5]
Upper Limit of Quantification (ULOQ) 6400 fmol/punch[5]
Linearity (r²) ≥ 0.99[2]
Intra-assay Precision (%CV) ≤ 11.6%[3]
Inter-assay Precision (%CV) ≤ 12.9%[3]
Accuracy (% Difference) Within ±15%[8][9]
Table 2: Stability of TFV-DP in Dried Blood Spots
Storage ConditionDuration of StabilityReferences
Room Temperature Up to 5 days[3]
4°C Several months[2][3]
-20°C Up to 18 months[2][3]
-80°C Long-term (up to 538 days tested)[2][3]
Freeze/Thaw Cycles At least 4 cycles[3]

Clinical Application and Adherence Thresholds

The quantification of TFV-DP in DBS is a powerful tool for monitoring adherence to TDF/FTC-based therapies. Modeling studies have established correlations between TFV-DP concentrations and dosing frequency.

adherence cluster_adherence Adherence Levels based on TFV-DP Concentration high > 700 fmol/punch (≥ 4 doses/week) medium 350-699 fmol/punch (2-3 doses/week) low < 350 fmol/punch (< 2 doses/week)

References

Quantifying Intracellular Tenofovir Diphosphate in PBMCs: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides comprehensive application notes and detailed protocols for the quantification of intracellular tenofovir (B777) diphosphate (B83284) (TFV-DP), the active metabolite of the antiretroviral drug tenofovir, in peripheral blood mononuclear cells (PBMCs). This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, clinical trial monitoring, and pre-exposure prophylaxis (PrEP) efficacy assessment.

Introduction

Tenofovir, administered as the prodrugs tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), is a cornerstone of HIV treatment and prevention.[1] Upon entering cells, these prodrugs are phosphorylated to the active antiviral agent, tenofovir diphosphate (TFV-DP).[1] TFV-DP acts as a competitive inhibitor of HIV reverse transcriptase, leading to chain termination and prevention of viral replication.[1] The long intracellular half-life of TFV-DP makes it a reliable biomarker for assessing drug adherence and cumulative exposure.[1] Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of intracellular TFV-DP due to its high specificity and sensitivity.[1][2]

Metabolic Activation of Tenofovir

Tenofovir prodrugs undergo intracellular phosphorylation to become the active TFV-DP. This process involves sequential phosphorylation steps catalyzed by cellular kinases.

Tenofovir Prodrug\n(TDF or TAF) Tenofovir Prodrug (TDF or TAF) Tenofovir (TFV) Tenofovir (TFV) Tenofovir Prodrug\n(TDF or TAF)->Tenofovir (TFV) Intracellular Esterases Tenofovir Monophosphate\n(TFV-MP) Tenofovir Monophosphate (TFV-MP) Tenofovir (TFV)->Tenofovir Monophosphate\n(TFV-MP) Adenylate Kinase 2 This compound\n(TFV-DP) This compound (TFV-DP) Tenofovir Monophosphate\n(TFV-MP)->this compound\n(TFV-DP) Nucleoside Diphosphate Kinase

Metabolic activation pathway of tenofovir prodrugs.

General Analytical Workflow

The quantification of intracellular TFV-DP in PBMCs by LC-MS/MS follows a multi-step process, from sample collection to data analysis.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Whole Blood Collection Whole Blood Collection PBMC Isolation PBMC Isolation Whole Blood Collection->PBMC Isolation Cell Lysis & Extraction Cell Lysis & Extraction PBMC Isolation->Cell Lysis & Extraction Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Cell Lysis & Extraction->Solid Phase Extraction (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Solid Phase Extraction (SPE)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

General workflow for TFV-DP measurement by LC-MS/MS.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the LC-MS/MS-based analysis of TFV-DP in PBMCs.

Table 1: LC-MS/MS Method Validation Parameters

ParameterTypical Value/Range
Linearity Range50 - 10,000 fmol/sample[3]
Lower Limit of Quantitation (LLOQ)10 fmol/million cells[3]
Inter-assay Accuracy (% bias)Within ±3.0%[4]
Inter-assay Precision (% CV)≤ 9.8%[4]
Internal Standard¹³C₅-TFV-DP[1][5]

Table 2: Intracellular this compound (TFV-DP) Concentrations in PBMCs

Tenofovir ProdrugDosing RegimenMean TFV-DP Concentration (fmol/10⁶ cells)
Tenofovir Alafenamide (TAF)100% daily dosing593[6]
Tenofovir Disoproxil Fumarate (TDF)100% daily dosing81.7[7]
Tenofovir Alafenamide (TAF)33% daily dosing215[7]
Tenofovir Disoproxil Fumarate (TDF)33% daily dosing32.3[7]

Note: TAF leads to significantly higher intracellular TFV-DP concentrations in PBMCs compared to TDF.[6][8]

Experimental Protocols

Protocol 1: Isolation of PBMCs from Whole Blood

This protocol details the standard procedure for isolating PBMCs from whole blood using density gradient centrifugation.[9][10][11]

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Ficoll-Paque PLUS or equivalent density gradient medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Centrifuge with a swinging-bucket rotor

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile pipettes

Procedure:

  • Dilute whole blood with an equal volume of sterile PBS at room temperature.[9]

  • Carefully layer the diluted blood over the density gradient medium in a conical tube, ensuring minimal mixing of the layers.[9]

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[12]

  • Following centrifugation, four distinct layers will be visible: plasma, a buffy coat containing PBMCs, the density gradient medium, and red blood cells at the bottom.

  • Carefully aspirate and collect the buffy coat layer containing the PBMCs and transfer to a new sterile conical tube.[10]

  • Wash the collected PBMCs by adding at least 3 volumes of sterile PBS and centrifuge at 300 x g for 10 minutes.[7]

  • Discard the supernatant and resuspend the cell pellet in PBS for a second wash.

  • After the final wash, resuspend the PBMC pellet in a suitable buffer or medium for cell counting.

  • Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and concentration.[7]

Protocol 2: Intracellular TFV-DP Extraction from PBMCs

This protocol describes the lysis of PBMCs and extraction of intracellular TFV-DP.[1][7]

Materials:

  • Isolated PBMC pellet

  • Ice-cold 70% methanol

  • Internal Standard (e.g., ¹³C₅-TFV-DP)

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Centrifuge the counted cells and discard the supernatant.

  • Resuspend the cell pellet in a known volume of ice-cold 70% methanol. A typical volume is 500 µL.[7]

  • Add the internal standard to the methanol-cell suspension.[7]

  • Vortex the mixture vigorously to ensure complete cell lysis.

  • Incubate the mixture on ice for 30 minutes.[1]

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.[1][7]

  • Carefully transfer the supernatant containing the intracellular extract to a new tube for further processing (e.g., solid-phase extraction).[1][7]

Protocol 3: LC-MS/MS Analysis of TFV-DP

This protocol provides a general outline for the LC-MS/MS analysis of TFV-DP. Specific parameters should be optimized for the instrument in use.

Sample Preparation:

  • Solid-Phase Extraction (SPE): Condition a weak anion exchange SPE cartridge. Load the cell lysate supernatant onto the cartridge. Wash the cartridge to remove interfering substances and elute TFV-DP using an appropriate solvent.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.[1]

LC-MS/MS System and Conditions:

  • Liquid Chromatography: Anion exchange chromatography is often used to achieve good retention and separation of the highly polar TFV-DP. A pH gradient may be employed to improve chromatography.[13]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM) is typically used.[13]

    • Precursor and Product Ions: The transitions of the protonated precursor ions to product ions are monitored. For TFV-DP, a common transition is m/z 448.0 → 176.0.[13] The corresponding transition for a deuterated internal standard would also be monitored.[13]

Calibration and Quality Control:

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of TFV-DP and the internal standard into a blank matrix (e.g., lysate from untreated PBMCs).[2][14]

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.[15] A linear regression with appropriate weighting (e.g., 1/x²) is typically used.[15]

  • QC samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the assay.[2][15]

Data Analysis:

  • The concentration of TFV-DP in the unknown samples is determined by interpolating the peak area ratio from the calibration curve.

  • The final concentration is then normalized to the number of cells used in the extraction (e.g., fmol/10⁶ cells).

Conclusion

The protocols and data presented in this document provide a robust framework for the quantification of intracellular TFV-DP in PBMCs. Accurate measurement of this key metabolite is crucial for advancing our understanding of tenofovir pharmacology and for optimizing its use in clinical practice for the treatment and prevention of HIV. Adherence to validated and well-documented protocols is essential for generating reliable and reproducible data.

References

Application Notes and Protocols: Tenofovir Diphosphate as a Biomarker for PrEP Adherence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-exposure prophylaxis (PrEP) with tenofovir-based regimens is a highly effective strategy for preventing HIV acquisition. However, its success is critically dependent on consistent adherence to the prescribed medication. Self-reported adherence can be unreliable, necessitating objective biomarkers to accurately monitor medication-taking behavior. Tenofovir (B777) diphosphate (B83284) (TFV-DP), the active intracellular metabolite of tenofovir, has emerged as a robust long-term biomarker of cumulative PrEP adherence.[1][2][3] TFV-DP accumulates in red blood cells and has a long half-life of approximately 17 days, providing a window into adherence patterns over the preceding weeks to months.[4][5][6] This document provides detailed application notes and protocols for the quantification of TFV-DP in dried blood spots (DBS) and its interpretation for PrEP adherence monitoring.

Rationale for Use

TFV-DP in DBS offers several advantages as an adherence biomarker:

  • Objective Measurement: Provides a biological measure of drug exposure, overcoming the limitations of self-reporting.[2]

  • Long-Term Adherence: The long half-life of TFV-DP reflects cumulative dosing over several weeks, making it suitable for assessing consistent PrEP use.[1][5][6]

  • Minimally Invasive Sampling: DBS collection is a simple, minimally invasive procedure that can be performed in various settings.

  • Sample Stability: TFV-DP in DBS is stable at ambient temperatures for extended periods, facilitating sample collection, transport, and storage, particularly in resource-limited settings.[7]

Quantitative Data Summary

The following tables summarize the correlation between TFV-DP levels in DBS, PrEP adherence (doses per week), and protective efficacy against HIV infection. These values can serve as benchmarks for interpreting clinical and research data.

Table 1: TFV-DP Concentrations in Dried Blood Spots (DBS) by PrEP Adherence Level

Adherence Level (Doses/Week)Median TFV-DP Concentration (fmol/3 mm punch)25th Percentile TFV-DP (fmol/3 mm punch)
Low (2 doses/week)Not explicitly stated466[5][6][8]
Moderate (4 doses/week)779[5][6]779[8]
Perfect (7 doses/week)1375[5][6]1375[8]

Table 2: TFV-DP Thresholds for HIV Protection and Adherence Classification

TFV-DP Concentration (fmol/punch)Associated Adherence LevelEstimated HIV Risk Reduction
<350<2 doses/weekLower protection
350-6992-3 doses/weekModerate protection (0.6 per 100 person-years HIV incidence in one study)[1]
≥700≥4 doses/weekHigh protection (Associated with substantial reduction in HIV infection risk)[4][5][6]
>1250Daily dosingVery high protection (No new infections observed in one study at ≥700 fmol/punch)[1][9]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the metabolic pathway of tenofovir and the workflow for TFV-DP quantification.

Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF) Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF) Tenofovir (TFV) Tenofovir (TFV) Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF)->Tenofovir (TFV) Hydrolysis Tenofovir Monophosphate (TFV-MP) Tenofovir Monophosphate (TFV-MP) Tenofovir (TFV)->Tenofovir Monophosphate (TFV-MP) Phosphorylation Tenofovir Diphosphate (TFV-DP) This compound (TFV-DP) Tenofovir Monophosphate (TFV-MP)->this compound (TFV-DP) Phosphorylation HIV Reverse Transcriptase HIV Reverse Transcriptase This compound (TFV-DP)->HIV Reverse Transcriptase Inhibits Inhibition of HIV Replication Inhibition of HIV Replication HIV Reverse Transcriptase->Inhibition of HIV Replication

Metabolic pathway of tenofovir to its active form, TFV-DP.

cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis Whole Blood Collection Whole Blood Collection Dried Blood Spot (DBS) Card Dried Blood Spot (DBS) Card Whole Blood Collection->Dried Blood Spot (DBS) Card Drying and Storage Drying and Storage Dried Blood Spot (DBS) Card->Drying and Storage DBS Punch DBS Punch Drying and Storage->DBS Punch Extraction of TFV-DP Extraction of TFV-DP DBS Punch->Extraction of TFV-DP LC-MS/MS Analysis LC-MS/MS Analysis Extraction of TFV-DP->LC-MS/MS Analysis Data Quantification Data Quantification LC-MS/MS Analysis->Data Quantification

Experimental workflow for TFV-DP quantification in DBS.

Experimental Protocols

Quantification of this compound in Dried Blood Spots by LC-MS/MS

This protocol is a composite based on methodologies described in the literature.[4][10][11]

1. Materials and Reagents

  • DBS collection cards (e.g., Whatman 903 or equivalent)

  • 3 mm biopsy punch

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Methanol (B129727) (LC-MS grade)

  • Internal Standard (IS) solution (e.g., deuterated TFV-DP)

  • Solid Phase Extraction (SPE) cartridges (anion exchange)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Anion exchange column (e.g., Thermo Fisher BioBasic™ AX 50 x 1 mm)[7] or Atlantis Premier BEH C18 AX Column (50 mm × 2.1 mm i.d.; particle size 1.7 μm)[11]

2. Sample Preparation

  • From a single DBS, take three 3 mm punches and place them into a microcentrifuge tube.[10]

  • Add 25 µL of 50% methanol to the tube.[11]

  • Add 400 µL of the internal standard solution.[11]

  • Vortex the tube and incubate to allow for the extraction of TFV-DP from the DBS paper.

  • Perform solid-phase extraction (SPE) to separate TFV-DP from other components.

3. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Utilize an anion exchange column.[7][10]

    • Employ a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) with a pH gradient.[7][10]

    • Set the flow rate to 0.6 mL/min.[11]

    • The total run time is typically around 5.5 to 12 minutes.[7][11]

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ionization mode.[7]

    • Monitor the protonated precursor ions to product ion transitions. For TFV-DP, this is typically m/z 448.0 → m/z 350.0. For a deuterated internal standard, the transition might be m/z 452.9 → m/z 354.9.[10]

4. Quantification

  • Generate a calibration curve using known concentrations of TFV-DP.

  • The method should be validated over a linear range, for example, 50–6400 fmol/punch.[10]

  • Calculate the concentration of TFV-DP in the samples based on the standard curve.

Conclusion

The quantification of TFV-DP in DBS is a valuable tool for objectively monitoring PrEP adherence in both clinical and research settings. The provided protocols and data summaries offer a foundation for implementing this biomarker in studies and programs aimed at optimizing the effectiveness of PrEP for HIV prevention. Careful validation of the analytical method and adherence to standardized protocols are essential for obtaining accurate and reliable results.

References

Revolutionizing Tenofovir Diphosphate Analysis: A Comparative Guide to Direct and Indirect Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant step forward for HIV and hepatitis B research and clinical monitoring, this report provides a detailed comparative analysis of direct and indirect methods for the quantification of tenofovir (B777) diphosphate (B83284) (TFV-DP), the active metabolite of the antiviral drug tenofovir. These comprehensive application notes and protocols are designed to equip researchers, scientists, and drug development professionals with the necessary information to select and implement the most suitable analytical method for their specific needs.

Tenofovir, administered as the prodrugs tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), is a cornerstone of antiretroviral therapy (ART) and pre-exposure prophylaxis (PrEP). The intracellular concentration of TFV-DP is a critical biomarker for assessing treatment adherence and predicting therapeutic efficacy. Accurate and reliable quantification of TFV-DP in biological matrices, such as peripheral blood mononuclear cells (PBMCs) and dried blood spots (DBS), is therefore paramount.

This document outlines the principles, advantages, and limitations of both direct and indirect analytical approaches, which predominantly utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS). While indirect methods have been the historical standard, direct methods are gaining prominence due to their streamlined workflow and reduced sample processing time.

Core Methodologies: A Head-to-Head Comparison

The two primary approaches for TFV-DP analysis are distinguished by their sample preparation workflows:

  • Indirect Method: This traditional approach involves the enzymatic or chemical dephosphorylation of TFV-DP back to its parent drug, tenofovir (TFV). The subsequent quantification of TFV by LC-MS/MS serves as a surrogate measure of the original TFV-DP concentration. This method is often laborious, involving multiple steps such as analyte separation, enzymatic digestion, and solid-phase extraction (SPE).[1][2][3]

  • Direct Method: This more recent approach directly quantifies TFV-DP without the need for dephosphorylation. Advances in chromatographic techniques, such as hydrophilic interaction liquid chromatography (HILIC) and the use of anion-exchange columns, have enabled the direct analysis of the highly polar TFV-DP molecule.[4][5][6] This method significantly reduces sample processing time and complexity.[4]

A comparative summary of the quantitative performance of both methods is presented below.

Quantitative Data Summary

ParameterDirect MethodIndirect MethodMatrixReference
Lower Limit of Quantification (LLOQ) 50 fmol/punchLower than direct methodDBS[4]
0.5 ng/mL-Whole Blood[5][6]
-10 fmol/million cellsPBMCs[1]
Upper Limit of Quantification (ULOQ) 6400 fmol/punchSimilar to direct methodDBS[4]
Linearity Range 50–6400 fmol/punch50–10,000 fmol per sampleDBS/PBMCs[1][4]
Precision (%RSD) 2.48–14.08%<15%Whole Blood[5][6]
Accuracy 91.63–109.18%Within ±15%Whole Blood[5][6]

Experimental Protocols

Protocol 1: Direct Quantification of TFV-DP in Dried Blood Spots (DBS) using LC-MS/MS

This protocol outlines a direct method for the analysis of TFV-DP from DBS, adapted from validated methodologies.

1. Sample Preparation:

  • Punch a 3 mm disc from the DBS card.
  • Place the punch into a clean microcentrifuge tube.
  • Add an extraction solution (e.g., 70:30 methanol/water) containing a deuterated internal standard (TFV-DP-d4).[4]
  • Vortex and sonicate the sample for 10-15 minutes to facilitate extraction.
  • Centrifuge to pellet the paper disc and any precipitated proteins.
  • Transfer the supernatant to a new tube for analysis.

2. Liquid Chromatography:

  • Column: Anion-exchange column or a HILIC column suitable for polar analytes.[4][5][6]
  • Mobile Phase A: Aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with a specific pH).
  • Mobile Phase B: Acetonitrile.
  • Gradient: A pH or organic solvent gradient is used to achieve separation of TFV-DP from other cellular components.[4]
  • Flow Rate: Typically 0.3 - 0.5 mL/min.

3. Mass Spectrometry:

  • Instrument: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Detection: Multiple Reaction Monitoring (MRM).
  • Transitions:
  • TFV-DP: m/z 448.0 → 350.0[4]
  • TFV-DP-d4 (IS): m/z 452.9 → 354.9[4]

4. Data Analysis:

  • Quantify TFV-DP concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.

Protocol 2: Indirect Quantification of TFV-DP in Peripheral Blood Mononuclear Cells (PBMCs) using LC-MS/MS

This protocol describes a common indirect method for TFV-DP analysis in PBMCs.

1. PBMC Isolation:

  • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
  • Wash the isolated cells with phosphate-buffered saline (PBS).
  • Perform a cell count to normalize the final TFV-DP concentration.

2. Cell Lysis and Analyte Separation:

  • Lyse the counted PBMCs using a lysis buffer (e.g., 70% methanol).
  • Use solid-phase extraction (SPE) with an anion-exchange sorbent to separate TFV-DP from TFV and tenofovir monophosphate (TFV-MP).[1][3]

3. Dephosphorylation:

  • Elute the TFV-DP from the SPE column.
  • Incubate the eluate with an enzyme such as acid phosphatase or alkaline phosphatase to convert TFV-DP to TFV.[1][3]

4. Desalting and Concentration:

  • Perform a second SPE step to desalt and concentrate the resulting TFV.[1]

5. Liquid Chromatography:

  • Column: A standard C18 reverse-phase column.
  • Mobile Phase A: Aqueous buffer with an ion-pairing agent or acidic modifier.
  • Mobile Phase B: Acetonitrile or methanol.
  • Gradient: A suitable gradient to separate TFV from any remaining impurities.

6. Mass Spectrometry:

  • Instrument: A triple quadrupole mass spectrometer.
  • Ionization Mode: ESI in positive mode.
  • Detection: MRM.
  • Transitions: Monitor the specific precursor and product ions for TFV and its corresponding internal standard.

7. Data Analysis:

  • Calculate the concentration of TFV, which directly corresponds to the initial intracellular TFV-DP concentration, using a calibration curve prepared with TFV standards.

Visualizing the Pathways and Workflows

To further elucidate the processes involved, the following diagrams illustrate the metabolic activation of tenofovir and the comparative workflows of the direct and indirect analytical methods.

G cluster_0 Tenofovir Prodrug Administration cluster_1 Intracellular Conversion cluster_2 Pharmacological Action TDF Tenofovir Disoproxil Fumarate (TDF) TFV Tenofovir (TFV) TDF->TFV Hydrolysis (Esterases) TAF Tenofovir Alafenamide (TAF) TAF->TFV Hydrolysis (Cathepsin A) TFVMP Tenofovir Monophosphate (TFV-MP) TFV->TFVMP Phosphorylation (Adenylate Kinase 2) TFVDP Tenofovir Diphosphate (TFV-DP) (Active Form) TFVMP->TFVDP Phosphorylation (NME1/NME2) Inhibition Inhibition of Viral Reverse Transcriptase TFVDP->Inhibition

Metabolic pathway of tenofovir prodrugs to the active this compound.

G cluster_direct Direct Method Workflow cluster_indirect Indirect Method Workflow d_start Sample Collection (DBS or PBMCs) d_extract Extraction of TFV-DP d_start->d_extract d_lcms Direct LC-MS/MS Analysis (Anion-Exchange or HILIC) d_extract->d_lcms d_end Quantification of TFV-DP d_lcms->d_end i_start Sample Collection (DBS or PBMCs) i_separate SPE Separation of TFV-DP i_start->i_separate i_dephos Enzymatic Dephosphorylation (TFV-DP -> TFV) i_separate->i_dephos i_desalt SPE Desalting & Concentration i_dephos->i_desalt i_lcms LC-MS/MS Analysis of TFV (Reverse-Phase) i_desalt->i_lcms i_end Quantification of TFV (Surrogate for TFV-DP) i_lcms->i_end

Comparison of direct and indirect experimental workflows for TFV-DP analysis.

Conclusion

The choice between direct and indirect methods for TFV-DP analysis will depend on the specific requirements of the study, including desired sample throughput, available instrumentation, and the need for sensitivity. Direct methods offer a more streamlined and less time-consuming workflow, making them an attractive option for high-throughput applications.[4] In contrast, indirect methods, while more laborious, have a long history of use and may be more readily available in some laboratories. This guide provides the foundational knowledge and protocols for researchers to make an informed decision and successfully implement robust and reliable TFV-DP quantification in their work.

References

Application Notes: Immunoassay for Tenofovir Diphosphate Detection in Clinical Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir (B777) diphosphate (B83284) (TFV-DP) is the active intracellular metabolite of the antiretroviral drug tenofovir, available as tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF). As a long-acting metabolite, the concentration of TFV-DP in red blood cells (RBCs) or dried blood spots (DBS) serves as a reliable indicator of long-term adherence to tenofovir-based regimens for HIV treatment and pre-exposure prophylaxis (PrEP).[1][2][3] Monitoring TFV-DP levels is crucial for clinical management, adherence counseling, and in the context of clinical trials. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard for quantification, immunoassays offer a more accessible and high-throughput alternative.[2][4][5] This document provides detailed protocols and data for a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of TFV-DP in clinical samples.

Principle of the Assay

The detection of TFV-DP is based on a competitive immunoassay format. In this setup, free TFV-DP in a sample competes with a fixed amount of labeled or immobilized tenofovir conjugate for binding to a limited number of anti-tenofovir antibody binding sites. The resulting signal is inversely proportional to the concentration of TFV-DP in the sample.[6] This method allows for sensitive and specific quantification of the analyte in complex biological matrices.

Mechanism of Action of Tenofovir

Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI).[7] Following administration, its prodrugs (TDF or TAF) are metabolized to tenofovir. Inside the target cells, tenofovir undergoes phosphorylation by cellular kinases to form the active metabolite, tenofovir diphosphate (TFV-DP).[7][8] TFV-DP mimics the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate (dATP), and is incorporated into the growing viral DNA chain by the reverse transcriptase enzyme.[9] However, because TFV-DP lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, it acts as a chain terminator, halting viral DNA synthesis and thereby inhibiting viral replication.[10][11]

Mechanism of Action of Tenofovir cluster_0 Host Cell TDF_TAF Tenofovir Prodrugs (TDF or TAF) TFV Tenofovir (TFV) TDF_TAF->TFV Metabolism TFV_DP This compound (TFV-DP) (Active Metabolite) TFV->TFV_DP Cellular Kinases (Phosphorylation) RT Viral Reverse Transcriptase TFV_DP->RT Competes with dATP dATP Deoxyadenosine 5'-triphosphate (dATP) dATP->RT growing_DNA Growing Viral DNA RT->growing_DNA DNA Synthesis viral_RNA Viral RNA Template viral_RNA->RT terminated_DNA Terminated Viral DNA growing_DNA->terminated_DNA Chain Termination by TFV-DP

Mechanism of Action of Tenofovir.

Quantitative Data Summary

The performance of the this compound immunoassay has been validated against the gold-standard LC-MS/MS method. The following tables summarize the quantitative data from various studies.

Table 1: Correlation of Immunoassay with LC-MS/MS

Assay TypeClinical MatrixCorrelation Coefficient (r)Reference
ELISAUrine0.92[5][12][13]
Lateral FlowUrine0.91[5][12]
ELISARed Blood Cell LysateStrong (not specified)[4][5]

Table 2: Assay Performance Characteristics (Urine Samples)

ParameterTDF Cutoff (1500 ng/mL)TAF Cutoff (150 ng/mL)Reference
ELISA
Sensitivity94%92%[5][12]
Specificity94%84%[5][12]
Lateral Flow Assay (Optical Reader)
Sensitivity89%90%[5][12]
Specificity96%96%[5][12]

Table 3: Limits of Detection and Quantification for Tenofovir in Urine by ELISA

ParameterConcentration (ng/mL)Reference
Limit of Detection (LOD)135[12][14]
Lower Limit of Quantification (LLOQ)1055[12][14]
IC501925[12][14]
Upper Limit of Quantification (ULOQ)23200[12][14]

Experimental Protocols

Sample Preparation: Dried Blood Spots (DBS)

A validated method for the analysis of TFV-DP from DBS involves the following steps:

  • Punching: Three 3 mm punches are taken from each DBS sample.

  • Extraction: The punches undergo an extraction procedure to isolate TFV-DP.

  • Analysis: The extracted TFV-DP is then quantified using the immunoassay.

Competitive ELISA Protocol for TFV-DP Detection

This protocol outlines the general steps for a competitive ELISA to determine TFV-DP concentrations in processed clinical samples.

Competitive ELISA Workflow for TFV-DP Detection plate_coating 1. Plate Coating: Coat ELISA plate with Tenofovir-conjugated antigen. blocking 2. Blocking: Add blocking buffer to prevent non-specific binding. plate_coating->blocking pre_incubation 3. Pre-incubation: Incubate sample/standard with anti-Tenofovir antibody. blocking->pre_incubation competition 4. Competitive Binding: Transfer mixture to coated plate. Incubate for 1-2 hours. pre_incubation->competition washing1 5. Washing: Wash plate to remove unbound reagents. competition->washing1 secondary_ab 6. Detection: Add enzyme-conjugated secondary antibody. washing1->secondary_ab washing2 7. Washing: Wash away unbound secondary antibody. secondary_ab->washing2 substrate 8. Signal Development: Add substrate and incubate. washing2->substrate read_plate 9. Measurement: Read absorbance at the appropriate wavelength. substrate->read_plate

Competitive ELISA Workflow.
  • Plate Coating: Coat the wells of a microplate with a tenofovir-conjugated antigen overnight at 4°C.[15]

  • Washing: Wash the plate three times with a suitable wash buffer (e.g., PBS with 0.05% Tween 20).[6]

  • Blocking: Add blocking buffer (e.g., 0.5% casein in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[6][15]

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • In a separate plate, pre-incubate the prepared sample or standard with a fixed concentration of anti-tenofovir monoclonal antibody for 10-30 minutes.[15]

    • Transfer this mixture to the coated and blocked ELISA plate.[15]

    • Incubate for 1-2 hours at room temperature.[15]

  • Washing: Wash the plate five times with wash buffer.[15]

  • Detection:

    • Add an enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.[15]

  • Washing: Wash the plate five times with wash buffer.[15]

  • Signal Development: Add the appropriate substrate and incubate until color develops.

  • Measurement: Stop the reaction and read the absorbance using a microplate reader. The signal intensity will be inversely proportional to the amount of TFV-DP in the sample.[6]

Note: Specific concentrations of antibodies and reagents, as well as incubation times, should be optimized for each specific assay.

References

Application Notes and Protocols for Tenofovir Diphosphate (TFV-DP) Analysis from Dried Blood Spots (DBS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tenofovir (B777) diphosphate (B83284) (TFV-DP), the active intracellular metabolite of the antiretroviral drug tenofovir, is a critical biomarker for monitoring adherence to HIV treatment and pre-exposure prophylaxis (PrEP). Dried blood spots (DBS) offer a minimally invasive, convenient, and stable matrix for sample collection, transportation, and storage, making them ideal for clinical and research settings. This document provides detailed application notes and protocols for the sample preparation and analysis of TFV-DP from DBS using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Mechanism of Action of Tenofovir

Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI). Following administration, tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF) is converted to tenofovir, which then undergoes intracellular phosphorylation by host cellular kinases to form the active metabolite, tenofovir diphosphate (TFV-DP).[1] TFV-DP acts as a competitive inhibitor of the viral enzyme reverse transcriptase and also as a chain terminator when incorporated into viral DNA, thus preventing HIV replication. The long intracellular half-life of TFV-DP in red blood cells (approximately 17 days) makes it an excellent marker of cumulative drug exposure over the preceding weeks to months.[1][2][3][4]

Tenofovir Mechanism of Action cluster_0 Systemic Circulation cluster_1 Intracellular (e.g., Red Blood Cell) cluster_2 HIV Replication Cycle TDF/TAF TDF/TAF Tenofovir Tenofovir TDF/TAF->Tenofovir Hydrolysis Tenofovir_in Tenofovir Tenofovir->Tenofovir_in Cellular Uptake TFV-MP Tenofovir Monophosphate (TFV-MP) Tenofovir_in->TFV-MP Phosphorylation (Cellular Kinases) TFV-DP Tenofovir Diphosphate (TFV-DP) [Active Metabolite] TFV-MP->TFV-DP Phosphorylation (Cellular Kinases) Reverse_Transcriptase Reverse Transcriptase TFV-DP->Reverse_Transcriptase Inhibition Viral_DNA_Synthesis Viral DNA Synthesis TFV-DP->Viral_DNA_Synthesis Incorporation Reverse_Transcriptase->Viral_DNA_Synthesis Chain_Termination Chain Termination Direct TFV-DP Extraction Workflow DBS_Card Dried Blood Spot (DBS) on Card Punch Punch 3 mm disc into microcentrifuge tube DBS_Card->Punch Add_IS_Extraction Add Internal Standard and 70:30 Methanol:Water Punch->Add_IS_Extraction Vortex_Sonicate Vortex and Sonicate Add_IS_Extraction->Vortex_Sonicate Centrifuge Centrifuge to pellet debris Vortex_Sonicate->Centrifuge Supernatant_Transfer Transfer supernatant to clean tube/plate Centrifuge->Supernatant_Transfer Evaporate Evaporate to dryness (optional, for concentration) Supernatant_Transfer->Evaporate Reconstitute Reconstitute in mobile phase Evaporate->Reconstitute LCMS_Analysis Analyze by LC-MS/MS Reconstitute->LCMS_Analysis Indirect TFV-DP Extraction Workflow DBS_Punch Punch 3 mm disc from DBS card Cell_Lysis Cell Lysis and Protein Precipitation DBS_Punch->Cell_Lysis SPE_Separation Solid-Phase Extraction (SPE) to separate TFV-DP Cell_Lysis->SPE_Separation Dephosphorylation Enzymatic Dephosphorylation (Alkaline Phosphatase) TFV-DP -> TFV SPE_Separation->Dephosphorylation SPE_Cleanup Second SPE to purify TFV Dephosphorylation->SPE_Cleanup Evaporate_Reconstitute Evaporate and Reconstitute SPE_Cleanup->Evaporate_Reconstitute LCMS_Analysis Analyze Tenofovir (TFV) by LC-MS/MS Evaporate_Reconstitute->LCMS_Analysis

References

Application Notes and Protocols for Measuring Tenofovir Diphosphate in Genital and Rectal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tenofovir (B777) diphosphate (B83284) (TFV-DP) is the active metabolite of the antiretroviral drug tenofovir, a cornerstone of HIV pre-exposure prophylaxis (PrEP) and treatment. Measuring TFV-DP concentrations in genital and rectal tissues is crucial for understanding drug distribution at the site of potential HIV transmission, evaluating the efficacy of different formulations (e.g., oral, topical), and establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships. These application notes provide detailed protocols and quantitative data for the measurement of TFV-DP in these critical tissue compartments.

I. Quantitative Data Summary

The following tables summarize TFV-DP concentrations measured in various genital and rectal tissues from different clinical and pre-clinical studies. These values can serve as a reference for researchers designing new studies or interpreting their own data.

Table 1: Tenofovir Diphosphate (TFV-DP) Concentrations in Female Genital Tissues

Tissue TypeDosing RegimenMedian TFV-DP ConcentrationUnitsReference
Cervical TissueEx-vivo incubation (pre-menopausal)0.0038 (percentage of TFV converted to TFV-DP)%[1]
Cervical TissueEx-vivo incubation (post-menopausal)0.0004 (percentage of TFV converted to TFV-DP)%[1]
Cervical TissueTenofovir Vaginal Ring (IVR)>10^6fmol/g[2]
Vaginal TissueTenofovir Vaginal Ring (IVR)>10^6fmol/g[2]
Cervical TissueSingle Oral Dose TDF/FTC (24h post-dose)1,645fmol/g[3]
Vaginal TissueSingle Oral Dose TDF/FTC (24h post-dose)1,645fmol/g[3]
Cervical TissueTAF/EVG Vaginal Insert (24-72h post-dose)>1000fmol/mg[4]

Table 2: this compound (TFV-DP) Concentrations in Rectal Tissues

Tissue TypeDosing RegimenMedian TFV-DP ConcentrationUnitsReference
Rectal TissueSingle Oral Dose TDF/FTC (24h post-dose)206,950fmol/g[3]
Rectal TissueTenofovir Rectal Douche (24h post-dose)8,319fmol/10^6 cells[5]
Rectal TissueWitepsol-based Rectal Suppository (2h post-dose)773fmol/mg[6]
Rectal TissueWitepsol-based Rectal Suppository (24h post-dose)946.7fmol/mg[6]
Rectal TissueSingle Rectal 1% Tenofovir Gel100 to 10,000 times higher than single oral doseRelative Concentration[7]

Table 3: Lower Limits of Quantification (LLOQ) for TFV-DP in Tissue Samples

MatrixLLOQUnitsReference
Tissue Homogenates0.02-20 (concentration range)ng/mL[1]
Tissue5fmol/sample[5]
Rectal TissueNot detected (LLOQ of 200 fmol/mg)fmol/mg[8]

II. Experimental Protocols

This section provides detailed methodologies for the key experiments involved in measuring TFV-DP in genital and rectal tissues.

Protocol 1: Tissue Biopsy Collection and Immediate Processing

Objective: To obtain genital or rectal tissue biopsies and process them appropriately to preserve the integrity of intracellular TFV-DP.

Materials:

  • Biopsy forceps (e.g., Radial JawTM 3 Biopsy Forceps)

  • Pre-tared, labeled cryovials

  • Dry ice or liquid nitrogen

  • -80°C freezer for storage

Procedure:

  • Biopsy Collection:

    • For rectal biopsies, collect tissue from the anal margin using biopsy forceps.[6]

    • For cervical and vaginal biopsies, obtain tissue under direct visualization.

  • Immediate Handling:

    • To minimize drug leakage and degradation, it is crucial to handle biopsies quickly. Placing biopsies directly into culture medium can lead to a significant decrease in parent drug (tenofovir) concentration and a smaller decrease in TFV-DP concentration.[9] For the most accurate measurement of TFV-DP, minimize contact with liquid media.

    • Immediately transfer the collected biopsy into a pre-tared, labeled cryovial.[6]

  • Weight Measurement:

    • Record the total weight of the cryovial with the tissue. The tissue weight is calculated by subtracting the pre-tared weight of the vial. A typical biopsy weight is around 11.5 mg.[6]

  • Snap Freezing:

    • Immediately snap-freeze the cryovial containing the tissue biopsy on dry ice or in liquid nitrogen.[1][6]

  • Storage:

    • Store the frozen biopsies at -80°C until analysis.[1][6]

Protocol 2: this compound Extraction from Tissue

Objective: To lyse the tissue and extract intracellular TFV-DP for subsequent analysis.

Materials:

  • Frozen tissue biopsy in a cryovial

  • Ice-cold 70% Methanol[10] or 80% Methanol[6]

  • Internal Standard (IS), e.g., ¹³C-labeled TFV-DP[6]

  • Bead beater or tissue homogenizer

  • Centrifuge capable of reaching 14,000 x g at 4°C[10]

  • Microcentrifuge tubes

Procedure:

  • Homogenization:

    • To the frozen tissue biopsy in the cryovial, add a pre-chilled lysis solution. A common lysis solution is cold 80% methanol (B129727) containing a known concentration of an internal standard (e.g., 1000 ng of ¹³C-labeled TFV-DP).[6]

    • Homogenize the tissue using a bead beater or other tissue homogenizer until the tissue is completely disrupted.

  • Lysis and Protein Precipitation:

    • Vortex the homogenate vigorously and incubate on ice for at least 30 minutes to ensure complete cell lysis and protein precipitation.[10]

  • Centrifugation:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cellular debris and precipitated proteins.[10]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the extracted TFV-DP and internal standard, to a new, clean microcentrifuge tube.[10]

  • Storage:

    • The extracted samples can be stored at -80°C until analysis.[6]

Protocol 3: Quantification of TFV-DP by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate and quantify TFV-DP from the tissue extract using a validated LC-MS/MS method.

Materials:

  • Tissue extract (supernatant from Protocol 2)

  • LC-MS/MS system (e.g., UPLC-MS/MS)[9]

  • Appropriate chromatography column (e.g., anion exchange or HILIC for polar compounds)[11][12]

  • Mobile phases (e.g., acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate)[10]

  • Nitrogen gas supply for solvent evaporation

Procedure:

  • Sample Preparation:

    • Evaporate the supernatant to dryness under a stream of nitrogen gas.[10]

    • Reconstitute the dried extract in the initial mobile phase for injection into the LC-MS/MS system.[10]

  • Chromatographic Separation:

    • Due to the high polarity of TFV-DP, specialized chromatographic techniques are required for good retention and separation.[11]

    • Method A: Anion Exchange Chromatography: Utilize an anion exchange column with a pH gradient to achieve separation of TFV, TFV-monophosphate, and TFV-DP.[11]

    • Method B: Hydrophilic Interaction Liquid Chromatography (HILIC): Employ a HILIC column with an appropriate mobile phase gradient.[12]

    • Set a suitable flow rate, typically in the range of 0.3 - 0.5 mL/min.[10]

  • Mass Spectrometry Detection:

    • Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, which can be operated in either positive or negative mode.[10]

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect the transitions from the precursor ion to the product ion for both TFV-DP and its stable isotope-labeled internal standard.[10][11]

      • Example Transition for TFV-DP: m/z 448.0 → m/z 350.0[11]

      • Example Transition for Deuterated TFV-DP IS: m/z 452.9 → m/z 354.9[11]

  • Data Analysis and Quantification:

    • Generate a standard curve by spiking a blank matrix with known concentrations of TFV-DP.

    • Quantify the TFV-DP concentration in the tissue samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[10]

    • Normalize the final concentration to the weight of the original tissue biopsy (e.g., fmol/mg of tissue) or to the number of cells if isolated (e.g., fmol/10^6 cells).[5][6]

III. Visualizations: Pathways and Workflows

The following diagrams illustrate the key metabolic pathway for tenofovir activation and the general experimental workflow for measuring TFV-DP in tissue samples.

Tenofovir_Metabolic_Pathway Tenofovir_Prodrug Tenofovir Prodrug (TDF or TAF) Tenofovir Tenofovir (TFV) Tenofovir_Prodrug->Tenofovir Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Phosphorylation (Adenylate Kinase 2) TFV_DP This compound (TFV-DP) (Active Form) TFV_MP->TFV_DP Phosphorylation (Pyruvate Kinase/Creatine Kinase)

Caption: Metabolic activation of tenofovir to its active form, this compound (TFV-DP).

TFV_DP_Measurement_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Tissue_Biopsy 1. Tissue Biopsy Collection (Genital/Rectal) Snap_Freeze 2. Snap Freezing & Weighing Tissue_Biopsy->Snap_Freeze Homogenization 3. Homogenization & Lysis (Methanol + Internal Standard) Snap_Freeze->Homogenization Centrifugation 4. Centrifugation Homogenization->Centrifugation Supernatant_Collection 5. Supernatant Collection Centrifugation->Supernatant_Collection Evaporation 6. Evaporation & Reconstitution Supernatant_Collection->Evaporation LC_MSMS 7. LC-MS/MS Analysis (HILIC or Anion Exchange) Evaporation->LC_MSMS Data_Analysis 8. Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: General workflow for the measurement of TFV-DP in tissue samples.

References

Protocol for Tenofovir Diphosphate Extraction from Erythrocytes in Dried Blood Spots

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Measuring intracellular tenofovir (B777) diphosphate (B83284) (TFV-DP) in erythrocytes is a critical method for assessing cumulative adherence to tenofovir-based therapies, including pre-exposure prophylaxis (PrEP) for HIV. Due to its long intracellular half-life of approximately 17 days in red blood cells, TFV-DP levels provide a reliable indication of drug exposure over the preceding weeks to months.[1][2][3] This protocol details a widely used method for extracting TFV-DP from dried blood spots (DBS) for subsequent quantification, typically by liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

This section outlines the detailed methodology for the extraction of tenofovir diphosphate from dried blood spots.

Materials and Reagents
  • Dried blood spot (DBS) cards (e.g., Whatman 903 Protein Saver cards)

  • Harris Uni-Core punch (3 mm) or equivalent

  • Microcentrifuge tubes (1.5 mL)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Internal Standard (e.g., ¹³C-TFV-DP)

  • Extraction Solvent: 70:30 (v/v) methanol:water. An updated protocol may use a 50:50 (v/v) methanol:water mixture for improved recovery.[4]

Sample Preparation and Extraction
  • DBS Punching: From the center of a dried blood spot, carefully take one 3 mm punch using a Harris Micro-punch.[1][5] Place the punch into a 1.5 mL microcentrifuge tube.

  • Cell Lysis and Extraction:

    • Add 500 µL of the 70:30 methanol:water extraction solvent to the microcentrifuge tube containing the DBS punch.[3][6] Some protocols may use a smaller volume of 50 µL of extraction solvent containing an internal standard.[5]

    • Vortex the tube vigorously to ensure the punch is fully submerged and to initiate the lysis of the red blood cells.

    • Incubate the tube at room temperature for 30 minutes to allow for complete cell lysis and extraction of the metabolite.[5]

  • Supernatant Collection:

    • Following incubation, centrifuge the tube to pellet the paper punch and cell debris. While specific centrifugation parameters can vary, a high-speed microcentrifuge (e.g., 14,000 x g) for 10 minutes at 4°C is effective for pelleting cellular debris.[2]

    • Carefully transfer the supernatant, which contains the extracted TFV-DP, to a new, clean microcentrifuge tube. This lysed cellular matrix is now ready for further purification and analysis.[1][3]

Downstream Processing (for LC-MS/MS Analysis)

The extracted solution typically requires further purification before analysis by LC-MS/MS.

  • Solid-Phase Extraction (SPE): The lysed and extracted solution is often purified using solid-phase extraction (SPE) to separate TFV-DP from other cellular components.[5][7] Anion exchange SPE cartridges, such as weak anion exchange (WAX), have been shown to provide good recovery.[8]

  • Dephosphorylation (Optional but Common): In many validated assays, the purified TFV-DP is dephosphorylated to its parent form, tenofovir (TFV), using an enzyme like alkaline phosphatase.[5][7] This indirect quantification method can simplify the chromatographic analysis.

  • Final Clean-up and Concentration: A final SPE step may be employed to desalt and concentrate the tenofovir before injection into the LC-MS/MS system.[5]

Data Presentation

The following tables summarize key quantitative data related to the extraction and stability of TFV-DP from DBS, as reported in various studies.

ParameterValueReference(s)
Extraction Precision
Intra-extraction Precision (%CV)≤11.6%[1]
Inter-extraction Precision (%CV)≤11.6%[1]
Analyte Stability
Whole Blood at Room Temp (pre-spotting)Up to 24 hours[1][9]
DBS at Room TemperatureUp to 5 days[1][9]
DBS Storage StabilityUp to 18 months at -20°C or -80°C[1][9]
Freeze/Thaw Cycles (DBS)Stable for up to 4 cycles[1][9]
Sample Characteristics
Erythrocytes per 3mm DBS punch~11.9 x 10⁶ cells (for hematocrit 35-50%)[1][9]
Adherence Level (doses/week)Median TFV-DP Level (fmol/punch)Reference
Low (2 doses/week)329[7]
Moderate (4 doses/week)622[7]
Perfect (7 doses/week)914[7]

Visualizations

The following diagrams illustrate the key processes involved in the extraction and analysis of this compound.

TFV_Metabolic_Pathway cluster_prodrug Tenofovir Prodrugs cluster_intracellular Intracellular Space (Erythrocyte) TDF Tenofovir Disoproxil Fumarate (TDF) TFV Tenofovir (TFV) TDF->TFV Hydrolysis TAF Tenofovir Alafenamide (TAF) TAF->TFV Metabolism TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Phosphorylation (Adenylate Kinase 2) TFV_DP Tenofovir Diphosphate (TFV-DP) TFV_MP->TFV_DP Phosphorylation (Creatine Kinase M-type) TFV_DP_Extraction_Workflow cluster_sample Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis WholeBlood Whole Blood Collection (EDTA tube) DBS_Spotting Spotting on DBS Card (e.g., 50 µL/spot) WholeBlood->DBS_Spotting DBS_Drying Air Dry Overnight DBS_Spotting->DBS_Drying DBS_Punch Take 3mm Punch DBS_Drying->DBS_Punch Lysis Add 70:30 Methanol:Water & Vortex DBS_Punch->Lysis Incubation Incubate at Room Temp (30 min) Lysis->Incubation Centrifugation Centrifuge to Pellet Debris Incubation->Centrifugation Supernatant Collect Supernatant (Lysed Cellular Matrix) Centrifugation->Supernatant SPE1 Solid-Phase Extraction (SPE) (Purification) Supernatant->SPE1 Dephosphorylation Dephosphorylation (TFV-DP -> TFV) SPE1->Dephosphorylation SPE2 SPE (Desalting/Concentration) Dephosphorylation->SPE2 LCMS LC-MS/MS Quantification SPE2->LCMS

References

Application Notes and Protocols: Use of Tenofovir Diphosphate Levels in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir (B777), a cornerstone of antiretroviral therapy (ART) and pre-exposure prophylaxis (PrEP) for HIV infection, is administered as one of two prodrugs: tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF).[1] Upon administration, these prodrugs are metabolized intracellularly to the active antiviral agent, tenofovir diphosphate (B83284) (TFV-DP).[2][3] TFV-DP acts as a competitive inhibitor of the HIV reverse transcriptase, leading to chain termination and halting viral replication.[1][2] Due to its long intracellular half-life of approximately 17 days in red blood cells, TFV-DP serves as a valuable biomarker for assessing cumulative drug exposure and adherence to therapy.[2][4][5][6][7][8] This document provides detailed application notes and protocols for the therapeutic drug monitoring (TDM) of TFV-DP.

Data Presentation

The following tables summarize key quantitative data related to TFV-DP levels and their clinical interpretation.

Table 1: Tenofovir Diphosphate (TFV-DP) Levels in Dried Blood Spots (DBS) and Association with Adherence and Clinical Outcomes

TFV-DP Concentration (fmol/punch)Associated Adherence Level (doses/week)Clinical Interpretation & Correlation with ViremiaReferences
<350<2Low adherence; associated with a statistically significant odds of future viremia.[6][9]
350 - 6992 - 4Suboptimal adherence; increased odds of viremia compared to higher concentrations.[6][9]
≥700≥4Associated with a substantial reduction in HIV infection risk. This level is a common benchmark for protective adherence in PrEP studies.[4][6][9][10]
800 - <1650Medium adherence category in some studies.Predictive of a lower risk of future viremia compared to lower concentrations.[11]
≥1250~7High adherence.[6]
≥1650≥7Highest category of adherence, associated with the lowest odds of future viremia.[11]

Table 2: Steady-State TFV-DP Concentrations in Dried Blood Spots (DBS) with Directly Observed Therapy

Dosing Regimen (doses/week)Mean (SD) TFV-DP Concentration (fmol/punch)25th Percentile TFV-DP Concentration (fmol/punch)References
2 (Low)530 (159)466[6][8][12]
4 (Moderate)997 (267)779[6][8][12]
7 (Perfect)1,605 (405)1375[6][8][12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic activation of tenofovir and the general workflow for TFV-DP measurement.

cluster_0 Extracellular Space cluster_1 Intracellular Space (e.g., CD4+ T cell, Red Blood Cell) TDF Tenofovir Disoproxil Fumarate (TDF) TFV Tenofovir (TFV) TDF->TFV Plasma Esterases TAF Tenofovir Alafenamide (TAF) TAF->TFV Intracellular Esterases TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Cellular Kinases TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP Cellular Kinases HIV_RT HIV Reverse Transcriptase TFV_DP->HIV_RT Competitive Inhibition DNA_Chain Viral DNA Chain Termination HIV_RT->DNA_Chain

Figure 1. Metabolic activation of tenofovir prodrugs to the active TFV-DP.

start Whole Blood Sample (DBS or PBMCs) cell_lysis Cell Lysis and Protein Precipitation start->cell_lysis extraction Solid Phase Extraction (SPE) (Anion Exchange) cell_lysis->extraction lc_separation Liquid Chromatography (LC) Separation extraction->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) Detection lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Figure 2. General workflow for TFV-DP measurement by LC-MS/MS.

cluster_0 TFV-DP Concentration in DBS (fmol/punch) cluster_1 Clinical Outcome high High (e.g., >700) protected High Likelihood of Viral Suppression/ Protection from HIV high->protected medium Medium (e.g., 350-699) risk Increased Risk of Viremia/HIV Acquisition medium->risk low Low (e.g., <350) low->risk

Figure 3. Relationship between TFV-DP levels and clinical outcomes.

Experimental Protocols

The quantification of intracellular TFV-DP is most commonly performed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for its sensitivity and specificity.[2] The following are detailed protocols for sample preparation and analysis from Dried Blood Spots (DBS) and Peripheral Blood Mononuclear Cells (PBMCs).

Protocol 1: Quantification of TFV-DP in Dried Blood Spots (DBS) by LC-MS/MS

This protocol outlines the measurement of TFV-DP in DBS, a convenient method for sample collection and storage.

Materials:

  • Whole blood collected in EDTA tubes

  • Whatman 903 Protein Saver cards[4]

  • 3 mm hole puncher[4]

  • 70% Methanol (B129727) (ice-cold)[2]

  • Internal Standard (e.g., ¹³C₅-TFV-DP or deuterated TFV-DP)[2][13]

  • Weak Anion Exchange Solid Phase Extraction (SPE) cartridges[2][4]

  • Alkaline Phosphatase (for indirect methods)[4]

  • LC-MS/MS system[4][13]

Procedure:

  • DBS Card Preparation:

    • Spot 50 µL of whole blood onto each circle of the Whatman 903 card.[4]

    • Allow the spots to air-dry overnight at room temperature in a horizontal position.[4]

    • Store the dried cards in sealed bags with desiccant at -70°C until analysis.[4]

  • Sample Extraction:

    • Punch a 3 mm disc from the center of the dried blood spot.[4][5]

    • Place the disc into a clean microcentrifuge tube.

    • Add an appropriate volume of 70% methanol containing the internal standard to the tube.[5]

    • Vortex vigorously to lyse the red blood cells and extract TFV-DP.

    • Incubate on ice for 30 minutes.[2]

    • Centrifuge to pellet the paper disc and cellular debris.

    • Transfer the supernatant to a new tube.

  • Solid Phase Extraction (SPE):

    • Condition a weak anion exchange SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from the extraction step onto the cartridge.[4]

    • Wash the cartridge with an appropriate buffer to remove interfering substances.

    • Elute TFV-DP using a suitable elution solvent.[2]

  • LC-MS/MS Analysis:

    • Direct Method: The eluted sample containing TFV-DP is directly injected into the LC-MS/MS system. An anion exchange column with a pH gradient can be used for optimal separation of TFV and its phosphorylated metabolites.[13]

    • Indirect Method: The eluted TFV-DP is dephosphorylated to tenofovir using alkaline phosphatase.[4][5] The resulting tenofovir is then further purified by SPE before injection into the LC-MS/MS system.

    • Monitor the specific mass transitions for TFV-DP (or tenofovir in the indirect method) and the internal standard. For example, for the direct analysis of TFV-DP, the transition of the protonated precursor ion at m/z 448.0 to the product ion at m/z 350.0 can be monitored.[13]

  • Data Analysis:

    • Construct a calibration curve using standards of known TFV-DP concentrations.

    • Quantify the amount of TFV-DP in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • Results are typically reported as fmol/punch.

Protocol 2: Quantification of TFV-DP in Peripheral Blood Mononuclear Cells (PBMCs) by LC-MS/MS

This protocol details the isolation of PBMCs and subsequent measurement of TFV-DP, which is particularly relevant for understanding drug concentrations at the site of HIV replication.

Materials:

  • Whole blood collected in EDTA tubes

  • Ficoll-Paque PLUS[2]

  • Phosphate Buffered Saline (PBS)[2]

  • 70% Methanol (ice-cold)[2]

  • Internal Standard (e.g., ¹³C₅-TFV-DP)[2]

  • Weak Anion Exchange Solid Phase Extraction (SPE) cartridges[2]

  • LC-MS/MS system

Procedure:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with PBS.[2]

    • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.[2]

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[2]

    • Aspirate the upper layer containing plasma and platelets.

    • Carefully collect the layer of PBMCs at the plasma-Ficoll interface.

    • Wash the isolated PBMCs with PBS and count the cells.

  • Cell Lysis and Extraction:

    • Centrifuge the counted cells and discard the supernatant.[2]

    • Resuspend the cell pellet in a known volume of ice-cold 70% methanol containing the internal standard.

    • Vortex vigorously and incubate on ice for 30 minutes to ensure complete lysis.[2]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[2]

    • Transfer the supernatant to a new tube for SPE.[2]

  • Solid Phase Extraction (SPE):

    • Follow the same SPE procedure as described in Protocol 1.

  • LC-MS/MS Analysis:

    • Follow the same LC-MS/MS analysis and data analysis procedures as described in Protocol 1.

    • Results are typically reported as fmol/10⁶ cells.

Conclusion

The therapeutic drug monitoring of this compound provides a powerful tool for assessing adherence to tenofovir-based regimens and for predicting clinical outcomes in both HIV treatment and prevention settings. The long intracellular half-life of TFV-DP makes it a reliable marker of cumulative drug exposure. The protocols provided herein, utilizing the gold-standard LC-MS/MS methodology, offer a framework for the accurate and sensitive quantification of TFV-DP in clinically relevant matrices. Researchers and drug development professionals can utilize this information to optimize dosing strategies, interpret clinical trial data, and ultimately improve the efficacy of tenofovir-based therapies.

References

Application of HILIC Chromatography for Tenofovir Diphosphate Separation: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir (B777) diphosphate (B83284) (TFV-DP) is the pharmacologically active metabolite of the antiretroviral prodrugs tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF). As a highly polar, anionic molecule, the quantification of intracellular TFV-DP presents a significant analytical challenge. Traditional reversed-phase liquid chromatography (RPLC) often fails to provide adequate retention for such hydrophilic compounds, leading to elution in or near the solvent front and poor separation from other endogenous polar molecules.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for the analysis of polar compounds. In HILIC, a polar stationary phase (such as silica (B1680970) or phases bonded with amino or amide groups) is used with a mobile phase consisting of a high percentage of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[1] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component).[1] This technique offers orthogonal selectivity to RPLC and is highly compatible with mass spectrometry (MS) due to the high organic content of the mobile phase, which facilitates efficient desolvation and ionization.

This application note provides a detailed protocol for the separation and quantification of tenofovir diphosphate from biological matrices, specifically peripheral blood mononuclear cells (PBMCs), using a HILIC-based LC-MS/MS method.

Experimental Workflow

The overall process for the quantification of intracellular this compound involves several key stages, from sample collection to final data analysis. Each step is critical for ensuring accurate and reproducible results.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis whole_blood Whole Blood Collection (EDTA) pbmc_isolation PBMC Isolation (Ficoll Gradient) whole_blood->pbmc_isolation Density Centrifugation cell_lysis Cell Lysis (70% Methanol) pbmc_isolation->cell_lysis Cell Pellet protein_precipitation Protein Precipitation & Centrifugation cell_lysis->protein_precipitation Vortex & Incubate spe Supernatant Cleanup (e.g., SPE) protein_precipitation->spe Collect Supernatant hilic_separation HILIC Chromatography Separation spe->hilic_separation Inject Sample ms_detection Tandem MS Detection (MRM) hilic_separation->ms_detection Eluent data_analysis Data Processing & Quantification ms_detection->data_analysis Signal final_result final_result data_analysis->final_result Final TFV-DP Concentration

Caption: General workflow for TFV-DP measurement by LC-MS/MS.[2]

HILIC Separation Mechanism

The retention of this compound in HILIC is primarily governed by its partitioning between the bulk mobile phase and the water-enriched layer adsorbed onto the polar stationary phase. The highly polar and negatively charged phosphate (B84403) groups of TFV-DP are strongly attracted to this aqueous layer, leading to its retention.

hilic_mechanism cluster_column HILIC Stationary Phase cluster_layers p1 p2 p3 p4 p5 p6 label_silica Polar Surface (e.g., Silica) water_layer Immobilized Aqueous Layer mobile_phase Bulk Mobile Phase (High % Acetonitrile) tfv_dp This compound tfv_dp->water_layer Partitions into Aqueous Layer (Retention) elution Increasing Aqueous Content elution->mobile_phase Elution

Caption: HILIC separation mechanism for this compound.

Detailed Experimental Protocol

This protocol describes a HILIC-LC-MS/MS method for the quantification of TFV-DP in human PBMCs. It is synthesized from established methodologies and typical HILIC parameters.

1. Sample Preparation: PBMC Isolation and Lysis a. Isolate PBMCs from whole blood (collected in EDTA tubes) using Ficoll-Paque density gradient centrifugation.[2] b. Wash the isolated PBMC layer twice with Phosphate Buffered Saline (PBS). c. Count the cells to allow for normalization of the final concentration (e.g., fmol/10⁶ cells). d. Pellet the cells by centrifugation and discard the supernatant. e. Lyse the cell pellet by adding a specific volume of ice-cold 70% methanol (B129727) containing a known concentration of an appropriate internal standard (e.g., ¹³C₅-TFV-DP).[2] f. Vortex vigorously for 1 minute and incubate on ice for at least 30 minutes to ensure complete lysis and protein precipitation.[2] g. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.[2] h. Carefully transfer the supernatant to a new tube for analysis. This extract can be injected directly or undergo further cleanup (e.g., Solid Phase Extraction) if necessary.

2. HILIC-MS/MS Method This method is based on a micro-LC-MS/MS system using an amino stationary phase in HILIC mode.[3]

  • LC System: High-Performance Liquid Chromatography system capable of gradient elution.

  • Column: An amino-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Ammonium acetate (B1210297) buffer in water (e.g., 10 mM, pH adjusted).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.[2]

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution (Representative):

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 15 85
    1.0 15 85
    5.0 60 40
    5.1 15 85

    | 8.0 | 15 | 85 |

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • TFV-DP: m/z 446 -> 159
    • ¹³C₅-TFV-DP (Internal Standard): m/z 451 -> 159 (Note: Specific transitions should be optimized for the instrument used).

3. Data Analysis and Quantification a. Integrate the peak areas for TFV-DP and the internal standard. b. Calculate the peak area ratio (TFV-DP / Internal Standard). c. Construct a calibration curve by plotting the peak area ratios of prepared standards against their known concentrations. d. Determine the concentration of TFV-DP in the samples by interpolating their peak area ratios from the calibration curve. e. Normalize the final concentration based on the initial cell count (e.g., ng/10⁶ cells or fmol/10⁶ cells).

Data Presentation

The following table summarizes the quantitative performance of a HILIC-based method for TFV-DP and provides a comparison with other relevant analytical techniques.

ParameterHILIC Method (Amino Phase)[3]Anion Exchange Method[4]Direct Anion Exchange (DBS)[5]
Matrix Whole Blood / PlasmaPBMCsDried Blood Spots (DBS)
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL10 fmol / 10⁶ cells50 fmol / punch
Upper Limit of Quantitation (ULOQ) 512 ng/mL10,000 fmol / sample6,400 fmol / punch
Linear Range 0.5 - 512 ng/mL50 - 10,000 fmol / sample50 - 6,400 fmol / punch
Accuracy (% Bias) 91.63 – 109.18%Not ReportedNot Reported
Precision (%RSD) 2.48 – 14.08%Not ReportedNot Reported

Conclusion

HILIC chromatography coupled with tandem mass spectrometry provides a robust, sensitive, and specific method for the challenging task of quantifying intracellular this compound. By effectively retaining and separating this highly polar analyte, HILIC addresses the limitations of traditional reversed-phase chromatography. The protocol and data presented here offer a comprehensive guide for researchers and scientists in the fields of pharmacology, virology, and drug development, enabling accurate assessment of drug exposure and patient adherence, which are critical for both clinical research and therapeutic drug monitoring.

References

Measuring Tenofovir Diphosphate Activity in Cellular Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative determination of tenofovir (B777) diphosphate (B83284) (TFV-DP), the active metabolite of the antiretroviral drug tenofovir, in cellular matrices. Accurate measurement of intracellular TFV-DP is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, adherence monitoring in HIV pre-exposure prophylaxis (PrEP), and the overall development of tenofovir-based therapies.[1][2] This document outlines the predominant analytical methods, including the gold standard Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), emerging immunoassays, and novel enzymatic assays.

Introduction

Tenofovir is administered as prodrugs, such as tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), which are metabolized intracellularly to the pharmacologically active tenofovir diphosphate.[1][3][4] TFV-DP acts as a competitive inhibitor of HIV reverse transcriptase and hepatitis B virus (HBV) DNA polymerase, leading to chain termination of the elongating viral DNA and suppression of viral replication.[3][4][5] The long intracellular half-life of TFV-DP, particularly in red blood cells (approximately 17 days), makes it a reliable biomarker for assessing long-term drug adherence.[6][7][8]

This document provides detailed methodologies for the two main analytical techniques used to quantify intracellular TFV-DP:

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity and specificity.[1]

  • Immunoassays: Offering a simpler, high-throughput alternative to LC-MS/MS.[1][6]

  • Enzymatic Assays: A newer approach for rapid measurement of TFV-DP concentrations.[9]

Signaling Pathway: Metabolic Activation of Tenofovir

Tenofovir prodrugs undergo intracellular phosphorylation to become active. This process is initiated by cellular enzymes. The prodrugs, TDF and TAF, are first converted to tenofovir, which is then sequentially phosphorylated by cellular kinases to form tenofovir monophosphate (TFV-MP) and subsequently the active this compound (TFV-DP).[1][3][4][10]

cluster_prodrugs Prodrugs TDF Tenofovir Disoproxil Fumarate (TDF) TFV Tenofovir (TFV) TDF->TFV Hydrolysis TAF Tenofovir Alafenamide (TAF) TAF->TFV Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Phosphorylation (Cellular Kinases) TFV_DP This compound (TFV-DP) (Active) TFV_MP->TFV_DP Phosphorylation (Cellular Kinases) Inhibition Inhibition of Viral Reverse Transcriptase TFV_DP->Inhibition

Metabolic activation of tenofovir prodrugs to the active diphosphate form.

Experimental Protocols

Quantification of TFV-DP using LC-MS/MS

LC-MS/MS is the most widely used method for the sensitive and specific quantification of intracellular TFV-DP.[1] The general workflow involves cell isolation, cell lysis, analyte extraction, chromatographic separation, and detection by mass spectrometry.

Sample Sample Collection (Whole Blood/DBS) Isolation Cell Isolation (e.g., PBMCs) Sample->Isolation Lysis Cell Lysis & Extraction Isolation->Lysis Purification Solid Phase Extraction (SPE) Lysis->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

General workflow for TFV-DP measurement by LC-MS/MS.

Materials:

  • Whole blood collected in EDTA tubes

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS)

  • Ice-cold 70% Methanol (B129727)

  • Internal Standard (e.g., ¹³C₅-TFV-DP)[2]

  • Weak Anion Exchange Solid Phase Extraction (SPE) cartridges[1]

  • LC-MS/MS system

Procedure:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Aspirate the upper layer containing plasma and platelets.

    • Carefully collect the mononuclear cell layer (buffy coat).

    • Wash the collected cells twice with PBS, centrifuging at 100-250 x g for 10 minutes.

    • Resuspend the cell pellet in PBS and perform a cell count.

  • Cell Lysis and Extraction:

    • Centrifuge the counted cells and discard the supernatant.

    • Add ice-cold 70% methanol to the cell pellet.

    • Vortex vigorously and incubate on ice for 30 minutes to ensure complete lysis.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube for SPE.

  • Solid Phase Extraction (SPE):

    • Condition a weak anion exchange SPE cartridge according to the manufacturer's instructions.

    • Load the cell lysate supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute TFV-DP using an appropriate elution solvent.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic Conditions (Example):

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode[1]

      • Detection: Multiple Reaction Monitoring (MRM)[1]

      • Example Transitions: m/z 448.0 -> 350.0 for TFV-DP[11]

  • Data Analysis:

    • Quantify TFV-DP concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Materials:

  • Dried blood spots on collection cards

  • Punch tool (e.g., 3 mm)

  • Extraction solution (e.g., 70% methanol in water)[2][8]

  • Internal Standard (e.g., ¹³C₅-TFV-DP)[2]

  • Weak Anion Exchange SPE cartridges[1]

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Punch out a 3 mm disc from the center of the dried blood spot.

    • Place the punch in a microcentrifuge tube.

  • Extraction:

    • Add the extraction solution containing the internal standard to the tube.

    • Vortex and sonicate for 10-15 minutes to extract TFV-DP.

    • Centrifuge to pellet the paper disc and any debris.

    • Transfer the supernatant for further processing.

  • Solid Phase Extraction (SPE):

    • Follow the same SPE procedure as described for PBMCs.

  • LC-MS/MS Analysis and Data Analysis:

    • Follow the same LC-MS/MS analysis and data analysis procedures as described for PBMCs.

Quantification of TFV-DP using Immunoassay (Competitive ELISA)

Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are being developed as a high-throughput alternative to LC-MS/MS for TFV-DP quantification.[1][6][7] These assays utilize monoclonal antibodies that specifically bind to tenofovir and TFV-DP.[6][7]

Coating Coat Plate with Tenofovir Conjugate Blocking Block Non-specific Binding Sites Coating->Blocking Incubation Add Sample/Standard and Anti-Tenofovir Antibody Blocking->Incubation Washing1 Wash Plate Incubation->Washing1 SecondaryAb Add Enzyme-linked Secondary Antibody Washing1->SecondaryAb Washing2 Wash Plate SecondaryAb->Washing2 Substrate Add Substrate & Measure Signal Washing2->Substrate Analysis Data Analysis (Inverse Relationship) Substrate->Analysis

References

Application Notes and Protocols for Tenofovir Diphosphate Quantification in Hair Samples for Adherence Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monitoring patient adherence to antiretroviral therapy is crucial for effective HIV treatment and prevention strategies like pre-exposure prophylaxis (PrEP).[1][2][3] While self-reporting is subjective and often unreliable, pharmacologic monitoring provides an objective measure of drug exposure.[4] Tenofovir (B777) (TFV), a cornerstone of many antiretroviral regimens, is administered as a prodrug, tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF).[5][6] In the body, these are converted to TFV and then undergo intracellular phosphorylation to the active antiviral agent, tenofovir diphosphate (B83284) (TFV-DP).[5][6][7][8] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination and suppression of viral replication.[5][8][9]

The long intracellular half-life of TFV-DP makes it a valuable biomarker for cumulative drug exposure.[1] While traditionally measured in peripheral blood mononuclear cells (PBMCs) or dried blood spots (DBS), quantification of tenofovir in hair is emerging as a non-invasive and practical alternative for long-term adherence monitoring.[1][10][11] Hair analysis offers several advantages, including ease of sample collection, storage, and transport at room temperature, and provides a window into drug exposure over weeks to months.[1][12] This document provides detailed protocols for the quantification of tenofovir in hair samples as a surrogate for TFV-DP levels and its application in adherence monitoring.

Signaling Pathway: Tenofovir Activation

Tenofovir requires intracellular phosphorylation to its active form, tenofovir diphosphate, to exert its antiviral effect.

Tenofovir_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TDF/TAF Tenofovir Prodrug (TDF or TAF) Tenofovir Tenofovir (TFV) TDF/TAF->Tenofovir Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Phosphorylation (Adenylate Kinase) TFV_DP This compound (TFV-DP) (Active Form) TFV_MP->TFV_DP Phosphorylation (Nucleoside Diphosphate Kinase) Viral_RT Viral Reverse Transcriptase TFV_DP->Viral_RT Competitive Inhibition Chain_Termination Chain Termination & Inhibition of Viral Replication Viral_RT->Chain_Termination

Caption: Intracellular activation pathway of tenofovir to its active diphosphate form.

Experimental Protocols

Hair Sample Collection

Proper sample collection is critical for accurate analysis.

Materials:

  • Clean scissors

  • Cardboard booklet or aluminum foil[13][14]

  • Stapler or string[13][14]

  • Nitrile gloves[13]

  • Ziploc-type bag[13]

  • Sample identification labels[13]

Procedure:

  • Wear nitrile gloves to prevent contamination.[13]

  • Identify the sampling site at the posterior vertex of the scalp.[14]

  • Collect a hair strand approximately the thickness of a pencil (about 0.5 cm in diameter).[13][14]

  • Cut the hair as close to the scalp as possible.[14][15]

  • Align the cut ends and secure the hair sample to a cardboard booklet with a stapler or tie it with a string.[13][14] Clearly indicate the root end.[13]

  • Place the secured hair sample in a labeled Ziploc-type bag.[13]

  • Record the collection date and any relevant participant information, including recent hair treatments (e.g., dyeing, bleaching).[13][14]

  • Store the samples at room temperature away from direct sunlight.[14]

Sample Preparation and Extraction

This protocol outlines the extraction of tenofovir from hair samples for LC-MS/MS analysis.

Materials:

  • Deionized water

  • Methanol (B129727)

  • Acetonitrile

  • Formic acid

  • Internal standard (e.g., Tenofovir-d5)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[16]

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • LC-MS/MS vials

Procedure:

  • Cut the proximal 1.5 cm of the hair sample (representing approximately 6 weeks of drug exposure) into small pieces.[11]

  • Weigh approximately 5 mg of the cut hair.[12]

  • Wash the hair sample with methanol to remove external contaminants and then dry it.

  • Add an internal standard solution to the dried hair sample.

  • Perform enzymatic digestion or alkaline extraction to release the drug from the hair matrix.

  • For Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by deionized water.

    • Load the extracted sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the tenofovir and internal standard with a stronger organic solvent (e.g., methanol with formic acid).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Transfer the reconstituted sample to an LC-MS/MS vial.

LC-MS/MS Quantification of Tenofovir

This section details the instrumental analysis for the quantification of tenofovir.

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18)[17]

LC Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A time-programmed gradient elution is used to separate tenofovir from other components.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tenofovir: m/z 288.1 > 176.2[16]

    • Tenofovir-d5 (Internal Standard): m/z 293.1 > 176.2

  • Collision Energy and other parameters: Optimized for maximum signal intensity.

Data Analysis:

  • Generate a calibration curve using known concentrations of tenofovir standards.

  • Calculate the peak area ratio of tenofovir to the internal standard.

  • Quantify the tenofovir concentration in the hair samples by interpolating from the calibration curve.

  • The final concentration is reported in ng/mg of hair.

Data Presentation

The following tables summarize quantitative data from studies correlating tenofovir dosing and hair concentrations, as well as the relationship between hair levels and other biomarkers.

Table 1: Tenofovir Hair Concentrations by Dosing Frequency

Dosing FrequencyMedian Tenofovir Concentration in Hair (ng/mg)
2 doses/week0.015
4 doses/week0.028
7 doses/week (Daily)0.035
(Data adapted from a study with directly observed dosing)[3]

Table 2: Correlation of Tenofovir in Hair with this compound in Dried Blood Spots (DBS)

Biomarker PairSpearman Correlation Coefficient (r)p-value
Hair TFV vs. DBS TFV-DP0.734< 0.001
Hair TFV vs. DBS FTC-TP0.781< 0.001
(FTC-TP: Emtricitabine triphosphate, another antiretroviral)[18]

Table 3: Adherence Benchmarks for Tenofovir in Hair

Adherence LevelEstimated Hair TFV Concentration (ng/mg)Corresponding DBS TFV-DP Level (fmol/punch)
Protective Efficacy (>4 doses/week)0.023 (95% CI: 0.019–0.025)≥ 700
(These values are associated with a high level of protection against HIV acquisition)[10][18]

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis.

Experimental_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Collect_Hair Collect Hair Sample (Posterior Vertex) Secure_Sample Secure and Label Sample Collect_Hair->Secure_Sample Store_Sample Store at Room Temperature Secure_Sample->Store_Sample Wash_Dry Wash and Dry Hair Store_Sample->Wash_Dry Weigh_Cut Weigh and Cut Proximal Segment Wash_Dry->Weigh_Cut Add_IS Add Internal Standard Weigh_Cut->Add_IS Extract_TFV Extract Tenofovir Add_IS->Extract_TFV SPE_Cleanup Solid Phase Extraction Cleanup Extract_TFV->SPE_Cleanup Evaporate_Reconstitute Evaporate and Reconstitute SPE_Cleanup->Evaporate_Reconstitute LCMS_Analysis LC-MS/MS Analysis Evaporate_Reconstitute->LCMS_Analysis Generate_Curve Generate Calibration Curve LCMS_Analysis->Generate_Curve Quantify_TFV Quantify Tenofovir Concentration Generate_Curve->Quantify_TFV Report_Results Report Results (ng/mg) Quantify_TFV->Report_Results

Caption: Workflow for tenofovir quantification in hair samples.

Conclusion

The quantification of tenofovir in hair is a robust and valuable tool for monitoring long-term adherence to antiretroviral therapy.[1] This method offers significant logistical advantages over blood-based measures and provides a reliable indication of cumulative drug exposure.[11] The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in clinical trials and public health programs to improve adherence and treatment outcomes. Further research is ongoing to refine adherence benchmarks and expand the application of this technology.[2][11]

References

Application Notes and Protocols for Monitoring Tenofovir Diphosphate in Resource-Limited Settings

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monitoring tenofovir (B777) diphosphate (B83284) (TFV-DP), the active metabolite of tenofovir, is crucial for assessing adherence to HIV pre-exposure prophylaxis (PrEP) and antiretroviral therapy (ART). In resource-limited settings, robust, cost-effective, and easily implementable methods are essential. The use of dried blood spots (DBS) has emerged as a highly suitable method for sample collection in these environments due to their ease of collection, transport, and storage.[1][2] This document provides detailed application notes and protocols for the quantification of TFV-DP in DBS, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold-standard analytical technique.

Core Concepts and Signaling Pathways

Tenofovir, administered as a prodrug (tenofovir disoproxil fumarate (B1241708) or tenofovir alafenamide), undergoes intracellular phosphorylation to its active form, tenofovir diphosphate. This process is fundamental to its mechanism of action as a reverse transcriptase inhibitor.

Tenofovir Activation Pathway Tenofovir Prodrug Tenofovir Prodrug Tenofovir (TFV) Tenofovir (TFV) Tenofovir Prodrug->Tenofovir (TFV) Hydrolysis Tenofovir Monophosphate (TFV-MP) Tenofovir Monophosphate (TFV-MP) Tenofovir (TFV)->Tenofovir Monophosphate (TFV-MP) Phosphorylation This compound (TFV-DP) This compound (TFV-DP) Tenofovir Monophosphate (TFV-MP)->this compound (TFV-DP) Phosphorylation HIV Reverse Transcriptase HIV Reverse Transcriptase This compound (TFV-DP)->HIV Reverse Transcriptase Inhibition Viral DNA Chain Termination Viral DNA Chain Termination HIV Reverse Transcriptase->Viral DNA Chain Termination

Caption: Metabolic activation of tenofovir to its active diphosphate form.

Data Presentation: Quantitative Method Performance

The following tables summarize the quantitative performance of various LC-MS/MS methods for TFV-DP quantification in DBS, providing a comparative overview for laboratory professionals.

Table 1: Assay Validation Parameters for this compound (TFV-DP) in Dried Blood Spots (DBS)

ParameterReported ValueReference
Lower Limit of Quantification (LLOQ)50 fmol/punch[3]
16.6 fmol/3-mm punch[4]
Upper Limit of Quantification (ULOQ)6400 fmol/punch[3]
Intra-assay Precision (%CV)≤11.6%[5]
Inter-assay Precision (%CV)≤11.6%[5]
AccuracyWithin ±15% of control[6]

Table 2: this compound (TFV-DP) Concentrations in DBS and Correlation with Adherence

Adherence Level (doses/week)Median TFV-DP Concentration (fmol/3 mm punch)Reference
7 (Perfect)1375[7][8]
4 (Moderate)779[7][8]
2 (Low)466[7][8]

Note: These values can serve as benchmarks for interpreting adherence from measured TFV-DP concentrations.

Experimental Protocols

Protocol 1: Dried Blood Spot (DBS) Sample Collection and Storage

This protocol outlines the procedure for collecting and storing DBS samples, a critical first step for accurate TFV-DP measurement.

Materials:

  • Sterile lancets

  • Alcohol swabs

  • Gauze pads

  • Whatman Protein Saver 903 cards or equivalent

  • Drying rack

  • Gas-impermeable bags with desiccant packs

Procedure:

  • Label the DBS card with the participant's identification number, date, and time of collection.

  • Clean the fingertip (or heel in infants) with an alcohol swab and allow it to air dry completely.

  • Prick the skin with a sterile lancet.

  • Wipe away the first drop of blood with a sterile gauze pad.

  • Allow a large drop of blood to form and gently touch the DBS card to the drop, allowing the blood to saturate the pre-printed circle. Do not press the finger against the card.

  • Fill the required number of spots. Each spot should be filled with a single application of a large blood drop.

  • Allow the DBS cards to air-dry horizontally for at least 4 hours at ambient temperature, away from direct sunlight and dust.

  • Once completely dry, place the DBS cards in a gas-impermeable bag with a desiccant pack.

  • Store the bags at -20°C or -80°C for long-term storage.[5][6] Samples can be kept at room temperature for up to five days, including shipment time.[5]

Protocol 2: Extraction of this compound from DBS

This protocol details the extraction of TFV-DP from DBS punches for subsequent analysis.

Materials:

  • 3 mm hole puncher

  • 1.5 mL microcentrifuge tubes

  • Extraction solvent: 70:30 methanol:water solution[5]

  • Internal Standard (IS): Stable isotope-labeled TFV-DP (e.g., ¹³C-TFV-DP)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Punch a 3 mm disc from the center of the dried blood spot and place it into a labeled 1.5 mL microcentrifuge tube.

  • Add a known volume of extraction solvent containing the internal standard to each tube. A typical volume is 500 µL.[1]

  • Vortex the tubes vigorously for 1 minute to facilitate the lysis of red blood cells and extraction of the analyte.

  • Incubate the tubes at room temperature for at least 30 minutes.[9]

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the paper disc and cellular debris.

  • Carefully transfer the supernatant to a new tube for further processing or direct injection into the LC-MS/MS system, depending on the specific method.

Protocol 3: Quantification of this compound by LC-MS/MS (Direct Method)

This protocol provides a general workflow for the direct quantification of TFV-DP using LC-MS/MS. A direct method is preferable in resource-limited settings as it reduces sample processing time and cost.[3]

Instrumentation and Columns:

  • Liquid chromatography system coupled with a tandem mass spectrometer (e.g., AB Sciex QTRAP 5500).[3]

  • Anion exchange column for separation of polar compounds like TFV-DP.[3]

Procedure:

  • Sample Preparation: Use the extracted supernatant from Protocol 2. Depending on the sensitivity of the instrument and the expected concentrations, the sample may be diluted or concentrated.

  • Chromatographic Separation:

    • Inject a specific volume of the prepared sample onto the anion exchange column.

    • Use a pH gradient mobile phase to achieve separation of TFV, TFV-monophosphate, and TFV-DP.[3]

  • Mass Spectrometry Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for TFV-DP and its internal standard. For example, m/z 448.0 → 350.0 for TFV-DP and m/z 452.9 → 354.9 for a deuterated internal standard.[3]

  • Quantification:

    • Generate a calibration curve using known concentrations of TFV-DP standards.

    • Calculate the concentration of TFV-DP in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample collection to data analysis for monitoring TFV-DP in DBS.

DBS TFV-DP Monitoring Workflow cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Post-analytical Phase A 1. Sample Collection (Finger Prick) B 2. Spotting on DBS Card A->B C 3. Air Drying B->C D 4. Storage and Transport (-20°C or -80°C) C->D E 5. DBS Punching (3 mm) D->E F 6. Extraction with Methanol/Water & IS E->F G 7. LC-MS/MS Analysis F->G H 8. Data Processing G->H I 9. Adherence Assessment H->I

Caption: Workflow for TFV-DP analysis using dried blood spots.

Challenges and Considerations in Resource-Limited Settings

While DBS-based monitoring of TFV-DP is advantageous, several challenges remain in resource-limited settings:

  • Access to LC-MS/MS: The high cost of acquisition and maintenance, as well as the need for highly trained personnel, can be prohibitive.

  • Quality Assurance: Maintaining consistent quality in sample collection, storage, and analysis across different sites is crucial for reliable results.

  • Alternative Methods: While urine-based tenofovir tests, including lateral flow assays, offer a more accessible and rapid alternative for assessing recent adherence, they do not provide the long-term cumulative adherence information that TFV-DP in DBS does.[10][11]

Conclusion

The use of dried blood spots for monitoring this compound offers a feasible and informative approach to assessing long-term adherence to tenofovir-based HIV prevention and treatment regimens in resource-limited settings. The protocols and data presented here provide a framework for researchers and clinicians to implement these methods. Continued efforts to develop simpler, more cost-effective analytical techniques are essential to broaden the accessibility of this critical monitoring tool.

References

Application Notes and Protocols for High-Throughput Screening of Tenofovir Diphosphate in Population Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir (B777), a cornerstone of antiretroviral therapy (ART) and pre-exposure prophylaxis (PrEP) for HIV, requires intracellular phosphorylation to its active metabolite, tenofovir diphosphate (B83284) (TFV-DP), to exert its therapeutic effect.[1][2] The long intracellular half-life of TFV-DP, particularly within red blood cells (approximately 17 days), establishes it as a robust biomarker for assessing cumulative drug exposure and adherence to tenofovir-based regimens.[1][3][4] Monitoring TFV-DP levels in large-scale population studies is crucial for understanding adherence patterns, correlating drug exposure with clinical outcomes, and optimizing treatment and prevention strategies.

Dried blood spots (DBS) have emerged as a minimally invasive, cost-effective, and logistically favorable alternative to traditional venipuncture for sample collection in population studies, especially in resource-limited settings.[5] This document provides detailed application notes and standardized protocols for the high-throughput quantification of TFV-DP in DBS samples using the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

I. Analyte and Method Overview

Analyte: Tenofovir Diphosphate (TFV-DP)

Primary Matrix: Dried Blood Spots (DBS)

Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of the highly polar TFV-DP molecule presents analytical challenges, often requiring specialized chromatographic techniques to achieve adequate retention and separation from endogenous interferences.[6] Methods employing anion exchange or hydrophilic interaction liquid chromatography (HILIC) have proven effective.[6][7] The high sensitivity and specificity of tandem mass spectrometry make it the preferred detection method for accurately measuring the low intracellular concentrations of TFV-DP.[1]

II. Quantitative Data Summary

The following tables summarize key quantitative parameters and findings from various studies on TFV-DP quantification in DBS, providing a reference for expected values and assay performance.

Table 1: LC-MS/MS Method Performance for TFV-DP Quantification in DBS

ParameterReported Value(s)Reference(s)
Lower Limit of Quantification (LLOQ)16.6 fmol/3-mm punch[8]
Calibration Curve Range50–6400 fmol/punch[6]
0.05–12.5 ng/punch[9]
Intra- and Inter-assay Precision (%CV)≤11.6%[4]
Accuracy91.63–109.18%[7]

Table 2: TFV-DP Concentrations in DBS and Correlation with Adherence/Clinical Outcomes

Adherence/Outcome CategoryGeometric Mean TFV-DP Concentration (fmol/punch)Key FindingsReference(s)
Adherence Categories (PrEP)
≥4 doses/week≥700Associated with high PrEP efficacy.[4][6]
2-3 doses/week350-699Moderate adherence.[4]
<2 doses/week<350Low adherence.[3]
HIV Viral Suppression
Virally Suppressed (<20 copies/mL)1728 (95% CI: 1601–1865)TFV-DP levels are strongly associated with viral suppression.[10]
Viremic1021 (95% CI: 917–1138)Lower TFV-DP concentrations are observed in viremic individuals.[10]
Prediction of Future Viremia
TFV-DP ≤400 fmol/punch-Adjusted Odds Ratio of 16.1 for developing viral breakthrough compared to >800 fmol/punch.[11][12]

III. Experimental Protocols

A. Protocol for Dried Blood Spot (DBS) Collection and Storage
  • Materials:

    • Whatman 903 Protein Saver Cards or equivalent

    • Sterile lancets

    • Alcohol swabs

    • Sterile gauze

    • Gloves

    • Drying rack

    • Gas-impermeable plastic bags with desiccant packs and humidity indicator cards

  • Procedure:

    • Label the DBS card with the participant's unique identifier, date, and time of collection.

    • Clean the finger (or heel in infants) with an alcohol swab and allow it to air dry completely.

    • Puncture the skin with a sterile lancet.

    • Wipe away the first drop of blood with sterile gauze.

    • Allow a large drop of blood to form and gently touch the DBS card to the drop, allowing the blood to saturate the pre-printed circle. Do not press the card against the skin.

    • Alternatively, collect whole blood via venipuncture into EDTA tubes and pipette 25-50 µL of blood onto each circle of the DBS card.[8][10]

    • Allow the DBS cards to dry horizontally at ambient room temperature for at least 2-4 hours, or overnight, in a clean, dry area away from direct sunlight.[10]

    • Once completely dry, place the DBS cards in a gas-impermeable plastic bag with a desiccant pack and a humidity indicator card.

    • Store the sealed bags at -80°C until analysis.[8][10]

B. Protocol for TFV-DP Extraction from DBS
  • Materials:

    • 3-mm hole puncher

    • 1.5 mL or 2 mL microcentrifuge tubes

    • Extraction Solution: 70:30 (v/v) methanol (B129727):water.[5][13]

    • Internal Standard (IS) solution (e.g., ¹³C₅-TFV-DP in extraction solution).

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Punch a 3-mm disc from the center of the dried blood spot into a labeled microcentrifuge tube.[6][9][13]

    • Add a defined volume (e.g., 400-500 µL) of the internal standard solution in 70% methanol to each tube.[5][9] The IS is crucial for correcting for variability in extraction efficiency and matrix effects.

    • Vortex the tubes vigorously to facilitate cell lysis and extraction of the analyte.

    • Incubate the samples (e.g., at room temperature for 30 minutes or as optimized) to ensure complete extraction.[13]

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the DBS paper and precipitated proteins.[1]

    • Carefully transfer the supernatant to a new tube or a 96-well plate for subsequent analysis.

C. Protocol for LC-MS/MS Analysis of TFV-DP

This is a generalized protocol. Specific parameters must be optimized for the instrument in use.

  • Materials and Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Tandem mass spectrometer (e.g., a triple quadrupole instrument).[6][13]

    • Anion exchange or HILIC analytical column (e.g., Atlantis Premier BEH C18 AX).[6][9]

    • Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) buffer with a pH gradient).[6]

    • Nitrogen gas supply.

  • Chromatographic Conditions (Example using Anion Exchange): [6]

    • Column: Anion exchange column.

    • Mobile Phase A: Optimized aqueous buffer (e.g., ammonium acetate).

    • Mobile Phase B: Optimized organic or higher salt concentration buffer.

    • Gradient: A programmed gradient from low to high percentage of Mobile Phase B to elute TFV-DP.

    • Flow Rate: As recommended for the column dimensions (e.g., 0.6 mL/min).[9]

    • Injection Volume: 5-10 µL.[9][13]

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Mass Spectrometry Conditions (Example): [6]

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on optimization.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • TFV-DP: Precursor ion (m/z) → Product ion (m/z) (e.g., 448.0 → 350.0).[6]

      • TFV-DP Internal Standard: Precursor ion (m/z) → Product ion (m/z) (e.g., 452.9 → 354.9 for deuterated IS).[6]

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific MRM transitions.

  • Data Analysis:

    • Integrate the peak areas for TFV-DP and the internal standard.

    • Calculate the peak area ratio (TFV-DP/IS).

    • Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators using a weighted linear regression model.

    • Determine the concentration of TFV-DP in the unknown samples by interpolating their peak area ratios from the calibration curve.

    • Report the final concentration in fmol/punch or ng/punch.

IV. Visualizations

A. Intracellular Activation of Tenofovir

Tenofovir_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (e.g., Red Blood Cell) TDF Tenofovir Disoproxil Fumarate (TDF) TFV Tenofovir (TFV) TDF->TFV Absorption & Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Phosphorylation (Kinases) TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Phosphorylation (Kinases)

Caption: Intracellular phosphorylation pathway of Tenofovir to its active form, TFV-DP.

B. High-Throughput Screening Workflow for TFV-DP in DBS

HTS_Workflow cluster_collection Sample Collection & Processing cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Interpretation A 1. DBS Sample Collection (Fingerprick or Venipuncture) B 2. Drying and Storage (-80°C) A->B C 3. 3-mm Punch from DBS B->C D 4. Addition of Internal Standard & Extraction (70% Methanol) C->D E 5. Vortex & Centrifuge D->E F 6. Supernatant Transfer (96-well plate) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Acquisition (MRM Mode) G->H I 9. Peak Integration & Ratio Calculation (Analyte/IS) H->I J 10. Quantification using Calibration Curve I->J K 11. Final Report (fmol/punch) J->K

Caption: Workflow for high-throughput analysis of TFV-DP from dried blood spots.

References

Troubleshooting & Optimization

Technical Support Center: Quantifying Tenofovir Diphosphate (TFV-DP) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the quantitative analysis of tenofovir (B777) diphosphate (B83284) (TFV-DP) by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals overcome the unique challenges associated with this highly polar intracellular analyte.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to get good chromatographic retention and peak shape for TFV-DP?

A1: The primary challenge stems from the high polarity of TFV-DP.[1][2] Traditional reversed-phase columns (like C18) are designed to retain non-polar compounds and offer little to no retention for highly polar molecules like TFV-DP, which carries two phosphate (B84403) groups. This results in the analyte eluting at or near the void volume, often with poor peak shape. To overcome this, alternative chromatographic strategies are necessary, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Anion-Exchange Chromatography.[2][3] HILIC stationary phases (e.g., amino, amide) or anion-exchange columns are specifically designed to retain and separate polar, charged compounds.[2][3]

Q2: I'm observing very low recovery of TFV-DP from my samples (PBMCs/DBS). What are the likely causes?

A2: Low recovery is a common issue related to the multi-step sample preparation required for intracellular analytes. Key areas to investigate include:

  • Inefficient Cell Lysis: Complete cell lysis is critical to release the intracellular TFV-DP. Ensure your lysis buffer (commonly a high percentage of organic solvent like 70% methanol) and procedure (vortexing, sonication, incubation) are sufficient to disrupt the cell membranes.[4][5]

  • Suboptimal Extraction: The extraction procedure, often Solid-Phase Extraction (SPE) for cleanup, must be optimized.[5] Using a weak anion-exchange SPE cartridge can effectively capture the negatively charged TFV-DP, but the wash and elution steps must be carefully controlled to prevent premature elution or incomplete recovery.

  • Analyte Degradation: TFV-DP can be degraded by phosphatases present in the biological matrix, which cleave the phosphate groups.[1] It is crucial to inhibit this activity, often by working at cold temperatures, using phosphatase inhibitors, or employing a sample preparation protocol with a high organic solvent concentration to precipitate and deactivate these enzymes quickly.[1]

Q3: My signal is inconsistent and I suspect significant matrix effects. How can I diagnose and mitigate this?

A3: Matrix effects, particularly ion suppression, are a major challenge when analyzing TFV-DP from complex biological samples like cell lysates.[6]

  • Diagnosis: To confirm matrix effects, you can perform a post-extraction spike experiment. Compare the signal of an analyte spiked into an extracted blank matrix sample with the signal of the analyte in a neat solution. A significantly lower signal in the matrix sample indicates ion suppression.

  • Mitigation:

    • Improve Sample Cleanup: Enhance your extraction protocol (e.g., SPE) to more effectively remove interfering matrix components like salts and phospholipids.

    • Optimize Chromatography: Ensure your chromatographic method separates TFV-DP from the bulk of the matrix components that co-elute and cause suppression.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS like ¹³C-TFV-DP or d6-TFV-DP will behave nearly identically to the analyte during extraction, chromatography, and ionization, thus correcting for signal variability.[2][6]

Q4: Should I use a direct or indirect method for quantification?

A4: The choice depends on your laboratory's capabilities and goals.

  • Indirect Method: This approach involves isolating the tenofovir moieties, using an enzyme (e.g., acid phosphatase) to dephosphorylate TFV-DP to tenofovir (TFV), and then quantifying the resulting TFV using a well-established LC-MS/MS method.[7][8] This can be less instrumentally demanding as TFV is less polar than TFV-DP. However, it is more laborious and less specific, as it doesn't distinguish between TFV, TFV-monophosphate, and TFV-DP in the original sample.[2]

  • Direct Method: This involves the direct measurement of the intact TFV-DP molecule.[2] It is more specific and provides a true concentration of the active metabolite. While more challenging due to the polarity and stability issues discussed, it is often the preferred method for pharmacokinetic and adherence monitoring studies.[1][2]

Q5: What is the best internal standard for TFV-DP analysis?

A5: The gold standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C-TFV-DP or deuterated TFV-DP (d6-TFVDP).[1][2][6] A SIL-IS has the same physicochemical properties as the analyte, ensuring it co-elutes and experiences the same extraction inefficiencies and matrix effects. This allows for the most accurate correction and reliable quantification. If a SIL-IS for TFV-DP is not available, a structural analog could be considered, but it will not correct for variability as effectively.

Experimental Protocols & Methodologies

General Protocol: Quantification of TFV-DP from PBMCs

This protocol provides a generalized workflow. Specific parameters such as volumes, concentrations, and instrument settings must be optimized for your laboratory.

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood (e.g., using a Ficoll-Paque density gradient). Wash the isolated cells with PBS and perform a cell count.[9]

  • Cell Lysis & Protein Precipitation:

    • Pellet a known number of cells (e.g., 5-10 million).

    • Add 500 µL of ice-cold 70% methanol (B129727) containing the stable isotope-labeled internal standard (e.g., ¹³C-TFV-DP).[4][10]

    • Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

    • Incubate at -20°C for at least 30 minutes.[5]

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet debris.[5]

  • Sample Cleanup (SPE):

    • Transfer the supernatant to a new tube.

    • Condition a weak anion-exchange (WAX) SPE cartridge as per the manufacturer's instructions.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a low-ionic-strength buffer to remove neutral and basic interferences.

    • Elute the TFV-DP and internal standard with an appropriate high-ionic-strength or acidic elution buffer.

  • Final Preparation & Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase (e.g., 90% Acetonitrile / 10% Ammonium Acetate buffer).

    • Inject the sample onto the LC-MS/MS system.

Data Presentation & Parameters

Table 1: Typical LC-MS/MS Parameters for Direct TFV-DP Quantification
ParameterTypical SettingRationale & Notes
LC Column HILIC (Amino or Amide phase), 100-150 mm length, <3 µm particle size.[1][3]Essential for retaining the highly polar TFV-DP.
Mobile Phase A 10-20 mM Ammonium Acetate or Formate in Water (pH adjusted).Provides ions for ESI and acts as the strong solvent in HILIC.
Mobile Phase B Acetonitrile.The weak solvent in HILIC mode.
Gradient High organic (e.g., 90% B) to lower organic (e.g., 50% B).Gradient elution is required to separate the analyte from interferences and ensure good peak shape.
Flow Rate 0.3 - 0.5 mL/min.Typical for analytical scale columns.
Ionization Mode Electrospray Ionization (ESI), Positive or Negative.[6]Both modes can be effective. Positive mode often shows good sensitivity despite the phosphate groups.[1] Optimization is required.
MRM Transitions Positive Mode: m/z 448 -> 176 (loss of pyrophosphate); m/z 448 -> 270. Doubly Charged: m/z 224.5 -> 176.[6]Specific transitions must be optimized. Monitoring multiple transitions adds confidence. Doubly charged ions can sometimes be more abundant.[6]
Internal Standard ¹³C-TFV-DP or d6-TFV-DP.[1][2]MRM transitions will be shifted by the mass of the isotopic labels (e.g., m/z 453 -> 176 for ¹³C₅-TFV-DP).
Table 2: Troubleshooting Guide for TFV-DP Analysis
ProblemProbable Cause(s)Recommended Solution(s)
No Peak / Very Low Signal 1. Inefficient extraction/recovery. 2. Analyte degradation by phosphatases.[1] 3. Suboptimal MS parameters. 4. Severe ion suppression.[6]1. Re-optimize cell lysis and SPE protocol. 2. Ensure samples are kept cold and use a high-organic lysis buffer. 3. Infuse a standard solution to optimize cone voltage and collision energy. 4. Improve sample cleanup; check for matrix effects with a post-extraction spike.
Poor Peak Shape (Tailing/Fronting) 1. Incompatible reconstitution solvent. 2. Column degradation or contamination. 3. Inappropriate mobile phase pH or buffer concentration.1. Reconstitute the final extract in the initial mobile phase. 2. Flush the column or replace it if necessary. 3. Optimize mobile phase additives and pH.
Poor Retention / Elution in Void Volume 1. Using a reversed-phase (C18) column.[2] 2. Insufficient organic content in the initial mobile phase for HILIC.1. Switch to a HILIC or anion-exchange column.[2][3] 2. Ensure the initial mobile phase condition is high in organic solvent (e.g., >85% Acetonitrile).
High Variability / Poor Precision 1. Inconsistent sample preparation. 2. Absence of a suitable internal standard. 3. Sample instability during autosampler storage.1. Standardize and automate sample preparation steps where possible. 2. Incorporate a stable isotope-labeled internal standard.[2][6] 3. Keep the autosampler cooled (e.g., 4°C) and perform stability tests.

Visualizations

TFV_DP_Workflow Diagram 1: General Workflow for TFV-DP Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Whole Blood Sample (PBMCs or DBS) Isolation Cell Isolation / Punching Sample->Isolation Lysis Cell Lysis & Protein Precipitation (70% Methanol + SIL-IS) Isolation->Lysis Cleanup Solid-Phase Extraction (SPE) (e.g., Weak Anion Exchange) Lysis->Cleanup Critical Step: Recovery & Stability Evap Evaporation & Reconstitution Cleanup->Evap LC HILIC Separation Evap->LC MS Tandem Mass Spectrometry (ESI, MRM Detection) LC->MS Critical Step: Retention & Separation Data Data Processing (Integration & Quantification) MS->Data Critical Step: Sensitivity & Specificity Troubleshooting_Logic Diagram 2: Troubleshooting Logic for Poor Signal cluster_source Mass Spectrometer Checks cluster_lc Chromatography Checks cluster_prep Sample Preparation Checks Start Problem: Poor or No TFV-DP Signal Tune Infuse Standard: Is the MS tuned properly? Start->Tune Retention Check Retention Time: Is the peak eluting? Start->Retention Recovery Test Extraction Recovery: Is the prep efficient? Start->Recovery IS Check Internal Standard: Is the IS signal also low? Start->IS First Check Source Clean MS Source: Is the instrument dirty? Tune->Source Column Check Column Type: Using HILIC/Anion-Ex? Retention->Column Matrix Assess Matrix Effects: Is there ion suppression? Recovery->Matrix IS->Recovery If IS is also low IS->Matrix If IS is OK

References

Technical Support Center: Enhancing Tenofovir Diphosphate (TFV-DP) Assay Sensitivity in Low-Dose Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions (FAQs) to help you troubleshoot and improve the sensitivity of tenofovir (B777) diphosphate (B83284) (TFV-DP) assays, particularly when working with low-dose concentrations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Sample Handling and Preparation

Question 1: My TFV-DP concentrations are consistently low or undetectable in plasma samples, while the parent drug (tenofovir) levels are high. What is the likely cause?

Answer: This is a common issue stemming from the instability of the tenofovir prodrug, tenofovir disoproxil fumarate (B1241708) (TDF), in biological matrices. TDF is rapidly hydrolyzed by esterases in plasma and whole blood to tenofovir.[1]

Troubleshooting Steps:

  • Minimize Pre-processing Time: Process blood samples immediately after collection to reduce ex vivo degradation of TDF.[1]

  • Use Appropriate Anticoagulant: Collect blood in EDTA tubes and place them on ice immediately.[1]

  • Rapid Plasma Separation: Centrifuge blood samples at 4°C as soon as possible to separate plasma.[1]

  • Acidification: To inhibit esterase activity, consider acidifying the plasma with a weak acid like formic acid immediately after separation.[1]

  • Storage: Store plasma samples at -80°C and avoid repeated freeze-thaw cycles.[1]

Question 2: What are the best practices for isolating Peripheral Blood Mononuclear Cells (PBMCs) to ensure maximal recovery of intracellular TFV-DP?

Answer: Proper isolation of PBMCs is critical for accurate intracellular drug quantification. The goal is to efficiently separate PBMCs from other blood components without causing cell lysis, which would lead to the loss of intracellular TFV-DP.

Troubleshooting Steps:

  • Use of Ficoll-Paque: A common and effective method is density gradient centrifugation using Ficoll-Paque.[2]

  • Temperature Control: Perform centrifugation at room temperature with the centrifuge brake off to prevent disruption of the cell layers.[2]

  • Careful Aspiration: When collecting the buffy coat (mononuclear cell layer), be careful not to disturb the other layers.[2]

  • Washing Steps: Wash the collected cells with PBS to remove any remaining plasma and extracellular components.[3]

Question 3: How can I improve the extraction of TFV-DP from Dried Blood Spots (DBS)?

Answer: Complete extraction from the DBS matrix is essential for sensitivity. The choice of extraction solvent and procedure are key.

Troubleshooting Steps:

  • Extraction Solvent: A common and effective extraction solution is a mixture of methanol (B129727) and water (e.g., 70:30 v/v).[4] This lyses the cells and solubilizes the polar TFV-DP.

  • Sonication: Using sonication during the extraction process can help to disrupt the cells and improve the release of intracellular components.[5]

  • Internal Standard: Add a stable isotope-labeled internal standard (e.g., ¹³C₅-TFV-DP) to the extraction solvent to account for variability in extraction efficiency.[2]

Section 2: Solid-Phase Extraction (SPE) Optimization

Question 4: I am experiencing low recovery of TFV-DP during solid-phase extraction. How can I troubleshoot this?

Answer: Low recovery in SPE can be attributed to several factors, including the choice of sorbent, pH of the solutions, and the elution solvent.[1]

Troubleshooting Steps:

  • Sorbent Selection: For the highly polar TFV-DP, a weak anion exchange SPE cartridge is often used.[2]

  • pH Optimization: The pH of the sample and wash solutions is critical for retaining the negatively charged phosphate (B84403) groups of TFV-DP on an anion exchange sorbent. Ensure the pH is appropriate to maintain the charge of the analyte.

  • Elution Solvent Strength: The elution solvent must be strong enough to disrupt the interaction between TFV-DP and the sorbent. This often involves a high concentration of a competing salt or a significant change in pH.

  • Flow Rate: A slower flow rate during sample loading can improve the binding of the analyte to the sorbent.[6]

Section 3: Liquid Chromatography and Mass Spectrometry (LC-MS/MS)

Question 5: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?

Answer: Matrix effects are a common challenge in bioanalysis and can significantly impact assay accuracy and sensitivity.[7]

Troubleshooting Steps:

  • Chromatographic Separation: Optimize the LC method to achieve better separation of TFV-DP from co-eluting matrix components. Using a HILIC (Hydrophilic Interaction Liquid Chromatography) or anion exchange column can improve retention and separation of the polar TFV-DP.[2][8]

  • Sample Cleanup: A robust SPE protocol is the first line of defense against matrix effects.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte of interest.[9]

  • Dilution: If matrix effects are severe, diluting the sample extract can sometimes reduce their impact, although this may compromise the limit of quantification.

Question 6: What are the typical MRM transitions for TFV-DP and a suitable internal standard?

Answer: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification in tandem mass spectrometry.

Example MRM Transitions:

  • TFV-DP: The protonated precursor ion is monitored at m/z 448.0, with a product ion at m/z 350.0.[8] Another approach uses doubly charged ions at m/z 222.5, transitioning to product ions at m/z 366 and 348.[4]

  • Deuterated TFV-DP Internal Standard: A common internal standard is a deuterated version of TFV-DP, with precursor ions at m/z 452.9 and product ions at m/z 354.9.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various published TFV-DP assays.

Table 1: Lower Limits of Quantification (LLOQ) for TFV-DP in Different Matrices

MatrixLLOQReference
Peripheral Blood Mononuclear Cells (PBMCs)10 fmol per million cells[5]
Dried Blood Spots (DBS)50 fmol/punch[8]
Whole Blood0.5 ng/mL[2]
Plasma2.6 nM[6]

Table 2: Linear Ranges of TFV-DP Assays

MatrixLinear RangeReference
PBMCs50-10,000 fmol per sample[5]
DBS50–6400 fmol/punch[8]
Whole Blood (TFVDP)0.5–512 ng/mL[10]

Detailed Experimental Protocols

Protocol 1: Quantification of TFV-DP in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details a method for quantifying the active metabolite of tenofovir within PBMCs using LC-MS/MS.[3]

1. PBMC Isolation:

  • Dilute whole blood collected in EDTA tubes 1:1 with PBS.
  • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake off.[3]
  • Aspirate the upper plasma and platelet layer without disturbing the mononuclear cell layer.
  • Carefully collect the mononuclear cell layer (buffy coat).
  • Wash the collected cells twice with PBS, centrifuging at 100-250 x g for 10 minutes.
  • Resuspend the cell pellet in PBS and perform a cell count.

2. Cell Lysis and Extraction:

  • Pellet the counted cells by centrifugation.
  • Lyse the cell pellet by resuspending in cold 70% methanol/30% water, adding the internal standard at this step.[3]
  • Vortex the mixture thoroughly and incubate on ice.
  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.[2]
  • Transfer the supernatant to a new tube for analysis.

3. LC-MS/MS Analysis:

  • Perform solid-phase extraction (SPE) using a weak anion exchange cartridge to purify the sample.[2]
  • Evaporate the eluate and reconstitute in the mobile phase.
  • Inject the sample onto an LC-MS/MS system equipped with a HILIC or anion exchange column.[2]
  • Use a gradient elution with acetonitrile (B52724) and an aqueous buffer.
  • Detect TFV-DP and the internal standard using Multiple Reaction Monitoring (MRM).

Protocol 2: Quantification of TFV-DP in Dried Blood Spots (DBS)

This protocol describes the quantification of TFV-DP from DBS, a less invasive sample collection method.

1. Sample Preparation:

  • Punch a 3 mm disc from the center of the dried blood spot.
  • Place the punch into a microcentrifuge tube.

2. Extraction:

  • Add an extraction solution of 70:30 methanol:water (v/v) containing a stable isotope-labeled internal standard to the tube.[4]
  • Vortex and sonicate the tube to facilitate extraction.
  • Centrifuge to pellet the paper disc and any debris.
  • Transfer the supernatant for further processing.

3. Solid Phase Extraction (SPE) and LC-MS/MS Analysis:

  • Follow the same SPE and LC-MS/MS analysis procedures as described for PBMCs.

Visualizations

Metabolic Activation of Tenofovir Prodrugs cluster_extracellular Extracellular cluster_intracellular Intracellular TDF Tenofovir Disoproxil Fumarate (TDF) TFV_MP Tenofovir Monophosphate (TFV-MP) TDF->TFV_MP Esterases TAF Tenofovir Alafenamide (TAF) TAF->TFV_MP Cathepsin A TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP Cellular Kinases

Metabolic conversion of TDF to its active form, TFV-DP.

General Workflow for TFV-DP Measurement by LC-MS/MS start Whole Blood Sample (PBMCs or DBS) cell_isolation Cell Isolation (for PBMCs) start->cell_isolation cell_lysis Cell Lysis & Extraction (e.g., Methanol/Water) start->cell_lysis For DBS cell_isolation->cell_lysis spe Solid-Phase Extraction (SPE) (e.g., Anion Exchange) cell_lysis->spe lc_separation LC Separation (e.g., HILIC) spe->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

A typical workflow for the bioanalysis of TFV-DP.

References

Technical Support Center: Tenofovir Diphosphate (TFV-DP) Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of tenofovir (B777) diphosphate (B83284) (TFV-DP) in biological samples during storage and transport. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting for experiments involving TFV-DP quantification.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of TFV-DP in Dried Blood Spots (DBS)?

A1: For long-term storage, TFV-DP in DBS is most stable when stored at -20°C or -80°C.[1][2] Studies have shown that TFV-DP concentrations in DBS are comparable to those stored at -80°C for up to 538 days when kept at -20°C.[1] Storage at 4°C can maintain stability for several months, but degradation is more likely over longer periods.[1][2] Room temperature storage is not recommended for long-term preservation as significant degradation occurs within the first few weeks.[1][2]

Q2: How long is TFV-DP stable in DBS at room temperature, for instance, during transport?

A2: TFV-DP in DBS is stable for a limited time at room temperature. One study found that room temperature storage was acceptable for up to five days, which accommodates a 2-day delivery for shipment at ambient temperatures.[1][3] Another study reported that samples stored at room temperature fell outside the acceptable ±15% difference from -80°C storage after approximately two weeks.[2] To minimize the risk of degradation during transport, especially if delays are anticipated, shipping on dry ice is recommended.[3]

Q3: Can whole blood samples be stored before spotting them onto cards for DBS analysis?

A3: Yes, whole blood collected in EDTA vacutainers can be held at room temperature for up to 24 hours before being spotted onto cards for DBS preparation without affecting TFV-DP concentrations.[1]

Q4: How do freeze-thaw cycles affect the stability of TFV-DP in DBS?

A4: TFV-DP in DBS is robust to multiple freeze-thaw cycles. Research indicates that DBS samples are stable for up to four freeze-thaw cycles when stored at either -20°C or -80°C.[1] A freeze-thaw cycle typically consists of removing the sample from frozen storage, allowing it to thaw at room temperature for 2-3 hours, and then returning it to the freezer.[1]

Q5: What is the stability of TFV-DP in whole blood?

A5: While most studies focus on DBS, the stability in whole blood is a critical preceding factor. One study noted that in the absence of a phosphatase inhibitor, TFV-DP in whole blood can degrade by an average of 85% within a short time at room temperature.[4] However, with the addition of a phosphatase inhibitor, benchtop stability at room temperature was maintained for at least 4 hours.[5] For longer-term storage, samples were stable for one month at -30°C and for five freeze-thaw cycles.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Lower than expected TFV-DP concentrations in DBS. 1. Improper long-term storage: Samples were stored at room temperature or 4°C for an extended period. 2. Prolonged transport time at ambient temperature: Shipment delays without temperature control. 3. Degradation in whole blood pre-spotting: Delay in processing without phosphatase inhibitors.1. Ensure long-term storage is at -20°C or -80°C.[1][2] 2. For shipping, use expedited services and consider shipping on dry ice to mitigate potential delays.[3] 3. If whole blood cannot be spotted immediately, store it at 4°C and spot within 24 hours.[1] For longer delays, consider the use of phosphatase inhibitors.
High variability in TFV-DP results from the same sample. 1. Inconsistent spot volume: Different volumes of blood were spotted onto the card. 2. Inconsistent punch location: Punching from the edge versus the center of the spot.1. While studies show acceptable reproducibility with spot volumes from 10µL to 50µL, it is best practice to maintain a consistent volume.[1] 2. Punch from the center of the dried blood spot to ensure consistency, although one study found minimal difference between center and edge punches.[1]
No detectable TFV-DP. 1. Complete degradation: Severe deviation from recommended storage and transport conditions. 2. Issues with the analytical method: Problems with extraction or the LC-MS/MS analysis.1. Review the entire sample handling and storage history to identify any significant deviations. 2. Verify the extraction protocol and LC-MS/MS instrument performance using quality control samples.

Data on TFV-DP Stability in Dried Blood Spots (DBS)

Storage Condition Duration Stability Outcome Reference
Room TemperatureUp to 5 daysAcceptable (%Difference ≤ ±5.8%)[1]
Room Temperature~2 weeksFell outside ±15% of -80°C control[2]
4°CSeveral monthsComparable with -80°C[1]
4°CUp to 7 monthsMean difference of -6% compared to -80°C[2]
-20°CUp to 7 monthsNo significant change compared to -80°C[2]
-20°CUp to 18 monthsAcceptable stability[1]
-20°CUp to 538 daysComparable with -80°C[1]
-80°CUp to 18 monthsConsidered the gold standard for long-term storage[1]
Freeze-Thaw CyclesUp to 4 cycles (-20°C or -80°C)Stable[1]

Experimental Protocols

DBS Sample Collection and Processing Workflow

The following diagram outlines the general workflow for collecting and processing DBS samples for TFV-DP analysis.

cluster_collection Sample Collection cluster_drying Drying and Storage cluster_analysis Sample Analysis CollectBlood Collect whole blood in EDTA tube SpotCard Pipette 25-50 µL of blood onto Whatman 903 card CollectBlood->SpotCard DryCard Air dry card at room temperature for ≥ 2 hours SpotCard->DryCard StoreCard Store card in plastic bag with desiccant at -20°C or -80°C DryCard->StoreCard PunchDBS Punch 3 mm disc from center of DBS StoreCard->PunchDBS ExtractTFVDP Extract TFV-DP with 70:30 methanol (B129727):water PunchDBS->ExtractTFVDP AnalyzeLCMS Quantify TFV-DP using LC-MS/MS ExtractTFVDP->AnalyzeLCMS

Caption: Workflow for DBS sample collection, processing, and analysis.

Methodology for TFV-DP Quantification by LC-MS/MS

The quantification of TFV-DP from biological matrices is predominantly performed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for its high sensitivity and specificity.[6]

1. Sample Preparation from DBS:

  • A 3 mm disc is punched from the center of the dried blood spot.[1][2]

  • The punch is placed in a microcentrifuge tube.

  • Extraction of TFV-DP is performed by adding an extraction solution, typically 500 µL of a 70:30 methanol-water mixture.[1][2] This creates a "lysed cellular matrix."

  • The sample is sonicated for approximately 10 minutes to facilitate extraction.[2]

  • The supernatant is then transferred for further processing or stored at -80°C until analysis.[2]

2. Sample Preparation from Peripheral Blood Mononuclear Cells (PBMCs):

  • PBMCs are isolated from whole blood using a density gradient medium like Ficoll-Paque.

  • The isolated cells are counted to allow for normalization of the final concentration (e.g., fmol/10^6 cells).

  • The cell pellet is lysed using a cold 70% methanol solution.

  • An internal standard (e.g., ¹³C₅-TFV-DP) is added.

  • The mixture is vortexed and centrifuged to pellet cell debris.

  • The supernatant containing TFV-DP is collected.

3. Solid Phase Extraction (SPE) (Optional but recommended for cleaner samples):

  • The cell lysate supernatant can be further purified using a weak anion exchange SPE cartridge.[6]

  • The cartridge is conditioned, the sample is loaded, and the cartridge is washed to remove interfering substances.

  • TFV-DP is then eluted using an appropriate solvent.

4. LC-MS/MS Analysis:

  • The final extract (or eluate from SPE) is often evaporated to dryness and reconstituted in the mobile phase used for the LC separation.

  • The sample is injected into the LC-MS/MS system for quantification.

Metabolic Pathway of Tenofovir

The following diagram illustrates the intracellular conversion of tenofovir prodrugs to the active tenofovir diphosphate.

TDF Tenofovir Disoproxil Fumarate (TDF) TFV Tenofovir (TFV) TDF->TFV TAF Tenofovir Alafenamide (TAF) TAF->TFV TFVMP Tenofovir Monophosphate (TFV-MP) TFV->TFVMP Adenylate kinase TFVDP This compound (TFV-DP) (Active Form) TFVMP->TFVDP Nucleoside diphosphate kinase

Caption: Intracellular phosphorylation of tenofovir prodrugs.

References

cross-reactivity of tenofovir diphosphate in immunoassays with endogenous nucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for the quantification of tenofovir (B777) diphosphate (B83284) (TFV-DP).

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive immunoassay for TFV-DP detection?

A competitive immunoassay is a common format for detecting small molecules like TFV-DP.[1] In this setup, free TFV-DP in a sample competes with a labeled or immobilized TFV-DP antigen for binding to a limited number of specific anti-TFV-DP antibodies. The resulting signal is inversely proportional to the concentration of TFV-DP in the sample; a higher concentration of TFV-DP leads to a lower signal, and vice versa.

Competitive Immunoassay Principle cluster_sample Sample Addition cluster_result Signal Generation Free TFV-DP TFV-DP (from sample) Antibody Anti-TFV-DP Antibody Free TFV-DP->Antibody Binds in solution Immobilized Antigen Immobilized TFV Analog Antibody->Immobilized Antigen Binds to plate Enzyme Substrate Enzyme Substrate Signal Signal Enzyme Substrate->Signal Colorimetric Reaction

Caption: Competitive binding of free and immobilized tenofovir to a limited number of antibodies.

Q2: Why is cross-reactivity with endogenous nucleotides a concern in TFV-DP immunoassays?

Tenofovir is a nucleotide analog, and its active form, TFV-DP, is structurally similar to endogenous nucleotides like adenosine (B11128) triphosphate (ATP) and deoxyadenosine (B7792050) triphosphate (dATP).[2][3] This structural similarity can lead to cross-reactivity, where the antibodies intended to bind TFV-DP also recognize and bind to these endogenous molecules. Adenosine phosphates are particularly relevant as they are highly concentrated within cells.[2] This can result in an overestimation of TFV-DP concentrations or a decrease in assay sensitivity.

Q3: How is the specificity of anti-TFV-DP antibodies evaluated against endogenous nucleotides?

The specificity of anti-TFV-DP antibodies is typically assessed by performing competition ELISAs with various concentrations of potentially cross-reacting endogenous nucleotides, such as adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP).[2] The half-maximal inhibitory concentration (IC50) is determined for each of these nucleotides and compared to the IC50 of TFV-DP. A significantly higher IC50 for the endogenous nucleotides indicates greater specificity of the antibody for TFV-DP.

Quantitative Data on Cross-Reactivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various analytes for different anti-tenofovir monoclonal antibodies, providing an indication of assay specificity. A higher IC50 value signifies lower cross-reactivity.

AntibodyAnalyteIC50 (µM)Reference
1H11 Tenofovir (TFV)0.48[2]
Tenofovir Diphosphate (TFV-DP)1.4[2]
Adenosine Monophosphate (AMP)> 2,000[2]
Adenosine Triphosphate (ATP)> 10,000[2]
2B5 Tenofovir (TFV)0.5 - 10[2]
This compound (TFV-DP)0.5 - 10[2]
8B7 Tenofovir (TFV)0.5 - 10[2]
This compound (TFV-DP)0.5 - 10[2]

Troubleshooting Guide

Encountering issues with your TFV-DP immunoassay? This guide provides potential causes and solutions for common problems.

Troubleshooting Workflow Start Problem Encountered Problem Identify Problem Start->Problem NoSignal No or Weak Signal Problem->NoSignal e.g., No color change HighBackground High Background Problem->HighBackground e.g., All wells are colored HighVariability High Variability Problem->HighVariability e.g., Replicates are inconsistent CheckReagents Check Reagent Preparation & Expiration NoSignal->CheckReagents OptimizeWashing Optimize Washing Steps HighBackground->OptimizeWashing CheckPipetting Verify Pipetting Technique HighVariability->CheckPipetting CheckProtocol Review Protocol Steps CheckReagents->CheckProtocol ContactSupport Contact Technical Support CheckProtocol->ContactSupport If unresolved OptimizeBlocking Optimize Blocking Step OptimizeWashing->OptimizeBlocking OptimizeBlocking->ContactSupport If unresolved CheckPlate Inspect Plate and Sealing CheckPipetting->CheckPlate CheckPlate->ContactSupport If unresolved

Caption: A logical workflow for troubleshooting common immunoassay issues.

ProblemPossible CauseRecommended Solution
No or Weak Signal Omission of a key reagent (e.g., primary antibody, conjugate).Carefully review the protocol and ensure all reagents are added in the correct order.
Inactive reagents (expired or improperly stored).Check the expiration dates and storage conditions of all kit components.
Insufficient incubation times or incorrect temperature.Ensure that incubation steps are carried out for the recommended duration and at the specified temperature.
Incorrect plate reader settings.Verify the wavelength and filter settings on the microplate reader.
High Background Insufficient washing.Increase the number of wash steps or the soaking time for each wash. Ensure complete aspiration of wash buffer between steps.
Ineffective blocking.Increase the blocking incubation time or try a different blocking buffer.
Concentration of detection reagents is too high.Titrate the detection antibody and/or enzyme conjugate to determine the optimal concentration.
Cross-reactivity with matrix components.Dilute the sample in the assay buffer to reduce matrix effects. For plasma samples, a 1:20 to 1:100 dilution may be necessary.[2]
High Variability Between Replicates Inconsistent pipetting.Use calibrated pipettes and ensure consistent technique. Pre-wet pipette tips before dispensing.
Inadequate mixing of reagents.Gently vortex or invert reagent tubes before use.
Edge effects (uneven temperature or evaporation).Ensure the plate is sealed properly during incubations and placed in the center of the incubator. Allow all reagents to reach room temperature before use.
False Positives Cross-reactivity with endogenous nucleotides.Confirm the specificity of the antibody with the supplier. If high levels of endogenous nucleotides are suspected, consider sample purification steps like solid-phase extraction.

Experimental Protocols

General Competitive ELISA Protocol for TFV-DP

This protocol provides a general framework. Specific concentrations and incubation times will need to be optimized for your particular antibody and reagents.

  • Coating:

    • Coat a high-binding 96-well microplate with a TFV-analog conjugate (e.g., TFV-NH-BSA) diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate as described in step 1.

  • Competition:

    • In a separate plate or tubes, pre-incubate your standards and samples with the anti-TFV-DP monoclonal antibody for 30-60 minutes.

    • Transfer the antibody/analyte mixture to the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate as described in step 1.

  • Detection:

    • Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate as described in step 1.

  • Signal Development:

    • Add a suitable substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Stop the reaction with a stop solution (e.g., 2M H2SO4).

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

    • Generate a standard curve and calculate the TFV-DP concentrations in your samples.

Sample Preparation from Peripheral Blood Mononuclear Cells (PBMCs)
  • PBMC Isolation:

    • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

    • Wash the isolated cells twice with PBS.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in a known volume of lysis buffer (e.g., 70% methanol).

    • Vortex vigorously and incubate on ice to ensure complete lysis.

    • Centrifuge at high speed (e.g., 14,000 x g) to pellet cell debris.

  • Further Processing:

    • The resulting supernatant can be used directly in the immunoassay or may require further purification, such as solid-phase extraction (SPE), to remove interfering substances.

PBMC Sample Preparation Start Whole Blood Sample IsolatePBMC Isolate PBMCs (Density Gradient Centrifugation) Start->IsolatePBMC WashCells Wash Cells with PBS IsolatePBMC->WashCells LyseCells Lyse Cells (e.g., 70% Methanol) WashCells->LyseCells Centrifuge Centrifuge to Pellet Debris LyseCells->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Assay Ready for Immunoassay Supernatant->Assay

Caption: Workflow for preparing PBMC lysates for TFV-DP immunoassay analysis.

References

Technical Support Center: Optimizing Solid-Phase Extraction of Tenofovir Diphosphate from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the solid-phase extraction (SPE) of tenofovir (B777) diphosphate (B83284) (TFV-DP) from plasma.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of tenofovir diphosphate (TFV-DP) in plasma challenging?

A1: The quantification of TFV-DP in plasma is challenging due to its high polarity, which makes it difficult to separate chromatographically.[1] Additionally, TFV-DP is an intracellular metabolite, and while it's primarily found in peripheral blood mononuclear cells (PBMCs) and red blood cells, its presence in plasma can be indicative of cell lysis.[2][3] The low concentrations in this matrix and the potential for severe matrix effects further complicate accurate measurement.[4]

Q2: What are the most common SPE sorbents used for TFV-DP extraction?

A2: Mixed-mode cation exchange (MCX) and reversed-phase (e.g., C18) sorbents are commonly used for the extraction of tenofovir and its metabolites.[5][6][7] For the highly polar TFV-DP, anion exchange or hydrophilic interaction liquid chromatography (HILIC) based SPE cartridges can also be effective.[2]

Q3: How can I improve the stability of TFV-DP in my plasma samples?

A3: TFV-DP can be unstable in blood, potentially degrading to tenofovir monophosphate (TFV-MP) and tenofovir (TFV).[1] To mitigate this, it is crucial to process blood samples immediately after collection. This includes rapid separation of plasma by centrifugation at low temperatures (e.g., 4°C).[8] For storage, plasma samples should be kept at -80°C to minimize degradation, and repeated freeze-thaw cycles should be avoided.[8]

Troubleshooting Guide

Low Analyte Recovery

Q4: I am experiencing low recovery of TFV-DP after SPE. What are the potential causes and how can I troubleshoot this?

A4: Low recovery is a frequent issue in SPE.[9][10] Here are several potential causes and solutions:

  • Improper Cartridge Conditioning: The SPE cartridge must be properly conditioned to ensure the sorbent is activated and ready for interaction with the sample. Always follow the manufacturer's instructions for conditioning, which typically involves washing with an organic solvent like methanol, followed by an equilibration step with water or a buffer.[11][12] Ensure the sorbent bed does not dry out before sample loading.[12][13]

  • Inappropriate Sample pH: The pH of the sample can significantly affect the retention of TFV-DP on the SPE sorbent, especially with ion-exchange mechanisms. For mixed-mode cation exchange SPE, acidifying the sample (e.g., with phosphoric acid) can improve the retention of tenofovir and its metabolites.[6]

  • Wash Solvent is Too Strong: The wash step is critical for removing interferences, but a solvent that is too strong can lead to premature elution of the analyte.[9][10] If you suspect this is the issue, try reducing the organic content or the strength of the wash solvent.[13]

  • Insufficient Elution Solvent Strength or Volume: The elution solvent may not be strong enough to disrupt the interaction between TFV-DP and the sorbent. You can try increasing the strength of the elution solvent (e.g., by increasing the organic content or adding a pH modifier like ammonium (B1175870) hydroxide) or increasing the volume of the elution solvent.[9][14]

  • High Flow Rate: A high flow rate during sample loading can prevent efficient interaction between the analyte and the sorbent, leading to breakthrough.[11] Similarly, a high flow rate during elution may not allow sufficient time for the analyte to desorb.[14] Try reducing the flow rate during these steps.

High Variability in Results

Q5: My results for TFV-DP concentration are highly variable between replicate samples. What could be causing this?

A5: High variability can stem from inconsistencies in the sample preparation and SPE workflow.[10]

  • Inconsistent Sample Pre-treatment: Ensure that all samples are treated identically before loading onto the SPE cartridge. This includes consistent thawing procedures and vortexing to ensure homogeneity.[13]

  • Variable Flow Rates: Inconsistent flow rates during the loading, washing, and elution steps can lead to variability in recovery. Using a vacuum manifold with consistent vacuum pressure or a positive pressure manifold can help maintain uniform flow rates across all samples.[12]

  • Cartridge Drying: Allowing the sorbent bed to dry out at inappropriate times, particularly after conditioning and before sample loading, can lead to inconsistent results.[13]

Matrix Effects

Q6: I suspect that matrix effects are impacting my LC-MS/MS analysis of TFV-DP. How can I mitigate this?

A6: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[4][6]

  • Optimize the Wash Step: A more rigorous wash step during SPE can help remove interfering endogenous components from the plasma matrix. Experiment with different wash solvents of varying strengths to achieve the cleanest possible extract without losing the analyte.

  • Use a More Selective SPE Sorbent: If matrix effects persist, consider switching to a more selective SPE sorbent that has a different retention mechanism to better separate TFV-DP from interfering compounds.

  • Chromatographic Separation: Ensure that your LC method provides adequate separation of TFV-DP from any co-eluting matrix components. Modifying the mobile phase composition or gradient can improve resolution.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for TFV-DP is highly recommended. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it can help compensate for matrix effects during ionization.

Experimental Protocols

Example Protocol: Solid-Phase Extraction of Tenofovir and its Metabolites using Mixed-Mode Cation Exchange (MCX)

This protocol is a synthesized example based on methodologies described in the literature and is intended for the extraction of tenofovir and its metabolites, which can be adapted for TFV-DP.[6]

1. Sample Pre-treatment:

  • Thaw frozen plasma samples on ice.
  • To 200 µL of plasma in a microcentrifuge tube, add an internal standard.
  • Acidify the sample by adding 200 µL of 4% phosphoric acid in water.
  • Vortex the sample and then centrifuge at 20,000 x g for 5 minutes to pellet any precipitated proteins.

2. SPE Cartridge Conditioning:

  • Place a mixed-mode cation exchange (MCX) SPE plate or cartridges on a vacuum or positive pressure manifold.
  • Condition the sorbent with 200 µL of methanol.
  • Equilibrate the sorbent with 200 µL of water.

3. Sample Loading:

  • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
  • Apply a slow and steady flow rate to ensure optimal retention.

4. Washing:

  • Wash the cartridge with a solution designed to remove interfering substances. A common approach is to use a weak organic solvent or an acidic solution. For example, a wash with water may be sufficient.[6]

5. Elution:

  • Elute the analytes from the cartridge using an appropriate solvent. For MCX, this is typically a basic organic solution. For example, use two aliquots of 100 µL of 5% ammonium hydroxide (B78521) in methanol.

6. Post-Elution Processing:

  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.

Quantitative Data Summary

AnalyteMatrixSPE SorbentMean Recovery (%)RSD (%)LOQReference
TenofovirPlasmaC1846.58.815.6 ng/mL[5]
EmtricitabinePlasmaC1888.81.011.7 ng/mL[5]
TenofovirPlasmaNot Specified97.42.520 ng/mL[15]
TFV-DPWhole BloodNot Specified--0.5 ng/mL[1]
TFV-DPDBSSPE--100 fmol/3mm punch[3]

RSD: Relative Standard Deviation; LOQ: Limit of Quantification; DBS: Dried Blood Spot. -: Data not available in the cited source.

Visualizations

SPE_Workflow cluster_pre_analysis Sample Preparation & Extraction cluster_analysis Analysis plasma_sample Plasma Sample Collection add_is Addition of Internal Standard plasma_sample->add_is pretreatment Sample Pre-treatment (e.g., Acidification, Centrifugation) add_is->pretreatment sample_loading Sample Loading pretreatment->sample_loading spe_conditioning SPE Cartridge Conditioning (Methanol & Water) spe_conditioning->sample_loading washing Washing Step (Removal of Interferences) sample_loading->washing elution Elution of TFV-DP washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Workflow for SPE of TFV-DP from Plasma.

References

Navigating the Nuances of Intracellular Tenofovir Diphosphate Measurement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of intracellular tenofovir (B777) diphosphate (B83284) (TFV-DP) is paramount for pharmacokinetic assessments, adherence monitoring, and evaluating the efficacy of pre-exposure prophylaxis (PrEP). This technical support center provides practical troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental workflow, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in intracellular TFV-DP measurements?

Variability in TFV-DP measurements can be broadly categorized into three main areas:

  • Pre-analytical Variability: This is a significant source of error and includes every step from sample collection to storage. For peripheral blood mononuclear cells (PBMCs), inconsistencies in isolation, inaccurate cell counting, and improper storage can lead to highly variable results. With dried blood spots (DBS), factors such as the volume of blood spotted, punch location (center versus edge), and hematocrit levels can impact the final concentration.[1][2] Stability of the analyte is also crucial; for instance, whole blood for DBS analysis can typically sit at room temperature for up to 24 hours before spotting, and the DBS cards themselves are stable for up to five days at ambient temperature.[1]

  • Analytical Variability: This arises during the laboratory analysis itself. Inefficient extraction of TFV-DP from the cell matrix, suboptimal performance of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, and matrix effects can all contribute to variability.[3][4] The choice of analytical method is also key; LC-MS/MS is considered the gold standard due to its high sensitivity and specificity.[5]

  • Biological and Physiological Variability: Patient-specific factors inherently contribute to differences in TFV-DP levels. These include adherence to the drug regimen, individual differences in drug metabolism, demographics such as race and gender, body mass index (BMI), and renal function.[6][7][8] For example, studies have shown that female participants may have approximately 20% higher TFV-DP concentrations in DBS compared to male participants.[8] Pregnancy can also lead to lower TFV-DP measurements, likely due to hemodilution and increased renal clearance of tenofovir.[2]

Q2: Which biological matrix is better for my study: PBMCs or DBS?

The choice between PBMCs and DBS depends on your specific research question, available resources, and logistical constraints.

  • Peripheral Blood Mononuclear Cells (PBMCs): Traditionally used for intracellular drug analysis, PBMCs offer a direct measure of TFV-DP in the target cells for HIV. However, sample processing is complex, requiring immediate isolation, accurate cell counting, and stringent cold chain management, which can be challenging in resource-limited settings.[2][9] The need for precise cell counts to normalize the data is a critical step that can introduce variability.[2]

  • Dried Blood Spots (DBS): DBS has emerged as a preferred matrix for many studies due to its numerous advantages. Sample collection is minimally invasive, and the spots are stable at ambient temperatures for a limited time, simplifying transport and storage.[1][10] This makes DBS particularly suitable for large-scale clinical trials and studies in remote locations. While DBS analysis provides a measure of TFV-DP in red blood cells, which act as a long-term reservoir for the drug, these levels have been shown to correlate well with adherence and clinical outcomes.[1][11]

FeaturePeripheral Blood Mononuclear Cells (PBMCs)Dried Blood Spots (DBS)
Invasiveness VenipunctureFinger or heel prick
Sample Volume Larger blood volume requiredSmall volume of whole blood
Processing Immediate, complex isolation and cell countingMinimal; spotting and drying
Storage/Transport Requires cold chain (-80°C)Stable at ambient temperature for short periods
Cellular Compartment Primarily lymphocytes and monocytesPrimarily red blood cells
Normalization Per million cellsPer punch (e.g., 3mm)

Q3: What are the critical quality control steps I should implement in my TFV-DP assay?

A robust quality control (QC) system is essential for reliable TFV-DP quantification. Key QC steps include:

  • Calibration Curve and QC Samples: Each analytical run must include a calibration curve prepared in a similar matrix (e.g., lysed cell matrix for DBS) and at least three levels of QC samples (low, medium, and high concentrations).[10][12]

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., deuterated TFV-DP) is crucial to correct for variability in extraction efficiency and instrument response.[1][3]

  • Validation Parameters: Your assay should be validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as linearity, accuracy, precision (intra- and inter-run), and stability (freeze-thaw, bench-top).[3][12] For DBS, validation should also include assessments of spot volume and punch location effects.[1]

  • Incurred Sample Reanalysis: Periodically re-analyzing a subset of study samples is a good practice to ensure the reproducibility of the assay over time.

Troubleshooting Guides

Issue 1: High Variability in Replicate Measurements
Potential Cause Troubleshooting Step
Inconsistent Sample Processing (PBMCs) - Ensure consistent timing and temperature for all centrifugation steps. - Use a calibrated and validated method for cell counting (hemocytometer or automated counter). - Standardize cell lysis procedures, ensuring complete lysis.
Inconsistent Sample Processing (DBS) - Ensure a consistent volume of blood is applied for each spot. - Always punch from the center of the dried blood spot.[1] - Visually inspect DBS cards for quality (e.g., no smearing or oversaturation).
Inefficient Solid Phase Extraction (SPE) - Condition and equilibrate SPE cartridges according to the manufacturer's protocol. - Ensure the sample is loaded onto the column at the appropriate pH. - Optimize wash and elution steps to maximize recovery and minimize interfering substances.
LC-MS/MS System Instability - Check for fluctuations in spray stability and ion intensity. - Perform system suitability tests before each run. - Clean the ion source and mass spectrometer inlet as needed.
Issue 2: Poor Sensitivity or Inability to Detect Low TFV-DP Concentrations
Potential Cause Troubleshooting Step
Insufficient Sample Input - For PBMCs, ensure an adequate number of cells (e.g., five million) are used for extraction.[9] - For DBS, it has been shown that using a larger punch size or multiple punches can increase the amount of analyte.[13]
Analyte Degradation - Keep samples on ice or at 4°C during processing to minimize enzymatic degradation of TFV-DP. - Ensure proper storage conditions are maintained (-80°C for long-term storage).[1]
Suboptimal Mass Spectrometry Parameters - Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature). - Select the most abundant and stable precursor and product ion transitions for Multiple Reaction Monitoring (MRM).[1][3]
Matrix Effects - Evaluate for ion suppression or enhancement by post-column infusion experiments. - Improve sample clean-up using a more rigorous SPE protocol or by employing a different extraction technique. - Adjust chromatographic conditions to separate TFV-DP from co-eluting matrix components.

Experimental Protocols

Protocol 1: TFV-DP Quantification in PBMCs by LC-MS/MS
  • PBMC Isolation:

    • Dilute whole blood with an equal volume of phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Aspirate the upper layer and carefully collect the mononuclear cell layer (buffy coat).

    • Wash the collected cells twice with PBS, centrifuging at 100-250 x g for 10 minutes.

    • Resuspend the cell pellet in PBS and perform a cell count.[5]

  • Cell Lysis and Extraction:

    • Centrifuge the counted cells and discard the supernatant.

    • Lyse the cell pellet with 70% ice-cold methanol (B129727) in water.[9]

    • Vortex vigorously and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube for Solid Phase Extraction (SPE).[5]

  • Solid Phase Extraction (SPE):

    • Condition a weak anion exchange SPE cartridge.

    • Load the cell lysate supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute TFV-DP using an appropriate elution solvent.[5]

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

    • Inject the sample onto a suitable analytical column (e.g., a polar-embedded or anion-exchange column).

    • Perform chromatographic separation using a gradient elution with appropriate mobile phases (e.g., acetonitrile (B52724) and an aqueous buffer).

    • Detect TFV-DP using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[3][5]

    • Quantify TFV-DP concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[5]

Protocol 2: TFV-DP Quantification in DBS by LC-MS/MS
  • DBS Punching:

    • Using a manual or automated puncher, punch a 3 mm disc from the center of the dried blood spot into a 96-well plate.[3][10]

  • Extraction:

    • Add an extraction solution (e.g., 70:30 methanol:water) containing the internal standard to each well.[1]

    • Vortex and/or sonicate for 10-15 minutes to extract TFV-DP.[5]

    • Centrifuge the plate and transfer the supernatant for further processing or direct injection.

  • LC-MS/MS Analysis:

    • The subsequent LC-MS/MS analysis follows a similar procedure as described for PBMCs, with potential adjustments to the chromatographic conditions and instrument settings to accommodate the DBS matrix.

Visualizing the Workflow

TFV_DP_Measurement_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_data Data Analysis SampleCollection Sample Collection (Whole Blood) PBMC_Isolation PBMC Isolation (Ficoll Gradient) SampleCollection->PBMC_Isolation DBS_Spotting DBS Spotting & Drying SampleCollection->DBS_Spotting Cell_Counting Cell Counting (PBMCs) PBMC_Isolation->Cell_Counting DBS_Punching DBS Punching DBS_Spotting->DBS_Punching Storage Sample Storage (-80°C) Cell_Counting->Storage Lysis Cell Lysis (Methanol/Water) Cell_Counting->Lysis DBS_Punching->Storage DBS_Punching->Lysis Storage->Lysis Extraction Solid Phase Extraction (SPE) Lysis->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification

Caption: General workflow for TFV-DP measurement in PBMCs and DBS.

Troubleshooting_Variability cluster_sources Potential Sources of Variability cluster_solutions Solutions HighVariability High Measurement Variability PreAnalytical Pre-Analytical - Sample Collection - Processing (e.g., cell count) - Storage HighVariability->PreAnalytical Analytical Analytical - Extraction Efficiency - Instrument Performance - Matrix Effects HighVariability->Analytical Biological Biological - Adherence - Demographics (Race, Gender) - BMI, Renal Function HighVariability->Biological StandardizeProtocols Standardize Protocols (SOPs) PreAnalytical->StandardizeProtocols ValidateMethods Thorough Method Validation Analytical->ValidateMethods UseInternalStd Use Stable Isotope-Labeled Internal Standard Analytical->UseInternalStd QC_Checks Implement Rigorous QC Checks Analytical->QC_Checks AccountForCovariates Account for Biological Covariates in Analysis Biological->AccountForCovariates

Caption: Logical relationship between sources of variability and corrective actions.

References

Technical Support Center: Troubleshooting Tenofovir Diphosphate (TFV-DP) Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of tenofovir (B777) diphosphate (B83284) (TFV-DP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the recovery of TFV-DP during sample preparation for quantitative analysis.

Troubleshooting Guide: Low Recovery of TFV-DP

Low recovery of the highly polar active metabolite, tenofovir diphosphate (TFV-DP), is a common challenge during sample preparation, leading to inaccurate quantification. This guide addresses specific issues you might encounter during your experiments.

Question: My TFV-DP recovery is consistently low. What are the potential causes and how can I troubleshoot this?

Answer:

Low recovery of TFV-DP can stem from several factors throughout the sample preparation workflow, from sample handling to the final extraction steps. Below is a systematic approach to identifying and resolving the issue.

Sample Lysis and Protein Precipitation

Incomplete cell lysis or inefficient protein precipitation can trap TFV-DP, preventing its complete extraction.

  • Issue: Inefficient lysis of Peripheral Blood Mononuclear Cells (PBMCs) or other cell types.

  • Solution: Ensure the use of a validated lysis buffer, such as ice-cold 70% methanol (B129727), and sufficient vortexing to completely disrupt the cell membranes.[1][2][3] An incubation step on ice can further aid in protein precipitation.[1]

  • Issue: Co-precipitation of TFV-DP with proteins.

  • Solution: Optimize the volume and type of organic solvent used for protein precipitation. While methanol is common, other solvents or combinations could be tested. Ensure thorough vortexing and adequate centrifugation time and speed to effectively pellet the precipitated proteins.[1]

Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step for cleaning up the sample and concentrating TFV-DP. However, its highly polar nature can lead to poor retention on traditional reversed-phase sorbents.[4][5]

  • Issue: Poor retention of TFV-DP on the SPE cartridge.

  • Solution:

    • Sorbent Selection: For a highly polar compound like TFV-DP, consider using a mixed-mode or an anion exchange SPE cartridge instead of a standard C18 reversed-phase cartridge.[4][5]

    • Conditioning and Equilibration: Ensure the cartridge is properly conditioned and equilibrated according to the manufacturer's protocol. The cartridge bed should not dry out before sample loading.[6][7]

    • Sample Loading: The pH of the sample may need adjustment to ensure TFV-DP is in a charged state for optimal retention on an anion exchange sorbent.[6][8] The flow rate during sample loading should be slow and controlled to allow for sufficient interaction between the analyte and the sorbent.[6][7]

  • Issue: Analyte loss during the washing step.

  • Solution: The wash solvent may be too strong, causing premature elution of TFV-DP.[7][9] Use a weaker wash solvent (e.g., with a lower percentage of organic solvent) to remove interferences without affecting the analyte bound to the sorbent.

  • Issue: Incomplete elution from the SPE cartridge.

  • Solution:

    • Elution Solvent Strength: The elution solvent may not be strong enough to displace TFV-DP from the sorbent.[6][9] For anion exchange cartridges, using a buffer with a high pH or high salt concentration will be necessary to elute the negatively charged TFV-DP.

    • Elution Volume: Ensure a sufficient volume of the elution solvent is used to completely recover the analyte.[6][10] Consider performing a second elution and analyzing it separately to check for residual analyte.

Analyte Stability

TFV-DP can be susceptible to degradation, especially enzymatic degradation, during sample handling and preparation.

  • Issue: Enzymatic degradation of TFV-DP by phosphatases in the biological matrix.

  • Solution: Work with samples on ice at all times to minimize enzymatic activity.[1] The addition of phosphatase inhibitors to the sample collection tubes or lysis buffer can also be considered.

  • Issue: Hydrolytic instability of the phosphate (B84403) groups.

  • Solution: Avoid extreme pH conditions during extraction. Tenofovir alafenamide (TAF), a prodrug of tenofovir, has a known pH stability window between 4.8 and 5.8.[11] While TFV-DP is more stable, it's good practice to maintain a controlled pH environment.

Frequently Asked Questions (FAQs)

Q1: What type of LC column is recommended for TFV-DP analysis to ensure good retention and peak shape?

A1: Due to the high polarity of TFV-DP, traditional C18 columns often provide poor retention.[4] It is recommended to use a polar-embedded or polar-endcapped reversed-phase column.[4] Alternatively, hydrophilic interaction liquid chromatography (HILIC) using an amide or amino stationary phase is a suitable approach for separating highly polar analytes like TFV-DP.[4][12][13]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of TFV-DP?

A2: Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of your results.[4] Switching from a simple protein precipitation method to a more thorough sample cleanup technique like solid-phase extraction (SPE) can significantly reduce matrix effects.[4] Additionally, optimizing the chromatographic separation to ensure TFV-DP elutes in a region with fewer co-eluting matrix components is crucial. The use of a stable isotope-labeled internal standard for TFV-DP is also highly recommended to compensate for matrix effects.[1]

Q3: Are there differences in expected TFV-DP concentrations when using different tenofovir prodrugs like TDF and TAF?

A3: Yes, the choice of prodrug significantly impacts the intracellular concentrations of TFV-DP. Tenofovir alafenamide (TAF) is designed to be more stable in plasma and is more efficiently converted to tenofovir intracellularly.[14] Studies have shown that F/TAF regimens result in 6.7 to 9.6-fold higher TFV-DP concentrations in PBMCs compared to F/TDF regimens across various levels of adherence.[14][15]

Q4: What are the typical concentrations of TFV-DP found in clinical samples?

A4: TFV-DP concentrations can vary widely depending on the tenofovir prodrug administered, patient adherence, and the biological matrix being analyzed. The following table summarizes some reported concentrations.

Prodrug RegimenAdherence LevelMatrixMedian TFV-DP Concentration (fmol/10⁶ cells)
F/TDF100% Daily DosingPBMCs71 (IQR: 53-97)
F/TAF100% Daily DosingPBMCs685 (IQR: 566-751)
F/TDF67% Daily DosingPBMCs46 (IQR: 33-71)
F/TAF67% Daily DosingPBMCs354 (IQR: 329-445)
F/TDF33% Daily DosingPBMCs21 (IQR: 15-28)
F/TAF33% Daily DosingPBMCs194 (IQR: 179-269)

Data sourced from a study comparing F/TAF and F/TDF regimens.[14]

Q5: What are the best practices for storing samples to ensure the stability of TFV-DP?

A5: For long-term stability, it is crucial to store biological matrices intended for TFV-DP analysis, such as PBMCs and dried blood spots (DBS), at -80°C.[2][16] Studies on DBS have shown that TFV-DP is stable at -20°C for up to 7 months, but degradation is observed after approximately two weeks of storage at room temperature.[16]

Experimental Protocols

Protocol 1: Extraction of TFV-DP from PBMCs

This protocol provides a general procedure for the extraction of TFV-DP from peripheral blood mononuclear cells.[1][2][3]

  • Cell Harvesting and Washing:

    • Harvest the treated PBMCs and wash them twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Count the cells to allow for normalization of the final results.

    • Pellet the cells by centrifugation.

  • Cell Lysis and Protein Precipitation:

    • Lyse the cell pellet by adding a specific volume (e.g., 500 µL) of ice-cold 70% methanol containing a stable isotope-labeled internal standard for TFV-DP.[1][2][3]

    • Vortex the mixture vigorously to ensure complete lysis and protein precipitation.

    • Incubate the samples on ice to further facilitate protein precipitation.[1]

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cell debris.

  • Sample Processing:

    • Carefully transfer the supernatant containing the intracellular metabolites to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.[1]

    • Reconstitute the dried extract in a mobile phase composition suitable for your LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction of TFV-DP from Plasma

This protocol outlines a general procedure for the solid-phase extraction of TFV-DP from plasma.[4][17]

  • Sample Pre-treatment:

    • To 200 µL of human plasma, add an appropriate amount of the isotopically labeled internal standard.[4]

  • SPE Cartridge Conditioning:

    • Precondition a mixed-mode cation exchange or anion exchange SPE cartridge with methanol followed by 0.1% formic acid in water or another appropriate equilibration buffer.[4]

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak wash solvent (e.g., 500 µL of 1.0% trifluoroacetic acid) to remove interfering substances.[17]

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis.[17]

Visualizations

TFV_DP_Recovery_Troubleshooting cluster_sample_prep Sample Preparation Workflow cluster_lysis_issues Lysis/Precipitation Issues cluster_spe_issues SPE Issues cluster_stability_issues Stability Issues start Start: Low TFV-DP Recovery lysis Cell Lysis & Protein Precipitation start->lysis Check spe Solid-Phase Extraction (SPE) start->spe Check stability Analyte Stability start->stability Check end_node Improved Recovery lysis->end_node incomplete_lysis Incomplete Cell Lysis lysis->incomplete_lysis co_precipitation Co-precipitation with Proteins lysis->co_precipitation spe->end_node poor_retention Poor Retention spe->poor_retention wash_loss Loss during Wash spe->wash_loss incomplete_elution Incomplete Elution spe->incomplete_elution stability->end_node enzymatic_degradation Enzymatic Degradation stability->enzymatic_degradation hydrolysis Hydrolysis stability->hydrolysis

Caption: Troubleshooting workflow for low TFV-DP recovery.

SPE_Workflow_Optimization cluster_workflow Optimized SPE Workflow for TFV-DP conditioning 1. Conditioning (e.g., Methanol) equilibration 2. Equilibration (e.g., 0.1% Formic Acid) conditioning->equilibration loading 3. Sample Loading (Slow Flow Rate) equilibration->loading washing 4. Washing (Weak Solvent) loading->washing elution 5. Elution (Strong Solvent) washing->elution analysis LC-MS/MS Analysis elution->analysis

Caption: Key steps for an optimized SPE workflow for TFV-DP.

References

Technical Support Center: Quantification of Tenofovir Diphosphate from Dried Blood Spots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of tenofovir (B777) diphosphate (B83284) (TFV-DP) from dried blood spots (DBS). A key focus is addressing the potential impact of hematocrit on assay accuracy and precision.

Frequently Asked Questions (FAQs)

Q1: What is the impact of hematocrit on the quantification of tenofovir diphosphate (TFV-DP) from DBS?

A1: Hematocrit (HCT) can significantly influence the accuracy of TFV-DP quantification from DBS. The viscosity of blood increases with higher HCT, which affects how the blood spreads on the filter paper. This can lead to a smaller spot size for a given volume of blood with high HCT compared to low HCT. When a standard-sized punch is taken, it may contain a different volume of blood, and consequently a different number of red blood cells (RBCs), leading to biased quantification. Some studies have shown that the TFV-DP response tends to increase with increasing HCT.[1]

Q2: What is the acceptable range for hematocrit in TFV-DP DBS assays?

A2: The acceptable hematocrit range should be determined during method validation. Generally, the mean analyte values from various HCT levels should be within ±15% of the mean analyte value from a nominal HCT level.[1] Validation studies have demonstrated acceptable results within HCT ranges of 25% to 76% and 35% to 50%.[1][2] For hematocrit values falling outside the validated range of 35% to 50%, specific regression formulas may need to be applied to correct the TFV-DP measurement.[3]

Q3: How does punch location (center vs. edge) interact with the hematocrit effect?

A3: Different hematocrit levels can cause variations in blood spot size and homogeneity. While some studies have found that punching from the center versus the edge of a DBS can be acceptable, this should be evaluated during method validation across a range of hematocrit levels.[1][2] One study noted that for hematocrit levels between 25% to 57%, the difference in TFV-DP/FTC-TP concentration between center and edge punches was ≤ 9.4%.[1] To mitigate the impact of hematocrit on spot size and subsequent punch volume, some methods utilize a whole-spot punch approach.[4]

Q4: Are there any corrective measures for samples with hematocrit values outside the validated range?

A4: Yes, for hematocrit values that fall outside the validated range (e.g., 35% to 50%), it is recommended to apply a regression formula to adjust the TFV-DP concentration.[3] If an unacceptable effect of hematocrit is observed during method development, the analytical method may need to be modified, or quality control samples at different hematocrit levels should be included to ensure assay control.[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High variability in QC samples at different hematocrit levels 1. Inconsistent blood spotting technique. 2. Hematocrit is outside the validated range of the assay. 3. Non-homogenous distribution of analyte within the DBS.1. Ensure consistent application of a fixed volume of blood to the DBS card. 2. Re-validate the assay for a wider hematocrit range or use a correction factor for out-of-range samples. 3. Evaluate the effect of punch location (center vs. edge) and consider using a larger or whole-spot punch.
Observed TFV-DP concentrations are consistently higher or lower than expected in a specific patient population 1. The study population has a mean hematocrit that differs significantly from the hematocrit of the blood used for calibrators and QCs. 2. Physiological factors in the patient population (e.g., pregnancy) affecting hematocrit and drug distribution.1. Prepare calibrators and QCs with blood adjusted to a hematocrit level that better represents the study population. 2. Investigate and apply appropriate correction factors for known physiological conditions. For instance, TFV-DP measurements are approximately 30%-40% lower during pregnancy.[3]
Poor correlation between DBS and plasma concentrations of tenofovir 1. Significant hematocrit effect that has not been accounted for. 2. Issues with the DBS extraction procedure.1. Assess the impact of hematocrit on your assay and apply corrections if necessary.[3] 2. Optimize the extraction method, ensuring complete lysis of red blood cells and efficient recovery of TFV-DP.

Quantitative Data Summary

The following tables summarize the quantitative impact of hematocrit on this compound quantification from DBS as reported in various studies.

Table 1: Effect of Hematocrit on Tenofovir (TFV) and Emtricitabine (FTC) Quantification

Hematocrit RangeAnalyteDeviation from Nominal HematocritAcceptance Criteria
25% - 29%TFV~50% of values within ±15%±15%
25% - 76%FTCAll values within ±15%±15%
35% - 76%TFV & FTCAll values within ±15%±15%
Data sourced from a study by Zheng et al.[1]

Table 2: Red Blood Cell (RBC) Count per 3mm DBS Punch at Different Hematocrit Levels

Hematocrit (%)Average Number of RBCs per Punch
3612.2 million
4612.9 million
35 - 50 (mean)11.9 million
Data from studies on paired RBC/DBS samples.[2][7]

Experimental Protocols

Methodology for Evaluating Hematocrit Effect on TFV-DP Quantification

This protocol outlines a typical experiment to assess the influence of hematocrit on the quantification of TFV-DP from DBS during method validation.

  • Preparation of Blood with Varying Hematocrit Levels:

    • Obtain whole blood from healthy donors.

    • Centrifuge the blood to separate plasma and red blood cells (RBCs).

    • Reconstitute the blood by mixing plasma and RBCs in different proportions to achieve a range of hematocrit levels (e.g., 25%, 35%, 45%, 55%, 65%, 75%).

  • Spiking with Analyte:

    • Spike each hematocrit-adjusted blood pool with known concentrations of tenofovir at low and high-quality control (QC) levels.

  • DBS Card Preparation:

    • Spot a precise volume (e.g., 25 µL or 50 µL) of each spiked blood sample onto DBS cards in triplicate.[8]

    • Allow the spots to dry completely at room temperature for at least 2 hours.[9]

  • Sample Processing and Analysis:

    • Punch a standard-sized disc (e.g., 3 mm) from the center of each dried blood spot.[7]

    • Extract TFV-DP from the punched discs using a validated extraction procedure (e.g., methanol:water solution).[2]

    • Quantify the TFV-DP concentration using a validated LC-MS/MS method.[1][8]

  • Data Analysis:

    • Calculate the mean concentration and coefficient of variation (%CV) for each hematocrit level.

    • Compare the mean concentrations at each hematocrit level to the mean concentration of the nominal hematocrit level (e.g., 45%).

    • The deviation should be within a predefined acceptance criterion, typically ±15%.

Visualizations

experimental_workflow cluster_prep Blood Sample Preparation cluster_dbs DBS Card Preparation cluster_analysis Sample Analysis cluster_data Data Evaluation A Obtain Whole Blood B Separate Plasma & RBCs A->B C Reconstitute to Various Hematocrit Levels B->C D Spike with Tenofovir (QC Low & High) C->D E Spot Precise Volume onto DBS Cards D->E F Dry Spots at Room Temperature E->F G Punch 3mm Disc from DBS F->G H Extract TFV-DP G->H I Quantify using LC-MS/MS H->I J Calculate Mean Concentration & %CV I->J K Compare to Nominal HCT (within ±15%) J->K

Caption: Workflow for evaluating the effect of hematocrit.

logical_relationship HCT Hematocrit Level Viscosity Blood Viscosity HCT->Viscosity influences SpotSize DBS Spot Size Viscosity->SpotSize affects PunchVolume Blood Volume in Punch SpotSize->PunchVolume determines RBC_Count RBC Count in Punch PunchVolume->RBC_Count correlates with TFVDP_Quant Measured TFV-DP Concentration RBC_Count->TFVDP_Quant impacts Bias Potential for Assay Bias TFVDP_Quant->Bias can lead to

Caption: Impact of hematocrit on DBS quantification.

References

Technical Support Center: Method Optimization for Simultaneous Analysis of Tenofovir and Tenofovir Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the simultaneous analysis of tenofovir (B777) (TFV) and its active metabolite, tenofovir diphosphate (B83284) (TFV-DP), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work.

Issue 1: Poor chromatographic peak shape (e.g., tailing, broadening) for TFV and/or TFV-DP.

  • Question: My peaks for TFV and TFV-DP are showing significant tailing and are not well-defined. What could be the cause and how can I fix it?

  • Answer: Poor peak shape for these highly polar analytes is a common challenge.[1][2][3] The primary causes are often related to the choice of stationary phase and mobile phase conditions.

    • Cause A: Inappropriate Column Chemistry. Traditional reversed-phase columns (like C18) struggle to retain highly polar compounds like TFV and especially TFV-DP, leading to poor separation and peak shape.[4]

    • Solution A: Employ a stationary phase designed for polar analytes. Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective approach.[1][2][3][5] An amino-based stationary phase, for example, has been shown to successfully resolve these compounds.[1][2][3][5]

    • Cause B: Suboptimal Mobile Phase pH. The ionization state of TFV and TFV-DP is pH-dependent. An inappropriate pH can lead to interactions with residual silanols on the column, causing peak tailing.

    • Solution B: Adjust the mobile phase pH. The use of a slightly basic mobile phase, such as adding a small concentration of ammonia (B1221849) (e.g., 0.025%), can improve peak shape in HILIC mode.[1]

    • Cause C: Matrix Effects. Components from the biological matrix (e.g., salts, phospholipids) can co-elute with the analytes, interfering with peak shape.

    • Solution C: Enhance the sample preparation procedure. Incorporate a clean-up step with a non-polar solvent like hexane (B92381) to remove lipids before protein precipitation.[1][2][3] Solid-phase extraction (SPE) can also provide a cleaner extract than simple protein precipitation.[6][7]

Issue 2: Low sensitivity or inability to reach the required Lower Limit of Quantification (LLOQ).

  • Question: I am struggling to achieve the necessary sensitivity for my assay, particularly for TFV-DP in dried blood spots (DBS). What are the key areas for optimization?

  • Answer: Low sensitivity can stem from inefficient extraction, matrix-induced ion suppression, or suboptimal mass spectrometry settings.

    • Cause A: Inefficient Analyte Extraction. TFV-DP is located intracellularly within red blood cells, and incomplete cell lysis will result in low recovery.[8]

    • Solution A: Ensure complete cell lysis during sample preparation. For DBS, extraction with a methanol (B129727):water (e.g., 70:30 v/v) solution is effective for lysing the cells and extracting the analytes.[9] For whole blood, dilution with water containing ammonia can facilitate lysis.[5]

    • Cause B: Ion Suppression. The complex nature of biological matrices like plasma and whole blood can significantly suppress the ionization of the target analytes in the mass spectrometer source.[8]

    • Solution B: Improve sample cleanup to remove interfering matrix components. Solid-phase extraction (SPE) is generally more effective at this than protein precipitation.[6][7] Also, chromatographic separation is crucial; ensure that TFV and TFV-DP elute in a region with minimal co-eluting matrix components.

    • Cause C: Suboptimal MS/MS Parameters. Incorrect precursor/product ion pairs or insufficient collision energy will lead to a poor signal.

    • Solution C: Optimize the Multiple Reaction Monitoring (MRM) transitions and collision energies for both TFV and TFV-DP. Infuse a standard solution of each analyte directly into the mass spectrometer to determine the optimal parameters. Refer to established methods for common transitions (see Table 2).

Issue 3: Inconsistent results and poor reproducibility.

  • Question: My results for replicate samples show high variability. What are the likely sources of this irreproducibility?

  • Answer: Inconsistent results often point to issues with analyte stability or variability in sample processing.

    • Cause A: Analyte Degradation. TFV-DP can be unstable in whole blood at room temperature, degrading to tenofovir monophosphate (TFV-MP) and TFV.[1] Tenofovir itself can degrade under strongly acidic or alkaline conditions.[10][11]

    • Solution A: Minimize sample processing time at room temperature. Keep samples on ice or at 4°C during preparation. For long-term storage, DBS samples are stable at -20°C or -80°C.[9] Whole blood should be processed promptly or stored at -80°C.

    • Cause B: Inconsistent Sample Volume in DBS. For DBS analysis, the volume of blood in the punch can vary with hematocrit and the size of the initial spot.[9]

    • Solution B: While minor variations exist, studies have shown that spot volumes between 10-50µL and punches from either the center or the edge of the spot are generally acceptable for TFV-DP analysis.[9] Normalizing results to the number of red blood cells can account for hematocrit effects.[9]

    • Cause C: Manual Extraction Variability. Manual sample preparation steps, especially liquid-liquid extraction or SPE, can introduce variability between samples.

    • Solution C: Use an appropriate internal standard (IS) for each analyte. Isotopically labeled standards, such as TFV-d6 and TFVDP-d6, are ideal as they co-elute and experience similar matrix effects and extraction efficiencies, correcting for variability.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended chromatographic approach for separating TFV and TFV-DP? A1: Due to the high polarity of both TFV and TFV-DP, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach.[1][2][3][5] This technique provides better retention and separation for these challenging analytes compared to traditional reversed-phase chromatography.[4] An amino-based column is a common and effective choice for the stationary phase.[2][5]

Q2: What are the typical mass transitions (precursor > product ions) for TFV and TFV-DP? A2: Analyses are typically performed in positive electrospray ionization mode. Common MRM transitions are listed in the table below. Note that TFV-DP is often detected as a doubly charged precursor ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Tenofovir (TFV) 288.1176.0[1]
288.1135.9 (Confirmation)[1]
Tenofovir Diphosphate (TFV-DP) 448.0176.0[1]
448.0270.0 (Confirmation)[1]
222.5 (doubly charged)366.0[8]

Q3: How should I prepare samples from different biological matrices? A3: The sample preparation method depends on the matrix.

  • Whole Blood/Dried Blood Spots (DBS): The main goal is to lyse the red blood cells to release the intracellular TFV-DP. This is typically achieved by protein precipitation with an organic solvent, often a methanol/water mixture.[9] A pre-extraction wash with a non-polar solvent like hexane can help remove lipids.[1][3]

  • Plasma: Since TFV-DP concentrations are very low or undetectable in plasma, the focus is on TFV.[1] Protein precipitation with an organic solvent like methanol or acetonitrile (B52724) is a common approach.[12] Solid-phase extraction (SPE) can also be used for a cleaner sample.[6]

Q4: What are the best practices for sample storage and handling to ensure analyte stability? A4:

  • Whole Blood: Process as quickly as possible. If storage is necessary, store at -80°C. Avoid repeated freeze-thaw cycles.

  • Plasma: Store frozen, typically at -20°C or -80°C.

  • Dried Blood Spots (DBS): Allow spots to dry completely for at least 2 hours at ambient temperature. For short-term storage (up to 5 days), room temperature is acceptable.[9] For long-term storage, -20°C or -80°C is recommended, where analytes have been shown to be stable for over a year.[9]

Q5: Why is an internal standard crucial and which one should I use? A5: An internal standard (IS) is essential to correct for variability in sample preparation and potential matrix effects, thereby improving accuracy and precision. The ideal IS is a stable, isotopically labeled version of the analyte. For this assay, the recommended internal standards are TFV-d6 and TFVDP-d6.[1]

Experimental Protocols & Data

Protocol 1: Sample Preparation from Whole Blood

This protocol is adapted from a method using protein precipitation.[1][3]

  • Dilution & Lysis: Dilute 50 µL of whole blood 1:5 with ultrapure water containing 1.25% ammonia (v/v).

  • Internal Standard: Add the internal standard working solution (containing TFV-d6 and TFVDP-d6).

  • Lipid Removal: Add 500 µL of hexane, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.

  • Aspirate & Discard: Carefully remove and discard the upper hexane layer.

  • Protein Precipitation: Add 1 mL of an organic solvent (e.g., methanol or acetonitrile) to the remaining aqueous layer.

  • Vortex & Centrifuge: Vortex vigorously for 1 minute to precipitate proteins, then centrifuge at 14,000 x g for 10 minutes.

  • Evaporation & Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Dried Blood Spots (DBS)

This protocol describes a common extraction method for DBS.[9]

  • Punching: Punch a 3 mm disc from the center of the dried blood spot into a 1.5 mL microcentrifuge tube.

  • Extraction: Add 200 µL of extraction solution (e.g., 70:30 methanol:water, v/v) containing the internal standards.

  • Incubation: Vortex the tube and incubate at room temperature for at least 30 minutes to allow for complete cell lysis and analyte extraction.

  • Centrifugation: Centrifuge the tube to pellet the paper disc and any precipitated material.

  • Analysis: Transfer the supernatant for direct injection or further processing (evaporation and reconstitution) if required.

Data Presentation: LC-MS/MS Parameters

The following tables summarize typical parameters for the simultaneous analysis of TFV and TFV-DP.

Table 1: Example Liquid Chromatography Conditions

ParameterHILIC MethodReversed-Phase Method
Column Amino Stationary PhasePolar-RP C18
Mobile Phase A Water with 0.025% Ammonia[1]0.1% Formic Acid in Water[6]
Mobile Phase B Acetonitrile with 0.025% Ammonia[1]0.1% Formic Acid in Acetonitrile[6]
Flow Rate 10 µL/min (micro-LC)[1]400 µL/min[6]
Gradient Gradient elution from high organic to higher aqueousGradient elution from low organic to higher organic
Column Temp. Not specified40°C[6]
Injection Vol. 2 µL[1]Not specified

Table 2: Example Mass Spectrometry and Validation Parameters

ParameterTenofovir (TFV)This compound (TFV-DP)
Ionization Mode ESI Positive[1]ESI Positive[1]
MRM Transition 1 (Quant) 288.1 > 176.0[1]448.0 > 176.0[1]
MRM Transition 2 (Qual) 288.1 > 135.9[1]448.0 > 270.0[1]
LLOQ (Whole Blood) 0.25 ng/mL[1][2][3]0.5 ng/mL[1][2][3]
Linearity Range (Whole Blood) 0.25 - 256 ng/mL[5]0.5 - 512 ng/mL[5]
Accuracy (% Bias) 91.63 – 109.18%[1][3]91.63 – 109.18%[1][3]
Precision (% CV) 2.48 – 14.08%[1][3]2.48 – 14.08%[1][3]

Visualizations

Workflow cluster_collection 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing WholeBlood Whole Blood (EDTA) Lysis Cell Lysis & Dilution WholeBlood->Lysis DBS Dried Blood Spot (DBS) DBS->Lysis Add_IS Add Internal Standards (TFV-d6, TFVDP-d6) Lysis->Add_IS Cleanup Sample Cleanup (Hexane Wash or SPE) Add_IS->Cleanup Precipitation Protein Precipitation (Methanol / ACN) Cleanup->Precipitation Evap Evaporation & Reconstitution Precipitation->Evap LC HILIC Separation Evap->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: General experimental workflow for TFV and TFV-DP analysis.

Troubleshooting Problem Problem: Poor Peak Shape Cause1 Cause: Wrong Column Problem->Cause1 Cause2 Cause: Suboptimal pH Problem->Cause2 Cause3 Cause: Matrix Effects Problem->Cause3 Solution1 Solution: Use HILIC Column Cause1->Solution1 Address with Solution2 Solution: Add Ammonia to Mobile Phase Cause2->Solution2 Address with Solution3 Solution: Improve Sample Cleanup (e.g., SPE) Cause3->Solution3 Address with Metabolism TDF Tenofovir Disoproxil Fumarate (TDF) (Prodrug) TFV Tenofovir (TFV) TDF->TFV Hydrolysis TAF Tenofovir Alafenamide (TAF) (Prodrug) TAF->TFV Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Phosphorylation

References

Technical Support Center: Analysis of Tenofovir Diphosphate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of tenofovir (B777) diphosphate (B83284) (TFV-DP) by mass spectrometry. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of TFV-DP, with a specific focus on mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem in the analysis of tenofovir diphosphate (TFV-DP)?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, TFV-DP, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., whole blood, plasma, or peripheral blood mononuclear cells - PBMCs).[1][2] This phenomenon is a major concern in quantitative liquid chromatography-mass spectrometry (LC-MS) as it can lead to a decreased signal intensity, resulting in inaccurate and imprecise quantification of the analyte.[1][2] For a highly polar molecule like TFV-DP, which is analyzed in complex biological matrices, ion suppression can lead to an underestimation of its true concentration, impacting pharmacokinetic and pharmacodynamic assessments.[1][3]

Q2: What are the primary sources of ion suppression when analyzing TFV-DP?

A2: The main sources of ion suppression in TFV-DP analysis are endogenous components from the biological sample that co-elute with the analyte. These include:

  • Phospholipids: Abundant in cell membranes and plasma, these are a well-known cause of ion suppression in electrospray ionization (ESI).[1]

  • Salts: High concentrations of salts from the biological matrix can interfere with the ESI process.[1][3]

  • Proteins: Although largely removed during sample preparation, residual proteins can still contribute to matrix effects.[1][2]

The complex and often "dirty" nature of the samples, especially with direct analysis methods, significantly increases the risk of severe ion suppression.[3]

Q3: How can I determine if my TFV-DP assay is affected by ion suppression?

A3: A common method to assess the presence and extent of matrix effects, including ion suppression, is the post-extraction spike analysis.[1] This involves comparing the peak area of TFV-DP in a sample prepared by spiking the analyte into an extracted blank matrix with the peak area of TFV-DP in a neat solution (pure solvent) at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Response in Matrix) / (Peak Response in Neat Solution)

  • An MF value close to 1 indicates no significant matrix effect.

  • An MF value less than 1 indicates ion suppression.

  • An MF value greater than 1 indicates ion enhancement.

It is recommended to perform this evaluation using multiple lots of the biological matrix to account for variability.[4]

Q4: What is the most effective way to compensate for ion suppression in TFV-DP analysis?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for mitigating matrix effects.[1][4] A SIL-IS, such as ¹³C-TFV-DP or d6-TFVDP, is chemically and physically very similar to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[3][5] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized, leading to more accurate and precise results.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of TFV-DP.

Problem Potential Cause Recommended Solution
Low or no TFV-DP signal Severe ion suppression from the sample matrix.[3]* Improve Sample Preparation: Switch from a simple protein precipitation method to a more rigorous technique like solid-phase extraction (SPE) to achieve a cleaner sample extract.[2][4] Specialized membrane filters can also be used for plasma separation to reduce matrix components.[3] * Optimize Chromatography: Employ a chromatographic method that provides better separation of TFV-DP from matrix interferences. Hydrophilic Interaction Liquid Chromatography (HILIC) or anion exchange chromatography are often more suitable for the highly polar TFV-DP than traditional reversed-phase chromatography.[6][7] * Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is crucial to compensate for unpredictable matrix effects.[3][4]
Poor peak shape and retention Inappropriate chromatographic conditions for a highly polar analyte.[7][8]* Column Selection: Use a column designed for polar analytes, such as a HILIC column or an anion exchange column.[6][7] Polar-embedded or polar-endcapped reversed-phase columns can also offer improved retention.[8] * Mobile Phase Optimization: For HILIC, ensure a high organic content in the mobile phase. For anion exchange, a pH gradient can improve separation.[7] The addition of modifiers like ammonia (B1221849) can also enhance peak shape.[5]
Inconsistent and irreproducible results Variable matrix effects between samples.[2]* Matrix-Matched Calibrators and QCs: Prepare all calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effects.[3] * Thorough Method Validation: Validate the method according to regulatory guidelines, including a comprehensive assessment of matrix effects across multiple lots of the matrix.[9]
Analyte degradation TFV-DP can be unstable in biological matrices, degrading to tenofovir monophosphate (TFV-MP) and tenofovir (TFV).[6]* Inhibit Enzymatic Activity: Work with samples on an ice bath and consider the use of phosphatase inhibitors to prevent enzymatic degradation of TFV-DP.[5] * Optimize pH: Maintain an alkaline pH during sample processing to improve the stability of TFV-DP.[5]

Experimental Protocols

Below are detailed methodologies for key experiments related to TFV-DP analysis.

Protocol 1: Sample Preparation of Dried Blood Spots (DBS) for TFV-DP Analysis

This protocol is adapted from a validated LC-MS/MS method for TFV-DP quantification in DBS.[3]

  • Punching: Take a 3-mm punch from the dried blood spot and place it into a 1.5-mL microcentrifuge tube.

  • Extraction: Add 50 µL of extraction solvent (e.g., 70:30 methanol/water, v/v) containing a known concentration of the stable isotope-labeled internal standard (e.g., ¹³C-TFV-DP).

  • Lysis and Extraction: Keep the tube at room temperature for 30 minutes to allow for cell lysis and extraction of the analyte.

  • Pooling (Optional): To reduce variability, extracts from multiple punches of the same sample can be pooled.

  • Analysis: Inject an aliquot of the extract directly into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for TFV-DP from Plasma

This protocol provides a general workflow for cleaning up plasma samples to reduce matrix effects.[4]

  • Sample Pre-treatment: Acidify 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Add the internal standard.

  • SPE Cartridge Conditioning: Precondition a mixed-mode cation exchange (MCX) SPE plate with 200 µL of methanol, followed by 200 µL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE plate.

  • Washing: Wash the cartridge with an appropriate solvent to remove interfering substances.

  • Elution: Elute TFV-DP and the internal standard using a suitable elution solvent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize quantitative data related to TFV-DP analysis and ion suppression.

Table 1: LC-MS/MS Parameters for TFV-DP Analysis

ParameterValueReference
Precursor Ion (m/z)222.5 (doubly charged)[3]
Product Ion (m/z)366.0 (Quantifier), 348.0 (Qualifier)[3]
Internal Standard¹³C-TFV-DP[3]
IS Precursor Ion (m/z)225.0 (doubly charged)[3]
IS Product Ion (m/z)371.0 (Quantifier), 353.0 (Qualifier)[3]
Ionization ModeNegative or Positive Electrospray Ionization (ESI)[3][6]

Table 2: Comparison of Matrix Effects with Different Sample Preparation Techniques

Sample Preparation MethodAnalyteMatrixIon Suppression/EnhancementReference
Protein PrecipitationTenofovirPlasmaSignificant Ion Suppression[1][2]
Solid-Phase Extraction (SPE)TenofovirPlasmaReduced Ion Suppression[2][4]
Plasma Separation MembranesThis compoundWhole Blood~5-fold signal improvement compared to direct analysis[3]

Visualizations

Workflow for Mitigating Ion Suppression in TFV-DP Analysis

IonSuppressionWorkflow cluster_SamplePrep Key Considerations cluster_Chromatography Key Considerations cluster_MS_Detection Key Considerations Start Start: TFV-DP Analysis in Biological Matrix SamplePrep Step 1: Sample Preparation Start->SamplePrep Chromatography Step 2: Chromatographic Separation SamplePrep->Chromatography SPE Solid-Phase Extraction (SPE) MS_Detection Step 3: Mass Spectrometric Detection Chromatography->MS_Detection HILIC HILIC DataAnalysis Step 4: Data Analysis MS_Detection->DataAnalysis SIL_IS Use of SIL-IS End End: Accurate TFV-DP Quantification DataAnalysis->End LLE Liquid-Liquid Extraction (LLE) PP Protein Precipitation AnionExchange Anion Exchange SourceOpt Source Parameter Optimization TenofovirPathway TDF Tenofovir Disoproxil Fumarate (TDF) TFV Tenofovir (TFV) TDF->TFV Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Phosphorylation TFV_DP This compound (TFV-DP) TFV_MP->TFV_DP Phosphorylation RT HIV Reverse Transcriptase TFV_DP->RT Viral_DNA Viral DNA Elongation RT->Viral_DNA Incorporation Inhibition Chain Termination RT->Inhibition Viral_DNA->Inhibition

References

Technical Support Center: Quality Control and Standardization of Tenofovir Diphosphate Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quality control and standardization of tenofovir (B777) diphosphate (B83284) (TFV-DP) assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental procedures. TFV-DP, the active metabolite of tenofovir prodrugs like tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF), is a critical biomarker for assessing treatment adherence and the effectiveness of pre-exposure prophylaxis (PrEP).[1] Its accurate quantification in intracellular compartments, such as peripheral blood mononuclear cells (PBMCs) and red blood cells (RBCs), is paramount for clinical and research applications.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is measuring intracellular tenofovir diphosphate (TFV-DP) important?

A1: Intracellular TFV-DP is the pharmacologically active form of tenofovir, acting as a competitive inhibitor of HIV reverse transcriptase.[1] Its long intracellular half-life, particularly in red blood cells (approximately 17 days), makes it an excellent biomarker for monitoring cumulative drug exposure and long-term adherence to TDF or TAF-based regimens.[1][3][4] This is crucial for interpreting clinical trial outcomes and guiding patient care.

Q2: What are the primary biological matrices used for TFV-DP measurement and what are the differences?

A2: The primary matrices are peripheral blood mononuclear cells (PBMCs) and red blood cells (RBCs), often collected as dried blood spots (DBS). TFV-DP has a half-life of about 100 hours in PBMCs and a much longer half-life of approximately 17 days (400 hours) in RBCs.[2] The longer half-life in RBCs makes it a better indicator of cumulative adherence over 1-2 months.[4] DBS samples are less invasive to collect and offer logistical advantages for storage and transport.[1]

Q3: What are the main analytical methods for quantifying TFV-DP?

A3: The gold standard for TFV-DP quantification is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[1] However, LC-MS/MS can be complex and expensive.[5][6] Newer, simpler methods like immunoassays and enzymatic assays (e.g., RESTRICT) are being developed and validated as potential high-throughput alternatives.[1][3][7]

Q4: What are "matrix effects" and how do they impact TFV-DP quantification?

A4: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix (e.g., salts, phospholipids, proteins).[8] This is a major concern in LC-MS/MS analysis and can lead to ion suppression or enhancement, negatively affecting the accuracy, precision, and sensitivity of the assay.[8] The high polarity of TFV-DP makes it particularly susceptible to matrix effects.[9]

Q5: How can I ensure the stability of TFV-DP in my samples during collection and storage?

A5: TFV-DP can be unstable in whole blood due to the activity of phosphatases.[4][10] It is crucial to process samples quickly. For DBS, spots should be dried promptly and stored at -80°C for long-term stability.[2] Samples stored at room temperature can show a significant decrease in TFV-DP concentration after about two weeks.[2] For whole blood, immediate processing or freezing at -80°C is recommended.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of TFV-DP.

Problem Potential Cause(s) Recommended Solution(s)
Low/Inconsistent Analyte Recovery after Solid-Phase Extraction (SPE) 1. Inappropriate Sorbent Choice: The SPE cartridge chemistry (e.g., C18, mixed-mode) may not be optimal for the highly polar TFV-DP.[8][9] 2. Suboptimal Protocol: Wash steps may be too harsh, or the elution solvent may be too weak.[8] 3. Sample pH: The pH during sample loading can affect retention on the sorbent.[8]1. Re-evaluate Sorbent: Anion exchange columns or hydrophilic interaction liquid chromatography (HILIC) are often more effective for retaining polar compounds like TFV-DP.[9][10] 2. Optimize SPE Steps: Methodically optimize conditioning, loading, washing (with a weak solvent), and elution (with a sufficiently strong solvent) steps.[1][8] 3. Adjust pH: Experiment with different pH values for the sample and wash solutions to maximize recovery.[11]
Poor Chromatographic Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration or volume of the sample.[11] 2. Secondary Interactions: The highly polar nature of TFV-DP can lead to interactions with residual silanol (B1196071) groups on traditional C18 columns.[9][12] 3. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal.1. Reduce Sample Load: Dilute the sample or decrease the injection volume.[11] 2. Use an Alternative Column: Consider HILIC or anion exchange columns designed for polar analytes.[9][10] 3. Optimize Mobile Phase: Adjust the pH or solvent composition. Using a pH gradient with an anion exchange column can improve separation.[9]
High Signal Variability or Poor Reproducibility 1. Matrix Effects: Ion suppression or enhancement from co-eluting matrix components.[8] 2. Inconsistent Sample Preparation: Variability in extraction efficiency between samples. 3. Analyte Degradation: Degradation of TFV-DP by phosphatases in the matrix, especially if sample handling is delayed.[10]1. Improve Sample Cleanup: Enhance the sample preparation protocol (e.g., SPE, liquid-liquid extraction) to better remove interfering compounds.[12] 2. Use a Stable Isotope-Labeled Internal Standard: A deuterated TFV-DP internal standard (TFV-DP-d6) can compensate for variability in extraction and matrix effects.[10] 3. Standardize Sample Handling: Process all samples (calibrators, QCs, and unknowns) identically and promptly. Keep samples on ice and add phosphatase inhibitors if necessary.[10]
Quantification Below Adherence Thresholds in Known Adherent Subjects 1. Physiological Factors: TFV-DP levels can be ~30-40% lower during pregnancy due to hemodilution and enhanced renal clearance.[13] 2. Assay Sensitivity: The lower limit of quantification (LLOQ) of the assay may be too high.1. Adjust Benchmarks: Consider using different adherence benchmarks for specific populations, such as pregnant women.[13] 2. Improve Assay Sensitivity: Optimize the mass spectrometry parameters or the sample extraction procedure to concentrate the analyte and lower the LLOQ.

Quantitative Assay Performance Data

The following tables summarize typical performance data from validated LC-MS/MS methods for TFV-DP quantification.

Table 1: Example Calibration Range and LLOQ

Analyte Matrix Calibration Range Lower Limit of Quantification (LLOQ)
TFV-DP Dried Blood Spot (DBS) 50–6400 fmol/punch 50 fmol/punch
TFV-DP Whole Blood 0.5–512 ng/mL 0.5 ng/mL[10]

| Tenofovir (TFV) | Whole Blood | 0.25–256 ng/mL | 0.25 ng/mL[10] |

Table 2: Example Assay Validation Parameters

Parameter Acceptance Criteria Typical Performance (TFV-DP in Whole Blood)
Accuracy Within ±15% of nominal value (±20% at LLOQ) 91.6% – 109.2%[10]
Precision (CV%) ≤15% (≤20% at LLOQ) 2.5% – 14.1%[10]

| Linearity (r²) | ≥0.99 | >0.99 |

Experimental Protocols

Method 1: Quantification of TFV-DP from Dried Blood Spots (DBS) via LC-MS/MS

This protocol provides a general workflow for extracting and quantifying TFV-DP from DBS samples.

  • Sample Punching:

    • Using a clean manual or automated puncher, take a 3 mm punch from the center of the DBS.[9]

    • Place the punched disk into a clean 1.5 mL microcentrifuge tube.

    • To prevent carryover, punch a blank filter paper card between each sample.[2]

  • Extraction:

    • Add 200 µL of extraction solvent (e.g., 70:30 methanol:water) containing a stable isotope-labeled internal standard (e.g., deuterated TFV-DP) to each tube.[2]

    • Vortex vigorously to ensure the disk is submerged.

    • Sonicate the samples for 10-15 minutes to facilitate extraction.[1][2]

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the paper disk and any precipitated material.[1]

  • Dry-down and Reconstitution:

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the solvent to dryness under a stream of nitrogen, typically at 40-50°C.[1][8]

    • Reconstitute the dried residue in 100-200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile).[8]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatography: Use an anion exchange or HILIC column suitable for polar analytes. Employ a gradient elution with an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[1][9]

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for TFV-DP (e.g., m/z 448.0 → 350.0) and its internal standard.[9]

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Quantify the TFV-DP concentration in the sample by interpolating from a calibration curve prepared using the same matrix and procedure.[1]

Visualizations

TFV_Metabolic_Pathway cluster_intracellular Intracellular Space (e.g., PBMC, RBC) TDF Tenofovir Disoproxil Fumarate (TDF) TFV Tenofovir (TFV) TDF->TFV TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Phosphorylation (Cellular Kinases) TFV_DP Tenofovir Diphosphate (TFV-DP) [Active Metabolite] TFV_MP->TFV_DP Phosphorylation (Cellular Kinases) Inhibition Inhibition of HIV Reverse Transcriptase TFV_DP->Inhibition

Caption: Intracellular metabolic activation pathway of Tenofovir Disoproxil Fumarate (TDF).

TFV_DP_Workflow start Sample Collection (Whole Blood -> DBS) punch Punch 3mm Disc from DBS start->punch extract Extraction (Methanol/Water + Internal Std) punch->extract centrifuge Centrifugation extract->centrifuge dry Evaporate to Dryness (Nitrogen Stream) centrifuge->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis (MRM Mode) reconstitute->analyze quantify Data Quantification (vs. Calibration Curve) analyze->quantify

Caption: General experimental workflow for TFV-DP measurement from Dried Blood Spots (DBS).

Troubleshooting_Tree start Issue: Low or Inconsistent Results check_recovery Is Analyte Recovery from Extraction Low? start->check_recovery check_chrom Is Chromatographic Peak Shape Poor? check_recovery->check_chrom  No sol_recovery Solution: 1. Optimize SPE Protocol 2. Re-evaluate Sorbent Type (e.g., Anion Exchange) check_recovery->sol_recovery  Yes check_matrix Suspect Matrix Effects? check_chrom->check_matrix  No sol_chrom Solution: 1. Use HILIC/Anion Exchange Column 2. Optimize Mobile Phase 3. Reduce Sample Load check_chrom->sol_chrom  Yes sol_matrix Solution: 1. Improve Sample Cleanup 2. Use Isotope-Labeled Internal Std 3. Dilute Sample check_matrix->sol_matrix  Yes end_node Re-validate and Analyze Samples check_matrix->end_node  No sol_recovery->end_node sol_chrom->end_node sol_matrix->end_node

References

Technical Support Center: Analysis of Tenofovir Diphosphate (TFV-DP) in Dried Blood Spots (DBS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of sample collection methods on the stability of tenofovir (B777) diphosphate (B83284) (TFV-DP), a critical biomarker for monitoring adherence to tenofovir-based antiretroviral therapies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal anticoagulant for whole blood samples intended for TFV-DP analysis in DBS?

A1: Blood for DBS should be collected in EDTA (ethylenediaminetetraacetic acid) vacutainer tubes.[1] This is the most commonly used anticoagulant in published studies and has been shown to be compatible with stable TFV-DP measurements.

Q2: How long can whole blood be stored at room temperature before spotting onto DBS cards?

A2: Whole blood collected in EDTA tubes can be stored at room temperature for up to 24 hours before being spotted onto Whatman 903 Protein Saver Cards without significant degradation of TFV-DP.[1]

Q3: What is the recommended volume of blood to spot onto the DBS card?

A3: Spot volumes ranging from 10µL to 50µL are acceptable for TFV-DP analysis.[1] A common practice is to pipette 25µL of whole blood per spot.[1]

Q4: Does the location of the punch within the dried blood spot affect TFV-DP concentration?

A4: No, punches taken from either the center or the edge of the DBS are acceptable for TFV-DP analysis, yielding comparable results.[1]

Q5: How does hematocrit affect TFV-DP concentrations in DBS?

A5: Hematocrit can have a small but statistically significant effect on the number of red blood cells per punch.[1] While a hematocrit range of 35% to 50% is generally considered acceptable with a standard 3mm punch containing an average of 11.9 million red blood cells, significant deviations from this range may introduce variability.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or undetectable TFV-DP concentrations 1. Degradation during storage: Improper storage temperature of DBS cards. 2. Insufficient drying time: Residual moisture can lead to analyte degradation. 3. Poor extraction efficiency: Suboptimal extraction solvent or procedure.1. Ensure DBS cards are stored with desiccant in sealed bags at -20°C or -80°C for long-term stability.[1] Room temperature storage should not exceed 5 days.[1] 2. Allow DBS cards to dry for a minimum of 2 hours at room temperature, away from direct sunlight and humidity, before storage.[1] 3. Use a validated extraction method, such as a 70:30 methanol:water solution, and ensure complete immersion and agitation of the DBS punch.[1]
High variability between replicate punches 1. Inconsistent spot volume: Pipetting errors during spotting. 2. Non-homogenous blood spot: Incomplete mixing of blood before spotting. 3. Punching technique: Inconsistent pressure or worn-out puncher.1. Calibrate pipettes regularly and ensure consistent technique when spotting blood. 2. Gently invert the blood collection tube several times before spotting to ensure a homogenous sample. 3. Use a sharp, clean punch and apply consistent pressure for each punch. Regularly inspect and replace worn-out punchers.
Unexpectedly high TFV-DP concentrations 1. Contamination: Cross-contamination between samples during collection, spotting, or processing. 2. Analytical interference: Co-eluting substances in the sample matrix.1. Use clean, disposable materials for each sample. Process one DBS card at a time to avoid cross-contamination. 2. Review the chromatogram for any interfering peaks. If necessary, optimize the LC-MS/MS method to improve separation.

Quantitative Data Summary

The stability of TFV-DP in Dried Blood Spots (DBS) is highly dependent on storage temperature.

Table 1: Long-Term Stability of TFV-DP in DBS at Various Temperatures Compared to -80°C

Storage TemperatureDurationMean Difference from -80°CReference
Room Temperature~2 weeks-47%[3]
4°CUp to 7 months-6%[3]
-20°CUp to 18 monthsNo significant change[1]

Table 2: Short-Term Stability of TFV-DP in DBS at Room Temperature

Storage DurationPercent Difference from ControlReference
Up to 5 days≤ ±5.8%[1]

Table 3: Effect of Freeze-Thaw Cycles on TFV-DP in DBS

Storage TemperatureNumber of CyclesStabilityReference
-20°CUp to 4Stable[1]
-80°CUp to 4Stable[1]

Experimental Protocols

Protocol 1: Dried Blood Spot (DBS) Card Preparation
  • Blood Collection: Collect whole blood via venipuncture into EDTA vacutainer tubes.[1]

  • Sample Mixing: Gently invert the collection tube 8-10 times to ensure thorough mixing of blood and anticoagulant.

  • Spotting: Using a calibrated pipette, carefully spot 25µL of whole blood onto each designated circle of a Whatman 903 Protein Saver Card.[1]

  • Drying: Allow the DBS cards to air dry in a horizontal position at ambient room temperature for at least 2 hours, ensuring they are protected from direct sunlight and contamination.[1]

  • Packaging and Storage: Once completely dry, place the DBS cards in a low-gas-permeability plastic bag with a desiccant pack and a humidity indicator card. Store the sealed bags at -20°C or -80°C for long-term storage.[1]

Protocol 2: Extraction of TFV-DP from DBS
  • Punching: Using a clean, 3mm manual or automated punch, excise a disc from the center of the dried blood spot.

  • Extraction Solution Preparation: Prepare a 70:30 (v/v) methanol:water solution.

  • Extraction: Place the 3mm DBS punch into a microcentrifuge tube. Add 500µL of the 70:30 methanol:water extraction solution to the tube.

  • Lysis and Sonication: Vortex the tube briefly and then sonicate for 10 minutes to lyse the cells and facilitate extraction.

  • Supernatant Collection: Centrifuge the tube to pellet any debris. Carefully transfer the supernatant containing the extracted TFV-DP to a new tube for analysis.

  • Storage of Extract: If not analyzed immediately, store the supernatant at -80°C.

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_storage Storage & Transport cluster_analysis Sample Analysis Blood_Collection 1. Whole Blood Collection (EDTA Tube) Spotting 2. Spotting onto DBS Card (25µL) Blood_Collection->Spotting < 24h at RT Drying 3. Air Dry (≥2 hours) Spotting->Drying Packaging 4. Package with Desiccant Drying->Packaging Storage 5. Store at -20°C or -80°C Packaging->Storage Punching 6. Punch 3mm Disc Storage->Punching Extraction 7. Extraction with 70:30 Methanol:Water Punching->Extraction Analysis 8. LC-MS/MS Analysis Extraction->Analysis

Caption: Workflow for TFV-DP analysis from DBS.

Troubleshooting_Logic Start Inconsistent TFV-DP Results Check_Storage Review Storage Conditions (-20°C or -80°C?) Start->Check_Storage Check_Drying Verify DBS Drying Protocol (≥2 hours?) Start->Check_Drying Check_Spotting Assess Spotting Technique (Volume & Homogeneity) Start->Check_Spotting Check_Punching Examine Punching (Sharpness & Consistency) Start->Check_Punching Check_Extraction Validate Extraction (Solvent & Procedure) Start->Check_Extraction Resolved Results Consistent Check_Storage->Resolved Check_Drying->Resolved Check_Spotting->Resolved Check_Punching->Resolved Check_Extraction->Resolved

Caption: Troubleshooting inconsistent TFV-DP results.

References

Technical Support Center: Minimizing Tenofovir Diphosphate (TFV-DP) Degradation During Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the accurate quantification of intracellular tenofovir (B777) diphosphate (B83284) (TFV-DP), a critical biomarker in HIV and HBV research. The stability of TFV-DP during cell lysis is paramount for reliable data. This resource offers troubleshooting advice and answers to frequently asked questions to help you minimize degradation and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tenofovir diphosphate (TFV-DP) degradation during cell lysis?

A1: The primary causes of TFV-DP degradation during cell lysis are enzymatic activity and harsh chemical conditions. Cellular phosphatases, released upon cell membrane disruption, can dephosphorylate TFV-DP, leading to inaccurate quantification. Additionally, inappropriate pH and high temperatures can contribute to the chemical degradation of this nucleotide analog.[1][2]

Q2: Which cell lysis method is recommended for the highest recovery of intact TFV-DP?

A2: The most widely validated and recommended method for lysing cells to quantify intracellular TFV-DP is treatment with ice-cold 70% methanol (B129727).[3] This method effectively disrupts cell membranes and precipitates proteins, which inactivates cellular enzymes like phosphatases, thereby preserving the integrity of TFV-DP. The soluble TFV-DP remains in the methanol supernatant for subsequent analysis.

Q3: Can I use detergent-based lysis buffers, such as RIPA buffer, for TFV-DP extraction?

A3: While detergent-based buffers like RIPA are effective for lysing cells for protein analysis, they are generally not recommended for TFV-DP quantification. These buffers contain detergents that can interfere with downstream analytical methods like LC-MS/MS.[4] Moreover, unless supplemented with potent phosphatase inhibitors, they may not effectively inactivate phosphatases, leading to TFV-DP degradation.

Q4: How important are protease and phosphatase inhibitors in the lysis buffer?

A4: While the standard ice-cold 70% methanol protocol is often sufficient to precipitate and inactivate most enzymes, the inclusion of phosphatase inhibitors can provide an extra layer of security against TFV-DP degradation, especially if sample processing times are extended or if the cell type has high phosphatase activity.[1] Nucleoside triphosphate diphosphohydrolases (NTPDases), particularly NTPDase 1, have been shown to dephosphorylate TFV-DP.[1]

Q5: What is the impact of temperature on TFV-DP stability during and after cell lysis?

A5: Temperature is a critical factor. All steps of cell lysis and extraction should be performed on ice or at 4°C to minimize enzymatic activity and potential chemical degradation.[3] Studies on dried blood spots (DBS) have shown that TFV-DP is stable for extended periods when stored at -20°C or -80°C, but degrades within weeks at room temperature.[5][6]

Q6: How do freeze-thaw cycles affect intracellular TFV-DP concentrations?

A6: Repeated freeze-thaw cycles of cell pellets should be avoided as they can lead to cellular damage and potentially initiate enzymatic degradation of TFV-DP. However, studies on TFV-DP in dried blood spots have shown that it is stable for up to four freeze-thaw cycles when stored at -20°C or -80°C.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable TFV-DP Incomplete cell lysis.Ensure vigorous vortexing after adding ice-cold 70% methanol. Increase incubation time on ice to 30 minutes to ensure complete lysis.[3]
Enzymatic degradation.Work quickly and keep samples on ice at all times. Consider adding a broad-spectrum phosphatase inhibitor cocktail to your lysis buffer.
Inefficient extraction.After centrifugation of the lysate, carefully collect the entire supernatant, as this contains the TFV-DP.
Cell loss during washing.Use gentle centrifugation speeds (100-250 x g) when washing cells to prevent pellet loss.[3]
High variability between replicates Inconsistent cell numbers.Accurately count cells before lysis and normalize the final TFV-DP concentration to the cell count.
Incomplete protein precipitation.Ensure the methanol concentration is at least 70% and that the lysis is performed at a low temperature to facilitate protein precipitation.
Sample processing delays.Process samples as quickly as possible after harvesting. If immediate processing is not possible, flash-freeze the cell pellets in liquid nitrogen and store them at -80°C.
Interference in LC-MS/MS analysis Contaminants from lysis buffer.Avoid using detergent-based lysis buffers. Stick to high-purity solvents like HPLC-grade methanol for lysis.
High salt concentration.If using a custom buffer, ensure the salt concentration is not excessively high, as this can cause ion suppression in the mass spectrometer.

Experimental Protocols

Protocol: Extraction of this compound from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is a widely accepted method for the extraction of TFV-DP from PBMCs for subsequent analysis by LC-MS/MS.[3]

Materials:

  • Whole blood collected in EDTA tubes

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS), ice-cold

  • 70% Methanol (HPLC-grade), ice-cold

  • Internal Standard (e.g., ¹³C₅-TFV-DP)

  • Centrifuge

  • Vortex mixer

Procedure:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Aspirate the upper layer containing plasma and platelets.

    • Carefully collect the mononuclear cell layer (buffy coat).

    • Wash the collected cells twice with ice-cold PBS, centrifuging at 100-250 x g for 10 minutes at 4°C.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in ice-cold PBS and perform a cell count.

    • Centrifuge the counted cells and discard the supernatant.

    • Resuspend the cell pellet in a known volume of ice-cold 70% methanol containing the internal standard.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 30 minutes to ensure complete lysis and protein precipitation.[3]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant, containing the TFV-DP, to a new tube for further processing (e.g., solid-phase extraction) and LC-MS/MS analysis.

Data Summary

Table 1: Stability of this compound in Dried Blood Spots (DBS) Under Different Storage Conditions
Storage TemperatureDurationPercent Difference from -80°CReference
Room Temperature~2 weeks-47%[5]
4°CUp to 7 months-6%[5]
-20°CUp to 18 monthsNo significant change[5][6]
-80°CUp to 18 monthsReference[5][6]

Visualizations

experimental_workflow cluster_isolation PBMC Isolation cluster_lysis Cell Lysis & Extraction cluster_analysis Analysis Blood_Sample Blood_Sample Ficoll_Separation Ficoll_Separation Blood_Sample->Ficoll_Separation Layering Buffy_Coat Buffy_Coat Ficoll_Separation->Buffy_Coat Centrifugation Cell_Washing Cell_Washing Buffy_Coat->Cell_Washing Collection Cell_Pellet Cell_Pellet Cell_Washing->Cell_Pellet Centrifugation Lysis Lysis Cell_Pellet->Lysis Add ice-cold 70% Methanol + IS Incubation Incubation Lysis->Incubation Vortex Centrifugation Centrifugation Incubation->Centrifugation 30 min on ice Supernatant Supernatant Centrifugation->Supernatant 14,000 x g SPE SPE Supernatant->SPE Purification LC_MSMS LC_MSMS SPE->LC_MSMS Elution Data_Analysis Data_Analysis LC_MSMS->Data_Analysis Detection

Caption: Experimental workflow for TFV-DP extraction and analysis.

degradation_factors cluster_factors Degradation Factors TFV_DP This compound (Stable) Degraded_TFV_DP Degraded Products (Inaccurate Quantification) Enzymatic_Activity Phosphatase Activity Enzymatic_Activity->Degraded_TFV_DP High_Temperature > 4°C High_Temperature->Degraded_TFV_DP Incorrect_pH Strongly Acidic or Alkaline Incorrect_pH->Degraded_TFV_DP Detergents e.g., in RIPA buffer Detergents->Degraded_TFV_DP Potential for interference & degradation

Caption: Key factors contributing to TFV-DP degradation.

References

Validation & Comparative

The Predictive Power of Tenofovir Diphosphate: A Guide to Virologic Success and Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and predicting patient adherence to antiretroviral therapy (ART) is paramount in the management of HIV. Tenofovir (B777) diphosphate (B83284) (TFV-DP), the active metabolite of tenofovir, has emerged as a robust biomarker for cumulative drug exposure. Measured in dried blood spots (DBS), TFV-DP levels offer a window into patient adherence, directly correlating with virologic outcomes and the risk of developing drug resistance.

This guide provides a comprehensive comparison of TFV-DP levels as a predictor of virologic failure and drug resistance, supported by experimental data from key studies. We delve into the quantitative data, experimental protocols, and the intricate relationship between drug concentration, adherence, and clinical results.

Quantitative Data Summary: TFV-DP Levels and Clinical Outcomes

The concentration of TFV-DP in dried blood spots serves as a critical indicator of cumulative adherence to tenofovir-based ART.[1][2] Below is a summary of key quantitative findings from various studies, highlighting the established thresholds for virologic suppression, failure, and the risk of drug resistance.

Clinical OutcomeTFV-DP Concentration (fmol/punch)Study Population/ContextKey Findings & Citations
Virologic Suppression >1100Adults on TLD as first- or second-line ART in South AfricaValues above this threshold were associated with virologic suppression.[3]
≥1250HIV-infected women in the USThis level is indicative of good adherence and is associated with virologic control.[1]
≥1850PLWH on TDF-based therapy in the USAssociated with a significantly higher odds of virologic suppression (<20 copies/mL).[4]
>800Community-based cohort in South AfricaThis concentration was associated with maintained viral suppression.[2]
Imperfect Adherence/Risk of Viremia <1250HIV-infected women in the USPredicted to identify imperfect adherence.[1]
<800 and 800 to <1650PLWH on TDF in the USAssociated with a 4.7-fold and 2.1-fold increased odds of future viremia, respectively, compared to levels ≥1650 fmol/punch.[5]
<700Postpartum women in South AfricaSignificantly associated with future viremia.[6]
Virologic Failure Median of 394 (IQR 131, 837)Adults on TLD in South Africa with virologic failure (>1000 copies/mL)Significantly lower TFV-DP concentrations compared to those with viral loads <1000 copies/mL (Median 1411).[3]
Geometric mean of 61 (95% CI; 22–164)PWH on first-line TDF-based ART in South Africa with VF without resistanceSignificantly lower TFV-DP levels compared to controls and cases with resistance.[7][8]
Drug Resistance Geometric mean of 386 (95% CI; 241–617)PWH on first-line TDF-based ART in South Africa with VF and resistanceMid-range concentrations were associated with the presence of drug resistance.[7][8]
Median of 241 (IQR 150-247)Individuals with viral breakthrough and evidence of drug resistance in South AfricaLower than those who were virally suppressed at the subsequent visit.[9]

Experimental Protocols

The quantification of TFV-DP in DBS is a critical component of its use as a biomarker. The following section details a typical experimental workflow for its measurement.

Measurement of Tenofovir Diphosphate in Dried Blood Spots

A common and validated method for quantifying TFV-DP in DBS involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]

Sample Collection and Preparation:

  • Blood Collection: Whole blood is collected via fingerprick or venipuncture.

  • Spotting: A specific volume of whole blood (e.g., 50 µL) is spotted onto a Whatman Protein Saver 903 card.[10]

  • Drying: The DBS cards are air-dried overnight at room temperature.[10]

  • Storage: Once dried, the cards are stored at -70°C until analysis.[10]

Extraction and Analysis:

  • Punching: A 3 mm or 7 mm punch is taken from the center of the dried blood spot.[11][12]

  • Extraction: The punched disc is placed in an extraction solution, often containing a deuterated internal standard (e.g., deuterated TFV-DP), to precipitate proteins and extract the analyte.[11]

  • Chromatography: The extracted sample is injected into an LC-MS/MS system. An anion exchange column is often used to achieve good separation of the highly polar TFV-DP.[11]

  • Mass Spectrometry: The mass spectrometer is operated in positive ion mode, and specific mass transitions for TFV-DP and its internal standard are monitored to ensure accurate quantification.[11] The lower limit of quantification (LLOQ) is typically around 16.6 to 50 fmol/punch.[3][11]

Visualizing the Pathways and Workflows

To better understand the relationship between tenofovir administration and its clinical effects, as well as the experimental process for monitoring its active metabolite, the following diagrams are provided.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_analysis Sample Analysis (LC-MS/MS) A Whole Blood Collection B Spotting on DBS Card A->B C Overnight Drying B->C D Storage at -70°C C->D E DBS Punching D->E Analysis Request F Extraction with Internal Standard E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Quantification of TFV-DP Levels H->I

Caption: Experimental workflow for TFV-DP quantification in DBS.

logical_relationship cluster_adherence Patient Adherence to TDF/TAF cluster_levels Intracellular TFV-DP Levels cluster_outcomes Clinical Outcomes Good Adherence Good Adherence High TFV-DP High TFV-DP Good Adherence->High TFV-DP Intermediate TFV-DP Intermediate TFV-DP Good Adherence->Intermediate TFV-DP Suboptimal Adherence Poor Adherence Poor Adherence Low TFV-DP Low TFV-DP Poor Adherence->Low TFV-DP Virologic Suppression Virologic Suppression High TFV-DP->Virologic Suppression Virologic Failure\n+ Drug Resistance Virologic Failure + Drug Resistance Intermediate TFV-DP->Virologic Failure\n+ Drug Resistance Virologic Failure\n(No Resistance) Virologic Failure (No Resistance) Low TFV-DP->Virologic Failure\n(No Resistance)

Caption: TFV-DP levels, adherence, and clinical outcomes.

Conclusion

The measurement of this compound in dried blood spots provides a powerful, objective tool for assessing cumulative adherence to tenofovir-containing antiretroviral regimens. The strong dose-response relationship between TFV-DP concentrations and virologic outcomes allows for the identification of patients at risk for virologic failure.[3][13] Furthermore, the association of mid-range TFV-DP levels with the emergence of drug resistance highlights a critical window for intervention.[7][8] By integrating TFV-DP monitoring into clinical research and practice, healthcare professionals can gain valuable insights into patient adherence, enabling more personalized and effective management of HIV, ultimately leading to improved patient outcomes and a reduction in the development of drug-resistant viral strains. Future research should continue to refine the clinical utility of TFV-DP monitoring to further optimize HIV treatment strategies.[7]

References

A Comparative Guide to Tenofovir Diphosphate Quantification: Dried Blood Spots vs. Peripheral Blood Mononuclear Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular tenofovir (B777) diphosphate (B83284) (TFV-DP), the active metabolite of the antiretroviral drug tenofovir, is pivotal for pharmacokinetic studies, adherence monitoring, and evaluating the efficacy of pre-exposure prophylaxis (PrEP). This guide provides a comprehensive comparison of two common matrices for TFV-DP quantification: dried blood spots (DBS) and peripheral blood mononuclear cells (PBMCs), supported by experimental data and detailed protocols.

Quantitative Correlation of TFV-DP in DBS and PBMCs

The concentration of TFV-DP in DBS, which primarily reflects levels in red blood cells, has been shown to correlate significantly with levels in PBMCs, the target cells for HIV. This correlation allows for the use of DBS as a less invasive and more convenient alternative to PBMCs for monitoring tenofovir adherence and exposure in certain clinical settings.

A study involving 35 HIV-infected women receiving a tenofovir-based regimen found a significant correlation between the average TFV-DP concentrations in DBS and PBMCs, with a Pearson correlation coefficient (r) of 0.63.[1] Another study observed a Spearman rank correlation (rho) of 0.65 between TFV-DP in upper layer packed cells (a sample type related to DBS) and PBMCs. Further supporting this relationship, the coefficient of determination (r²) between TFV-DP in red blood cells and DBS has been reported to be 0.83.

Below is a summary of quantitative data from a key study comparing TFV-DP concentrations in these two matrices.

ParameterDried Blood Spots (DBS)Peripheral Blood Mononuclear Cells (PBMCs)Correlation
Median Concentration 1,874 fmol/punch125 fmol/10⁶ cellsr = 0.63[1]
Concentration Range 706 - 3,776 fmol/punch1 - 278 fmol/10⁶ cells
Between-Visit Variability (CV%) 39%49% - 69%

Experimental Protocols: Quantification of TFV-DP

The gold standard for the quantification of intracellular TFV-DP in both DBS and PBMCs is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), valued for its high sensitivity and specificity.[2] The general workflow involves sample preparation, extraction of the analyte, chromatographic separation, and detection by the mass spectrometer.

Dried Blood Spot (DBS) Sample Preparation and Analysis

DBS offers a minimally invasive sample collection method that is well-suited for resource-limited settings and large-scale clinical trials.

Materials:

  • Whatman 903 or equivalent protein saver cards

  • 3 mm biopsy punch

  • Methanol-based extraction solution (e.g., 70% methanol (B129727) in water)

  • Internal standard (e.g., stable isotope-labeled TFV-DP)

  • LC-MS/MS system

Procedure:

  • Spotting: Whole blood is spotted onto the protein saver card and allowed to air dry completely.

  • Punching: A 3 mm disc is punched from the center of the dried blood spot.

  • Extraction: The punched disc is placed in a tube with the extraction solution and internal standard. The sample is then vortexed and/or sonicated to extract TFV-DP from the blood cells.

  • Protein Precipitation: The sample is centrifuged to pellet cellular debris.

  • Analysis: The supernatant is transferred for LC-MS/MS analysis.

Peripheral Blood Mononuclear Cell (PBMC) Isolation and Analysis

PBMCs are the primary target cells for HIV, and measuring TFV-DP in these cells provides a direct assessment of the active drug concentration at the site of action.

Materials:

  • Whole blood collected in EDTA or CPT tubes

  • Ficoll-Paque or similar density gradient medium

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% methanol

  • Internal standard (e.g., stable isotope-labeled TFV-DP)

  • LC-MS/MS system

Procedure:

  • PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.

  • Cell Counting: The isolated PBMCs are washed and counted to allow for normalization of the drug concentration to the number of cells.

  • Cell Lysis: The PBMC pellet is lysed by adding ice-cold 70% methanol and the internal standard.

  • Protein Precipitation: The lysate is vortexed and centrifuged to pellet cell debris.

  • Analysis: The supernatant containing the intracellular components is collected for LC-MS/MS analysis.

Visualizing the Workflow and Metabolic Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for comparing TFV-DP in DBS and PBMCs, and the metabolic activation of tenofovir.

experimental_workflow cluster_dbs Dried Blood Spot (DBS) Arm cluster_pbmc Peripheral Blood Mononuclear Cell (PBMC) Arm dbs_collect Whole Blood Collection (Finger Prick/Venipuncture) dbs_spot Spotting on Card dbs_collect->dbs_spot dbs_dry Drying dbs_spot->dbs_dry dbs_punch 3mm Punch dbs_dry->dbs_punch dbs_extract Extraction dbs_punch->dbs_extract analysis LC-MS/MS Analysis dbs_extract->analysis pbmc_collect Whole Blood Collection (Venipuncture) pbmc_isolate PBMC Isolation (Density Gradient) pbmc_collect->pbmc_isolate pbmc_count Cell Counting pbmc_isolate->pbmc_count pbmc_lyse Cell Lysis pbmc_count->pbmc_lyse pbmc_extract Extraction pbmc_lyse->pbmc_extract pbmc_extract->analysis comparison Data Comparison and Correlation Analysis analysis->comparison

Experimental workflow for comparing TFV-DP in DBS and PBMCs.

metabolic_pathway TDF Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF) TFV Tenofovir (TFV) TDF->TFV Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Phosphorylation (Adenylate Kinase) TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Phosphorylation (Nucleoside Diphosphate Kinase)

Metabolic activation of tenofovir to this compound.

Conclusion

The quantification of TFV-DP in both DBS and PBMCs provides valuable insights into tenofovir exposure and adherence. While PBMCs offer a direct measure of the active drug in target cells, DBS presents a more practical and less invasive alternative, with a strong and significant correlation to PBMC levels. The choice of matrix will depend on the specific research question, study population, and available resources. The standardized and validated LC-MS/MS methods for both sample types ensure reliable and accurate quantification for clinical and research applications.

References

A Comparative Analysis of Intracellular Tenofovir Diphosphate Concentrations from TAF and TDF Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tenofovir (B777) alafenamide (TAF) and tenofovir disoproxil fumarate (B1241708) (TDF), focusing on the resulting intracellular concentrations of the active antiviral agent, tenofovir diphosphate (B83284) (TFV-DP). The information presented is supported by experimental data from clinical and pharmacokinetic studies to assist researchers and drug development professionals in their understanding of these two critical prodrugs.

Executive Summary

Tenofovir alafenamide (TAF) is a novel prodrug of tenofovir designed for more efficient delivery of the active metabolite, tenofovir diphosphate (TFV-DP), into target cells, such as peripheral blood mononuclear cells (PBMCs), compared to the earlier prodrug, tenofovir disoproxil fumarate (TDF). Clinical studies have consistently demonstrated that administration of TAF leads to significantly higher intracellular concentrations of TFV-DP in PBMCs, while simultaneously reducing plasma tenofovir exposure by approximately 90% when compared to TDF.[1][2] This targeted delivery mechanism allows for a much lower daily dose of TAF (10 or 25 mg) compared to TDF (300 mg) to achieve therapeutic intracellular TFV-DP levels.[3] The higher intracellular TFV-DP concentrations achieved with TAF are a key factor in its non-inferior antiviral efficacy to TDF at a lower dose, with an improved safety profile regarding renal and bone toxicities.[2]

Data Presentation: TAF vs. TDF Pharmacokinetics

The following table summarizes the key pharmacokinetic parameters of TAF and TDF, highlighting the differences in plasma tenofovir and intracellular this compound concentrations.

ParameterTenofovir Alafenamide (TAF)Tenofovir Disoproxil Fumarate (TDF)Fold Difference (TAF vs. TDF)Reference(s)
Daily Dose 10 mg or 25 mg300 mg-[3]
Plasma Tenofovir (TFV) Concentration ~90% lowerSignificantly higher~0.1-fold[1][4]
Intracellular this compound (TFV-DP) in PBMCs 354 - 834.7 fmol/10⁶ cells46 - 346.85 fmol/10⁶ cells2.41 to 7.7-fold higher[4][5]
Intracellular TFV-DP (steady state, 100% adherence) 593 - 685 fmol/10⁶ cells71 - 81.7 fmol/10⁶ cells7.3 to 9.6-fold higher[5][6]

Metabolic Activation Pathways

The differential intracellular concentrations of TFV-DP are a direct result of the distinct metabolic activation pathways of TAF and TDF. TDF is largely hydrolyzed to tenofovir in the plasma by esterases, leading to high systemic levels of tenofovir which then slowly enters target cells to be phosphorylated to TFV-DP. In contrast, TAF is more stable in plasma and is efficiently transported into target cells where it is primarily metabolized by Cathepsin A to tenofovir, which is then rapidly phosphorylated to the active TFV-DP. This intracellular conversion traps the active metabolite, leading to its accumulation within the target cells.

metabolic_pathways cluster_plasma Plasma cluster_cell Intracellular (PBMC) TDF_plasma TDF TFV_plasma Tenofovir (High Conc.) TDF_plasma->TFV_plasma Esterases TAF_plasma TAF TAF_cell TAF TAF_plasma->TAF_cell Passive Diffusion TFV_cell Tenofovir (Low Conc. from Plasma) TFV_plasma->TFV_cell Passive Diffusion TFV_from_TAF Tenofovir TAF_cell->TFV_from_TAF Cathepsin A TFV_DP This compound (TFV-DP) (Active Metabolite) TFV_cell->TFV_DP TFV_from_TAF->TFV_DP Kinases

Metabolic activation of TAF and TDF prodrugs.

Experimental Protocols

The quantification of intracellular TFV-DP is crucial for pharmacokinetic studies comparing TAF and TDF. The gold-standard method for this analysis is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Below is a synthesized protocol based on methodologies described in published research.[7][8][9]

Peripheral Blood Mononuclear Cell (PBMC) Isolation
  • Objective: To isolate PBMCs from whole blood for subsequent analysis of intracellular drug concentrations.

  • Materials:

    • Whole blood collected in EDTA-containing tubes.

    • Phosphate-buffered saline (PBS).

    • Ficoll-Paque™ PLUS or similar density gradient medium.

    • Centrifuge.

    • Sterile conical tubes (15 mL and 50 mL).

  • Procedure:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Aspirate the PBMC layer (the "buffy coat") at the plasma-Ficoll interface.

    • Wash the isolated PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

    • Resuspend the final PBMC pellet and perform a cell count.

Quantification of Intracellular this compound by LC-MS/MS
  • Objective: To quantify the concentration of TFV-DP within isolated PBMCs.

  • Materials:

    • Isolated PBMC pellet.

    • Methanol (B129727) (70%) for cell lysis.

    • Internal standard (e.g., ¹³C₅-TFV-DP).

    • Solid-phase extraction (SPE) cartridges.

    • Acid phosphatase for dephosphorylation (optional, for indirect quantification).

    • LC-MS/MS system.

  • Procedure:

    • Cell Lysis: Resuspend a known number of PBMCs in 70% methanol to lyse the cells and precipitate proteins.

    • Extraction: Centrifuge to pellet cell debris. The supernatant containing the intracellular contents is collected.

    • Solid-Phase Extraction (SPE): The supernatant is passed through an SPE cartridge to isolate and concentrate the nucleotide analytes.

    • LC-MS/MS Analysis: The extracted sample is injected into the LC-MS/MS system.

      • Chromatography: A C18 or similar reverse-phase column is typically used with a gradient elution of an aqueous buffer and an organic solvent (e.g., acetonitrile) to separate TFV-DP from other cellular components.

      • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of TFV-DP and the internal standard.

    • Data Analysis: The concentration of TFV-DP is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of intracellular TFV-DP from whole blood samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analytical_procedure Analytical Procedure blood_collection Whole Blood Collection (EDTA tubes) pbmc_isolation PBMC Isolation (Density Gradient Centrifugation) blood_collection->pbmc_isolation cell_lysis Cell Lysis (70% Methanol) pbmc_isolation->cell_lysis extraction Analyte Extraction (Solid-Phase Extraction) cell_lysis->extraction lcms_analysis LC-MS/MS Analysis (MRM Mode) extraction->lcms_analysis data_analysis Data Analysis (Quantification against Calibration Curve) lcms_analysis->data_analysis

Workflow for TFV-DP quantification in PBMCs.

References

The Gold Standard of Adherence: Validating Tenofovir Diphosphate as a Long-Term Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Effective monitoring of patient adherence to medication is a cornerstone of successful clinical trials and therapeutic outcomes. For antiretroviral therapies, particularly those including tenofovir (B777), the quantification of tenofovir diphosphate (B83284) (TFV-DP) in dried blood spots (DBS) has emerged as a robust and reliable long-term biomarker of adherence.[1][2][3] This guide provides a comprehensive comparison of TFV-DP with other adherence monitoring methods, supported by experimental data and detailed protocols to aid researchers in their study design and implementation.

Performance Comparison of Adherence Biomarkers

The selection of an appropriate adherence biomarker depends on the specific research question, the desired window of adherence assessment, and logistical considerations. TFV-DP in DBS offers a distinct advantage for measuring long-term, cumulative adherence due to its extended intracellular half-life.[4]

BiomarkerMatrixWindow of DetectionAdvantagesDisadvantages
Tenofovir Diphosphate (TFV-DP) Dried Blood Spots (DBS) Long-term (preceding 6-8 weeks) [2][5]Objective, cumulative measure; strong predictor of virologic outcomes[2]; sample collection is minimally invasive and stable for transport/storage.[4]Requires specialized laboratory equipment (LC-MS/MS)[6]; turnaround time for results can be slow.
Emtricitabine Triphosphate (FTC-TP)Dried Blood Spots (DBS)Short-term (preceding several days)[7]Provides information on recent dosing history; can be multiplexed with TFV-DP analysis.[7]Shorter half-life may not reflect long-term patterns of adherence.[7]
Tenofovir (TFV)PlasmaShort-term (preceding 1-3 days)Reflects very recent dosing.Short half-life leads to high variability and is not indicative of long-term adherence.[1]
Tenofovir (TFV)UrineShort-term (preceding 1-4 days)[6]Non-invasive sample collection; potential for point-of-care testing.[6][8]Reflects only recent doses and can be influenced by fluid intake.[6]
Tenofovir (TFV)HairLong-term (months)[9]Longest window of detection; provides a longitudinal history of drug exposure.Sample collection can be more invasive; drug incorporation can be affected by hair characteristics.[10]
Electronic Adherence Monitoring (EAM)N/A (Device)Real-timeProvides real-time data on pill bottle openings.Does not confirm ingestion; can be subject to technical failures or patient manipulation.

Quantitative Data Summary

Studies have consistently demonstrated the superior performance of TFV-DP in DBS for predicting virologic outcomes compared to shorter-term measures.

Table 1: Correlation of Adherence Measures with Virologic Suppression

Adherence MeasureCorrelation with Virologic SuppressionKey FindingsReference
TFV-DP in DBSHighTFV-DP levels are strongly predictive of future viral breakthrough. For every 250 fmol/punch increase in TFV-DP, the adjusted odds of viral breakthrough were significantly reduced.[2]
TFV in PlasmaModerate to LowPlasma TFV levels show a weaker correlation with long-term virologic control due to their short half-life.[1]
Electronic AdherenceModerateWhile predictive, electronic adherence monitors do not always correlate with actual drug ingestion and can be less predictive than TFV-DP.[2][11][12]

Table 2: Established TFV-DP Thresholds for Adherence in HIV Pre-Exposure Prophylaxis (PrEP)

TFV-DP Level (fmol/punch)Estimated Doses per WeekAssociated HIV ProtectionReference
>700≥4High[4]
350-6992-3Moderate[4]
<350<2Low/None[4]

Experimental Protocols

Accurate and reproducible quantification of TFV-DP is critical for its use as an adherence biomarker. The following is a generalized protocol for the measurement of TFV-DP in DBS using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of TFV-DP in Dried Blood Spots

  • Sample Collection and Preparation:

    • Collect whole blood in EDTA tubes.

    • Spot 30-50 µL of whole blood onto a Whatman 903 Protein Saver Card.[1][13]

    • Allow the spots to dry completely at ambient temperature for at least 2 hours.[1]

    • Store the DBS cards in a sealed bag with a desiccant at -20°C or -80°C until analysis.[1][4]

  • Extraction:

    • Punch a 3-mm disc from the center of the dried blood spot.[1]

    • Place the disc in a clean microcentrifuge tube.

    • Add an extraction solution, typically 500 µL of 70:30 methanol:water with an internal standard (e.g., stable isotope-labeled TFV-DP).[1][14]

    • Vortex and sonicate the sample to facilitate the extraction of the analyte from the paper matrix.[1]

  • Sample Clean-up (Solid-Phase Extraction - SPE):

    • Centrifuge the extract to pellet any debris.

    • Load the supernatant onto an SPE cartridge to separate TFV-DP from other blood components.

    • Wash the cartridge to remove interfering substances.

    • Elute the TFV-DP from the cartridge.

  • Enzymatic Dephosphorylation (Indirect Method):

    • The eluted TFV-DP is enzymatically dephosphorylated to tenofovir (TFV) using an enzyme like alkaline phosphatase.[13] This indirect measurement is a common and validated approach.

  • LC-MS/MS Analysis:

    • Inject the resulting TFV solution into an LC-MS/MS system.

    • Separate TFV from other components using a liquid chromatography column.

    • Detect and quantify TFV using tandem mass spectrometry.

    • Calculate the original TFV-DP concentration based on the measured TFV and the internal standard.

Visualizing the Workflow

TFV_DP_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Laboratory Analysis cluster_data Data Interpretation WholeBlood Whole Blood Collection (EDTA) Spotting Spotting on DBS Card WholeBlood->Spotting Drying Drying at Ambient Temperature Spotting->Drying Storage Storage at -20°C to -80°C Drying->Storage Punching Punching 3mm Disc Storage->Punching Extraction Methanol/Water Extraction Punching->Extraction SPE Solid-Phase Extraction Extraction->SPE Dephosphorylation Enzymatic Dephosphorylation to TFV SPE->Dephosphorylation LCMS LC-MS/MS Quantification Dephosphorylation->LCMS Concentration TFV-DP Concentration (fmol/punch) LCMS->Concentration Adherence Adherence Assessment Concentration->Adherence

Caption: Workflow for TFV-DP quantification in DBS.

Signaling Pathway of Tenofovir

Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI). It is administered as a prodrug, either tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF). Once inside the cell, it undergoes phosphorylation to its active form, this compound.

Tenofovir_Pathway TDF Tenofovir Disoproxil Fumarate (TDF) Cell Host Cell TFV Tenofovir (TFV) TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Phosphorylation TFV_DP This compound (TFV-DP) (Active Form) TFV_MP->TFV_DP Phosphorylation Cell->TFV Hydrolysis

Caption: Intracellular phosphorylation of tenofovir.

Conclusion

The validation of this compound in dried blood spots as a long-term adherence biomarker represents a significant advancement in the objective measurement of medication adherence. Its strong correlation with clinical outcomes, coupled with a well-established and reproducible analytical method, makes it an invaluable tool for researchers, scientists, and drug development professionals. While other biomarkers have their utility for assessing different aspects of adherence, TFV-DP in DBS stands out as the gold standard for evaluating long-term adherence to tenofovir-containing regimens.

References

A Comparative Analysis of Intracellular Tenofovir Diphosphate and Emtricitabine Triphosphate Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the intracellular pharmacokinetics of the active moieties of tenofovir (B777) and emtricitabine (B123318), key components of antiretroviral therapy for HIV treatment and pre-exposure prophylaxis (PrEP).

This guide provides a comprehensive comparison of the intracellular concentrations of tenofovir diphosphate (B83284) (TFV-DP) and emtricitabine triphosphate (FTC-TP), the pharmacologically active metabolites of tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF) and emtricitabine (FTC), respectively. Understanding the distinct intracellular pharmacokinetic profiles of these two potent nucleos(t)ide reverse transcriptase inhibitors is crucial for optimizing dosing strategies, interpreting adherence data, and guiding the development of new antiretroviral agents.

Executive Summary

Tenofovir diphosphate and emtricitabine triphosphate act synergistically to inhibit HIV reverse transcriptase. However, their intracellular persistence and accumulation patterns differ significantly. TFV-DP exhibits a remarkably long intracellular half-life, leading to gradual accumulation and sustained concentrations, making it a reliable marker for long-term adherence. In contrast, FTC-TP has a shorter half-life, reflecting more recent dosing. These differences have important implications for drug forgiveness in cases of missed doses and for the interpretation of drug monitoring results in clinical and research settings.

Intracellular Concentrations: A Quantitative Comparison

The intracellular concentrations of TFV-DP and FTC-TP have been quantified in various cell types, primarily peripheral blood mononuclear cells (PBMCs) and dried blood spots (DBS). The following tables summarize key pharmacokinetic parameters and concentration data from clinical studies.

Table 1: Intracellular Pharmacokinetic Parameters of TFV-DP and FTC-TP in PBMCs

ParameterThis compound (TFV-DP)Emtricitabine Triphosphate (FTC-TP)Reference
Intracellular Half-life 150 hours (median; range: 60 to >175 hours)39 hours[1][2]
Time to Steady State ~11 days~3 days[3]
Accumulation from First Dose to Steady State 8.6-fold1.7-fold[3]

Table 2: Steady-State Intracellular Concentrations of TFV-DP and FTC-TP in Different Cell Types

AnalyteCell TypeConcentration (Geometric Mean)PopulationReference
TFV-DPPBMCs95 fmol/10⁶ cellsHIV-positive and seronegative adults[3]
FTC-TPPBMCs5.7 pmol/10⁶ cellsHIV-positive and seronegative adults[3]
TFV-DPRectal Mononuclear Cells1,450 fmol/10⁶ cellsHIV-positive and seronegative adults[3]
FTC-TPRectal Mononuclear Cells0.8 pmol/10⁶ cellsHIV-positive and seronegative adults[3]
TFV-DPCervical Cells111 fmol/10⁶ cellsHIV-positive and seronegative adult females[3]
FTC-TPCervical Cells7 pmol/10⁶ cellsHIV-positive and seronegative adult females[3]
TFV-DPDried Blood Spots (100% adherence)1,605 fmol/punch (mean)Healthy adults[4]

Experimental Protocols

The quantification of intracellular TFV-DP and FTC-TP is a complex process that requires sensitive and specific analytical methods. The most widely used technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized experimental protocol for the determination of TFV-DP and FTC-TP concentrations in PBMCs.

1. Peripheral Blood Mononuclear Cell (PBMC) Isolation:

  • Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).

  • The blood is diluted with phosphate-buffered saline (PBS).

  • The diluted blood is carefully layered over a density gradient medium (e.g., Ficoll-Paque).

  • Centrifugation is performed to separate the blood components. The PBMC layer (buffy coat) is carefully collected.[5]

  • The collected PBMCs are washed multiple times with PBS to remove platelets and other contaminants.[5]

  • A cell count is performed to determine the number of cells per sample.

2. Cell Lysis and Analyte Extraction:

  • The washed PBMC pellet is resuspended in a lysis buffer, typically a methanol-water mixture (e.g., 70% methanol), to break open the cells and release the intracellular contents.[6]

  • The mixture is incubated on ice to ensure complete lysis.

  • The cell lysate is then centrifuged at high speed to pellet cell debris.[5]

  • The supernatant, containing the intracellular analytes (TFV-DP and FTC-TP), is carefully collected.

3. Sample Clean-up (Optional but Recommended):

  • Solid-phase extraction (SPE) may be used to remove interfering substances from the cell lysate and concentrate the analytes of interest.[7]

4. LC-MS/MS Analysis:

  • The extracted sample is injected into a liquid chromatography system.

  • The analytes are separated on a chromatographic column (e.g., an Atlantis Premier BEH C18 AX Column).[7]

  • The separated analytes are then introduced into a tandem mass spectrometer for detection and quantification.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify TFV-DP and FTC-TP based on their unique mass-to-charge ratios.

  • Stable isotope-labeled internal standards are typically used to ensure accurate quantification.

Visualizing Key Processes

To better understand the experimental workflow and the mechanism of action of these drugs, the following diagrams are provided.

experimental_workflow cluster_sample_collection Sample Collection cluster_cell_isolation Cell Isolation cluster_analyte_extraction Analyte Extraction cluster_analysis Analysis whole_blood Whole Blood Collection pbmc_isolation PBMC Isolation (Density Gradient Centrifugation) whole_blood->pbmc_isolation cell_counting Cell Counting pbmc_isolation->cell_counting cell_lysis Cell Lysis (Methanol-Water) cell_counting->cell_lysis centrifugation Centrifugation cell_lysis->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection lc_msms LC-MS/MS Analysis supernatant_collection->lc_msms data_quantification Data Quantification lc_msms->data_quantification

Caption: Experimental workflow for measuring intracellular TFV-DP and FTC-TP.

mechanism_of_action cluster_prodrugs Prodrugs cluster_intracellular_activation Intracellular Activation cluster_inhibition Inhibition of HIV Replication TDF Tenofovir Disoproxil Fumarate (TDF) TFV_MP Tenofovir Monophosphate TDF->TFV_MP Phosphorylation FTC Emtricitabine (FTC) FTC_MP Emtricitabine Monophosphate FTC->FTC_MP Phosphorylation TFV_DP Tenofovir Diphosphate (Active) TFV_MP->TFV_DP Phosphorylation inhibition Inhibition of HIV Reverse Transcriptase TFV_DP->inhibition FTC_DP Emtricitabine Diphosphate FTC_MP->FTC_DP Phosphorylation FTC_TP Emtricitabine Triphosphate (Active) FTC_DP->FTC_TP Phosphorylation FTC_TP->inhibition

References

Comparative Analysis of Tenofovir Diphosphate in Diverse Patient Populations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of tenofovir (B777) diphosphate (B83284) (TFV-DP) concentrations across different patient populations, offering valuable insights for researchers, scientists, and drug development professionals. TFV-DP, the active metabolite of tenofovir, is a critical biomarker for assessing adherence to antiretroviral therapy (ART) and pre-exposure prophylaxis (PrEP).[1][2] Its long intracellular half-life of approximately 17-20 days in red blood cells allows for the measurement of cumulative drug exposure.[1][2][3][4][5]

Data Summary: TFV-DP Levels in Various Patient Cohorts

The following table summarizes TFV-DP concentrations measured in dried blood spots (DBS) across different patient populations and contexts. These values are often used to categorize adherence levels, with established thresholds correlating to the frequency of medication intake and virologic suppression.[3][6]

Patient Population/ContextSample MatrixMedian TFV-DP Concentration (fmol/punch)Key Findings & ObservationsReference
HIV-Infected Women (Well-Controlled) Dried Blood Spots (DBS)1,874 (range: 706–3,776)African American women had lower TFV-DP levels compared to white women (1,660 vs. 1,970). Levels were inversely correlated with days between pharmacy refills.[7][8]
HIV-Infected Women (Postpartum) Dried Blood Spots (DBS)1,051 (range: 397–1,466)Lower TFV-DP concentrations were associated with a higher likelihood of future viremia.[3]
Persons Living with HIV (PLWH) - General Cohort Dried Blood Spots (DBS)1,450 (Geometric Mean)TFV-DP concentrations were strongly associated with viral suppression. Levels were lower in Black participants compared to White and Hispanic participants.[9]
PLWH with Virologic Suppression Dried Blood Spots (DBS)1,728 (Geometric Mean)In virally suppressed individuals, TFV-DP levels were influenced by race, BMI, and concomitant medications.[9][10]
PLWH with Viremia (>200 copies/mL) Dried Blood Spots (DBS)633 (Geometric Mean)Significantly lower TFV-DP levels were observed in patients with detectable viral loads.[10]
HIV-Negative Individuals (Directly Observed Therapy) Dried Blood Spots (DBS)466 (2 doses/week), 779 (4 doses/week), 1,375 (7 doses/week)Establishes benchmark concentrations for varying levels of adherence to PrEP.[11]

Factors Influencing TFV-DP Variability:

Several factors have been identified that contribute to the interindividual variability in TFV-DP concentrations:

  • Adherence: As expected, self-reported adherence is a strong predictor of TFV-DP levels.[1][12]

  • Race/Ethnicity: Studies have consistently shown lower TFV-DP concentrations in Black or African American individuals compared to other racial groups.[1][7][8][9]

  • Sex: Female participants have been observed to have approximately 20% higher TFV-DP concentrations compared to male participants.[1][12][13]

  • Body Mass Index (BMI): An increase in BMI is associated with a decrease in TFV-DP concentrations.[1][9][12][13]

  • Concomitant Medications: The type of anchor drug class in an ART regimen can influence TFV-DP levels.[1][9] For instance, co-administration with ledipasvir/sofosbuvir has been shown to significantly increase TFV-DP concentrations.[14]

  • Renal Function: As tenofovir is primarily cleared by the kidneys, renal function can impact its pharmacokinetics.[15][16]

Experimental Protocols

The quantification of TFV-DP in clinical samples, particularly from DBS, is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

Key Experiment: Quantification of TFV-DP in Dried Blood Spots (DBS) by LC-MS/MS

Objective: To accurately measure the concentration of the intracellular metabolite TFV-DP from a small volume of whole blood collected on filter paper.

Methodology:

  • Sample Collection and Preparation:

    • Venous whole blood (typically 50 µL) is collected in tubes containing an anticoagulant (e.g., EDTA).

    • The blood is spotted onto designated circles on a DBS card (e.g., Whatman 903).

    • The cards are allowed to air dry horizontally at room temperature overnight.

    • Once dried, the DBS cards are stored in low-gas-permeability bags with desiccant packs at -80°C until analysis.[3]

  • Extraction of TFV-DP from DBS:

    • A small punch (typically 3 mm in diameter) is taken from the center of the dried blood spot.

    • The punch is placed in a tube, and an extraction solution, commonly 70% methanol (B129727) in water, is added to lyse the red blood cells and extract the analyte.[4][6] A deuterated internal standard (e.g., TFV-DP-d4) is included in the extraction solution for accurate quantification.[17]

    • The sample is agitated (e.g., by vortexing or shaking) to ensure efficient extraction.

  • Sample Clean-up and Processing (Indirect Method):

    • The extracted solution, which contains TFV-DP, undergoes a clean-up procedure, often involving solid-phase extraction (SPE), to remove interfering substances from the matrix.[6]

    • Because TFV-DP is a highly polar molecule, some methods employ an indirect approach where the extracted TFV-DP is enzymatically converted back to its parent drug, tenofovir, using a phosphatase enzyme.[6][17] This step improves chromatographic retention and detection by conventional reversed-phase LC-MS/MS systems.

  • LC-MS/MS Analysis:

    • The processed sample is injected into a high-performance liquid chromatography (HPLC) system.

    • The analyte is separated from other components on a chromatographic column. For direct analysis of the polar TFV-DP, specialized columns like anion-exchange columns may be used.[17]

    • The eluent from the HPLC is directed into a tandem mass spectrometer (e.g., AB Sciex 5500).[3][17]

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for the analyte and the internal standard. For example, the transition for TFV-DP might be monitored at m/z 448.0 → 350.0.[17]

  • Quantification:

    • A calibration curve is generated using standards of known TFV-DP concentrations.

    • The concentration of TFV-DP in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • The final concentration is reported in femtomoles per punch (fmol/punch). The validated range for quantification is typically between 50 and 6400 fmol/punch.[17]

Visualizations

Metabolic Pathway of Tenofovir

The following diagram illustrates the intracellular conversion of the prodrug tenofovir disoproxil fumarate (B1241708) (TDF) to its active diphosphate form, which is essential for its antiviral activity.

Tenofovir_Metabolism cluster_0 Plasma / Extracellular cluster_1 Intracellular (e.g., CD4+ Cell, RBC) TDF Tenofovir Disoproxil Fumarate (TDF) TFV Tenofovir (TFV) TDF->TFV Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP TFV->TFV_MP Phosphorylation (AMPK) TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP TFV_MP->TFV_DP Phosphorylation (Kinases) Inhibition Inhibits HIV Reverse Transcriptase TFV_DP->Inhibition

Caption: Intracellular phosphorylation pathway of Tenofovir Disoproxil Fumarate (TDF).

Experimental Workflow for TFV-DP Quantification

This diagram outlines the key steps involved in the laboratory process of measuring TFV-DP concentrations from dried blood spots.

Workflow cluster_collection Sample Collection cluster_analysis Sample Analysis Collect 1. Whole Blood Collection (EDTA Tube) Spot 2. Spot Blood onto DBS Card Collect->Spot Dry 3. Air Dry Overnight Spot->Dry Store 4. Store at -80°C Dry->Store Punch 5. Take 3mm Punch from DBS Store->Punch Transport Extract 6. Extraction with Methanol/Water & IS Punch->Extract Cleanup 7. Sample Cleanup (e.g., SPE) Extract->Cleanup Analyze 8. LC-MS/MS Analysis Cleanup->Analyze Quantify 9. Quantification vs. Calibration Curve Analyze->Quantify

Caption: Workflow for TFV-DP analysis in Dried Blood Spots (DBS).

References

The Interplay Between Plasma Tenofovir and its Intracellular Active Form, Tenofovir Diphosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic relationship between plasma tenofovir (B777) (TFV) and its intracellular active metabolite, tenofovir diphosphate (B83284) (TFV-DP), is crucial for optimizing antiretroviral therapy and prevention strategies. This guide provides a comprehensive comparison of these two key analytes, supported by experimental data and detailed methodologies.

Tenofovir is a cornerstone of HIV treatment and pre-exposure prophylaxis (PrEP). Administered as prodrugs, either tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), it requires intracellular conversion to the pharmacologically active TFV-DP.[1] This active form acts as a competitive inhibitor of HIV reverse transcriptase, ultimately terminating the viral DNA chain elongation.[2] The concentration of TFV-DP within cells, such as peripheral blood mononuclear cells (PBMCs), is a more direct measure of the drug's antiviral activity than the concentration of its precursor, tenofovir, in the bloodstream.[3]

Quantitative Comparison of Plasma TFV and Intracellular TFV-DP

The following tables summarize key pharmacokinetic parameters for plasma TFV and intracellular TFV-DP derived from clinical studies involving TDF and TAF.

Table 1: Pharmacokinetic Parameters of Tenofovir (TFV) and Tenofovir Diphosphate (TFV-DP) following Administration of Tenofovir Disoproxil Fumarate (TDF)

ParameterPlasma TFVIntracellular TFV-DP (PBMCs)Source(s)
Cmax (Geometric Mean) 222.2 ng/mL13.3 fmol/10⁶ cells[4]
AUC₀₋₄ (Geometric Mean) 448.1 ng·h/mL-[4]
Half-life (t½) ~17 hours53.3 - 87 hours[5][6][7]
Steady-State Concentration 99.98 ng/mL346.85 fmol/10⁶ cells[3][8]
Emax -300 fmol/10⁶ cells[6][7]
EC₅₀ 100 ng/mL-[6][7]

Table 2: Pharmacokinetic Parameters of Tenofovir (TFV) and this compound (TFV-DP) following Administration of Tenofovir Alafenamide (TAF)

ParameterPlasma TFVIntracellular TFV-DP (PBMCs)Source(s)
Steady-State Concentration 10.2 ng/mL834.7 fmol/10⁶ cells[3][8]
Intracellular TFV-DP Fold Increase (TAF vs. TDF) -2.41 to 7-fold[3][4][8][9]
Plasma TFV Reduction (TAF vs. TDF) ~90%-[3][8][10]

The Pharmacokinetic Relationship: From Plasma to the Cell

The conversion of plasma TFV to intracellular TFV-DP is a complex process.[11] After oral administration, TDF is rapidly hydrolyzed to tenofovir.[4] In contrast, TAF is more stable in plasma and is primarily metabolized intracellularly, leading to higher TFV-DP concentrations in target cells and significantly lower plasma TFV levels.[3][10] This difference in metabolic pathways contributes to the improved safety profile of TAF regarding renal and bone toxicities, which are associated with higher plasma tenofovir exposure.[10]

Population pharmacokinetic models have been developed to describe the relationship between plasma TFV and intracellular TFV-DP.[6][7][12] These models often employ an indirect response model where the plasma TFV concentration stimulates the formation of intracellular TFV-DP.[6][7] The long intracellular half-life of TFV-DP makes it a valuable biomarker for monitoring long-term adherence to TDF or TAF therapy.[2][13][14]

G cluster_plasma Plasma cluster_intracellular Intracellular (e.g., PBMC) TDF TDF Plasma TFV Plasma TFV TDF->Plasma TFV Hydrolysis TAF TAF Intracellular TFV Intracellular TFV TAF->Intracellular TFV Intracellular Hydrolysis Plasma TFV->Intracellular TFV Cellular Uptake TFV-MP TFV-MP Intracellular TFV->TFV-MP Phosphorylation TFV-DP (Active) TFV-DP (Active) TFV-MP->TFV-DP (Active) Phosphorylation

Metabolic activation of tenofovir prodrugs.

Experimental Protocols

The quantification of plasma TFV and intracellular TFV-DP is predominantly performed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2][4][6][7]

Measurement of Plasma Tenofovir
  • Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: The blood is centrifuged to separate the plasma from the cellular components.

  • Protein Precipitation: An organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the plasma sample to precipitate proteins.

  • Extraction: The supernatant containing tenofovir is collected after centrifugation.

  • LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system for separation and quantification. A stable isotope-labeled internal standard is used for accurate quantification.

Measurement of Intracellular this compound in PBMCs
  • PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).[2]

  • Cell Counting: The number of isolated PBMCs is determined to normalize the final TFV-DP concentration.[2]

  • Cell Lysis: The PBMCs are lysed to release the intracellular components, including TFV-DP. This is typically achieved using a lysis buffer containing a surfactant and followed by vortexing and incubation on ice.[2]

  • Protein Precipitation and Extraction: Similar to plasma analysis, an organic solvent is used to precipitate proteins and extract TFV-DP.

  • Solid-Phase Extraction (Optional): A solid-phase extraction (SPE) step may be included to further clean up the sample and concentrate the analyte.[2]

  • LC-MS/MS Analysis: The final extract is analyzed by LC-MS/MS. Due to the polar nature of TFV-DP, hydrophilic interaction liquid chromatography (HILIC) may be employed.[15] The detection is performed using multiple reaction monitoring (MRM) for high specificity.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood_Sample Whole Blood Sample Plasma_Separation Plasma Separation (for Plasma TFV) Blood_Sample->Plasma_Separation PBMC_Isolation PBMC Isolation (for Intracellular TFV-DP) Blood_Sample->PBMC_Isolation Protein_Precipitation Protein Precipitation & Extraction Plasma_Separation->Protein_Precipitation Cell_Lysis Cell Lysis (PBMCs) PBMC_Isolation->Cell_Lysis LC_Separation Liquid Chromatography Separation Protein_Precipitation->LC_Separation Cell_Lysis->Protein_Precipitation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

General workflow for TFV and TFV-DP measurement.

References

A Comparative Guide to the Clinical Validation of Immunoassays and LC-MS/MS for Tenofovir Diphosphate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of tenofovir (B777) diphosphate (B83284) (TFV-DP), the active metabolite of the antiretroviral drug tenofovir, is crucial for monitoring medication adherence and evaluating the efficacy of pre-exposure prophylaxis (PrEP) and HIV treatment regimens. While liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its quantification, immunoassays are emerging as a potentially faster and more accessible alternative. This guide provides an objective comparison of the performance of immunoassays against LC-MS/MS for tenofovir and its metabolites, supported by experimental data from clinical validation studies.

Quantitative Performance Data

A key aspect of validating a new analytical method is its comparison against an established reference method. The following table summarizes the performance characteristics of a recently developed enzyme-linked immunosorbent assay (ELISA) for tenofovir (TFV) in urine compared to a validated LC-MS/MS method. This data is derived from a clinical study involving individuals taking TDF/FTC and provides a strong analogue for the expected performance of immunoassays for related analytes like TFV-DP.[1][2][3][4]

Performance MetricImmunoassay (ELISA for Tenofovir in Urine)LC-MS/MS (for Tenofovir in Urine)Reference
Sensitivity 96% (95% CI: 88-99%)Gold Standard[1][2][4]
Specificity 100% (95% CI: 97-100%)Gold Standard[1][2][4]
Precision (%CV) <15%Not reported in comparative study[1][2]
Correlation (r) 0.96Not Applicable[1][2][4]
Lower Limit of Quantification (LLOQ) 1000 ng/mL500 ng/mL[1]

It is important to note that while the immunoassay demonstrates high sensitivity, specificity, and a strong correlation with LC-MS/MS, the LLOQ is higher than that of the mass spectrometry-based method.[1]

For the direct measurement of tenofovir diphosphate (TFV-DP) , numerous LC-MS/MS methods have been validated. Key performance characteristics from these validations include:

  • Lower Limit of Quantification (LLOQ): Typically in the range of 25-50 fmol/sample or 0.5 ng/mL in whole blood.[5]

  • Accuracy: Generally within 91-109% of the nominal concentration.[5]

  • Precision (CV%): Typically below 15%.[5]

While a direct head-to-head clinical validation of a commercial TFV-DP immunoassay with LC-MS/MS is not yet widely published, the development of such assays is underway and they have shown high sensitivity and specificity in preliminary studies with spiked samples.[6][7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the quantification of tenofovir and its metabolites by immunoassay and LC-MS/MS.

Immunoassay (ELISA for Tenofovir in Urine) Protocol

This protocol is based on the methodology described by Grant et al. (2018).

  • Antibody Development: A specific antibody against tenofovir is developed by immunizing rabbits with a tenofovir-hapten conjugate.

  • ELISA Plate Preparation: Microtiter plates are coated with a hapten-protein conjugate.

  • Competitive Binding: Urine samples (or calibrators of known TFV concentrations) are incubated in the wells along with the anti-tenofovir antibody. Tenofovir in the sample competes with the hapten coated on the plate for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibody and other components.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Signal Detection: The absorbance of the colored product is measured using a plate reader. The signal intensity is inversely proportional to the concentration of tenofovir in the sample.

  • Quantification: A standard curve is generated using the calibrators, and the concentration of tenofovir in the unknown samples is determined by interpolation from this curve.

LC-MS/MS Protocol for this compound in Dried Blood Spots (DBS)

This protocol is a generalized representation based on various validated methods.

  • Sample Collection: Whole blood is spotted onto a protein saver card and allowed to dry, forming a dried blood spot (DBS).

  • Punching: A 3-mm punch is taken from the DBS.

  • Extraction: The punch is placed in a tube with an extraction solution (e.g., methanol/water) containing a deuterated internal standard (e.g., d4-TFV-DP). The sample is then vortexed and centrifuged to extract the analyte.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 or similar reversed-phase column is typically used to separate TFV-DP from other components in the sample matrix. A gradient elution with mobile phases such as acetonitrile (B52724) and water with formic acid is employed.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both TFV-DP and its internal standard.

  • Quantification: The peak area ratio of the analyte to the internal standard is used to quantify the concentration of TFV-DP in the sample by comparing it to a calibration curve prepared with known concentrations of the analyte.

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the immunoassay and LC-MS/MS methods.

Immunoassay_Workflow cluster_plate ELISA Plate cluster_reagents Reagents p1 wash1 Wash p1->wash1 Incubate & Wash sample Urine Sample/Calibrator sample->p1 Add to well ab1 Primary Antibody ab1->p1 ab2 Enzyme-linked Secondary Ab ab2_add Add Secondary Ab ab2->ab2_add sub Substrate sub_add Add Substrate sub->sub_add wash1->ab2_add wash2 Wash ab2_add->wash2 Incubate & Wash wash2->sub_add read Read Absorbance sub_add->read Color Development

Immunoassay (ELISA) Workflow for Tenofovir Quantification.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry dbs Dried Blood Spot punch Punch DBS dbs->punch extract Extract with Internal Std punch->extract inject Injection extract->inject Inject Extract column LC Column Separation inject->column ms Ionization column->ms Elute msms Tandem MS (MRM) ms->msms quantify Quantify Peak Areas msms->quantify Detect Ions

LC-MS/MS Workflow for this compound Quantification.

Conclusion

LC-MS/MS remains the gold standard for the quantification of this compound due to its high sensitivity, specificity, and accuracy. However, the development and validation of immunoassays for tenofovir and its metabolites present a promising alternative, particularly for applications requiring high-throughput or point-of-care testing. The strong performance characteristics of the tenofovir immunoassay in urine suggest that future immunoassays for TFV-DP could provide a valuable tool for adherence monitoring in both clinical and research settings. As with any analytical method, it is imperative for researchers to understand the specific performance characteristics and limitations of the chosen assay to ensure the generation of reliable and accurate data.

References

Pediatric Patients Exhibit Higher Intracellular Tenofovir Diphosphate Levels Despite Lower Plasma Concentrations Compared to Adults

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of pharmacokinetic data reveals significant age-related differences in the intracellular concentrations of tenofovir (B777) diphosphate (B83284) (TFV-DP), the active metabolite of the antiretroviral drug tenofovir. Studies consistently show that pediatric and adolescent populations achieve higher intracellular TFV-DP levels than adults, even with lower corresponding plasma tenofovir (TFV) concentrations. This phenomenon is attributed to an increased sensitivity in the formation of TFV-DP in younger individuals.

Tenofovir disoproxil fumarate (B1241708) (TDF) is a widely used nucleotide reverse transcriptase inhibitor for the treatment of HIV-1 infection. Its efficacy is dependent on the intracellular conversion of tenofovir to its active diphosphate form, TFV-DP, which then acts to inhibit the viral reverse transcriptase enzyme. The concentration of intracellular TFV-DP is a key determinant of the drug's virologic suppression capabilities.[1]

Comparative Analysis of Tenofovir Diphosphate Levels

A pivotal study comparing TFV-DP levels in HIV-1 infected children, adolescents, and adults demonstrated these age-related pharmacokinetic differences. While plasma TFV concentrations were generally lower in patients under 25 years of age, their intracellular TFV-DP concentrations were notably higher than those observed in adults.[2]

Population GroupPlasma TFV Concentration (CL/F)Median Intracellular TFV-DP C24Intracellular TFV-DP Half-life
Pediatric & Adolescent (<25 years) 57.6 L/hr96 fmol/10^6 cells70 hours
Adult (≥25 years) 42.3 L/hr61 fmol/10^6 cells87 hours
CL/F: Apparent oral clearance. C24: Concentration at 24 hours post-dose.
Data sourced from Baheti et al.[2]

These findings indicate that despite a faster apparent oral clearance of tenofovir in the younger population, the intracellular machinery for converting tenofovir to its active form is more efficient.[2][3] The plasma concentration of TFV required to achieve 50% of the maximal TFV-DP concentration (EC50) was found to be almost two-fold lower in patients younger than 25 years compared to their adult counterparts.[2][3]

Experimental Protocols

The quantification of plasma tenofovir and intracellular this compound is typically performed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3][4]

Sample Collection and Processing:

  • Plasma: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma, which is subsequently stored, typically at -80°C, until analysis.

  • Peripheral Blood Mononuclear Cells (PBMCs) or Dried Blood Spots (DBS): For intracellular TFV-DP measurement, PBMCs can be isolated from whole blood using density gradient centrifugation. Alternatively, and more conveniently, dried blood spots can be collected by spotting a small volume of whole blood onto a filter card.[4][5][6] DBS samples offer advantages in terms of collection, storage, and transport.[7]

Analyte Extraction:

  • From Plasma: A protein precipitation step is commonly used to extract tenofovir from the plasma matrix.

  • From PBMCs or DBS: Cells or the DBS punch are lysed to release the intracellular contents. A solid-phase extraction or liquid-liquid extraction is then employed to isolate and concentrate TFV-DP.[4]

LC-MS/MS Analysis: The extracted samples are injected into a liquid chromatography system, which separates the analyte of interest (TFV or TFV-DP) from other components in the sample. The separated analyte then enters a tandem mass spectrometer, which provides highly sensitive and specific quantification.[3][4]

Visualizing the Process

The metabolic pathway of tenofovir and the experimental workflow for its measurement can be visualized through the following diagrams.

Tenofovir_Metabolism cluster_0 Intracellular Space TDF Tenofovir Disoproxil Fumarate (TDF) TFV Tenofovir (TFV) TDF->TFV Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP Phosphorylation

Caption: Intracellular phosphorylation pathway of Tenofovir.

TFV_DP_Workflow start Whole Blood Sample (PBMCs or DBS) extraction Cell Lysis & Analyte Extraction start->extraction lc Liquid Chromatography (Separation) extraction->lc ms Tandem Mass Spectrometry (Quantification) lc->ms end Data Analysis ms->end

Caption: Experimental workflow for TFV-DP measurement.

Implications for Clinical Practice

The observation that children and adolescents have higher intracellular TFV-DP concentrations is significant for clinical management. While the standard 300 mg once-daily dose of TDF appears to provide sufficient intracellular drug exposure in this population, the long-term effects of this higher exposure warrant careful monitoring.[2] These pharmacokinetic differences underscore the importance of age-specific considerations in antiretroviral therapy to ensure both efficacy and safety. Further research is ongoing to fully understand the mechanisms behind these age-related variations in tenofovir metabolism.

References

tenofovir diphosphate concentrations and risk of HIV acquisition in PrEP trials

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of tenofovir (B777) diphosphate (B83284) (TFV-DP) concentrations in pre-exposure prophylaxis (PrEP) clinical trials reveals a strong and consistent correlation between higher drug levels and a reduced risk of HIV acquisition. This guide provides a comparative overview of key findings from major PrEP studies, details the experimental protocols for measuring TFV-DP, and visualizes the underlying pharmacological pathways and workflows for researchers, scientists, and drug development professionals.

Tenofovir disoproxil fumarate (B1241708) (TDF), a cornerstone of oral PrEP regimens, is a prodrug that, once ingested, is converted into its active metabolite, tenofovir diphosphate (TFV-DP). It is this intracellular accumulation of TFV-DP in peripheral blood mononuclear cells (PBMCs) and other target cells that is directly responsible for inhibiting HIV reverse transcriptase and preventing the virus from establishing a chronic infection. Numerous clinical trials have demonstrated that the efficacy of PrEP is highly dependent on adherence to the prescribed daily regimen, and TFV-DP concentration has emerged as a reliable biomarker for assessing this adherence and, consequently, the level of protection against HIV.

Quantitative Analysis of TFV-DP Concentrations and HIV Risk

Data from pivotal PrEP trials, including the Partners PrEP Study and the iPrEx trial, have consistently shown a dose-dependent relationship between TFV-DP levels and HIV protection. The following tables summarize the key quantitative findings from these and other relevant studies, highlighting the drug concentrations associated with varying degrees of efficacy.

Table 1: this compound (TFV-DP) Concentrations in Dried Blood Spots (DBS) and Associated HIV Protection

PrEP Trial/StudyTFV-DP Concentration (fmol/punch)Estimated HIV Risk ReductionDosing Adherence Associated with Concentration
iPrEx OLE[1]>700~100%4-7 doses/week
iPrEx OLE[1]350-699High2-3 doses/week
HPTN 082[2]35053.8%~2 doses/week
HPTN 082[2]70078.7%~4 doses/week
HPTN 082[2]125093.7%~7 doses/week

Table 2: Tenofovir (TFV) and this compound (TFV-DP) Concentrations in Plasma and PBMCs and Associated HIV Protection

PrEP Trial/StudyMatrixDrug/MetaboliteConcentrationEstimated HIV Risk Reduction
Partners PrEP Study[3][4]PlasmaTenofovir>40 ng/mL88% - 91%
iPrEx[5]PBMCsTFV-DP16 fmol/10⁶ cells90%

Experimental Protocols

The quantification of TFV-DP in clinical trial samples is a critical component of assessing PrEP efficacy. The standard method employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique. The following sections detail the typical methodologies for measuring TFV-DP in dried blood spots (DBS) and peripheral blood mononuclear cells (PBMCs).

Measurement of this compound in Dried Blood Spots (DBS)

Dried blood spots offer a minimally invasive and practical method for sample collection and storage, making them ideal for large-scale clinical trials.

1. Sample Collection and Preparation:

  • Whole blood is collected via fingerstick or venipuncture.

  • A specific volume of blood is spotted onto a protein saver card (e.g., Whatman 903).

  • The cards are left to air-dry overnight at room temperature and then stored in low-humidity conditions, often with a desiccant, until analysis.

2. Extraction of TFV-DP:

  • A standardized 3-mm punch is taken from the center of the dried blood spot.

  • The punch is placed in a tube containing an extraction solution, typically a mixture of methanol (B129727) and water (e.g., 70:30 v/v), along with a stable isotope-labeled internal standard (e.g., ¹³C₅-¹⁵N₂-TFV-DP).

  • The sample is agitated (e.g., vortexed and sonicated) to lyse the red blood cells and extract the TFV-DP.

3. Sample Clean-up and Analysis by LC-MS/MS:

  • The extract is subjected to solid-phase extraction (SPE) to remove interfering substances.

  • The purified extract is then injected into an LC-MS/MS system.

  • Liquid Chromatography: The analyte is separated from other components on a chromatographic column, often a reversed-phase or anion exchange column.

  • Tandem Mass Spectrometry: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both TFV-DP and its internal standard. For TFV-DP, a common transition monitored is m/z 448.0 → 176.1.

  • Quantification: The concentration of TFV-DP is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of TFV-DP.

Measurement of this compound in Peripheral Blood Mononuclear Cells (PBMCs)

PBMCs are a key cell population for HIV infection, and measuring TFV-DP in these cells provides a direct indication of the concentration of the active drug at a primary site of action.

1. PBMC Isolation:

  • Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).

  • PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).

  • The isolated PBMCs are washed and counted.

2. Cell Lysis and Extraction:

  • A known number of PBMCs are pelleted by centrifugation.

  • The cell pellet is lysed using a lysis buffer, often containing a detergent and a proteinase inhibitor.

  • An internal standard is added, and the TFV-DP is extracted, typically with a methanol-based solution.

3. LC-MS/MS Analysis:

  • The analytical procedure is similar to that for DBS samples, involving sample clean-up by SPE and subsequent analysis by LC-MS/MS.

  • The concentration of TFV-DP is quantified and is typically reported as fmol per million cells.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of tenofovir activation and the experimental workflows for TFV-DP measurement.

Tenofovir_Activation_Pathway TDF Tenofovir Disoproxil Fumarate (TDF) (Oral Prodrug) TFV Tenofovir (TFV) TDF->TFV Esterases TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Adenylate Kinase 2 TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Nucleoside Diphosphate Kinase Inhibition Inhibition TFV_DP->Inhibition HIV_RT HIV Reverse Transcriptase

Caption: Metabolic activation pathway of tenofovir disoproxil fumarate (TDF) to its active form, this compound (TFV-DP).

TFV_DP_DBS_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis Blood_Collection Whole Blood Collection (Fingerstick/Venipuncture) Spotting Spotting on Protein Saver Card Blood_Collection->Spotting Drying Overnight Air Drying Spotting->Drying Punching 3mm Punch from DBS Drying->Punching Extraction_Solution Addition of Extraction Solution & Internal Standard Punching->Extraction_Solution Lysis Cell Lysis & Extraction (Vortex/Sonication) Extraction_Solution->Lysis SPE Solid-Phase Extraction (Sample Clean-up) Lysis->SPE LC_Separation Liquid Chromatography (Separation) SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for the quantification of TFV-DP in dried blood spots (DBS).

Conclusion

The measurement of this compound concentrations has proven to be an invaluable tool in the evaluation of PrEP efficacy. The strong correlation between TFV-DP levels and HIV protection underscores the critical importance of adherence to daily oral PrEP. The standardized and validated LC-MS/MS methods for quantifying TFV-DP in both DBS and PBMCs provide robust and reliable means for monitoring adherence in clinical trials and, potentially, in clinical practice. For researchers and drug development professionals, these data and methodologies are essential for the continued optimization of PrEP strategies and the development of new and improved HIV prevention tools.

References

A Comparative Guide to Dried Blood Spot Self-Sampling for Tenofovir Diphosphate Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of dried blood spot (DBS) self-sampling represents a significant advancement in the monitoring of tenofovir (B777) diphosphate (B83284) (TFV-DP), the active metabolite of the antiretroviral drug tenofovir. This guide provides a comprehensive comparison of DBS self-sampling with traditional venous blood sampling for TFV-DP monitoring, supported by experimental data and detailed methodologies. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions about incorporating this technology into their clinical and research settings.

Overview of Tenofovir Diphosphate Monitoring

Tenofovir, administered as tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), is a cornerstone of HIV prevention and treatment regimens. Its active form, TFV-DP, accumulates in red blood cells and has a long intracellular half-life of approximately 17 days, making it an excellent biomarker for assessing cumulative drug exposure and adherence to therapy over the preceding 1-2 months.[1][2] Traditional monitoring has relied on venous blood collection, which can be invasive, resource-intensive, and inconvenient for patients.

Dried Blood Spot Self-Sampling: A Paradigm Shift

DBS self-sampling offers a minimally invasive alternative that allows individuals to collect their own blood samples via a simple finger-prick. This method simplifies logistics, reduces costs, and improves accessibility to monitoring, particularly in resource-limited settings.

Performance Comparison: DBS Self-Sampling vs. Venous Blood Sampling

The primary concern with any new sampling methodology is its comparability to the established gold standard. Numerous studies have validated the use of DBS for TFV-DP quantification, demonstrating strong correlations with concentrations measured in peripheral blood mononuclear cells (PBMCs) and whole blood collected via venipuncture.[3]

Accuracy and Correlation

Studies comparing TFV-DP concentrations from DBS and traditional methods have shown strong agreement. For instance, a significant correlation has been observed between TFV-DP levels in DBS and PBMCs, with a reported correlation coefficient (r) of 0.63.[3] Another study found a high intraclass correlation of 0.89 between TFV-DP concentrations from finger-stick derived DBS and venipuncture-derived DBS.[4][5]

While some studies have noted slightly lower TFV-DP values in finger-stick samples compared to venous samples, this difference is generally considered to be within an acceptable range (≤15%).[6] It is important to note that the extraction method can influence recovery; for example, a 50:50 methanolic mixture has been shown to improve TFV-DP recovery from DBS punches compared to a 70:30 mixture.[6]

Precision

The precision of the DBS method for TFV-DP analysis has been demonstrated to be well within acceptable limits for bioanalytical assays. One study reported intra- and inter-extraction precision with coefficients of variation (CV) of ≤11.6% for TFV-DP.[7] The overall variability, which includes biological and analytical factors, was found to be lower for TFV-DP in DBS (CV of 39%) compared to PBMCs (49%) and plasma (69%).[3]

Stability

The stability of TFV-DP in DBS is a critical factor for the feasibility of self-sampling, especially when samples are shipped at ambient temperatures. Research has shown that TFV-DP in DBS is stable for up to five days at room temperature.[7] For long-term storage, samples are stable for at least 18 months when stored at -20°C or -80°C.[7] Furthermore, TFV-DP in DBS can withstand up to four freeze/thaw cycles without significant degradation.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from validation studies, providing a clear comparison of the performance of DBS sampling for TFV-DP monitoring.

Table 1: Precision of TFV-DP Measurement in Dried Blood Spots

ParameterTFV-DP (%CV)Reference
Intra-extraction Precision≤11.6%[7]
Inter-extraction Precision≤11.6%[7]
Overall Variability (DBS)39%[3]
Overall Variability (PBMCs)49%[3]
Overall Variability (Plasma)69%[3]

Table 2: Stability of TFV-DP in Dried Blood Spots

Storage ConditionDurationStabilityReference
Room TemperatureUp to 5 daysAcceptable[7]
-20°CUp to 18 monthsAcceptable[7]
-80°CUp to 18 monthsAcceptable[7]
Freeze/Thaw CyclesUp to 4 cyclesStable[7]

Table 3: Adherence Benchmarks for TFV-DP in Dried Blood Spots (fmol/3 mm punch)

Doses per WeekSteady State Concentration (25th Percentile)Reference
2466[1][2]
4779[1][2]
71375[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following sections outline the key experimental protocols for TFV-DP analysis using DBS.

Dried Blood Spot Collection (Self-Sampling)
  • Preparation : The participant is provided with a collection kit containing a lancet, an alcohol wipe, a sterile gauze pad, and a DBS collection card (e.g., Whatman 903 Protein Saver card).

  • Sample Collection : After cleaning the fingertip with the alcohol wipe and allowing it to air dry, the participant uses the lancet to prick the side of their fingertip.

  • Spotting : A drop of blood is applied to each designated circle on the collection card, ensuring the circle is completely filled. A volume of 50 µL per spot is typically used.[1]

  • Drying : The card is allowed to air-dry horizontally at room temperature for at least two hours and up to overnight.[1][8]

  • Storage and Shipment : Once dry, the DBS card is placed in a sealed bag with a desiccant and a humidity indicator. For short-term storage and shipment (up to 5 days), ambient temperature is acceptable.[6][7] For long-term storage, the cards should be frozen at -70°C or -80°C.[1]

Laboratory Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Punching : A 3 mm punch is taken from the center of the dried blood spot.[7]

  • Extraction : The punch is placed in a tube, and the red blood cells are lysed and TFV-DP is extracted using a solution, typically a 70:30 or 50:50 methanol:water mixture.[6][7]

  • Sample Clean-up : The extract undergoes solid-phase extraction (SPE) to separate TFV-DP from other components.[1]

  • Dephosphorylation : The isolated TFV-DP is then dephosphorylated to tenofovir (TFV) using an enzyme such as alkaline phosphatase.[1]

  • Quantification : The resulting TFV is quantified using a validated LC-MS/MS assay.[1] The concentration is then back-calculated to determine the original amount of TFV-DP in the DBS punch.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both traditional venous blood sampling and DBS self-sampling for TFV-DP monitoring.

cluster_0 Traditional Venous Blood Sampling Workflow A Patient visits clinic B Phlebotomist performs venipuncture A->B C Whole blood collected in EDTA tube B->C D Sample processing (e.g., PBMC isolation) C->D E Storage at low temperature D->E F Laboratory analysis (LC-MS/MS) E->F G Results reported to clinician F->G

Figure 1: Traditional Venous Blood Sampling Workflow

cluster_1 Dried Blood Spot Self-Sampling Workflow H Patient receives DBS kit I Patient performs finger-prick self-sampling H->I J Blood spotted on collection card and dried I->J K Sample mailed to laboratory at ambient temperature J->K L Sample receipt and processing (punching, extraction) K->L M Laboratory analysis (LC-MS/MS) L->M N Results reported to clinician/patient M->N

Figure 2: Dried Blood Spot Self-Sampling Workflow

Alternative Monitoring Methods

While DBS is a significant step forward, other methods for monitoring tenofovir adherence exist, each with its own advantages and limitations.

  • Plasma Tenofovir Measurement : Measures the concentration of the parent drug in plasma. It has a much shorter half-life (around 17 hours) and reflects very recent dosing (within the last 1-3 days). It is less indicative of long-term adherence.

  • Urine Tenofovir Measurement : Similar to plasma, this method reflects recent drug intake. It is a non-invasive method but can be influenced by fluid intake and timing of the last dose.

  • Hair Tenofovir Measurement : Hair analysis can provide a longer-term history of drug exposure, spanning weeks to months. It is a valuable research tool but may be less practical for routine clinical monitoring due to slower turnaround times and specialized analytical requirements.[9]

Conclusion

The validation of dried blood spot self-sampling for this compound monitoring marks a pivotal development in the management of HIV prevention and treatment. The method has demonstrated robust performance in terms of accuracy, precision, and stability, offering a convenient and patient-centric alternative to traditional venous blood sampling. By enabling more frequent and accessible monitoring, DBS self-sampling has the potential to improve adherence, optimize treatment outcomes, and enhance the effectiveness of pre-exposure prophylaxis programs. Researchers and drug development professionals are encouraged to consider the integration of this innovative approach into their study designs and clinical monitoring strategies.

References

Comparative Pharmacokinetics of Tenofovir Diphosphate in Diverse Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of tenofovir (B777) diphosphate (B83284) (TFV-DP), the active metabolite of the antiretroviral drug tenofovir, reveals significant variations in its concentration and persistence across different tissues. These differences are critical for understanding drug efficacy in both HIV treatment and prevention (Pre-Exposure Prophylaxis, PrEP). The choice of tenofovir prodrug—tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF)—and the route of administration profoundly influence the distribution of TFV-DP in key tissue compartments, including peripheral blood mononuclear cells (PBMCs), lymphoid tissues, mucosal tissues, and red blood cells.

Data Presentation: Quantitative Comparison of TFV-DP Concentrations

The following tables summarize the quantitative data on TFV-DP concentrations in various tissues, comparing different tenofovir prodrugs and administration routes.

Table 1: TFV-DP Concentrations: Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)

This table compares intracellular TFV-DP concentrations in HIV-infected individuals who switched from a TDF-containing regimen to a TAF-containing regimen. Data shows that TAF leads to significantly higher concentrations in PBMCs and lymph nodes but lower concentrations in gut tissues.

TissueTAF vs. TDF (Fold-Change)Median Concentration with TAF (fmol/10⁶ cells)Median Concentration with TDF (fmol/10⁶ cells)Reference
Peripheral Blood Mononuclear Cells (PBMCs)7.3-fold higher834.7346.85[1][2]
Lymph Node (LN) Mononuclear Cells6.4-fold higher13026[1]
Ileum Mononuclear CellsLower (0.14 ratio)Not SpecifiedNot Specified[1][3]
Rectal Mononuclear CellsLower (0.18 ratio)Not SpecifiedNot Specified[1][3]

Table 2: TFV-DP Concentrations in Mucosal Tissues: Oral TDF vs. Topical Rectal Gel

Rectal application of tenofovir gel results in substantially higher local tissue concentrations of TFV-DP compared to oral TDF administration, while systemic exposure is lower.[4]

Administration RouteTissueTFV-DP ConcentrationReference
Single Oral TDF DoseRectal Tissue100 to 10,000 times lower than rectal gel[4]
Single Rectal 1% Tenofovir Gel DoseRectal TissueOrders of magnitude higher than oral dose[4]
Multiple Rectal 1% Tenofovir Gel DosesRectal TissueSignificantly higher than a single rectal dose[4]

Table 3: TFV-DP Concentrations in Blood Compartments: PBMCs vs. Red Blood Cells (RBCs)

TFV-DP accumulates differently in various blood cell types, with a notably longer half-life in red blood cells compared to PBMCs.[5] This makes RBCs and the derived Dried Blood Spots (DBS) a valuable matrix for measuring long-term cumulative drug exposure.[5][6]

Blood CompartmentKey Pharmacokinetic ParameterValueReference
PBMCs Half-life~4.2 days (100 hours)[5]
Steady-State Concentration~100 - 143 fmol/10⁶ cells[5][7]
Red Blood Cells (RBCs) Half-life~17 days (~400 hours)[5]
Steady-State Concentration (extrapolated)~130 fmol/10⁶ cells[5]
Upper Layer Packed Cells (ULPC) TFV-DP vs. PBMCs64% higher concentration[7]

Table 4: Comparative TFV-DP Concentrations in Female Mucosal Tissues After a Single Oral TDF/FTC Dose

Following a single oral dose of TDF/FTC, TFV-DP concentrations are significantly higher in rectal tissue compared to female genital tract tissues 24 hours after dosing.[8]

TissueMedian TFV-DP Concentration (fmol/g) at 24hReference
Rectal Tissue206,950[8]
Vaginal Tissue1,645[8]
Cervical TissueNot Specified, but FTC-TP was measured[8]

Experimental Protocols

The quantification of the intracellular phosphorylated metabolite TFV-DP requires specialized and sensitive analytical methods, primarily involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] The general workflow is consistent across various tissue types but requires specific processing steps for each.

1. Sample Collection and Processing:

  • Peripheral Blood Mononuclear Cells (PBMCs): Whole blood is collected in EDTA tubes. PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.[9][10] The isolated cell layer is washed, and cells are counted to normalize drug concentrations.[1][9]

  • Dried Blood Spots (DBS): Whole blood is spotted onto a filter card and dried. A small punch (e.g., 3 mm) is taken from the spot for analysis.[11] This method primarily measures TFV-DP in red blood cells due to their abundance.[5]

  • Tissue Biopsies (Rectal, Vaginal, Lymph Node): Tissue samples are obtained via biopsy procedures.[1][12] For accurate measurement of the parent drug tenofovir, biopsies should be processed without culture medium, as medium can cause fluid absorption and dilute the drug concentration.[13] For TFV-DP, this effect is less significant.[13] Mononuclear cells are often isolated from lymphoid and gut tissues for analysis.[1][3]

2. Cell Lysis and Analyte Extraction:

  • After isolation and counting, cells are lysed to release the intracellular contents. A common method involves using a 70% ice-cold methanol (B129727) solution.[9][10]

  • The cell lysate is centrifuged to pellet cell debris.[9]

  • The supernatant, containing TFV-DP, is then extracted. This is often achieved through protein precipitation (e.g., with acetonitrile) followed by solid-phase extraction (SPE), typically using a weak anion exchange cartridge to separate the negatively charged TFV-DP from other cellular components.[9][10]

3. Quantification by LC-MS/MS:

  • The extracted TFV-DP is quantified using a highly sensitive LC-MS/MS system.[14]

  • Chromatography: The analyte is separated from other molecules on a specialized chromatography column (e.g., weak anion exchange or HILIC).[10][15]

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity for detecting the precise precursor-to-product ion transition of TFV-DP.[9]

  • Quantification: The concentration is determined by comparing the analyte's signal to that of a stable isotope-labeled internal standard (e.g., ¹³C₅-TFV-DP) and referencing a standard calibration curve.[9]

Visualizations: Workflows and Relationships

Experimental Workflow for TFV-DP Quantification

The following diagram illustrates the typical laboratory workflow for measuring TFV-DP concentrations from biological samples.

G cluster_collection Sample Collection cluster_processing Sample Processing cluster_extraction Analyte Extraction cluster_analysis Analysis Blood Whole Blood Draw Isolation Cell Isolation (e.g., PBMCs, MNCs) Blood->Isolation Biopsy Tissue Biopsy Homogenization Tissue Homogenization Biopsy->Homogenization Lysis Cell Lysis (Methanol) Isolation->Lysis Homogenization->Lysis Extraction Solid Phase Extraction (SPE) Lysis->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Data Data Analysis (fmol/10^6 cells or fmol/mg) LCMS->Data

General workflow for TFV-DP measurement by LC-MS/MS.

Comparative TFV-DP Distribution: TAF vs. TDF

This diagram provides a logical comparison of relative TFV-DP concentrations achieved in different tissues with Tenofovir Alafenamide (TAF) versus Tenofovir Disoproxil Fumarate (TDF).

G cluster_TAF Tenofovir Alafenamide (TAF) cluster_TDF Tenofovir Disoproxil Fumarate (TDF) TAF_PBMC PBMCs (High) TDF_PBMC PBMCs (Lower) TAF_PBMC->TDF_PBMC ~7x Higher TAF_LN Lymph Nodes (High) TDF_LN Lymph Nodes (Lower) TAF_LN->TDF_LN ~6x Higher TAF_Gut Gut Tissue (Low) TDF_Gut Gut Tissue (Higher) TAF_Gut->TDF_Gut Lower

Relative TFV-DP levels in key tissues for TAF vs. TDF.

References

The Predictive Power of Tenofovir Diphosphate: A Comparative Guide to Assessing Antiretroviral Treatment Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, objectively measuring adherence to antiretroviral therapy (ART) is paramount for interpreting clinical trial data and optimizing patient outcomes. Tenofovir (B777) diphosphate (B83284) (TFV-DP), the active metabolite of tenofovir, has emerged as a robust biomarker for cumulative adherence to tenofovir-based regimens. This guide provides a comprehensive comparison of TFV-DP with other methods for predicting treatment outcomes, supported by experimental data and detailed protocols.

Tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF) are mainstays in the treatment and prevention of HIV infection. Once administered, these prodrugs are intracellularly converted to TFV-DP, which has a long half-life of approximately 17 days in red blood cells.[1] This extended half-life makes TFV-DP in dried blood spots (DBS) a valuable tool for assessing cumulative drug exposure over the preceding weeks to months.[2]

Tenofovir Diphosphate: A Strong Predictor of Virologic Outcomes

Numerous studies have demonstrated a strong correlation between TFV-DP concentrations in DBS and key HIV treatment outcomes, including virologic suppression and the prediction of future viremia.[3][4] Research indicates that higher TFV-DP levels are significantly associated with a lower likelihood of detectable viral load.[2] A key advantage of this biomarker is its ability to predict future virologic failure even in individuals who are currently virally suppressed, offering a window for preemptive adherence interventions.[3][4]

Comparative Analysis of Adherence Measures

While TFV-DP offers a powerful objective measure, it is essential to understand its performance in relation to other commonly used methods for assessing treatment adherence. This section compares TFV-DP with self-report questionnaires, electronic drug monitoring, and pharmacy refill data.

Data Presentation: Quantitative Comparison of Adherence Measures

The following table summarizes the predictive performance of different adherence measures for virologic outcomes from various studies.

Adherence MeasureOutcome MeasuredKey FindingsStudy Population
This compound (TFV-DP) in DBS Virologic Suppression (<200 copies/mL)AUC = 0.97 (TAF-based regimen); AUC = 0.78 (TDF-based regimen)[5]Adolescents and young adults with perinatally-acquired HIV[5]
Future Viremia (≥20 copies/mL)aOR for viremia with TFV-DP <800 fmol/punch vs. ≥1650 fmol/punch = 4.7[3]Adults with HIV on TDF-based regimens[3]
Viral Breakthrough (>400 copies/mL)For every 250 fmol/punch increase, aOR of breakthrough = 0.41[3]Adults with HIV on tenofovir-based ART in South Africa[3]
Self-Report Questionnaire Virologic Suppression (<200 copies/mL)AUC = 0.69[5]Adolescents and young adults with perinatally-acquired HIV[5]
Virologic Suppression at end pointAdherent participants were 5.7 times more likely to be suppressed (OR=5.7)[6]Adolescents and young adults failing ART in Zimbabwe[6]
Electronic Drug Monitoring (e.g., MEMS caps) Viral Breakthrough (>400 copies/mL)For every 5% increase in adherence, aOR of breakthrough = 0.64 (in the 30 days prior to measurement)[3]Adults with HIV on tenofovir-based ART in South Africa[3]
Pharmacy Refill Data (Medication Possession Ratio - MPR) Virologic Failure (>200 copies/mL)AUC = 0.60 for predicting virologic failure in adolescents[7]Adolescents with HIV in Botswana[7]
Virologic FailureA PDC threshold of 52% was predictive of virologic failure with a sensitivity of 77% and specificity of 89%[8]Adults with HIV[8]

AUC: Area Under the Receiver Operating Characteristic Curve; aOR: adjusted Odds Ratio; TAF: Tenofovir Alafenamide; TDF: Tenofovir Disoproxil Fumarate; DBS: Dried Blood Spots; PDC: Proportion of Days Covered.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section outlines the protocols for the key adherence measurement techniques discussed.

Measurement of this compound in Dried Blood Spots by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying TFV-DP in DBS due to its high sensitivity and specificity.

Protocol Outline:

  • Sample Collection: Whole blood is collected via fingerstick or venipuncture and spotted onto a Whatman 903 protein saver card. The card is allowed to air dry completely.[9]

  • Punching: A 3-mm disc is punched from the center of the dried blood spot.[9]

  • Extraction: The DBS punch is placed in a tube with an extraction solvent, typically a mixture of methanol (B129727) and water (e.g., 70:30 v/v), containing a stable isotope-labeled internal standard (e.g., 13C-TFV-DP). The sample is then vortexed and sonicated to lyse the cells and extract the analyte.[9]

  • Purification: The extracted sample undergoes solid-phase extraction (SPE) to remove interfering substances.[9]

  • Enzymatic Digestion: The purified extract is treated with a phosphatase enzyme to convert TFV-DP back to tenofovir for easier detection by some methods.[9]

  • LC-MS/MS Analysis: The processed sample is injected into an LC-MS/MS system for separation and quantification of tenofovir. The concentration of TFV-DP is then back-calculated.[10]

Electronic Drug Monitoring

Electronic monitoring devices, such as the Medication Event Monitoring System (MEMS), record the date and time of bottle openings.

Protocol Outline:

  • Device Preparation: MEMS caps (B75204) are programmed with the patient's dosing schedule.

  • Dispensing: The patient's medication is dispensed in a bottle fitted with the MEMS cap.

  • Data Collection: The cap records each opening of the bottle. Data can be downloaded wirelessly in real-time or via a reader during clinic visits.[9]

  • Data Analysis: The recorded opening events are compared to the prescribed dosing schedule to calculate adherence percentages.

Pharmacy Refill Data Analysis (Medication Possession Ratio)

The Medication Possession Ratio (MPR) is a common method for estimating adherence from pharmacy refill records.

Protocol Outline:

  • Data Extraction: Obtain pharmacy dispensing records for the specific antiretroviral medication for a defined period. Key data points include the fill date and the days' supply for each prescription.[11]

  • Calculation: MPR is calculated as the sum of the days' supply of medication dispensed during a specific interval divided by the number of days in that interval, multiplied by 100 to yield a percentage. MPR = (Sum of days' supply for all fills in the period / Number of days in the period) x 100

  • Interpretation: An MPR of ≥95% is often used as a threshold for adequate adherence.

Self-Report Questionnaires

Validated questionnaires are used to gather patient-reported adherence information.

Protocol Outline:

  • Questionnaire Selection: Utilize a validated adherence questionnaire, such as the Adult AIDS Clinical Trials Group (AACTG) adherence instrument or the Simplified Medication Adherence Questionnaire (SMAQ).[6]

  • Administration: The questionnaire is administered by a trained researcher or clinician in a private setting to encourage honest responses. The recall period for missed doses can vary (e.g., past 3 days, 7 days, or month).[10]

  • Data Analysis: Responses are scored according to the questionnaire's instructions to determine the level of self-reported adherence.

Visualizing Methodologies and Pathways

To further clarify the processes and relationships discussed, the following diagrams are provided.

G cluster_ingestion Drug Ingestion & Metabolism cluster_measurement Measurement cluster_outcome Clinical Outcome Tenofovir Prodrug (TDF/TAF) Tenofovir Prodrug (TDF/TAF) Intracellular Space Intracellular Space Tenofovir Prodrug (TDF/TAF)->Intracellular Space Absorption TFV-DP TFV-DP Intracellular Space->TFV-DP Phosphorylation Blood Sample (DBS) Blood Sample (DBS) TFV-DP->Blood Sample (DBS) Accumulation LC-MS/MS LC-MS/MS Blood Sample (DBS)->LC-MS/MS Quantification Treatment Outcome Treatment Outcome LC-MS/MS->Treatment Outcome Predicts

This compound (TFV-DP) metabolic and measurement pathway.

G Start Start Collect Blood Sample Collect Blood Sample Start->Collect Blood Sample Spot on Filter Paper (DBS) Spot on Filter Paper (DBS) Collect Blood Sample->Spot on Filter Paper (DBS) Dry Blood Spot Dry Blood Spot Spot on Filter Paper (DBS)->Dry Blood Spot Punch 3mm Disc Punch 3mm Disc Dry Blood Spot->Punch 3mm Disc Extract with Solvent & Internal Standard Extract with Solvent & Internal Standard Punch 3mm Disc->Extract with Solvent & Internal Standard Purify by Solid-Phase Extraction Purify by Solid-Phase Extraction Extract with Solvent & Internal Standard->Purify by Solid-Phase Extraction Analyze by LC-MS/MS Analyze by LC-MS/MS Purify by Solid-Phase Extraction->Analyze by LC-MS/MS Quantify TFV-DP Concentration Quantify TFV-DP Concentration Analyze by LC-MS/MS->Quantify TFV-DP Concentration End End Quantify TFV-DP Concentration->End

Experimental workflow for TFV-DP measurement in dried blood spots.

Conclusion

The measurement of this compound in dried blood spots offers a highly predictive and objective method for assessing cumulative adherence to tenofovir-based antiretroviral therapy. Its ability to forecast future virologic outcomes provides a significant advantage over other methods, enabling timely and targeted interventions. While self-report, electronic monitoring, and pharmacy refill data provide valuable insights into patient behavior, TFV-DP stands out for its strong, direct correlation with virologic success. For researchers and drug developers, incorporating TFV-DP measurement into clinical trials can lead to a more accurate interpretation of efficacy and a better understanding of the factors influencing treatment response.

References

A Comparative Analysis of Tenofovir Diphosphate as a Biomarker of PrEP Adherence Against Self-Report and Electronic Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tenofovir (B777) diphosphate (B83284) (TFV-DP) levels in dried blood spots (DBS) with two other common methods for monitoring adherence to oral pre-exposure prophylaxis (PrEP): self-reported adherence and electronic monitoring. The effectiveness of PrEP is highly dependent on consistent medication use, making accurate adherence measurement critical in clinical trials and real-world settings. This document synthesizes experimental data to evaluate the correlation, sensitivity, and specificity of these monitoring methods.

Data Presentation

The following tables summarize quantitative data from studies comparing TFV-DP in DBS with self-reported adherence and electronic monitoring.

Table 1: Correlation of Adherence Measures with Tenofovir Diphosphate (TFV-DP) in Dried Blood Spots (DBS)

Adherence MeasureCorrelation with TFV-DP in DBSStudy PopulationReference
Self-Reported Adherence
4-week percent takenr = 0.31 - 0.44Men who have sex with men (MSM)[1]
Various single-item questionsAll significantly associated (p<0.05)MSM[2]
Electronic Monitoring
WisepillPoorly correlatedAdolescent and young MSM[3]
Medication Event Monitoring System (MEMS)Correlations of 0.23-0.25 with self-reportNot specified[4]

Note: "r" refers to Pearson's correlation coefficient.

Table 2: Performance of Self-Reported Adherence in Predicting Protective TFV-DP Levels (>700 fmol/punch)

Self-Report MeasureAUCSensitivitySpecificityPPVNPVStudy PopulationReference
4-week percent taken (at week 12)0.798----MSM[2][5]
4-week percent taken (at week 48)0.758----MSM[2][5]
30-day recall (cutoff: 99.90%)0.750.620.810.890.46MSM and transgender women[6]

AUC: Area Under the Receiver Operating Characteristic Curve; PPV: Positive Predictive Value; NPV: Negative Predictive Value. A higher AUC indicates better discriminatory ability.

Table 3: Concordance and Performance of Electronic Monitoring Compared to TFV-DP Levels

Electronic Monitoring DeviceMetricValueComparison GroupStudy PopulationReference
WisepillConcordance with TFV-DP for ≥4 doses/weekPoorTFV-DP in DBSAdolescent and young MSM[3]
Wisepill% of participants with ≥4 doses/week (at week 12)≤31%TFV-DP in DBS (40-60%)Adolescent and young MSM[3]
Electronic Adherence Monitoring (EAM)Concordance with TFV-DP57-72%TFV-DP in DBSYoung Kenyan women[7]
EAMAUC for discriminating quantifiable TFV-DP0.85TFV-DP in DBSYoung Kenyan women[7]

Experimental Protocols

Measurement of this compound (TFV-DP) in Dried Blood Spots (DBS)

The quantification of TFV-DP in DBS is a well-established method for assessing cumulative PrEP adherence over the preceding weeks.

  • Sample Collection : Whole blood is collected via fingerstick or venipuncture and spotted onto a filter card (e.g., Whatman 903). The cards are then dried at ambient temperature.

  • Sample Punching : A small disc (typically 3 mm in diameter) is punched from the center of the dried blood spot.

  • Extraction : The punched disc is placed in a solvent solution (commonly a methanol-water mixture) to lyse the red blood cells and extract the intracellular TFV-DP.

  • Quantification by LC-MS/MS : The extracted sample is then analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates TFV-DP from other components in the sample and allows for its precise quantification. The results are typically reported in femtomoles per punch (fmol/punch).

Self-Reported Adherence

Self-reported adherence is typically assessed through questionnaires administered via interviews or computer-assisted surveys. Questions vary across studies but often include:

  • Recall of missed doses over a specific period (e.g., past 7 days, 30 days).

  • Percentage of doses taken in the last month.

  • Likert scale questions about how well the participant has been taking their medication.

Electronic Adherence Monitoring

Electronic monitoring devices record the time and date of pill bottle openings, providing an objective measure of presumed dosing events.

  • Device Provision : Participants are given their PrEP medication in a bottle fitted with an electronic monitoring cap, such as the Medication Event Monitoring System (MEMS) cap or a Wisepill device.

  • Data Recording : The device records each time the bottle is opened. The Wisepill device transmits this information in real-time via a cellular signal to a central server.

  • Data Analysis : The recorded opening events are used to calculate adherence rates, such as the percentage of prescribed doses taken. It is important to note that these devices record bottle opening, not ingestion of the medication.

Mandatory Visualization

The following diagrams illustrate the relationships and workflows described in this guide.

Adherence_Measurement_Workflow cluster_adherence_methods Adherence Monitoring Methods cluster_data_analysis Data Analysis & Comparison cluster_outcomes Performance Evaluation SelfReport Self-Reported Adherence (Questionnaires) Correlation Correlation Analysis SelfReport->Correlation SensitivitySpecificity Sensitivity & Specificity SelfReport->SensitivitySpecificity AUC AUC Analysis SelfReport->AUC ElectronicMonitoring Electronic Monitoring (e.g., Wisepill, MEMS) ElectronicMonitoring->Correlation ElectronicMonitoring->SensitivitySpecificity ElectronicMonitoring->AUC TFV_DP TFV-DP in DBS (Biomarker) TFV_DP->Correlation vs. TFV_DP->SensitivitySpecificity vs. TFV_DP->AUC vs. ObjectiveAdherence Objective Measure of Cumulative Adherence TFV_DP->ObjectiveAdherence Gold Standard Correlation->ObjectiveAdherence SensitivitySpecificity->ObjectiveAdherence AUC->ObjectiveAdherence

Caption: Workflow for comparing adherence monitoring methods against TFV-DP.

Logical_Relationship TFV_DP TFV-DP in DBS SelfReport Self-Reported Adherence TFV_DP->SelfReport Poor to Moderate Correlation Self-report often overestimates adherence ElectronicMonitoring Electronic Monitoring TFV_DP->ElectronicMonitoring Poor to Moderate Correlation Can be manipulated or unused SelfReport->ElectronicMonitoring Low Correlation

Caption: Correlation between different PrEP adherence measures.

References

A Comparative Guide to Inter-Laboratory Standardization of Tenofovir Diphosphate Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of current methodologies for the quantification of tenofovir (B777) diphosphate (B83284) (TFV-DP), the active metabolite of the antiretroviral drug tenofovir. The objective is to facilitate inter-laboratory standardization and support the reliable interpretation of clinical and research data. This document summarizes quantitative performance data from various validated assays, details key experimental protocols, and provides visual representations of the underlying pharmacology and analytical workflows.

Quantitative Performance of Tenofovir Diphosphate Assays

The accurate quantification of TFV-DP, particularly in dried blood spots (DBS), is crucial for monitoring adherence to HIV pre-exposure prophylaxis (PrEP) and antiretroviral therapy. Various laboratories have developed and validated sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. While a direct inter-laboratory comparison study with standardized samples is not yet widely published, a review of independently validated assays provides insight into the current state of TFV-DP quantification. Below is a summary of reported performance characteristics from different studies.

Parameter Assay 1 Assay 2 Assay 3 Assay 4
Matrix Dried Blood Spot (DBS)Dried Blood Spot (DBS)Whole BloodDried Blood Spot (DBS)
Linearity Range 2.5 - 1000 ng/mL50 - 6400 fmol/punch0.5 - 512 ng/mL2.5 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) 2.5 ng/mL50 fmol/punch0.5 ng/mL2.5 ng/mL
Intra-Assay Precision (%CV) ≤15%Not Reported2.48 - 14.08%≤15%
Inter-Assay Precision (%CV) ≤15%Not Reported2.48 - 14.08%≤15%
Accuracy (% Bias or % of Control) Within ±15%Not Reported91.63 - 109.18%Within ±15%
Internal Standard Stable Isotope LabeledDeuterated TFV-DPNot SpecifiedStable Isotope Labeled

Experimental Protocols: A Methodological Overview

The quantification of TFV-DP from biological matrices, especially DBS, involves several critical steps. While specific reagents and instrument parameters may vary between laboratories, the fundamental workflow is largely consistent.

Sample Preparation
  • DBS Punching: A standardized diameter punch (typically 3 mm) is used to excise a disc from the DBS card.

  • Extraction: The punched DBS is placed in a microcentrifuge tube. An extraction solution, commonly a mixture of methanol (B129727) and water (e.g., 70:30 v/v), containing a stable isotope-labeled internal standard (e.g., deuterated TFV-DP), is added.

  • Lysis and Precipitation: The sample is vortexed and/or sonicated to lyse the red blood cells and release the intracellular TFV-DP. The organic solvent simultaneously precipitates proteins.

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins and cellular debris.

  • Supernatant Transfer: The clear supernatant containing TFV-DP and the internal standard is transferred to a new tube or well plate for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Due to the polar nature of TFV-DP, various column chemistries are employed, including:

    • Reversed-Phase Chromatography: Often with ion-pairing agents to improve retention.

    • Anion Exchange Chromatography: Utilizes a pH gradient for enhanced separation of the negatively charged TFV-DP.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative for retaining highly polar analytes. The mobile phase typically consists of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol). A gradient elution is commonly used to achieve optimal separation.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode. The quantification is performed using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for both TFV-DP and its internal standard are monitored. For TFV-DP, a common transition is monitoring the protonated precursor ion at m/z 448.0 to a product ion at m/z 350.0.[1]

Visualizing the Science: Signaling Pathways and Workflows

Tenofovir Intracellular Activation and Mechanism of Action

Tenofovir is administered as a prodrug, such as tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), to enhance its oral bioavailability. Once inside the target cells (e.g., CD4+ T cells), the prodrug is converted to tenofovir. Cellular enzymes then phosphorylate tenofovir in two sequential steps to form the active metabolite, this compound (TFV-DP).[2][3][4] TFV-DP is a structural analog of deoxyadenosine (B7792050) triphosphate (dATP) and acts as a competitive inhibitor of HIV reverse transcriptase.[3][4] Its incorporation into the growing viral DNA chain leads to chain termination, thus halting viral replication.[3][5]

Tenofovir_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tenofovir_Prodrug Tenofovir Prodrug (TDF or TAF) Tenofovir Tenofovir (TFV) Tenofovir_Prodrug->Tenofovir Hydrolysis Tenofovir_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->Tenofovir_MP Phosphorylation (Adenylate Kinase) Tenofovir_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) Tenofovir_MP->Tenofovir_DP Phosphorylation (Nucleoside Diphosphate Kinase) HIV_RT HIV Reverse Transcriptase Tenofovir_DP->HIV_RT Competitive Inhibition Chain_Termination Viral DNA Chain Termination HIV_RT->Chain_Termination dATP dATP (Natural Substrate) dATP->HIV_RT

Caption: Intracellular activation of tenofovir and its mechanism of action.

Generalized Experimental Workflow for TFV-DP Quantification in DBS

The following diagram illustrates a typical workflow for the analysis of TFV-DP in dried blood spots using LC-MS/MS. This process begins with sample collection and culminates in data analysis and reporting.

TFV_DP_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Collection Whole Blood Collection DBS_Spotting Spotting onto DBS Card Sample_Collection->DBS_Spotting DBS_Drying Drying of DBS DBS_Spotting->DBS_Drying DBS_Storage Storage of DBS Cards DBS_Drying->DBS_Storage DBS_Punching DBS Punching (e.g., 3 mm) DBS_Storage->DBS_Punching Extraction Extraction with Internal Standard DBS_Punching->Extraction Centrifugation Protein Precipitation & Centrifugation Extraction->Centrifugation LC_MSMS LC-MS/MS Analysis Centrifugation->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting

Caption: A generalized workflow for TFV-DP quantification in dried blood spots.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Tenofovir Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. Tenofovir (B777) diphosphate (B83284), a nucleotide analog and the active metabolite of the antiviral drug Tenofovir, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides a comprehensive, step-by-step procedure for the safe disposal of tenofovir diphosphate waste generated in a laboratory setting.

Understanding the Hazard Profile

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is critical to be outfitted with the appropriate personal protective equipment to minimize exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant glovesPrevents skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or aerosols.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended if handling powders or creating aerosols.

This table summarizes the essential personal protective equipment for handling this compound waste.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.

  • Segregation of Waste:

    • Immediately upon generation, segregate all waste contaminated with this compound from general laboratory waste.

    • This includes unused stock solutions, contaminated consumables (e.g., pipette tips, tubes, vials), and personal protective equipment (PPE).

  • Containment of Waste:

    • Solid Waste: Collect all solid waste, such as contaminated gloves, wipes, and plasticware, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2] The container should be sealed to prevent the release of any dust or residues.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and chemically compatible container labeled as hazardous waste. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated "chemo sharps" or cytotoxic sharps container.[3]

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound Waste".[2] Include the date of accumulation and the primary hazard associated with the waste.

  • Storage:

    • Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal contractor.

    • This compound waste should be destined for high-temperature incineration at a permitted treatment facility.[4]

    • Never dispose of this compound waste down the drain or in the regular trash.

Emergency Spill Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.

  • Evacuate and Notify: Immediately alert personnel in the vicinity and evacuate the affected area. Inform your laboratory supervisor and institutional EHS department.[2]

  • Secure the Area: Prevent entry into the spill zone.

  • Don PPE: Before any cleanup, don the appropriate PPE, including respiratory protection if the spill involves a powder.[2]

  • Cleanup:

    • Solid Spills: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.[2]

    • Liquid Spills: Use an appropriate chemical absorbent to contain and absorb the spill.

  • Decontamination: Clean the spill area with a suitable detergent and water. All cleanup materials must be disposed of as hazardous waste.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

start Waste Generation segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate contain_solid Contain Solid Waste in Labeled Container segregate->contain_solid contain_liquid Contain Liquid Waste in Labeled Container segregate->contain_liquid contain_sharps Contain Sharps Waste in Chemo Sharps Container segregate->contain_sharps store Store in Designated Hazardous Waste Area contain_solid->store contain_liquid->store contain_sharps->store spill Spill Occurs store->spill spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes disposal Arrange for Professional Disposal (Incineration) spill->disposal No spill_procedure->store end Disposal Complete disposal->end

Caption: A logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Guide for Handling Tenofovir Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling Tenofovir diphosphate (B83284). Adherence to these guidelines is essential for ensuring a safe laboratory environment and maintaining the integrity of experimental work. The following information is synthesized from safety data sheets and general laboratory safety standards.

Personal Protective Equipment (PPE)

The first line of defense against potential exposure to Tenofovir diphosphate is the correct selection and use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsApplicable Standards
Eye and Face Protection Tightly fitting safety goggles with side-shields. A face shield may be required for large quantities or when there is a risk of splashing.[1]EN 166 (EU) or NIOSH (US) approved.
Skin Protection Chemical-resistant, impervious gloves (e.g., Nitrile). A long-sleeved laboratory coat is mandatory.[1] Gloves should be inspected for integrity before each use.
Respiratory Protection Not typically required for small-scale laboratory use with adequate ventilation, such as in a chemical fume hood. For large-scale operations, in poorly ventilated areas, or during emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge is recommended.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.[1]

  • Ensure all necessary PPE is readily available and in good condition.

  • Verify that emergency equipment, such as an eyewash station and safety shower, is accessible and operational.[2]

2. Engineering Controls:

  • All work with solid this compound that may generate dust must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1]

3. Handling the Compound:

  • Weighing and Transfer:

    • Handle the solid compound on a clean, impervious surface.

    • Use appropriate tools, such as spatulas and weigh paper, for handling.

    • Take care to avoid the formation of dust.[3]

    • If dust is generated, gently clean the area with a damp paper towel and dispose of it as hazardous waste.[1]

  • Dissolving the Compound:

    • When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

    • If using a vortex or sonicator, ensure the container is securely capped.

4. Spill and Emergency Procedures:

  • Solid Spills:

    • Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.[1]

    • Carefully scoop the material into a clearly labeled hazardous waste container.[1]

  • Liquid Spills:

    • Use an appropriate chemical absorbent pad or spill kit to contain and absorb the spill.[1]

  • Decontamination:

    • Clean the spill area with a suitable detergent and water.

    • All materials used for cleanup must be disposed of as hazardous chemical waste.[1]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart. Seek medical attention.[4]

    • Skin Contact: Immediately wash the affected skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[4]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

    • Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek medical attention.[4]

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous chemical waste.

  • Solid Waste:

    • Collect in a designated, clearly labeled, and sealed container for hazardous waste.

  • Liquid Waste:

    • Collect in a compatible, sealed, and clearly labeled hazardous waste container.

    • Do not mix with incompatible waste materials.[5]

  • Container Disposal:

    • Empty containers should be rinsed thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow

The following diagram illustrates a generalized workflow for a typical laboratory experiment involving this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decon Decontaminate Workspace handle_experiment->cleanup_decon dispose_solid Dispose Solid Waste handle_experiment->dispose_solid dispose_liquid Dispose Liquid Waste handle_experiment->dispose_liquid cleanup_doff Doff PPE cleanup_decon->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash dispose_ppe Dispose Contaminated PPE cleanup_doff->dispose_ppe

General laboratory workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tenofovir diphosphate
Reactant of Route 2
Reactant of Route 2
Tenofovir diphosphate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.